2-(3-Bromo-5-fluorophenyl)acetic acid
Description
BenchChem offers high-quality 2-(3-Bromo-5-fluorophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-5-fluorophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromo-5-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWAJSAOIABGKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572019 | |
| Record name | (3-Bromo-5-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202000-99-5 | |
| Record name | 3-Bromo-5-fluorobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202000-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-5-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-bromo-5-fluorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-(3-Bromo-5-fluorophenyl)acetic acid (CAS No. 202000-99-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
2-(3-Bromo-5-fluorophenyl)acetic acid, registered under CAS number 202000-99-5, is a halogenated phenylacetic acid derivative that has emerged as a crucial intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry.[1] Its unique trifunctional nature, possessing a carboxylic acid moiety, a bromine atom, and a fluorine atom on the phenyl ring, offers medicinal chemists a versatile scaffold for the development of novel therapeutic agents. The strategic placement of the bromo and fluoro substituents allows for selective and orthogonal chemical modifications, making it a highly sought-after building block in drug discovery programs. This guide provides an in-depth technical overview of its synthesis, properties, and significant applications, with a focus on its role in the development of central nervous system (CNS) therapeutics.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of 2-(3-Bromo-5-fluorophenyl)acetic acid is paramount for its effective utilization in synthetic chemistry. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 202000-99-5 | PubChem[1] |
| Molecular Formula | C₈H₆BrFO₂ | PubChem[1] |
| Molecular Weight | 233.03 g/mol | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich[2] |
| Melting Point | 113-114 °C | Matrix Scientific[3] |
| Purity | Typically ≥95% | Sigma-Aldrich[2] |
| InChI Key | JWWAJSAOIABGKW-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | C1=C(C=C(C=C1F)Br)CC(=O)O | PubChem[1] |
Strategic Synthesis: A Step-by-Step Protocol
The most common and industrially scalable synthesis of 2-(3-Bromo-5-fluorophenyl)acetic acid involves a two-step process commencing from the readily available 3-bromo-5-fluorobenzyl bromide. This synthetic strategy is predicated on the formation of a nitrile intermediate, which is subsequently hydrolyzed to the desired carboxylic acid.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway to 2-(3-Bromo-5-fluorophenyl)acetic acid.
Part 1: Synthesis of 2-(3-Bromo-5-fluorophenyl)acetonitrile (Intermediate)
This initial step involves a nucleophilic substitution reaction where the bromide of the starting material is displaced by a cyanide anion.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a solution of 3-bromo-5-fluorobenzyl bromide (1.0 eq) in a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO), is prepared in a round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Addition of Cyanide: Sodium cyanide (NaCN) (1.1 eq) is added portion-wise to the stirred solution at room temperature. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is poured into a separatory funnel containing water and extracted with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-(3-bromo-5-fluorophenyl)acetonitrile.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure nitrile intermediate.
Part 2: Hydrolysis to 2-(3-Bromo-5-fluorophenyl)acetic acid (Final Product)
The final step involves the hydrolysis of the nitrile group to a carboxylic acid under acidic conditions.
Experimental Protocol:
-
Reaction Setup: The purified 2-(3-bromo-5-fluorophenyl)acetonitrile (1.0 eq) is dissolved in a mixture of water and concentrated sulfuric acid (e.g., a 1:1 v/v mixture) in a round-bottom flask equipped with a reflux condenser.
-
Heating: The reaction mixture is heated to reflux (approximately 100-110 °C) and maintained at this temperature for 4-6 hours. The hydrolysis progress can be monitored by TLC.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice, resulting in the precipitation of the crude carboxylic acid. The solid is collected by vacuum filtration and washed with cold water to remove any residual acid.
-
Purification: The crude 2-(3-bromo-5-fluorophenyl)acetic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
Application in Drug Discovery: A Key Intermediate for mGluR5 Modulators
The paramount importance of 2-(3-Bromo-5-fluorophenyl)acetic acid in contemporary drug discovery is exemplified by its use as a pivotal intermediate in the synthesis of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).[1] mGluR5 is a G-protein coupled receptor that is widely expressed in the central nervous system and is implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, and Fragile X syndrome.
In a patent filed by F. Hoffmann-La Roche AG, 2-(3-Bromo-5-fluorophenyl)acetic acid serves as the foundational scaffold for the synthesis of a series of potent and selective mGluR5 NAMs.[1] The synthetic strategy involves the amidation of the carboxylic acid group of 2-(3-bromo-5-fluorophenyl)acetic acid with various amine building blocks. The resulting amide can then undergo further diversification, often through palladium-catalyzed cross-coupling reactions at the bromine position, to generate a library of candidate compounds for biological screening.
Illustrative Reaction Scheme in mGluR5 NAM Synthesis
Caption: General synthetic route to mGluR5 NAMs.
The 3-bromo-5-fluoro substitution pattern is critical for achieving the desired pharmacological activity. The fluorine atom can enhance metabolic stability and modulate the electronic properties of the phenyl ring, while the bromine atom provides a convenient handle for introducing further chemical diversity through cross-coupling reactions. This strategic design allows for the fine-tuning of the molecule's properties to optimize its potency, selectivity, and pharmacokinetic profile.
Safety and Handling
2-(3-Bromo-5-fluorophenyl)acetic acid is classified as an irritant.[1] It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-(3-Bromo-5-fluorophenyl)acetic acid is a valuable and versatile building block in modern organic synthesis, particularly in the field of medicinal chemistry. Its unique structural features provide a robust platform for the development of novel drug candidates. The well-established synthetic route and its demonstrated utility in the synthesis of mGluR5 negative allosteric modulators underscore its significance for researchers and scientists in the pharmaceutical industry. As the quest for new and improved therapeutics continues, the strategic application of such well-designed intermediates will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.
References
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Introduction: The Imperative for Unambiguous Characterization
An In-depth Technical Guide to the Structure Elucidation of 2-(3-Bromo-5-fluorophenyl)acetic acid
This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 2-(3-Bromo-5-fluorophenyl)acetic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data reporting to explain the causal logic behind the analytical strategy. Each step is designed as a self-validating system, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.
2-(3-Bromo-5-fluorophenyl)acetic acid (C₈H₆BrFO₂) is a halogenated aromatic compound.[1][2] Such molecules serve as crucial building blocks in medicinal chemistry and materials science, where precise atomic arrangement dictates biological activity, reactivity, and physical properties.[3][4] Therefore, rigorous and unequivocal structure elucidation is not merely a procedural step but a foundational requirement for any subsequent research or development.
This guide details a synergistic analytical workflow, employing mass spectrometry, infrared spectroscopy, and multi-nuclear magnetic resonance spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle, culminating in an unassailable confirmation of the molecule's identity.
Part 1: Foundational Analysis via Mass Spectrometry (MS)
Expertise & Experience: The Rationale for Leading with MS
The initial analytical step in any structural elucidation workflow should be to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose as it provides an extremely accurate mass measurement, allowing for the determination of the elemental composition. For halogenated compounds, MS offers a unique, built-in validation feature: the characteristic isotopic distribution of halogens like bromine.[5][6]
Trustworthiness: Bromine's Isotopic Signature as an Internal Validator
Nature provides a powerful validation tool in the form of isotopes. Bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance (50.5% and 49.5%, respectively).[6] Consequently, any compound containing a single bromine atom will exhibit a distinctive "doublet" in its mass spectrum for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (m/z and m/z+2).[6][7] The observation of this pattern is definitive evidence for the presence of one bromine atom, making the experiment self-validating.
High-Resolution Mass Spectrometry (HRMS) Data
The expected HRMS data provides a precise target for experimental verification.
| Adduct Ion | Formula | Calculated m/z |
| [M(⁷⁹Br)-H]⁻ | C₈H₅⁷⁹BrFO₂ | 230.9462 |
| [M(⁸¹Br)-H]⁻ | C₈H₅⁸¹BrFO₂ | 232.9442 |
| [M(⁷⁹Br)+H]⁺ | C₈H₇⁷⁹BrFO₂ | 232.9608 |
| [M(⁸¹Br)+H]⁺ | C₈H₇⁸¹BrFO₂ | 234.9588 |
Data predicted based on the compound's molecular formula.[1][8]
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Sample Preparation: Dissolve 1-2 mg of 2-(3-Bromo-5-fluorophenyl)acetic acid in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-TOF mass spectrometer, which allows for soft ionization (preserving the molecular ion) and high mass accuracy.
-
Ionization Mode: Acquire data in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ species, respectively. The carboxylic acid moiety makes negative mode particularly sensitive.
-
Data Acquisition: Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min. Acquire spectra over a mass range of m/z 50-500.
-
Analysis: Verify the presence of the characteristic m/z and m/z+2 doublet with a ~1:1 intensity ratio. Confirm that the measured accurate mass is within a 5 ppm tolerance of the calculated mass for the predicted elemental formula.
Workflow for Mass Spectrometry Analysis
Caption: Correlation of molecular functional groups to their IR signals.
Part 3: Definitive Connectivity Mapping via NMR Spectroscopy
Expertise & Experience: The Core of Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By analyzing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), we can map out the complete carbon-hydrogen framework and confirm the position of the heteroatoms. A multi-nuclear approach provides a cross-validating dataset that leaves no ambiguity.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides information on the number of chemically distinct protons, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration).
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J) Hz | Rationale |
| Hₐ (COOH) | ~10-12 | Singlet (broad) | 1H | N/A | Acidic proton, highly deshielded, exchanges with trace water. [9][10] |
| Hᵦ (-CH₂-) | ~3.6 | Singlet | 2H | N/A | Methylene protons adjacent to a carbonyl and an aromatic ring. |
| Hc,d,e (Aryl) | ~7.0-7.4 | Multiplet | 3H | J(H-H), J(H-F) | Aromatic protons with complex splitting due to coupling with each other and with the fluorine atom. |
¹³C NMR Spectroscopy: The Carbon Skeleton
Proton-decoupled ¹³C NMR reveals one signal for each unique carbon atom in the molecule. The chemical shift of each signal is indicative of the carbon's hybridization and electronic environment. For our target molecule, 8 distinct signals are expected.
Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)
| Assignment | Predicted δ (ppm) | Rationale |
| C=O | ~175 | Carboxylic acid carbonyl carbon, highly deshielded. [9][10] |
| C-F | ~163 (d) | Aromatic carbon directly bonded to fluorine; exhibits a large ¹J(C-F) coupling. |
| C-Br | ~122 | Aromatic carbon bonded to bromine; exhibits a shielding effect. |
| C-CH₂ | ~140 (d) | Quaternary aromatic carbon attached to the acetic acid group; may show small C-F coupling. |
| Aromatic CH | ~115-130 (m) | Remaining three aromatic carbons, with shifts influenced by substituents and potential C-F coupling. |
| -CH₂- | ~40 | Aliphatic methylene carbon adjacent to carbonyl and aryl groups. |
¹⁹F NMR Spectroscopy: The Fluorine Probe
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it excellent for analyzing fluorinated compounds. [11][12]The presence of a signal is definitive proof of fluorine, and its coupling to nearby protons confirms its position on the aromatic ring.
Predicted ¹⁹F NMR Data (in CDCl₃, 377 MHz)
| Predicted δ (ppm) | Multiplicity | Coupling (J) Hz | Rationale |
| ~ -110 to -115 | Triplet of triplets (tt) or Multiplet | ³J(F-H)ortho, ⁵J(F-H)para | A single fluorine environment on the aromatic ring, coupled to the two ortho protons and potentially the para proton. [11][13] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure proper shimming for high resolution. Set the spectral width to cover 0-15 ppm.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. [14]4. ¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. No special setup is usually required beyond tuning the probe to the ¹⁹F frequency.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale (e.g., using residual solvent signal for ¹H and ¹³C). Integrate the ¹H signals.
Integrated NMR Structure Elucidation Workflow
Caption: Integrated multi-nuclear NMR workflow for final structure confirmation.
Part 4: The Gold Standard: Single-Crystal X-ray Diffraction
Expertise & Experience: Unambiguous Spatial Arrangement
While the combination of MS, IR, and NMR spectroscopy provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it. [15][16]If a high-quality single crystal can be obtained, this method provides an absolute confirmation of the atomic connectivity and detailed geometric parameters (bond lengths and angles).
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow a single crystal of 2-(3-Bromo-5-fluorophenyl)acetic acid suitable for diffraction. This is often the most challenging step and typically involves slow evaporation of a saturated solution or vapor diffusion techniques with various solvents.
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are solved using computational methods and then refined to best fit the experimental data, yielding a final, detailed 3D model of the molecule.
Workflow for X-ray Crystallography
Caption: Workflow for definitive structure proof by X-ray crystallography.
Conclusion: A Synthesis of Orthogonal Data
The structure of 2-(3-Bromo-5-fluorophenyl)acetic acid is unequivocally confirmed through the strategic application of orthogonal analytical techniques. Mass spectrometry validates the elemental formula (C₈H₆BrFO₂) and the presence of a single bromine atom. Infrared spectroscopy provides a clear fingerprint of the carboxylic acid and substituted aromatic ring functional groups. Finally, a comprehensive multi-nuclear (¹H, ¹³C, and ¹⁹F) NMR analysis maps the precise connectivity of the atomic framework. Each technique validates the others, creating a self-consistent and irrefutable dataset that establishes the compound's structure with the highest degree of scientific certainty.
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Acetic acid 13C NMR Spectrum. (n.d.). Human Metabolome Database. Retrieved from [Link]
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2-amino-2-(3-bromo-5-fluorophenyl)acetic acid. (n.d.). Jennychem. Retrieved from [Link]
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The oa-TOF mass spectra of the major bromine-containing peaks. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2017). MDPI. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 2-(3-Bromo-5-fluorophenyl)acetic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(3-Bromo-5-fluorophenyl)acetic acid in organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this compound for applications in synthesis, purification, formulation, and analytical method development. By integrating theoretical principles with practical experimental design, this guide offers a robust methodology for solvent selection and solubility determination, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Solubility in Drug Development
2-(3-Bromo-5-fluorophenyl)acetic acid is a substituted phenylacetic acid derivative, a class of compounds with significant interest in medicinal chemistry and materials science. The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this is a critical parameter that influences its bioavailability, processability, and the overall success of a drug development program. A thorough understanding of its solubility profile in various organic solvents is paramount for:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis and purification to ensure optimal reaction kinetics and yield.
-
Crystallization: Developing robust crystallization processes for polymorphism control and purification.
-
Formulation: Designing stable and effective dosage forms.
-
Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC and NMR.
This guide will delve into the theoretical underpinnings of solubility, followed by a practical, step-by-step approach to determining the solubility of 2-(3-Bromo-5-fluorophenyl)acetic acid.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][2] This means that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by its molecular structure, including the presence of polar functional groups and the overall molecular geometry.
Molecular Structure Analysis of 2-(3-Bromo-5-fluorophenyl)acetic Acid
To predict the solubility of 2-(3-Bromo-5-fluorophenyl)acetic acid, we must first analyze its structure:
-
Phenylacetic Acid Backbone: The core structure is phenylacetic acid. Phenylacetic acid itself has limited solubility in water but is soluble in many organic solvents due to the nonpolar phenyl group.[3][4][5]
-
Carboxylic Acid Group (-COOH): This is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group contributes to solubility in polar solvents.
-
Bromo and Fluoro Substituents: The bromine and fluorine atoms are electronegative and introduce dipoles into the phenyl ring, increasing the overall polarity of the molecule compared to unsubstituted phenylacetic acid. The presence of halogens can also influence crystal lattice energy, which in turn affects solubility.
Based on this structure, 2-(3-Bromo-5-fluorophenyl)acetic acid is expected to be a polar molecule with a significant nonpolar component. Therefore, it is likely to be soluble in a range of polar and moderately nonpolar organic solvents.
Solvent Classification and Selection
Organic solvents can be broadly classified based on their polarity (dielectric constant) and their ability to participate in hydrogen bonding:
-
Polar Protic Solvents: (e.g., methanol, ethanol, acetic acid) - These solvents have a hydrogen atom attached to an electronegative atom and can act as hydrogen bond donors. They are generally good solvents for polar solutes.
-
Polar Aprotic Solvents: (e.g., acetone, ethyl acetate, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)) - These solvents have a dipole moment but lack an O-H or N-H bond, so they can only act as hydrogen bond acceptors.
-
Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) - These solvents have low dielectric constants and are not capable of significant hydrogen bonding. They are good solvents for nonpolar solutes.
A logical approach to solvent screening for 2-(3-Bromo-5-fluorophenyl)acetic acid would involve selecting a representative set of solvents from each class to cover a wide range of polarities and hydrogen bonding capabilities.
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate data. The following section outlines a robust experimental protocol.
Materials and Equipment
-
2-(3-Bromo-5-fluorophenyl)acetic acid (solid, purity >95%)[6]
-
A range of organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound.
Caption: The relationship between solute/solvent properties and solubility.
Conclusion
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]
-
PubChem. (n.d.). 2-(3-Bromo-5-fluorophenyl)acetic acid. [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
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University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Teachy. (n.d.). Exploring the Solubility of Organic Compounds: Theory and Practice. [Link]
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University of Salahaddin-Erbil. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. [Link]
-
ResearchGate. (2019). Principles of Solubility and Solutions. [Link]
-
Solubility of Things. (n.d.). Phenylacetic acid. [Link]
-
YouTube. (2020, September 7). Principles of Solubility in Organic Chemistry with Nadia Korovina. [Link]
-
Semantic Scholar. (n.d.). Theoretical Study of Substituent Effects on the Gas-Phase Acidities of Benzoic and Phenylacetic Acids. [Link]
-
Chemistry Stack Exchange. (2015, March 25). How to arrange carboxylic acids (phenylacetic acid and acetic acid) by increasing acidity?[Link]
-
PubChem. (n.d.). Phenylacetic acid. [Link]
-
University of Limerick. (n.d.). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. [Link]
Sources
spectroscopic data (NMR, IR, MS) of 2-(3-Bromo-5-fluorophenyl)acetic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3-Bromo-5-fluorophenyl)acetic acid
This guide provides a comprehensive analysis of the spectroscopic data for 2-(3-Bromo-5-fluorophenyl)acetic acid, a key intermediate in pharmaceutical and materials science research. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and quality control. This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and established experimental practices.
Introduction: The Molecular Blueprint
2-(3-Bromo-5-fluorophenyl)acetic acid (C₈H₆BrFO₂) is a disubstituted phenylacetic acid derivative. Its structural elucidation relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a definitive confirmation of the molecule's identity and integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of individual atoms.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.
Experimental Protocol: ¹H NMR Acquisition
A standardized protocol for acquiring high-resolution ¹H NMR spectra is crucial for data reproducibility.
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(3-Bromo-5-fluorophenyl)acetic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice, but DMSO-d₆ may be preferred to ensure the observation of the acidic carboxylic proton.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
¹H NMR Data Interpretation
The ¹H NMR spectrum of 2-(3-Bromo-5-fluorophenyl)acetic acid is expected to show distinct signals for the aromatic, aliphatic, and carboxylic acid protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~10-12 | Singlet (broad) | 1H |
| Aromatic (Ar-H) | ~7.0 - 7.5 | Multiplet | 3H |
| Methylene (-CH₂-) | ~3.6 | Singlet | 2H |
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet in the 10-12 ppm region.[1] Its chemical shift can be concentration-dependent, and it may exchange with trace amounts of D₂O in the solvent, causing the peak to diminish or disappear.[1]
-
Aromatic Protons (Ar-H): The three protons on the phenyl ring will appear in the aromatic region (7.0-7.5 ppm). Due to the substitution pattern, a complex multiplet is expected. The fluorine and bromine atoms influence the electronic environment and thus the chemical shifts of the adjacent protons.
-
Methylene Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are adjacent to the electron-withdrawing phenyl and carboxyl groups. They are expected to appear as a singlet around 3.6 ppm.[2]
Experimental Workflow: ¹H NMR Spectroscopy
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their chemical environments.
Experimental Protocol: ¹³C NMR Acquisition
The protocol is similar to ¹H NMR, but with adjustments to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.
¹³C NMR Data Interpretation
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (-C=O) | ~170-185 |
| Aromatic (C-Br) | ~120-125 |
| Aromatic (C-F) | ~160-165 (doublet) |
| Aromatic (C-H & C-C) | ~115-145 |
| Methylene (-CH₂-) | ~40-45 |
-
Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum, typically between 170 and 185 ppm.[1]
-
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon directly attached to the fluorine atom will appear as a doublet due to ¹J(C-F) coupling and will be shifted significantly downfield. The carbon bearing the bromine atom will also have a characteristic shift. The remaining aromatic carbons will appear in the expected 115-145 ppm range.[3]
-
Methylene Carbon (-CH₂-): The aliphatic methylene carbon is expected to resonate in the 40-45 ppm region.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectrum Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique.
-
Instrument Background: Record a background spectrum of the clean ATR crystal. This is essential to subtract any atmospheric or instrumental absorptions.
-
Sample Application: Place a small amount of the solid 2-(3-Bromo-5-fluorophenyl)acetic acid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
IR Data Interpretation
The IR spectrum of a carboxylic acid is highly characteristic.[4][5]
| Wavenumber (cm⁻¹) | Vibration | Description |
| 2500-3300 | O-H stretch | Very broad, strong |
| ~1700 | C=O stretch | Strong, sharp |
| 1600-1585, 1500-1400 | C=C stretch (aromatic) | Medium to weak |
| 1320-1210 | C-O stretch | Medium |
| 950-910 | O-H bend (out-of-plane) | Broad, medium |
| Below 850 | C-Br, C-F stretches | Fingerprint region |
-
O-H Stretch: The most prominent feature is the extremely broad absorption band from 2500-3300 cm⁻¹, which is due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[1]
-
C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch.[5]
-
Aromatic C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic ring.[6][7]
-
C-O Stretch and O-H Bend: The C-O stretch and O-H bend also give rise to characteristic bands in the fingerprint region.[4][7]
Experimental Workflow: IR Spectroscopy
Caption: Workflow for IR spectral analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural information.
Experimental Protocol: Mass Spectrum Acquisition (EI-MS)
Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
MS Data Interpretation
The molecular formula C₈H₆BrFO₂ gives a molecular weight of approximately 233.03 g/mol .[8]
-
Molecular Ion (M⁺): The key feature to identify is the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (M⁺) and one for the molecule containing ⁸¹Br (M+2).
-
Fragmentation Pattern: The molecular ion is often unstable and breaks apart into smaller, more stable fragments.[9]
Expected Fragmentation Pattern
| m/z Value | Proposed Fragment | Notes |
| 232/234 | [C₈H₆BrFO₂]⁺ | Molecular ion peak (M⁺, M+2) |
| 187/189 | [C₇H₅BrF]⁺ | Loss of -COOH (45 Da) |
| 108 | [C₇H₅F]⁺ | Loss of Br from the above fragment |
| 45 | [COOH]⁺ | Carboxyl fragment |
The most common fragmentation pathway for phenylacetic acids is the loss of the carboxyl group (-COOH, 45 Da) via benzylic cleavage.[10] This would result in a prominent peak at m/z 187/189.
Experimental Workflow: Mass Spectrometry
Caption: Workflow for Mass Spectrometry analysis.
Conclusion: A Unified Spectroscopic Portrait
The combination of NMR, IR, and MS provides a robust and unequivocal characterization of 2-(3-Bromo-5-fluorophenyl)acetic acid. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework. IR spectroscopy confirms the presence of the key carboxylic acid and aromatic functional groups. Finally, mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation pathways. This comprehensive spectroscopic dataset serves as a reliable fingerprint for the identification and quality assessment of this important chemical compound.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 3-Bromophenylacetic acid(1878-67-7) 1H NMR spectrum [chemicalbook.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. echemi.com [echemi.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2-(3-Bromo-5-fluorophenyl)acetic acid | C8H6BrFO2 | CID 15365221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
synthesis route to 2-(3-Bromo-5-fluorophenyl)acetic acid
An In-depth Technical Guide to the Synthesis of 2-(3-Bromo-5-fluorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-Bromo-5-fluorophenyl)acetic acid is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active molecules.[1][2] Its unique substitution pattern, featuring both a bromine and a fluorine atom, provides medicinal chemists with versatile handles for molecular elaboration through various cross-coupling reactions and other transformations. This guide provides an in-depth exploration of several robust and field-proven synthetic routes to this important intermediate. Each route is presented with a detailed experimental protocol, mechanistic insights, and a comparative analysis of its advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.
Introduction
The synthesis of functionalized phenylacetic acids is a cornerstone of drug discovery and development. These scaffolds are present in a wide array of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs).[3] The title compound, 2-(3-bromo-5-fluorophenyl)acetic acid, is of particular interest due to its utility as a key intermediate. For instance, it has been employed in the preparation of negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), which are being investigated for the treatment of various central nervous system disorders.[1] The strategic placement of the bromo and fluoro substituents allows for selective and sequential chemical modifications, making it a highly versatile synthetic intermediate.
This technical guide will detail four primary synthetic strategies for the preparation of 2-(3-bromo-5-fluorophenyl)acetic acid:
-
Cyanation of 3-Bromo-5-fluorobenzyl Bromide followed by Hydrolysis: A classic and reliable two-step process.
-
Willgerodt-Kindler Reaction of 3'-Bromo-5'-fluoroacetophenone: A unique rearrangement reaction for the synthesis of aryl-substituted acetic acids.
-
Carboxylation of a Grignard Reagent: A powerful carbon-carbon bond-forming reaction.
-
Palladium-Catalyzed Carbonylation of 3-Bromo-5-fluorobenzyl Bromide: A modern and efficient method for the introduction of the carboxylic acid moiety.
Each of these routes will be discussed in detail, providing the necessary information for their successful implementation in a laboratory setting.
Route 1: Cyanation of 3-Bromo-5-fluorobenzyl Bromide and Subsequent Hydrolysis
This is arguably the most common and direct route for the synthesis of 2-(3-bromo-5-fluorophenyl)acetic acid. The two-step process involves the nucleophilic substitution of the benzylic bromide with a cyanide salt to form the corresponding benzyl cyanide, followed by hydrolysis of the nitrile to the carboxylic acid.[3]
Reaction Scheme
Caption: Synthesis via Cyanation and Hydrolysis.
Step 1: Synthesis of 2-(3-Bromo-5-fluorophenyl)acetonitrile
The first step is a nucleophilic substitution reaction where the bromide of 3-bromo-5-fluorobenzyl bromide is displaced by the cyanide ion. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the dissolution of the reactants and promote the SN2 mechanism.[4][5]
Experimental Protocol [4]
-
Reaction Setup: In a sealed tube, a suspension of sodium cyanide (0.38 g, 7.73 mmol) in water (0.35 mL) is treated with a solution of 3-bromo-5-fluorobenzyl bromide (1.38 g, 5.15 mmol) in dimethylformamide (2.6 mL).
-
Reaction: The reaction mixture is heated at 75°C in the sealed tube for 3 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is partitioned between ethyl acetate (50 mL) and a 2.5% w/v aqueous sodium bicarbonate solution (100 mL).
-
Isolation: The aqueous phase is extracted with an additional portion of ethyl acetate (50 mL). The combined organic extracts are washed with water (2 x 50 mL) and saturated aqueous sodium chloride (50 mL), then dried over sodium sulfate.
-
Purification: The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel (eluting with 10% ethyl acetate/hexane) to yield 2-(3-bromo-5-fluorophenyl)acetonitrile.
Expected Yield: 58%[4]
Table 1: Spectroscopic Data for 2-(3-Bromo-5-fluorophenyl)acetonitrile [4]
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.26-7.28 (m, 1H), 7.17-7.21 (dm, JHF = 8.0 Hz, 1H), 6.98-7.02 (dm, JHF = 8.8 Hz, 1H), 3.73 (s, 2H) |
| ¹⁹F NMR (377 MHz, CDCl₃) | δ -109.46 (dd, JHF = 8.0, 8.0 Hz, 1F) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 162.90 (d, JCF = 252.1 Hz), 133.95 (d, JCF = 8.5 Hz), 127.24 (d, JCF = 3.8 Hz), 123.53 (d, JCF = 10.0 Hz), 119.22 (d, JCF = 23.8 Hz), 117.00, 114.50 (d, JCF = 23.1 Hz), 23.30 (d, JCF = 1.5 Hz) |
Step 2: Hydrolysis of 2-(3-Bromo-5-fluorophenyl)acetonitrile
The hydrolysis of the nitrile can be achieved under either acidic or basic conditions.[3] Both methods are effective, and the choice often depends on the compatibility of other functional groups in the molecule.
Experimental Protocol (Acid-Catalyzed Hydrolysis)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 2-(3-bromo-5-fluorophenyl)acetonitrile is dissolved in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Reaction: The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
Isolation: The precipitated solid is collected by vacuum filtration and washed with cold water.
-
Purification: The crude product can be recrystallized from a suitable solvent system (e.g., toluene/hexanes or hot water) to yield pure 2-(3-bromo-5-fluorophenyl)acetic acid.
Advantages of this Route:
-
Reliable and well-established methodology.[3]
-
Starting materials are commercially available.
-
The reaction conditions are generally mild.
Disadvantages of this Route:
-
The use of toxic cyanide salts requires careful handling and waste disposal procedures.
-
The two-step process may result in a lower overall yield compared to a one-pot synthesis.
Route 2: Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful transformation that converts an aryl alkyl ketone into the corresponding ω-arylalkanoic acid amide, which can then be hydrolyzed to the carboxylic acid.[3][6] This route would start from 3'-bromo-5'-fluoroacetophenone.
Reaction Scheme
Caption: Synthesis via Willgerodt-Kindler Reaction.
Experimental Protocol[3][7]
-
Reaction Setup: In a round-bottom flask, combine 3'-bromo-5'-fluoroacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).
-
Reaction: Heat the mixture to reflux (around 130-140 °C) for 6-8 hours.
-
Work-up: After cooling, the reaction mixture is taken up in a suitable organic solvent (e.g., chloroform) and washed successively with water and dilute hydrochloric acid to remove excess morpholine.
-
Hydrolysis: The solvent is removed under vacuum, and the crude thioamide intermediate is hydrolyzed by refluxing with aqueous acid (e.g., 50% sulfuric acid) or a solution of alcoholic sodium hydroxide.[7]
-
Isolation: After hydrolysis, the mixture is cooled and extracted with an ether. The ethereal extract is then washed with a basic solution (e.g., 12% NaOH) to extract the carboxylic acid. The basic aqueous layer is then acidified with concentrated HCl to precipitate the product.
-
Purification: The precipitated solid is collected by filtration and can be recrystallized to afford pure 2-(3-bromo-5-fluorophenyl)acetic acid.
Advantages of this Route:
-
A unique and interesting transformation that can be useful when the corresponding acetophenone is readily available.[6]
-
Can be performed as a one-pot reaction in some cases.
Disadvantages of this Route:
-
The reaction often requires high temperatures and long reaction times.
-
The use of sulfur and morpholine can lead to the formation of odorous byproducts.
-
Yields can be variable depending on the substrate.
Route 3: Carboxylation of a Grignard Reagent
The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds.[8][9] In this route, a Grignard reagent is prepared from 3-bromo-5-fluorobenzyl bromide and then reacted with carbon dioxide (in the form of dry ice or CO₂ gas) to yield the desired carboxylic acid after an acidic workup.[3][10]
Reaction Scheme
Caption: Synthesis via Grignard Reagent Carboxylation.
Experimental Protocol
-
Grignard Reagent Formation:
-
Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Initiation: Add a small crystal of iodine and a small amount of a solution of 3-bromo-5-fluorobenzyl bromide (1.0 eq) in anhydrous diethyl ether to the magnesium. The reaction is initiated by gentle warming if necessary.
-
Addition: Once the reaction has started, add the remaining solution of the benzyl bromide dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Reaction: Cool the Grignard solution in an ice bath and slowly pour it onto a large excess of crushed dry ice with vigorous stirring. Alternatively, CO₂ gas can be bubbled through the solution.
-
Work-up: Allow the mixture to warm to room temperature, and then add dilute hydrochloric acid to dissolve the magnesium salts and protonate the carboxylate.
-
-
Isolation and Purification:
-
Extraction: Extract the aqueous mixture with diethyl ether.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.
-
Advantages of this Route:
-
A powerful and widely applicable method for the synthesis of carboxylic acids.[8]
-
The starting materials are readily available.
Disadvantages of this Route:
-
Grignard reagents are highly sensitive to moisture and protic solvents, requiring anhydrous reaction conditions.
-
The presence of the other bromine atom on the aromatic ring could potentially lead to side reactions, although the benzylic bromide is significantly more reactive.
Route 4: Palladium-Catalyzed Carbonylation
Palladium-catalyzed carbonylation reactions are modern and highly efficient methods for the synthesis of carboxylic acids and their derivatives from organic halides.[11][12] This route involves the reaction of 3-bromo-5-fluorobenzyl bromide with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile (in this case, water or a hydroxide source).
Reaction Scheme
Caption: Synthesis via Palladium-Catalyzed Carbonylation.
Experimental Protocol (General)[3]
-
Reaction Setup: In a high-pressure reactor, combine 3-bromo-5-fluorobenzyl bromide (1.0 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.01 eq), a phosphine ligand like triphenylphosphine (PPh₃, 0.02 eq), and a suitable solvent (e.g., toluene).
-
Reaction: Add an aqueous solution of a base, such as sodium hydroxide (2.0 eq). Pressurize the reactor with carbon monoxide (CO) to 10-20 atm. Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Work-up: After cooling and carefully venting the CO, acidify the reaction mixture with hydrochloric acid.
-
Isolation and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Advantages of this Route:
-
High efficiency and functional group tolerance.[11]
-
Can often be performed under relatively mild conditions.
-
Avoids the use of highly toxic reagents like cyanides.
Disadvantages of this Route:
-
Requires the use of a high-pressure reactor and toxic carbon monoxide gas. However, CO-surrogates can sometimes be employed.[11]
-
Palladium catalysts and phosphine ligands can be expensive.
-
Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and pressure) may be required.
Comparative Analysis of Synthetic Routes
| Route | Starting Material | Key Reagents | Advantages | Disadvantages |
| 1. Cyanation & Hydrolysis | 3-Bromo-5-fluorobenzyl bromide | NaCN, Acid/Base | Reliable, well-established, mild conditions. | Use of toxic cyanide, two-step process. |
| 2. Willgerodt-Kindler | 3'-Bromo-5'-fluoroacetophenone | Sulfur, Morpholine | Unique transformation, one-pot potential. | High temperatures, odorous byproducts, variable yields. |
| 3. Grignard Carboxylation | 3-Bromo-5-fluorobenzyl bromide | Mg, CO₂ | Powerful C-C bond formation, widely applicable. | Requires strict anhydrous conditions, potential side reactions. |
| 4. Pd-Catalyzed Carbonylation | 3-Bromo-5-fluorobenzyl bromide | CO, Pd catalyst | High efficiency, good functional group tolerance. | Requires high pressure, expensive catalyst, toxic CO gas. |
Conclusion
This technical guide has detailed four distinct and effective synthetic routes to 2-(3-bromo-5-fluorophenyl)acetic acid, a key intermediate in pharmaceutical research. The choice of the most appropriate route will depend on factors such as the availability of starting materials, the scale of the synthesis, the equipment available, and safety considerations. The cyanation and hydrolysis route offers a reliable and straightforward approach, while the Willgerodt-Kindler reaction provides a unique alternative from the corresponding acetophenone. The Grignard carboxylation and palladium-catalyzed carbonylation represent powerful C-C bond-forming strategies, with the latter being a more modern and highly efficient method. By understanding the principles and practical aspects of each of these routes, researchers can make an informed decision to best suit their synthetic objectives.
References
- PROMETIC BIOSCIENCES INC.;GAGNON, Lyne;GROUIX, Brigitte. WO2016/54728, 2016, A1.
- BenchChem. Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
-
Wikipedia. Willgerodt rearrangement. [Link]
-
Rhodium.ws. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone.
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Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]
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PubChem. 2-(3-Bromo-5-fluorophenyl)acetic acid. [Link]
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PubChemLite. 2-(3-bromo-5-fluorophenyl)acetic acid (C8H6BrFO2). [Link]
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Jennychem. 2-amino-2-(3-bromo-5-fluorophenyl)acetic acid. [Link]
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Grignard Reaction. (n.d.). [Link]
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PubMed. Palladium-catalyzed carbonylation reactions of aryl bromides at atmospheric pressure: a general system based on Xantphos. [Link]
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Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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ResearchGate. Palladium Chemistry Related to Benzyl Bromide Carbonylation: Mechanistic Studies. [Link]
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American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]
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starting materials for 2-(3-Bromo-5-fluorophenyl)acetic acid synthesis
An In-Depth Technical Guide to the Core Starting Materials and Synthetic Strategies for 2-(3-Bromo-5-fluorophenyl)acetic Acid
Introduction
2-(3-Bromo-5-fluorophenyl)acetic acid (CAS No. 202000-99-5) is a highly functionalized phenylacetic acid derivative that has become a pivotal building block in modern medicinal chemistry and drug development.[1][2] Its strategic importance lies in the unique arrangement of substituents on the aromatic ring: a fluorine atom, which can enhance metabolic stability and binding affinity, and a bromine atom, which serves as a versatile synthetic handle for post-synthetic modifications.[3] The bromine is particularly amenable to a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, enabling the construction of complex molecular architectures.[3]
This compound is a key intermediate in the synthesis of novel therapeutic agents, most notably negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5). These receptors are implicated in a variety of central nervous system (CNS) disorders, making 2-(3-Bromo-5-fluorophenyl)acetic acid a molecule of significant interest for researchers in neuropharmacology.[3]
This guide provides an in-depth analysis of the principal synthetic routes to this valuable intermediate, focusing on the selection of starting materials and the rationale behind the chosen chemical transformations. We will explore three primary, field-proven strategies, offering detailed protocols and mechanistic insights tailored for researchers, chemists, and drug development professionals.
Synthetic Strategy 1: The Phenylacetonitrile Pathway from a Benzyl Halide Precursor
One of the most direct and widely employed routes to 2-(3-Bromo-5-fluorophenyl)acetic acid proceeds through a phenylacetonitrile intermediate. This strategy hinges on the nucleophilic substitution of a benzyl halide with a cyanide salt, followed by the hydrolysis of the resulting nitrile. The most common starting material for this sequence is 3-bromo-5-fluorotoluene, which is converted into the requisite benzyl bromide.
Workflow Overview
The synthesis unfolds in three key stages:
-
Benzylic Bromination: Free-radical bromination of 3-bromo-5-fluorotoluene selectively installs a bromine atom at the benzylic position.
-
Cyanation: The resulting 3-bromo-5-fluorobenzyl bromide is converted to 2-(3-bromo-5-fluorophenyl)acetonitrile via reaction with a cyanide source.
-
Hydrolysis: The terminal nitrile group is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.
Caption: Workflow for the synthesis of 2-(3-bromo-5-fluorophenyl)acetic acid via the nitrile intermediate.
Expertise & Causality: Experimental Choices
-
Benzylic Bromination: The use of N-Bromosuccinimide (NBS) is standard for benzylic bromination as it provides a low, steady concentration of bromine radicals, minimizing side reactions like aromatic bromination. A radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide is required to initiate the chain reaction.
-
Cyanation: The reaction of the benzyl bromide with sodium cyanide is a classic SN2 reaction. Using a polar aprotic solvent like dimethylformamide (DMF) with a small amount of water can enhance the solubility of the cyanide salt and accelerate the reaction.[4] This step is critical and must be handled with extreme caution in a well-ventilated fume hood due to the high toxicity of cyanide salts.[5]
-
Hydrolysis: Both acidic and basic conditions are effective for nitrile hydrolysis. Acid-catalyzed hydrolysis (e.g., with aqueous sulfuric acid) proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis (e.g., with aqueous sodium hydroxide) involves the direct attack of a hydroxide ion on the nitrile carbon. The choice often depends on the stability of other functional groups in the molecule and the desired workup procedure.
Detailed Experimental Protocol: Synthesis of 2-(3-bromo-5-fluorophenyl)acetonitrile[4]
-
Setup: In a sealed tube, prepare a suspension of sodium cyanide (0.38 g, 7.73 mmol) in deionized water (0.35 mL).
-
Addition: To this suspension, add a solution of 3-bromo-5-fluorobenzyl bromide (1.38 g, 5.15 mmol) dissolved in dimethylformamide (2.6 mL).
-
Reaction: Securely seal the tube and heat the reaction mixture to 75°C for 3 hours with vigorous stirring.
-
Workup: After cooling to room temperature, partition the reaction mixture between ethyl acetate (50 mL) and a 2.5% w/v aqueous sodium bicarbonate solution (100 mL).
-
Extraction: Separate the layers and extract the aqueous phase with an additional portion of ethyl acetate (50 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and saturated aqueous sodium chloride (50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield the crude product.
-
Purification: Purify the residue by silica gel column chromatography (eluting with 10% ethyl acetate in hexanes) to afford pure 2-(3-bromo-5-fluorophenyl)acetonitrile.[4]
Subsequent hydrolysis to the carboxylic acid can be achieved by refluxing the nitrile in aqueous sulfuric or hydrochloric acid until TLC analysis indicates complete consumption of the starting material.
Synthetic Strategy 2: The Willgerodt-Kindler Reaction
An alternative and powerful strategy for synthesizing phenylacetic acids is the Willgerodt-Kindler reaction. This reaction uniquely converts an aryl alkyl ketone into a thioamide, which is then hydrolyzed to the corresponding carboxylic acid. This method effectively achieves a migration of the carbonyl group and oxidation of the terminal methyl group.
Workflow Overview
-
Starting Material: The synthesis begins with 1-(3-bromo-5-fluorophenyl)ethan-1-one (3-bromo-5-fluoroacetophenone).
-
Thioamide Formation: The acetophenone is reacted with elemental sulfur and a secondary amine, typically morpholine, at elevated temperatures to form the thiomorpholide derivative.[6][7]
-
Hydrolysis: The resulting thioamide is hydrolyzed, usually under basic conditions (e.g., NaOH), followed by acidification to yield the final product.[8]
Caption: The Willgerodt-Kindler reaction pathway for synthesizing 2-(3-bromo-5-fluorophenyl)acetic acid.
Expertise & Causality: Experimental Choices
-
Mechanism: The Willgerodt-Kindler reaction proceeds through a complex mechanism involving the initial formation of an enamine from the ketone and morpholine.[9] This enamine is then thiated by sulfur. A series of rearrangements and subsequent oxidation steps lead to the migration of the functional group to the terminal carbon of the alkyl chain.[7][9]
-
Reaction Conditions: Traditionally, this reaction requires high temperatures and long reaction times. However, the advent of microwave-assisted heating has significantly improved reaction efficiency, leading to higher yields and dramatically reduced reaction times.[8][10] The use of a phase-transfer catalyst (PTC) can also facilitate the subsequent hydrolysis step.[8] This method is particularly useful when the acetophenone starting material is more readily accessible than the corresponding toluene or aldehyde.
Detailed Experimental Protocol: General Procedure for Willgerodt-Kindler Reaction and Hydrolysis[6][8]
-
Setup: To a flask equipped with a reflux condenser, add 3-bromo-5-fluoroacetophenone (1 equivalent), elemental sulfur (2.5-3 equivalents), and morpholine (3-5 equivalents).
-
Reaction: Heat the mixture to reflux (typically around 120-140°C) for several hours until the starting material is consumed, as monitored by TLC. (Alternatively, use a microwave reactor according to established protocols for improved efficiency).[8]
-
Isolation of Thioamide: After cooling, the excess morpholine and sulfur can be removed. The crude thioamide intermediate is often purified by recrystallization or chromatography, though in some cases it is taken directly to the next step.
-
Hydrolysis: The crude or purified thioamide is suspended in an aqueous solution of sodium hydroxide (e.g., 10-20% NaOH).
-
Reflux: The suspension is heated to reflux for 8-24 hours until hydrolysis is complete.
-
Workup: The reaction mixture is cooled and filtered. The filtrate is washed with a non-polar organic solvent (e.g., ether or ethyl acetate) to remove neutral impurities.
-
Acidification: The aqueous layer is cooled in an ice bath and carefully acidified with concentrated HCl to a pH of ~2.
-
Isolation: The precipitated 2-(3-bromo-5-fluorophenyl)acetic acid is collected by filtration, washed with cold water, and dried.
Synthetic Strategy 3: Elaboration from 3-Bromo-5-fluorobenzaldehyde
The commercially available 3-bromo-5-fluorobenzaldehyde serves as a versatile starting point for a multi-step synthesis that ultimately converges on the same phenylacetonitrile pathway described in the first strategy.[11] This route is advantageous when the aldehyde is more accessible or cost-effective than the corresponding toluene.
Workflow Overview
-
Reduction: The aldehyde is first reduced to the corresponding benzyl alcohol, (3-bromo-5-fluorophenyl)methanol.
-
Halogenation: The benzyl alcohol is then converted into a more reactive benzyl halide (chloride or bromide).
-
Cyanation & Hydrolysis: The resulting benzyl halide is subjected to the cyanation and hydrolysis sequence as detailed in Strategy 1.
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Topic: Potential Applications of 2-(3-Bromo-5-fluorophenyl)acetic Acid in Medicinal Chemistry
An In-Depth Technical Guide
Abstract
The strategic incorporation of halogen atoms has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of therapeutic candidates. Among the vast arsenal of halogenated building blocks, 2-(3-Bromo-5-fluorophenyl)acetic acid (CAS No. 202000-99-5) emerges as a particularly versatile scaffold.[1] Its structure uniquely combines the bioisosteric benefits of fluorine with the synthetic utility of bromine, all built upon the well-established phenylacetic acid framework known to be a crucial component in numerous therapeutic agents.[1] This guide provides an in-depth analysis of the molecule's core attributes, explores its potential in diverse therapeutic areas, and furnishes detailed experimental protocols for its application in drug discovery workflows.
Foundational Analysis of the Scaffold
The efficacy of 2-(3-Bromo-5-fluorophenyl)acetic acid as a medicinal chemistry building block is rooted in the distinct contributions of its three primary structural components: the phenylacetic acid core, the fluorine substituent, and the bromine handle.
Physicochemical Characteristics
A molecule's therapeutic potential is fundamentally governed by its physical and chemical properties. These parameters influence everything from solubility and membrane permeability to metabolic stability and target engagement.
| Property | Value | Source |
| CAS Number | 202000-99-5 | PubChem[2] |
| Molecular Formula | C₈H₆BrFO₂ | PubChem[2] |
| Molecular Weight | 233.03 g/mol | PubChem[2] |
| Physical Form | Solid | Sigma-Aldrich |
| InChIKey | JWWAJSAOIABGKW-UHFFFAOYSA-N | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
The Strategic Value of Halogenation
The deliberate placement of bromine and fluorine atoms on the phenyl ring is not arbitrary; it is a calculated design choice that imparts significant advantages in a drug discovery context.
-
The Role of Fluorine: The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance a molecule's drug-like properties.[3] Fluorine's high electronegativity can alter the acidity of nearby functional groups, influence conformation, and form key hydrogen bonds or other non-covalent interactions with protein targets.[4] Crucially, replacing a hydrogen atom with fluorine can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[5]
-
The Role of Bromine: While also an electron-withdrawing group, the bromine atom in the meta position primarily serves as a versatile synthetic handle.[1] Its presence allows for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This enables the rapid diversification of the core scaffold, allowing researchers to systematically probe the chemical space around a target protein and build structure-activity relationships (SAR).[6]
Synthetic Utility and Derivatization Strategies
The true power of 2-(3-Bromo-5-fluorophenyl)acetic acid lies in its capacity for controlled, predictable chemical transformations at two distinct sites: the bromine atom and the carboxylic acid group.
Diagram: Core Derivatization Pathways
The following diagram illustrates the primary avenues for chemical modification of the title compound, transforming it from a simple building block into a diverse library of complex molecules.
Caption: Key synthetic pathways originating from 2-(3-Bromo-5-fluorophenyl)acetic acid.
Potential Therapeutic Applications & Target Classes
The structural features of this scaffold suggest its utility across several therapeutic areas. The phenylacetic acid moiety is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, making this an immediate area of interest.[1]
Anti-inflammatory Agents (COX Inhibitors)
The arylacetic acid scaffold is crucial for binding to cyclooxygenase (COX) enzymes, which are key targets in inflammation.[1][7] Derivatives of 2-(3-Bromo-5-fluorophenyl)acetic acid can be synthesized and screened for selective COX-2 inhibition. The goal is to retain anti-inflammatory efficacy while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[7]
Anticancer Agents (Kinase Inhibitors)
Many kinase inhibitors feature a heterocyclic core attached to an aromatic system. The bromine atom on 2-(3-Bromo-5-fluorophenyl)acetic acid is an ideal attachment point for such heterocycles via Suzuki or Buchwald-Hartwig coupling. The fluorine atom can enhance binding affinity within the ATP-binding pocket, and the carboxylic acid can be converted to an amide to interact with the hinge region of the kinase.
Anti-infective Agents
Recent research has highlighted the potential of related aryl acetamide structures in developing treatments for parasitic diseases like cryptosporidiosis.[4] A study on aryl acetamide triazolopyridazines demonstrated that the specific placement of halogen atoms, including fluorine, plays a remarkable role in potency against the Cryptosporidium parasite.[4] This provides a strong rationale for exploring libraries derived from 2-(3-Bromo-5-fluorophenyl)acetic acid against this and other infectious targets.
Central Nervous System (CNS) Agents
The lipophilicity and metabolic stability imparted by fluorine can facilitate penetration of the blood-brain barrier. The scaffold could be elaborated to target CNS receptors or enzymes implicated in neurodegenerative diseases or psychiatric disorders.
Experimental Protocols: From Synthesis to Screening
To translate theoretical potential into tangible results, robust and reproducible experimental workflows are essential. The following protocols provide step-by-step methodologies for key transformations and initial biological screening.
Protocol 1: Synthesis of a Bi-aryl Derivative via Suzuki Coupling
Principle: This protocol demonstrates the utility of the bromine atom as a handle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to create a new carbon-carbon bond, a cornerstone of modern drug synthesis.
Materials:
-
2-(3-Bromo-5-fluorophenyl)acetic acid
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene and Water (degassed)
-
Ethyl acetate, 1M HCl, Brine
-
Anhydrous sodium sulfate
-
Reaction vessel, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(3-Bromo-5-fluorophenyl)acetic acid (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix the catalyst by adding Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq). Add this solid mixture to the reaction flask.
-
Solvent Addition: Add degassed toluene and water to the flask in a 10:1 ratio (e.g., 10 mL toluene, 1 mL water for a 1 mmol scale reaction).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer to pH ~2-3 with 1M HCl to ensure the product is in its protonated, organic-soluble form.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent in vacuo. Purify the resulting crude solid by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the desired bi-aryl product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Diagram: Suzuki Coupling Experimental Workflow
Caption: Step-wise workflow for the synthesis of bi-aryl derivatives via Suzuki coupling.
Protocol 2: Parallel Amide Synthesis for SAR Library Generation
Principle: This protocol details the conversion of the carboxylic acid moiety into a diverse set of amides using a parallel synthesis approach. This allows for rapid exploration of structure-activity relationships by varying the "R" group of the amine.
Materials:
-
2-(3-Bromo-5-fluorophenyl)acetic acid
-
A library of primary and secondary amines (e.g., benzylamine, morpholine, piperidine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
96-well reaction block or individual reaction vials
-
Reverse-phase HPLC for purification
Procedure:
-
Stock Solution: Prepare a stock solution of 2-(3-Bromo-5-fluorophenyl)acetic acid in DMF (e.g., 0.5 M).
-
Aliquot Acid: Dispense the acid stock solution into each well/vial (e.g., 100 µL, 0.05 mmol).
-
Add Amine: To each corresponding well, add the specific amine (1.1 eq) from a separate stock solution or neat.
-
Add Coupling Reagents: Add HATU (1.2 eq) and DIPEA (3.0 eq) to each well.
-
Reaction: Seal the reaction block/vials and shake at room temperature for 12-18 hours.
-
Quenching & Analysis: Add a small amount of water to each well to quench the reaction. Analyze a small aliquot from each well by LC-MS to confirm product formation.
-
Purification: Purify the contents of each well using mass-directed preparative HPLC to isolate the desired amide products.
-
Final Plating: Lyophilize the pure fractions and prepare final compound plates in DMSO for biological screening.
Conclusion and Future Outlook
2-(3-Bromo-5-fluorophenyl)acetic acid is far more than a simple chemical reagent; it is a strategically designed building block that offers a clear and logical pathway for the development of novel therapeutic agents. Its combination of a biologically relevant core, a metabolically stabilizing fluorine atom, and a synthetically versatile bromine handle provides medicinal chemists with a powerful platform for lead discovery and optimization. Future applications could extend into more complex molecular architectures, such as PROTACs, where the bromine handle can serve as an attachment point for linkers.[8] As our understanding of disease biology grows, versatile and intelligently designed scaffolds like this will remain critical to the discovery of the next generation of medicines.
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Introduction: The Phenylacetic Acid Scaffold - A Cornerstone in Bioactive Compound Design
An In-Depth Technical Guide to the Biological Activity of Substituted Phenylacetic Acids
Phenylacetic acid (PAA) and its derivatives represent a class of organic compounds built upon a simple yet remarkably versatile molecular framework: a phenyl ring linked to a carboxylic acid group by a methylene spacer.[1] This fundamental structure is a key motif found in a vast array of biologically active molecules, ranging from vital pharmaceuticals to natural signaling compounds.[1][2] PAA itself is a naturally occurring plant hormone, or auxin, that plays a role in various growth processes.[3][4][5][6] It is also produced by microorganisms and insects, where it can function as an antimicrobial agent.[5][7]
For researchers, medicinal chemists, and drug development professionals, the true power of the PAA scaffold lies in its "tunability." The phenyl ring can be substituted with a wide variety of functional groups, allowing for the precise modulation of the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. This fine-tuning directly influences how the molecule interacts with biological targets, leading to a broad spectrum of activities. Substituted phenylacetic acids are the foundation for blockbuster drugs like the non-steroidal anti-inflammatory drug (NSAID) Diclofenac, highlighting their therapeutic significance.[8][9][10]
This guide provides a comprehensive exploration of the biological activities of substituted phenylacetic acids. We will delve into their structure-activity relationships (SAR), dissect their primary mechanisms of action, survey their diverse therapeutic applications, and provide detailed, field-proven protocols for their experimental evaluation.
Part 1: The Molecular Core - Synthesis and Structure-Activity Relationships (SAR)
The biological potential of any PAA derivative begins with its chemical synthesis and the strategic placement of substituents. Understanding how molecular structure dictates function is paramount for rational drug design.
Versatile Synthetic Strategies
The ability to synthesize a library of substituted PAAs is the first step in any discovery campaign. Several robust methods are commonly employed, each with its own advantages.
-
Palladium-Catalyzed Carbonylation: A highly efficient method that converts substituted benzyl halides into their corresponding phenylacetic acids using carbon monoxide.[1][11] This reaction tolerates a wide range of functional groups, making it a powerful tool for creating diverse derivatives.[1]
-
Willgerodt-Kindler Reaction: This classic reaction transforms an acetophenone into a phenylacetamide, which can then be hydrolyzed to the desired phenylacetic acid. The reaction typically uses sulfur and an amine, like morpholine.[1]
-
From Benzyl Cyanides: A common two-step process involves the cyanation of a benzyl chloride to form a benzyl cyanide intermediate, followed by acidic or basic hydrolysis to yield the final phenylacetic acid.[12][13]
Below is a generalized workflow illustrating the synthesis and purification process.
Caption: Generalized workflow for the synthesis and purification of a substituted phenylacetic acid.
Structure-Activity Relationships (SAR): Decoding the Pharmacophore
The biological activity of PAA derivatives is exquisitely sensitive to the nature and position of substituents on the phenyl ring.
-
Halogenation: The introduction of halogens (F, Cl, Br, I) is a common strategy. For instance, in the context of NSAIDs like Diclofenac, two chlorine atoms at the 2 and 6 positions of an aniline ring attached to the PAA core are critical for potent anti-inflammatory activity.[14][15] In other contexts, halogenation at the 3 and/or 4 positions can strongly inhibit penicillin biosynthetic enzymes.[16][17] The lipophilicity and electronic effects of halogens significantly alter target binding and membrane permeability.
-
Alkyl Groups: Small alkyl groups, like the methyl group in lumiracoxib's backbone, can be crucial for conferring selectivity towards specific enzyme isoforms, such as COX-2 over COX-1.[15]
-
Aromatic and Heterocyclic Groups: Extending the PAA scaffold by adding other ring systems, such as pyrimidine or pyrrole groups, has been successfully used to develop potent anti-inflammatory and analgesic agents.[18][19]
-
Stereochemistry: For PAAs with a chiral center, the biological activity can be stereoselective. In certain anti-inflammatory homologues, one enantiomer may exhibit significantly greater potency than the other, demonstrating the importance of three-dimensional structure in target interaction.[20]
The table below summarizes representative SAR data for different PAA activities.
| Core Scaffold | Substituent(s) | Biological Activity | Key Finding | Reference |
| 2-Phenylaminophenylacetic acid | 2',6'-dichloro | Anti-inflammatory (COX Inhibition) | Critical for high potency; mimics Diclofenac. | [14][15] |
| Phenylacetic acid | 3-chloro, 4-bromo | Enzyme Inhibition (Penicillin Biosynthesis) | Strong inhibition compared to unsubstituted PAA. | [16][17] |
| 2-(4-Fluorophenyl)-N-phenylacetamide | 2-nitro / 4-nitro | Anticancer (Cytotoxicity) | Nitro-substituted compounds showed higher cytotoxicity against PC3 prostate cancer cells than methoxy-substituted ones. | [21][22] |
| Phenylacetic acid | (none) | Plant Growth Regulation | Functions as a natural auxin, though generally weaker than indole-3-acetic acid (IAA). | [5][6] |
Part 2: Mechanisms of Action - How They Work
Substituted phenylacetic acids exert their biological effects through a variety of molecular mechanisms, primarily involving interactions with enzymes and cellular receptors.
Enzyme Inhibition: The Cyclooxygenase (COX) Pathway
The most well-documented mechanism of action for PAA derivatives is the inhibition of cyclooxygenase (COX) enzymes. This is the basis for the anti-inflammatory, analgesic, and antipyretic effects of NSAIDs like Diclofenac.[10][23][24]
-
The Pathway: The COX enzymes (with COX-1 and COX-2 being the most relevant isoforms) convert arachidonic acid into prostaglandins and thromboxanes.[23][24] Prostaglandins are key mediators of inflammation, pain, and fever.[23]
-
The Inhibition: PAA-based NSAIDs bind to the active site of the COX enzymes, preventing arachidonic acid from being converted. This reduces the production of prostaglandins, thereby mitigating the inflammatory response.[24] The selectivity for COX-2 is a major goal in modern NSAID design, as COX-1 has a protective role in the gastric mucosa.[23]
Caption: Simplified overview of the PAA-initiated auxin signaling pathway in plants.
Part 3: A Spectrum of Biological Activities & Therapeutic Applications
The structural diversity and multiple mechanisms of action of substituted phenylacetic acids translate into a wide range of biological activities and potential therapeutic uses.
-
Anti-inflammatory Agents: This is the most prominent application. Phenylacetic acids, particularly the 2-phenylaminophenylacetic acid subclass to which Diclofenac belongs, are mainstays in the treatment of pain and inflammation associated with arthritis and other conditions. [9][10][14]* Anticancer Agents: Numerous studies have demonstrated the in-vitro cytotoxicity of PAA derivatives against a panel of human cancer cell lines, including prostate (PC3), breast (MCF-7), and liver (HepG2). [21][22][25][26]Their ability to induce apoptosis makes them attractive candidates for further development. [27]* Antimicrobial Agents: PAA and its derivatives have shown activity against both bacteria and fungi. [3][28]For example, they can inhibit the growth of pathogenic bacteria like Klebsiella pneumoniae and food-borne pathogens, as well as suppress spore germination in fungi like Fusarium oxysporum. [29][30]* Enzyme Inhibitors: Beyond COX, specific PAA derivatives can inhibit other enzymes. Halogenated PAAs are known inhibitors of enzymes involved in penicillin biosynthesis, which is of interest in industrial microbiology. [16][17]Others have been identified as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. [1]* Agrochemicals: As a natural auxin, PAA has applications in agriculture and horticulture to promote root formation and regulate plant growth. [3][6]
Part 4: Experimental Evaluation - A Practical Guide
Evaluating the biological activity of newly synthesized PAA derivatives requires a systematic approach, often organized as a screening cascade. This workflow allows for the efficient identification of promising lead compounds from a larger library. [31][32]
Caption: A typical experimental screening cascade for identifying lead PAA compounds.
Below are detailed, step-by-step protocols for key assays used to evaluate the primary biological activities of substituted phenylacetic acids.
Experimental Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol describes a method to determine the potency (IC₅₀) of a test compound to inhibit the peroxidase activity of human recombinant COX-2.
Principle: The peroxidase activity of COX-2 is used to convert a non-fluorescent probe into a highly fluorescent product. An inhibitor will reduce the rate of this conversion.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (as a cofactor)
-
Arachidonic Acid (substrate)
-
Fluorometric Probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Test compounds (substituted PAAs) dissolved in DMSO
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~535 nm, Emission ~590 nm)
Methodology:
-
Enzyme Preparation: Prepare a working solution of COX-2 enzyme with heme in cold reaction buffer. The final concentration should be determined empirically for an optimal signal window.
-
Compound Plating: To the wells of the 96-well plate, add 2 µL of the test compound dilutions (in DMSO). Include wells for a "no-inhibitor" control (DMSO only) and a positive control (Celecoxib).
-
Enzyme Addition: Add 178 µL of the COX-2/heme working solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate solution containing arachidonic acid and the fluorometric probe in the reaction buffer. Add 20 µL of this solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-set to the appropriate temperature (e.g., 25°C). Measure the fluorescence kinetically every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates relative to the "no-inhibitor" control (100% activity) and a "no-enzyme" control (0% activity).
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a target microorganism.
Materials:
-
Target bacterial strain (e.g., Staphylococcus aureus)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth - MHB)
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., Streptomycin)
-
Sterile 96-well clear microplates
-
Spectrophotometer or microplate reader (600 nm)
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Methodology:
-
Compound Serial Dilution: In the first column of the 96-well plate, add 100 µL of the test compound at 2x its highest desired final concentration in MHB. Add 50 µL of MHB to the remaining wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column across the plate.
-
Control Wells: Prepare a "growth control" well (50 µL MHB + 50 µL inoculum, no compound) and a "sterility control" well (100 µL MHB, no inoculum).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Incubation: Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 37°C) for 16-20 hours.
-
MIC Determination:
-
Visually inspect the plate. The MIC is the lowest compound concentration in which there is no visible turbidity (growth).
-
For a quantitative reading, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that shows an OD similar to the sterility control.
-
Experimental Protocol 3: In Vitro Cytotoxicity Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic effect (IC₅₀). [21][22] Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compounds dissolved in DMSO
-
Positive control cytotoxic drug (e.g., Doxorubicin)
-
Sterile 96-well clear tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Absorbance microplate reader (490 nm)
Methodology:
-
Cell Seeding: Seed the 96-well plate with cells at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "cells only" (vehicle control) and "medium only" (blank) wells.
-
Incubation: Return the plate to the incubator for a specified exposure time (e.g., 48 or 72 hours).
-
MTS Addition: Add 20 µL of the MTS reagent directly to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the cell type and should be optimized.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control wells (100% viability).
-
Plot the percent viability versus the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
The substituted phenylacetic acid scaffold is a privileged structure in medicinal chemistry and chemical biology. Its synthetic tractability and the profound impact of substitution on biological function have cemented its role in the development of anti-inflammatory, anticancer, and antimicrobial agents. The core principles of SAR—understanding how halogenation, lipophilicity, and stereochemistry influence target engagement—remain central to designing next-generation derivatives with improved potency and selectivity.
Future research will likely focus on expanding the therapeutic applications of PAAs, exploring novel mechanisms of action, and designing derivatives that can overcome challenges such as drug resistance and off-target toxicity. The integration of computational modeling with empirical screening will further accelerate the discovery of new PAA-based compounds to address unmet medical and agricultural needs. The journey from a simple, natural auxin to a diverse class of powerful bioactive molecules demonstrates the enduring value of the phenylacetic acid core in scientific discovery.
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Park, J., et al. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. MDPI. Available at: [Link]
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Ciesielski, W., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. Available at: [Link]
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Al-Ostath, O. A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Available at: [Link]
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The Duality of Reactivity: Unraveling the Role of Bromine and Fluorine in 2-(3-Bromo-5-fluorophenyl)acetic Acid
An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromo-5-fluorophenyl)acetic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in the synthesis of complex organic molecules.[1][2] Its utility, particularly in the realms of pharmaceutical and agrochemical development, is intrinsically linked to the presence and positioning of its three distinct functional components: the bromine atom, the fluorine atom, and the acetic acid moiety. The introduction of halogens into molecular scaffolds is a cornerstone of modern medicinal chemistry, capable of profoundly altering a compound's lipophilicity, metabolic stability, and target binding affinity.[3]
This guide provides a detailed scientific analysis of how the specific meta-positioning of bromine and fluorine on the phenylacetic acid core dictates the molecule's chemical behavior. We will dissect the nuanced interplay of electronic and steric effects, exploring how these halogens govern reactivity at the aromatic ring and the carboxylic acid side chain. By understanding the fundamental principles behind its reactivity, researchers can strategically leverage this molecule for the rational design and synthesis of novel chemical entities.
The Electronic Architecture: A Tale of Two Halogens
The reactivity of the benzene ring in 2-(3-bromo-5-fluorophenyl)acetic acid is governed by the combined electronic influences of its substituents. These influences are primarily understood through two fundamental mechanisms: the inductive effect and the resonance effect.[4][5]
Inductive vs. Resonance Effects
-
Inductive Effect (-I): This is an electron-withdrawing or -donating effect transmitted through the sigma (σ) bonds of a molecule. Due to their high electronegativity, both bromine and fluorine exert a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring and lowering its nucleophilicity.[6][7]
-
Resonance Effect (+R): This effect involves the delocalization of lone-pair electrons from a substituent into the pi (π) system of the aromatic ring. Both bromine and fluorine possess lone pairs that can be donated into the ring, increasing electron density at the ortho and para positions.[8][9]
A peculiar characteristic of halogens is the conflict between these two effects. While they donate electrons via resonance, their powerful inductive withdrawal is the dominant force, making the aromatic ring, as a whole, less reactive towards electrophiles than benzene. This classifies them as deactivating groups .[6][8][10]
The Directing Influence
Despite being deactivators, halogens are classified as ortho, para-directors for electrophilic aromatic substitution (EAS). This paradox is resolved by examining the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction. When an electrophile attacks at the ortho or para position, a resonance structure can be drawn where the positive charge is adjacent to the halogen. The halogen can then use one of its lone pairs to form a fourth bond and delocalize the charge, creating a relatively stable "halonium ion" intermediate.[8] This stabilizing interaction is not possible when the attack occurs at the meta position. Consequently, the activation energy for ortho/para attack is lower, making it the preferred pathway.[8][11]
Synergistic Effects in the Target Molecule
In 2-(3-bromo-5-fluorophenyl)acetic acid, the directing effects of the two halogens are synergistic.
-
The bromine atom at C3 directs incoming electrophiles to its ortho (C2, C4) and para (C6) positions.
-
The fluorine atom at C5 directs incoming electrophiles to its ortho (C4, C6) and para (C2) positions.
Both halogens thus activate the same positions (C2, C4, and C6) for electrophilic attack. The acetic acid group is insulated from the ring by a methylene (-CH2-) spacer, which mitigates its electronic influence on the ring itself.
Caption: Reinforcing ortho, para-directing effects of Bromine (red) and Fluorine (blue).
Reactivity Profile
The unique electronic landscape of 2-(3-bromo-5-fluorophenyl)acetic acid gives rise to a distinct reactivity profile, which can be explored through three main avenues: reactions on the aromatic ring and reactions involving the side chain.
Part A: Electrophilic Aromatic Substitution (EAS)
Due to the strong deactivating inductive effects of both bromine and fluorine, the aromatic ring is significantly less nucleophilic than benzene and requires more forcing conditions to undergo EAS.
-
Regioselectivity: As established, electrophilic attack is strongly directed to positions C2, C4, and C6. Steric hindrance from the adjacent bulky bromine and acetic acid groups may disfavor substitution at the C2 position, potentially leading to a preference for substitution at C4 and C6. The final product distribution will depend on the specific electrophile and reaction conditions.
This protocol describes a potential method for introducing a nitro group onto the aromatic ring, a common EAS reaction. Harsher conditions are required compared to the nitration of benzene.
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 5 mL) to 0 °C in an ice-water bath.
-
Substrate Addition: Slowly add 2-(3-bromo-5-fluorophenyl)acetic acid (1.0 eq) to the cooled sulfuric acid while stirring, ensuring the temperature does not exceed 10 °C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to fuming sulfuric acid (oleum, 2 mL) at 0 °C.
-
Electrophilic Attack: Add the nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature between 0 and 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The nitrated product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the 2-(3-bromo-5-fluoro-X-nitrophenyl)acetic acid isomers.
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The Strategic Deployment of 2-(3-Bromo-5-fluorophenyl)acetic Acid in Fragment-Based Drug Discovery: A Technical Guide
Preamble: Beyond High-Throughput Screening – The Fragment Advantage
In the landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS).[1] Instead of screening vast libraries of large, complex molecules, FBDD focuses on identifying low-molecular-weight fragments that bind weakly but efficiently to a biological target.[2] These initial "hits" serve as high-quality starting points, or "anchors," for the rational, structure-guided evolution into potent, selective, and drug-like lead compounds.[3] This approach offers a more thorough exploration of chemical space and often yields leads with superior physicochemical properties.[2]
This guide provides an in-depth technical analysis of 2-(3-Bromo-5-fluorophenyl)acetic acid (CAS: 202000-99-5), a fragment exquisitely suited for FBDD campaigns. We will dissect its molecular architecture, justify its utility through its physicochemical profile, and provide detailed, field-proven protocols for its application in screening and hit-to-lead optimization. This document is intended for drug discovery researchers and scientists seeking to leverage the strategic advantages of FBDD.
Profiling the Archetypal Fragment: 2-(3-Bromo-5-fluorophenyl)acetic Acid
The selection of a fragment library is a critical determinant of an FBDD campaign's success. An ideal fragment should possess a balance of complexity to provide a binding foothold, and simplicity to allow for straightforward chemical elaboration. 2-(3-Bromo-5-fluorophenyl)acetic acid embodies these principles.
Physicochemical Properties and Adherence to the "Rule of Three"
The "Rule of Three" (Ro3) provides a set of guidelines for selecting fragments with desirable properties that enhance their potential for successful optimization.[4][5] Let's analyze how 2-(3-Bromo-5-fluorophenyl)acetic acid conforms to these principles.
| Property | "Rule of Three" Guideline | 2-(3-Bromo-5-fluorophenyl)acetic acid Value | Compliance |
| Molecular Weight (MW) | < 300 Da | 233.03 g/mol [6] | Yes |
| cLogP | ≤ 3 | 2.2[6] | Yes |
| Hydrogen Bond Donors | ≤ 3 | 1 (from carboxylic acid)[6] | Yes |
| Hydrogen Bond Acceptors | ≤ 3 | 2 (from carboxylic acid oxygens)[6] | Yes |
| Rotatable Bonds | ≤ 3 | 2[2][7] | Yes |
Table 1: Physicochemical property analysis of 2-(3-Bromo-5-fluorophenyl)acetic acid against the "Rule of Three" criteria.
The fragment's full compliance with the Ro3 underscores its suitability as a starting point. Its low molecular weight and lipophilicity ensure adequate aqueous solubility for biophysical screening assays, while the limited number of rotatable bonds reduces the entropic penalty upon binding.
Deconstruction of a Privileged Scaffold: The Strategic Value of Each Moiety
The power of this fragment lies in the strategic placement of its functional groups, each offering distinct advantages for target interaction and subsequent chemical modification. Phenylacetic acid derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[8][9]
-
Phenylacetic Acid Core: The carboxylic acid provides a crucial anchor point for interaction with polar residues (e.g., Arginine, Lysine, Histidine) in a protein's binding pocket through strong ionic and hydrogen bonding interactions. This moiety is a well-established pharmacophore found in many non-steroidal anti-inflammatory drugs (NSAIDs).[8][10]
-
Bromine Atom (meta-position): The bromine atom is a key feature for several reasons. Its size allows it to occupy small hydrophobic pockets, while its polarizability can lead to favorable van der Waals interactions.[1][11] Critically, bromine is an effective halogen bond donor.[12] This non-covalent interaction occurs between the electropositive region on the halogen atom (the "sigma-hole") and an electron-rich donor on the protein, such as a backbone carbonyl oxygen.[3][12] This specific and directional interaction can significantly enhance binding affinity and selectivity.[3]
-
Fluorine Atom (meta-position): The strategic placement of a fluorine atom can modulate the acidity (pKa) of the carboxylic acid, influence the molecule's conformation, and block potential sites of metabolic attack, thereby improving pharmacokinetic properties.[13] It can also engage in favorable dipole-dipole or weak hydrogen bonding interactions.
The FBDD Workflow in Action: Deploying the Fragment
The journey from fragment identification to a viable lead compound is a structured, multi-step process. This section outlines the key experimental protocols for screening and validating 2-(3-Bromo-5-fluorophenyl)acetic acid as a hit.
Primary Screening Methodologies: Finding the "Hit"
Due to the inherently weak affinity of fragments, highly sensitive biophysical techniques are required for initial screening.[14] Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the workhorses of FBDD.
SPR is a label-free technique that measures changes in mass on a sensor surface, allowing for real-time detection of binding events.[15][16]
Objective: To identify fragments that bind to an immobilized target protein.
Methodology:
-
Chip Preparation & Immobilization:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).[17]
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the target protein to a high density on a flow cell by injecting the protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5). High immobilization levels are crucial for detecting small fragment binding.[17]
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl. A second flow cell should be prepared similarly but without protein to serve as a reference surface.[18]
-
-
Fragment Screening:
-
Prepare a solution of 2-(3-Bromo-5-fluorophenyl)acetic acid (and other fragments in the library) at a high concentration (e.g., 200 µM to 1 mM) in running buffer containing a low percentage of DMSO to ensure solubility. The DMSO concentration must be precisely matched between the running buffer and the fragment solutions to avoid false positives.[16]
-
Inject the fragment solution over both the target and reference flow cells.
-
Monitor the sensorgram for a response signal in the target channel that is significantly above the reference channel signal, indicating a binding event.
-
-
Data Analysis:
-
Subtract the reference channel signal from the target channel signal to obtain the specific binding response.
-
A confirmed "hit" is a fragment that produces a reproducible, concentration-dependent binding response.
-
STD-NMR is a powerful ligand-observed NMR technique that identifies binders by detecting the transfer of magnetic saturation from a large protein target to a small molecule ligand upon binding.[19][20]
Objective: To identify fragments that bind to a target protein in solution.
Methodology:
-
Sample Preparation:
-
Prepare a sample containing the target protein (e.g., 10-50 µM) and a large molar excess of the fragment (e.g., 1-5 mM) in a suitable deuterated buffer.[21]
-
-
NMR Experiment Setup:
-
Acquire a standard 1D proton reference spectrum (off-resonance).[22]
-
Set up the STD experiment by defining two irradiation frequencies:
-
The experiment interleaves saturation at the on- and off-resonance frequencies.
-
-
Data Acquisition & Processing:
-
Acquire the STD data with a saturation time typically between 1 and 3 seconds.[22]
-
Process the data by subtracting the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the protons of the ligand that have received saturation from the protein, confirming binding.[19][23]
-
-
Hit Validation: A fragment is considered a hit if its signals are clearly visible in the STD difference spectrum. The relative intensity of the signals can also provide "epitope mapping" information, indicating which parts of the fragment are in closest proximity to the protein surface.[23]
Structural Characterization: Visualizing the Interaction
Once a hit is validated, the next crucial step is to determine its binding mode. X-ray crystallography is the gold standard for this, providing a high-resolution 3D picture of the fragment-protein complex.[24][25]
Objective: To determine the three-dimensional binding mode of 2-(3-Bromo-5-fluorophenyl)acetic acid to the target protein.
Methodology:
-
Crystal Preparation:
-
Crystal Soaking:
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the native protein structure as a model.
-
Calculate electron density maps. The binding of the fragment will be revealed by the presence of unambiguous, positive difference electron density in the binding site, into which the structure of 2-(3-Bromo-5-fluorophenyl)acetic acid can be modeled and refined.[14]
-
From Hit-to-Lead: The Path of Fragment Evolution
The structural information gleaned from crystallography provides the roadmap for optimizing the initial fragment hit into a potent lead compound. The most common strategy is "fragment growing," where the initial fragment serves as an anchor and synthetic chemistry is used to extend the molecule into adjacent pockets to form additional favorable interactions.
For 2-(3-Bromo-5-fluorophenyl)acetic acid, the bromine atom and the position para to the acetic acid group are prime vectors for chemical elaboration. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) at the bromine position could be used to introduce new aryl or alkyl groups to probe a nearby hydrophobic pocket.[13][28] Similarly, the carboxylic acid could be converted to an amide to explore different hydrogen bonding patterns.
Advanced Strategies: Bioisosteric Replacement
While the carboxylic acid is an excellent starting point, it can sometimes lead to poor pharmacokinetic properties, such as low membrane permeability or rapid metabolic clearance.[24] Bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties—is a powerful strategy to mitigate these liabilities.[24]
For the carboxylic acid in our core fragment, potential bioisosteres include:
-
Tetrazoles: These are common replacements that maintain a similar acidic pKa but can offer improved metabolic stability and lipophilicity.
-
Acyl Sulfonamides: These groups can also mimic the hydrogen bonding pattern of a carboxylic acid and often lead to improved cell permeability.
-
Hydroxamic Acids: While also acidic, they introduce metal-chelating properties which can be exploited for certain enzyme classes (e.g., metalloproteinases).
The choice of bioisostere is highly context-dependent and must be guided by the specific structural features of the target's binding site.
Conclusion
2-(3-Bromo-5-fluorophenyl)acetic acid serves as an exemplary scaffold for fragment-based drug discovery. Its adherence to the "Rule of Three," combined with a strategically functionalized core, provides multiple avenues for potent target interaction and subsequent chemical optimization. The bromine and fluorine atoms offer opportunities for halogen bonding and metabolic stabilization, while the phenylacetic acid moiety provides a robust anchor for initial binding. By employing sensitive biophysical screening techniques like SPR and NMR, followed by structure-based design using X-ray crystallography, this fragment represents a high-quality starting point for the development of novel, potent, and selective therapeutics.
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Fernández-Alonso, C., & Jiménez-Barbero, J. (n.d.). Saturation Transfer Difference Spectroscopy (STD). Glycopedia. [URL: https://www.glycopedia.eu/e-chapters/saturation-transfer-difference-spectroscopy-std/attachment/chapter-pdf-4][19]
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Erlanson, D. (2025). The 'rule of three' for fragment-based drug discovery: Where are we now? ResearchGate. [URL: https://www.researchgate.net/publication/382877148_The_'rule_of_three'_for_fragment-based_drug_discovery_Where_are_we_now][7]
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Carlsson, A. C., et al. (2020). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Information and Modeling. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7328100/][32]
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Bielenica, A., et al. (2025). Introducing bromine in the molecular structure as a good strategy to the drug design. ResearchGate. [URL: https://www.researchgate.net/publication/384373650_Introducing_bromine_in_the_molecular_structure_as_a_good_strategy_to_the_drug_design][11]
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Helmholtz-Zentrum Berlin. (2021). Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin. Journal of Visualized Experiments. [URL: https://www.jove.com/t/62220/workflow-tools-for-crystallographic-fragment-screening-at-helmholtz][24]
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FitzGerald, E. A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c75191334c6b41295c1c0d][33]
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Newman, J. A., et al. (2012). Crystallographic fragment screening. Methods in Molecular Biology. [URL: https://pubmed.ncbi.nlm.nih.gov/22990610/][26]
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Yu, G., et al. (2010). Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20036125/][10]
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SARomics Biostructures. (n.d.). Crystallographic Fragment Screening in Drug Discovery. [URL: https://www.saromics.com/services/crystallographic-fragment-screening-in-drug-discovery/][25]
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Sygnature Discovery. (n.d.). Fragment Screening by Crystallography: An Alternative to High Throughput Screening. [URL: https://www.sygnaturediscovery.com/case-study/x-ray-crystallography/fragment-screening-by-crystallography-an-alternative-to-high-throughput-screening/][14]
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Viegas, A., et al. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/10.1021/ed100495t][23]
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Yu, G., et al. (2010). Synthesis of phenylacetic acid regioisomers possessing an N-substituted 1,2-dihydropyrid-2-one pharmacophore — Evaluation as inhibitors of cyclooxygenases and 5-lipoxygenase. Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/10.1139/v09-170][34]
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National Center for Biotechnology Information. (n.d.). 2-(3-Bromo-5-fluorophenyl)acetic acid. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15365221][6]
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Giannetti, A. M. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/ml200122x][16]
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Popplewell, J. (2013). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. Bio-Rad. [URL: https://www.bio-rad.com/en-us/applications-technologies/efficient-spr-based-fragment-screening-small-molecule-affinity-analysis-using-bio-rad-s-proteon-xpr36-system?ID=MUP33P4VY][18]
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O'Dwyer, C. (2025). Phenylacetic acid derivative: Significance and symbolism. The Faraday. [URL: https://www.thefaraday.org/phenylacetic-acid-derivative][8]
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Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [URL: https://inventivapharma.com/wp-content/uploads/2018/09/Poster_Orleans_2005.pdf][28]
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A Comprehensive Technical Guide to 2-(3-Bromo-5-fluorophenyl)acetic Acid for Researchers and Drug Development Professionals
This guide provides an in-depth overview of 2-(3-Bromo-5-fluorophenyl)acetic acid, a key building block in medicinal chemistry and drug discovery. We will delve into its chemical properties, commercial availability from various suppliers, and its applications in the synthesis of pharmacologically active compounds. This document is intended to be a practical resource for researchers, chemists, and professionals involved in the development of novel therapeutics.
Introduction: The Significance of Halogenated Phenylacetic Acids in Drug Discovery
Phenylacetic acid derivatives are a cornerstone in the design of numerous therapeutic agents. The introduction of halogen atoms, such as bromine and fluorine, into the phenyl ring can significantly modulate a molecule's physicochemical and pharmacological properties. This strategic halogenation can influence factors like metabolic stability, binding affinity to target proteins, and membrane permeability.
2-(3-Bromo-5-fluorophenyl)acetic acid, in particular, offers a unique substitution pattern that is of considerable interest in medicinal chemistry. The presence of both a bromine and a fluorine atom provides distinct electronic and steric properties that can be exploited in the design of novel drug candidates. The arylacetic acid scaffold is a privileged structure found in a wide array of therapeutic agents, most notably in nonsteroidal anti-inflammatory drugs (NSAIDs).[1]
Physicochemical Properties and Identification
A thorough understanding of the fundamental properties of a chemical reagent is paramount for its effective and safe use in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrFO₂ | PubChem[2] |
| Molecular Weight | 233.03 g/mol | PubChem[2] |
| CAS Number | 202000-99-5 | PubChem[2], Sigma-Aldrich[3] |
| Appearance | White solid | Thermo Fisher Scientific[4] |
| Melting Point | 118-121 °C | Thermo Fisher Scientific[4] |
| Purity (typical) | ≥95% | Sigma-Aldrich[3], Thermo Fisher Scientific[4][5] |
| InChI | InChI=1S/C8H6BrFO2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12) | PubChem[2] |
| InChIKey | JWWAJSAOIABGKW-UHFFFAOYSA-N | PubChem[2] |
Commercial Availability and Supplier Overview
2-(3-Bromo-5-fluorophenyl)acetic acid is commercially available from a range of chemical suppliers. The choice of supplier often depends on factors such as required purity, quantity, availability, and cost. Below is a comparative table of prominent suppliers.
| Supplier | Product Number (Example) | Purity | Availability | Notes |
| Sigma-Aldrich | AMBH303C5671 (from Ambeed, Inc.) | 95% | In Stock | Also lists products from other partners like ChemScene LLC.[3] |
| Thermo Fisher Scientific (Alfa Aesar) | AA44745 | 96% | In Stock | |
| Matrix Scientific | 011281 | Not specified | In Stock (for smaller quantities) | Provides pricing for various quantities.[6] |
| BLDpharm | BD136776 | ≥95% | In Stock | |
| Benchchem | BCH2203102 | Not specified | In Stock | [1] |
Note: Availability and product specifications are subject to change. It is crucial to consult the supplier's website or contact them directly for the most current information, including pricing and lead times. Researchers should always request a Certificate of Analysis (CoA) to verify the purity and identity of the purchased material.
Synthesis and Application in Medicinal Chemistry
While specific, detailed synthetic procedures for 2-(3-bromo-5-fluorophenyl)acetic acid are not extensively published in readily available literature, the synthesis of analogous aryl acetic acids is well-documented. A common synthetic strategy involves a Suzuki coupling reaction. This approach typically starts with a corresponding substituted aryl bromide, which undergoes a Miyaura borylation to form an aryl boronic ester. This intermediate is then coupled with an alpha-bromo acetate ester, followed by hydrolysis to yield the desired aryl acetic acid derivative.[7]
The true value of 2-(3-bromo-5-fluorophenyl)acetic acid lies in its utility as a versatile intermediate in the synthesis of more complex molecules. The carboxylic acid moiety provides a convenient handle for amide bond formation, a fundamental reaction in the construction of many drug candidates. For instance, it can be coupled with various amines to generate a library of aryl acetamides.
A notable application of related aryl acetamides is in the development of novel therapeutics against cryptosporidiosis, an intestinal infection. Research has shown that the nature and position of substituents on the phenyl ring play a crucial role in the compound's efficacy.[7] The 3,5-disubstitution pattern, as seen in our molecule of interest, has been explored, with different halogen combinations leading to varying potencies.[7]
The inclusion of fluorine in drug candidates is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity.[8]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 2-(3-bromo-5-fluorophenyl)acetic acid.
Hazard Identification:
Recommended Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably in a fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[9]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
Keep sealed in a dry environment at room temperature.[3]
For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Quality Control and Documentation
Ensuring the quality of starting materials is a critical aspect of any research and development program. When procuring 2-(3-bromo-5-fluorophenyl)acetic acid, it is imperative to obtain and review the following documentation:
-
Certificate of Analysis (CoA): This document provides lot-specific information on the purity, identity, and physical properties of the compound. A typical CoA for a similar compound from Thermo Fisher Scientific indicates the appearance, melting point, and purity as determined by ¹H NMR.[4]
-
Safety Data Sheet (SDS): The SDS contains detailed information on the hazards, handling, storage, and emergency procedures related to the chemical.
The following workflow diagram illustrates a typical process for qualifying a new batch of 2-(3-bromo-5-fluorophenyl)acetic acid.
Caption: Workflow for Procurement and Quality Control of 2-(3-Bromo-5-fluorophenyl)acetic acid.
Conclusion
2-(3-Bromo-5-fluorophenyl)acetic acid is a readily available and valuable building block for medicinal chemists and drug development professionals. Its unique substitution pattern offers opportunities for the synthesis of novel compounds with potentially enhanced pharmacological properties. By understanding its chemical characteristics, sourcing it from reputable suppliers, and adhering to proper safety and quality control procedures, researchers can effectively utilize this compound in their quest for new and improved therapeutics.
References
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Jennychem. 2-amino-2-(3-bromo-5-fluorophenyl)acetic acid. [Link]
-
Amerigo Scientific. 2-(2-bromo-3-fluorophenyl)acetic Acid. [Link]
-
National Institutes of Health (NIH). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. [Link]
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MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery. [Link]
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An In-depth Technical Guide to the Safe Handling and Application of 2-(3-Bromo-5-fluorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a replacement for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) and institutional safety protocols before handling any chemical.
Preamble: A Chemist's Perspective on Halogenated Phenylacetic Acids
The 2-(3-Bromo-5-fluorophenyl)acetic acid scaffold is more than a mere collection of atoms; it is a privileged structure in the lexicon of medicinal chemistry. The phenylacetic acid core is foundational to a multitude of therapeutics, most notably non-steroidal anti-inflammatory drugs (NSAIDs). The strategic placement of halogen atoms—in this case, bromine and fluorine—is a deliberate design choice. These substituents modulate the molecule's lipophilicity, metabolic stability, and electronic properties, thereby influencing its pharmacokinetic profile and binding affinity to biological targets. Understanding this structural rationale is paramount, as it informs not only the compound's potential applications but also its inherent reactivity and toxicological profile. This guide, therefore, is structured to provide not just procedural instructions, but a deep, mechanistic understanding of the causality behind the recommended safety and handling protocols.
Section 1: Core Chemical and Physical Identity
A thorough understanding of a compound's fundamental properties is the bedrock of its safe and effective use. These parameters dictate storage conditions, solvent choices, and potential physical hazards.
| Property | Value | Source(s) |
| IUPAC Name | 2-(3-bromo-5-fluorophenyl)acetic acid | [1] |
| CAS Number | 202000-99-5 | [1] |
| Molecular Formula | C₈H₆BrFO₂ | [1] |
| Molecular Weight | 233.04 g/mol | [1] |
| Physical Form | Solid, white to light yellow crystalline powder | |
| Melting Point | 113-114 °C | [2] |
| Boiling Point | 317.1 ± 27.0 °C at 760 mmHg | [3] |
| pKa (estimated) | ~2.9 - 4.2 | The pKa of unsubstituted phenylacetic acid is ~4.3. The electron-withdrawing effects of the bromine and fluorine atoms are expected to increase the acidity of the carboxylic acid, thereby lowering the pKa. For comparison, the pKa of bromoacetic acid is 2.89[4]. |
| Solubility | While quantitative data is not readily available, halogenated aromatic carboxylic acids generally exhibit low solubility in water and higher solubility in organic solvents such as methanol, ethanol, acetone, and dichloromethane. | |
| SMILES | C1=C(C=C(C=C1F)Br)CC(=O)O | [1] |
| InChIKey | JWWAJSAOIABGKW-UHFFFAOYSA-N | [1] |
Section 2: Hazard Analysis and Risk Mitigation
2-(3-Bromo-5-fluorophenyl)acetic acid is classified as a hazardous substance. A granular understanding of its toxicological profile is essential for implementing appropriate safety controls. The Globally Harmonized System (GHS) provides the primary hazard classifications.
GHS Hazard Profile
| Hazard Code | Description | Pictogram | Signal Word |
| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Source: PubChem CID 15365221[1]
Toxicological Insights and Exposure Management
While specific LD50 data for this compound is not publicly available, the hazard statements necessitate stringent handling protocols to minimize all routes of exposure.
-
Oral Exposure (H302): Accidental ingestion may lead to toxicity. The primary mitigation strategy is to strictly prohibit eating, drinking, or smoking in laboratory areas. In case of ingestion, rinse the mouth and seek immediate medical attention. Do not induce vomiting.
-
Dermal Exposure (H315): As a skin irritant, direct contact must be avoided. The acidic nature of the compound, combined with the halogenated aromatic ring, can lead to localized inflammation, redness, and pain. Prolonged contact may cause more severe chemical burns.
-
Ocular Exposure (H319): This compound poses a serious risk to the eyes. Direct contact with the solid powder or solutions can cause severe irritation, pain, and potential damage to the cornea.
-
Inhalation Exposure (H335): The fine crystalline powder can be easily aerosolized, posing a respiratory hazard. Inhalation may irritate the mucous membranes and respiratory tract, leading to coughing, shortness of breath, and inflammation.
Engineering and Personal Protective Equipment (PPE) Protocols
A multi-layered approach to safety, combining engineering controls with appropriate PPE, is mandatory.
Engineering Controls:
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted within a certified chemical fume hood to control airborne particulates and vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it is a system designed to provide a barrier against specific chemical threats.
-
Hand Protection:
-
Material Selection: Nitrile gloves are an excellent choice for general handling and incidental contact with 2-(3-Bromo-5-fluorophenyl)acetic acid.[3][5][6] They offer good resistance to a range of chemicals, including some acids and bases, and have the significant advantage of visibly tearing upon puncture.[3][6]
-
Caution: Materials like natural rubber (latex) and neoprene offer poor resistance to halogenated and aromatic hydrocarbons and should be avoided for extended contact.[2][3]
-
Protocol: Always double-glove when handling significant quantities or during procedures with a high risk of splashing. Inspect gloves for any signs of degradation or puncture before use. Remove gloves using the proper technique to avoid contaminating the skin and wash hands thoroughly afterward.
-
-
Eye and Face Protection:
-
Standard: Chemical safety goggles that provide a complete seal around the eyes are mandatory.
-
Enhanced Protection: When handling larger quantities (>10 g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.
-
-
Body Protection:
-
A flame-resistant laboratory coat is required.
-
Ensure the lab coat is fully buttoned and the sleeves are down to the wrists.
-
For procedures with a high splash potential, a chemically resistant apron should be worn over the lab coat.
-
-
Respiratory Protection:
-
If engineering controls (i.e., fume hood) are not available or are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases must be used. Respirator use requires prior medical clearance, training, and fit-testing.
-
Caption: PPE selection workflow for handling 2-(3-Bromo-5-fluorophenyl)acetic acid.
Section 3: Chemical Reactivity, Storage, and Waste Management
Reactivity Profile
-
Acidity: The carboxylic acid moiety will react exothermically with bases (e.g., sodium hydroxide, amines, carbonates). These reactions should be performed with cooling and controlled addition.
-
Incompatible Materials:
-
Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, permanganates) Can cause violent reactions.[7][8]
-
Strong Bases: (e.g., sodium hydroxide, potassium carbonate) Neutralization reactions can be vigorous.[9]
-
Reducing Agents: While generally stable, avoid strong reducing agents under harsh conditions.
-
-
Hazardous Decomposition Products: Upon thermal decomposition, this compound may produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and hydrogen fluoride (HF).[10] Fires involving this material should be extinguished with dry chemical, carbon dioxide, or alcohol-resistant foam.[10]
Storage Protocol
-
Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area.
-
Segregation: Store away from incompatible materials, particularly strong bases and oxidizing agents.[7]
-
Container: Use containers made of glass or other chemically resistant material.
Waste Disposal
-
Classification: All waste containing 2-(3-Bromo-5-fluorophenyl)acetic acid, including contaminated PPE and spill cleanup materials, must be treated as hazardous chemical waste.
-
Procedure: Dispose of waste in a dedicated, sealed, and clearly labeled hazardous waste container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.
Section 4: Emergency Procedures
A prepared response is critical to mitigating the impact of an accidental release or exposure.
Caption: Emergency response flowchart for spills and personnel exposure.
Spill Response
-
Minor Spills (Solid):
-
Ensure proper PPE is worn.
-
Gently sweep the solid material to avoid creating dust.
-
For final cleanup, the area can be covered with sodium bicarbonate or a similar weak base to neutralize any residue.
-
Collect all materials into a designated hazardous waste container.
-
Decontaminate the area with soap and water.
-
-
Minor Spills (Solution):
-
Ensure proper PPE is worn.
-
Contain the spill using an absorbent material like sand or vermiculite.
-
Neutralize the spill by carefully sprinkling sodium bicarbonate over the contained area, working from the outside in.
-
Collect the absorbed, neutralized material into a hazardous waste container.
-
Decontaminate the area with soap and water.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Use a safety shower if the contact area is large. Seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration (if trained to do so) and seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Provide the attending physician with the Safety Data Sheet.
Section 5: Application in Chemical Synthesis - A Validated Protocol
The carboxylic acid functional group of 2-(3-Bromo-5-fluorophenyl)acetic acid is a versatile handle for synthetic transformations. A common and critical reaction in drug discovery is the formation of an amide bond. The following is a representative, field-proven protocol for an amide coupling reaction.
Amide Coupling via Acyl Chloride Intermediate
This two-step procedure first activates the carboxylic acid by converting it to a more reactive acyl chloride, followed by reaction with an amine. This method is robust and widely applicable.
Step 1: Formation of 2-(3-Bromo-5-fluorophenyl)acetyl chloride
-
Setup: In a chemical fume hood, equip a dry, round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (filled with calcium chloride).
-
Reagents: To the flask, add 2-(3-Bromo-5-fluorophenyl)acetic acid (1.0 eq) and an appropriate solvent such as dichloromethane (DCM) or toluene.
-
Activation: Add thionyl chloride (SOCl₂) (approx. 1.5 - 2.0 eq) dropwise to the stirred solution at room temperature. Causality: Thionyl chloride is an effective and inexpensive reagent for converting carboxylic acids to acyl chlorides. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the reaction to completion.
-
Reaction: Heat the mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Workup: Allow the reaction to cool to room temperature. Carefully remove the excess SOCl₂ and solvent under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is often used directly in the next step without further purification.
Step 2: Amide Formation
-
Setup: In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (e.g., aniline, benzylamine) (1.0 - 1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq) in an anhydrous solvent like DCM. Causality: The base is crucial to neutralize the HCl that is generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction forward.
-
Addition: Cool the amine solution in an ice bath (0°C). Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as determined by TLC or LC-MS (typically 1-12 hours).
-
Workup & Purification: a. Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. b. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate). c. Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure amide.
Caption: A validated two-step workflow for the synthesis of amides from 2-(3-Bromo-5-fluorophenyl)acetic acid.
References
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OSHA. OSHA Glove Selection Chart. Environmental Health and Safety, University of Nevada, Reno. [Link]
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University of South Alabama. Glove Selection Guide. [Link]
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PubChem. Compound Summary for CID 15365221, 2-(3-Bromo-5-fluorophenyl)acetic acid. National Center for Biotechnology Information. [Link]
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University of California, Berkeley. Glove Selection Guide. Office of Environment, Health & Safety. [Link]
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Utah State University. Incompatible Chemicals. Office of Research Environmental Health and Safety. [Link]
-
PubChemLite. 2-(3-bromo-5-fluorophenyl)acetic acid (C8H6BrFO2). [Link]
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Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]
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Cartel International. 3 Fluorophenyl Acetic Acid Latest Price Exporter. [Link]
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Organic Syntheses. Acetamide, N-bromo-. [Link]
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LibreTexts Chemistry. Appendix C: Dissociation Constants and pKa Values for Acids at 25°C. [Link]
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Risk Management and Safety, University of Alabama in Huntsville. Incompatible Chemicals. [Link]
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St. Olaf College. List of Incompatible Chemicals – Laboratory Safety. [Link]
-
Thermo Fisher Scientific. 2-Bromo-5-fluorophenyl acetic acid, 96%. [Link]
-
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-
LibreTexts Chemistry. 24.8: Reactions of Arylamines. [Link]
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stability and storage conditions for 2-(3-Bromo-5-fluorophenyl)acetic acid
An In-depth Technical Guide to the Stability and Storage of 2-(3-Bromo-5-fluorophenyl)acetic acid
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(3-bromo-5-fluorophenyl)acetic acid (CAS No: 202000-99-5), a key intermediate in pharmaceutical and agrochemical research. While specific, long-term stability data for this compound is not extensively published, this paper will synthesize information from safety data sheets, general chemical principles of related structures, and established guidelines for stability testing to offer authoritative recommendations. This guide is intended for researchers, scientists, and drug development professionals to ensure the integrity and longevity of this valuable research chemical.
Introduction: Understanding the Molecule
2-(3-Bromo-5-fluorophenyl)acetic acid is a halogenated phenylacetic acid derivative. Its molecular structure, featuring a carboxylic acid group, a bromine atom, and a fluorine atom on the phenyl ring, dictates its chemical reactivity and stability profile. The presence of halogens can significantly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Therefore, maintaining the purity and stability of this intermediate is paramount for its successful use in multi-step syntheses.
Chemical Structure:
-
IUPAC Name: 2-(3-bromo-5-fluorophenyl)acetic acid[2]
-
CAS Number: 202000-99-5
-
Molecular Weight: 233.04 g/mol [2]
Core Stability Profile and Recommended Storage
Based on available safety data sheets and general chemical handling guidelines, 2-(3-bromo-5-fluorophenyl)acetic acid is a solid that is stable under recommended storage conditions.[4][5]
Recommended Storage Conditions
To ensure the long-term integrity of the compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Avoids potential degradation from excessive heat.[3][4] |
| Atmosphere | Sealed in a dry environment | The carboxylic acid moiety can be hygroscopic. Moisture can lead to physical changes or catalyze hydrolytic degradation.[3][6] |
| Container | Tightly closed, original packaging | Prevents contamination and exposure to moisture and air.[5][6][7][8] |
| Light | Keep away from direct sunlight | While specific photostability data is unavailable, similar aromatic compounds can be sensitive to UV light, which can initiate radical degradation pathways.[4][9] |
| Ventilation | Well-ventilated area | General good laboratory practice for chemical storage.[4][5][8] |
Incompatible Materials and Conditions to Avoid
To prevent chemical reactions that could degrade the compound, avoid contact with:
-
Strong Oxidizing Agents: Can lead to oxidative degradation of the phenylacetic acid structure.[5]
-
Strong Acids and Alkalis: Can catalyze hydrolysis or other reactions.[4][5]
-
Heat and Sources of Ignition: While the compound is a solid, avoiding high temperatures is crucial to prevent decomposition.[4][5][8]
-
Moisture: Can lead to hydrolysis and physical clumping of the solid material.[6]
Potential Degradation Pathways (Inferred)
While specific degradation studies on 2-(3-bromo-5-fluorophenyl)acetic acid are not publicly available, we can infer potential degradation pathways based on its chemical structure and the known reactivity of phenylacetic acids. These pathways are critical to consider when developing analytical methods and designing stability studies.
Oxidative Degradation
The benzylic position (the CH₂ group) is susceptible to oxidation, which could lead to the formation of corresponding mandelic acid or benzoic acid derivatives. The presence of halogens on the aromatic ring can influence the rate of such reactions.
Decarboxylation
At elevated temperatures, phenylacetic acids can undergo decarboxylation, leading to the loss of carbon dioxide and the formation of a substituted toluene derivative.
Photodegradation
Aromatic halides can be susceptible to photolytic cleavage of the carbon-halogen bond upon exposure to UV light, potentially leading to the formation of radical species and subsequent degradation products.
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology
-
Preparation of Stock Solution: Prepare a stock solution of 2-(3-bromo-5-fluorophenyl)acetic acid in a suitable solvent mixture, such as acetonitrile and water. The concentration should be chosen to give a good response with the analytical method.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with an equal volume of 0.1 M hydrochloric acid and heat at 60°C. [10] * Basic Hydrolysis: Treat the stock solution with an equal volume of 0.1 M sodium hydroxide and heat at 60°C. [10] * Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide and keep it at room temperature. [11] * Thermal Degradation: Expose both the solid compound and the stock solution to a temperature of 80°C.
-
Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber. [11]
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with a UV detector.
-
-
Data Interpretation:
-
Identify and quantify the degradation products.
-
Elucidate the degradation pathways based on the identified products.
-
Confirm that the analytical method is capable of separating the parent compound from all significant degradation products.
-
Conclusion
While specific, long-term stability data for 2-(3-bromo-5-fluorophenyl)acetic acid is not widely published, a comprehensive understanding of its chemical structure and general principles of chemical stability allows for the formulation of robust storage and handling procedures. Storing the compound in a cool, dry, dark place in a tightly sealed container is paramount to maintaining its purity. For critical applications, it is highly recommended that researchers perform their own stability assessments, potentially using the forced degradation protocol outlined in this guide, to ensure the material's suitability for their specific experimental needs.
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- sigma-aldrich - Safety D
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- 2-Amino-3-bromo-5-fluorobenzaldehyde. AK Scientific, Inc.
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- Forced Degrad
- PHENYLACETIC ACID. TMMedia.
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- COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING.
- STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Lejan Team.
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Methodological & Application
amide coupling protocols for 2-(3-Bromo-5-fluorophenyl)acetic acid
An Application Guide to Amide Coupling Protocols for 2-(3-Bromo-5-fluorophenyl)acetic Acid
Introduction: The Central Role of the Amide Bond
The amide bond is arguably the most fundamental linkage in medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast number of pharmaceutical agents.[1][2][3] Its remarkable stability, coupled with its ability to act as both a hydrogen bond donor and acceptor, makes it a critical component in molecular recognition at biological targets. The synthesis of this bond, a process known as amide coupling or amidation, is therefore one of the most frequently performed reactions in drug discovery.[2][4]
This guide focuses on providing robust and reliable protocols for the amide coupling of 2-(3-bromo-5-fluorophenyl)acetic acid. This particular substrate is a valuable building block, incorporating both bromo- and fluoro-substituents that can serve as synthetic handles for further diversification or as modulators of physicochemical properties such as lipophilicity and metabolic stability. The presence of these electron-withdrawing groups can influence the reactivity of the carboxylic acid, making the choice of an appropriate coupling protocol essential for success.
This document moves beyond simple step-by-step instructions. It delves into the mechanistic rationale behind different coupling strategies, offers field-proven insights to circumvent common challenges, and provides a comparative framework to empower researchers to select the optimal method for their specific synthetic goals.
Core Principles of Carboxylic Acid Activation for Amidation
The direct reaction between a carboxylic acid and an amine is typically inefficient, as it leads to the formation of an unreactive ammonium-carboxylate salt.[5] The cornerstone of modern amide coupling is the in situ activation of the carboxylic acid. This converts the hydroxyl group of the carboxylic acid into a better leaving group, transforming the carboxyl carbon into a potent electrophile that is readily attacked by the nucleophilic amine.
The general workflow for this transformation is depicted below:
Caption: General workflow for amide bond formation.
The choice of coupling reagent is the most critical parameter in this process. These reagents can be broadly classified into three families: carbodiimides, phosphonium salts, and aminium/uronium salts. Each class offers a unique profile of reactivity, cost, and byproduct management.
Protocol 1: The Carbodiimide Method using EDC and HOBt
This is one of the most common and cost-effective methods for amide bond formation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] However, this intermediate is susceptible to racemization and can rearrange to an unreactive N-acylurea. To mitigate these side reactions and improve efficiency, an additive like 1-hydroxybenzotriazole (HOBt) is almost always included.[7][8][9] HOBt traps the O-acylisourea to form an HOBt-ester, which is less prone to racemization and efficiently reacts with the amine.[7][10]
Mechanism of Action: EDC/HOBt
Caption: Activation pathway using EDC and HOBt.
Detailed Experimental Protocol
Materials:
-
2-(3-Bromo-5-fluorophenyl)acetic acid (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
EDC·HCl (1.2 - 1.5 eq)
-
HOBt (1.2 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(3-bromo-5-fluorophenyl)acetic acid (1.0 eq) and the amine (1.1 eq).
-
Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.
-
Add HOBt (1.2 eq) to the solution and stir until it dissolves.
-
Add DIPEA (2.5 eq) and cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.2 eq) portion-wise to the cooled, stirring solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Field-Proven Insights:
-
Solvent Choice: DMF is excellent for dissolving a wide range of substrates, but DCM can be easier to remove and is a good choice if all components are soluble.[11]
-
Base Selection: DIPEA is a non-nucleophilic base and is generally preferred over Et₃N to avoid potential side reactions.
-
Water-Soluble Byproduct: The urea byproduct from EDC is water-soluble, which greatly simplifies purification through an aqueous work-up.[1][9]
Protocol 2: The Aminium/Uronium Salt Method using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction rates and low rates of racemization.[12][13] It belongs to the aminium/uronium salt class of reagents. The exceptional performance of HATU is attributed to the 1-hydroxy-7-azabenzotriazole (HOAt) moiety, which forms a highly reactive OAt-active ester.[13] The neighboring pyridine nitrogen in the HOAt group is thought to catalyze the aminolysis step, accelerating the final amide bond formation.[12] This method is particularly effective for sterically hindered substrates or electron-deficient amines.[14]
Mechanism of Action: HATU
Caption: Activation pathway using HATU.
Detailed Experimental Protocol
Materials:
-
2-(3-Bromo-5-fluorophenyl)acetic acid (1.0 eq)
-
Amine (1.05 - 1.2 eq)
-
HATU (1.1 - 1.2 eq)
-
Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0 - 4.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve 2-(3-bromo-5-fluorophenyl)acetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5-10 minutes at room temperature. This is the "pre-activation" step.
-
Add the amine (1.05 eq) to the activated mixture.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC couplings.
-
Monitor the reaction progress by LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with water, 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Field-Proven Insights:
-
Stoichiometry: It is crucial to use a slight excess of the coupling reagent relative to the carboxylic acid. Using an excess of the amine is also common practice.[15]
-
Base: DIPEA is the most common base used with HATU.[6][12] For very sensitive substrates, a weaker base like 2,4,6-collidine can be beneficial.
-
Pre-activation: Allowing the acid, HATU, and base to stir for a few minutes before adding the amine can often improve yields, especially for challenging couplings.
Protocol 3: The Phosphonium Salt Method using PyBOP
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based coupling reagent that offers high efficiency and is a good alternative to aminium salts.[11][16] Similar to the reagents above, it reacts with the carboxylate to form a benzotriazole-based active ester.[17] A key advantage of phosphonium salts is that they do not react with the free amino group of the amine component, which can be an issue with some aminium reagents if used in large excess.[2] The byproduct, tris(pyrrolidino)phosphine oxide, is typically removed by chromatography.
Mechanism of Action: PyBOP
Caption: Activation pathway using PyBOP.
Detailed Experimental Protocol
Materials:
-
2-(3-Bromo-5-fluorophenyl)acetic acid (1.0 eq)
-
Amine (1.2 eq)
-
PyBOP (1.2 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry flask under an inert atmosphere, add the 2-(3-bromo-5-fluorophenyl)acetic acid (1.0 eq), the amine (1.2 eq), and dissolve in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add PyBOP (1.2 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight (8-16 hours).[11][17]
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 10% aqueous citric acid, water, saturated aqueous NaHCO₃, and brine.[17]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Field-Proven Insights:
-
Order of Addition: Adding the PyBOP reagent last to the mixture of acid, amine, and base is a common and effective procedure.[17]
-
Byproduct Removal: The phosphine oxide byproduct is not water-soluble and must be removed during chromatographic purification.
-
Greener Solvents: While DMF is standard, studies have shown that greener solvents like 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate can be effective alternatives for PyBOP couplings.[5][11]
Comparative Summary and Selection Guide
Choosing the right protocol depends on several factors, including the nature of the substrates, cost considerations, and desired reaction speed.
| Feature | EDC/HOBt | HATU | PyBOP |
| Reagent Class | Carbodiimide | Aminium/Uronium Salt | Phosphonium Salt |
| Relative Cost | Low | High | High |
| Reactivity/Speed | Moderate (12-24 h) | Very High (1-4 h) | High (8-16 h) |
| Byproduct Removal | Easy (Aqueous Wash) | Chromatography | Chromatography |
| Best For | Standard couplings, large scale, cost-sensitive projects. | Difficult couplings (hindered substrates, electron-poor amines), rapid synthesis. | High-efficiency couplings, when aminium salts are problematic. |
| Key Advantage | Low cost, water-soluble urea byproduct.[1][9] | Extremely fast and efficient, low racemization.[12][13] | Robust, avoids side reactions with the amine component.[2] |
| Potential Issue | Potential for side reactions without HOBt, slower. | High cost, requires careful handling (hygroscopic). | Byproduct requires chromatography, high cost. |
References
- Valeur, E. & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(19), 12029–12122.
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Gandeepan, P., & Li, C.-J. (2017). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 58(38), 3749-3752.
-
Royal Society of Chemistry. (2009). Amide bond formation: Beyond the myth of coupling reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
- Lukasik, N., & Wagner-Wysiecka, E. (2014). A Review of Amide Bond Formation in Microwave Organic Synthesis. Current Organic Synthesis, 11(4), 592-604.
-
ACS Publications. (2016). Nonclassical Routes for Amide Bond Formation. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). PyBOP. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Retrieved from [Link]
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Retrieved from [Link]
- MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(1), 50-55.
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
National Institutes of Health. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hepatochem.com [hepatochem.com]
- 3. growingscience.com [growingscience.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
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- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
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- 16. PyBOP [commonorganicchemistry.com]
- 17. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for the Esterification of 2-(3-Bromo-5-fluorophenyl)acetic acid
Introduction: Strategic Importance of 2-(3-Bromo-5-fluorophenyl)acetic Acid Esters
2-(3-Bromo-5-fluorophenyl)acetic acid and its corresponding esters are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules and functional materials. The strategic placement of the bromine and fluorine atoms on the phenyl ring offers unique opportunities for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates through subsequent cross-coupling reactions and other synthetic transformations. Consequently, the efficient and controlled esterification of the parent carboxylic acid is a critical first step in many synthetic routes.
This comprehensive guide provides detailed protocols and expert insights into the most effective methods for the esterification of 2-(3-Bromo-5-fluorophenyl)acetic acid, catering to the needs of researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Principles and Mechanistic Considerations
The conversion of a carboxylic acid to an ester is a condensation reaction that can be achieved through several distinct mechanistic pathways. The choice of method is dictated by the specific alcohol to be used, the scale of the reaction, and the presence of other functional groups in the starting materials.
Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach
The Fischer-Speier esterification is a venerable and cost-effective method that involves the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1][2][3] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[4][5] This is commonly accomplished by using a large excess of the alcohol or by removing the water formed during the reaction, for instance, through azeotropic distillation with a Dean-Stark apparatus.
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon.[1][6][7] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[4][6] Subsequent proton transfer and elimination of a water molecule yield the ester.[1][4][6]
Caption: Steglich Esterification Mechanism.
Acid Chloride Formation Followed by Alcoholysis
A highly reliable two-step method involves the initial conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by reaction with the alcohol. This approach is particularly useful for less reactive alcohols or when stringent anhydrous conditions are required. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for the formation of the acid chloride. [8]The subsequent reaction with the alcohol is typically rapid and high-yielding.
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. 2-(3-Bromo-5-fluorophenyl)acetic acid and its derivatives may cause skin, eye, and respiratory irritation. [9][10]Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. [11]Handle with extreme care.
Protocol 1: Fischer-Speier Esterification (Methyl Ester Synthesis)
Materials:
-
2-(3-Bromo-5-fluorophenyl)acetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-(3-Bromo-5-fluorophenyl)acetic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 10-20 eq, can also serve as the solvent).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid. (Caution: CO₂ evolution).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(3-bromo-5-fluorophenyl)acetate.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Steglich Esterification (tert-Butyl Ester Synthesis)
Materials:
-
2-(3-Bromo-5-fluorophenyl)acetic acid
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 2-(3-Bromo-5-fluorophenyl)acetic acid (1.0 eq), tert-butanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Protocol 3: Acid Chloride Method (General Ester Synthesis)
Materials:
-
2-(3-Bromo-5-fluorophenyl)acetic acid
-
Thionyl chloride (SOCl₂)
-
The desired alcohol (R-OH)
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure: Step A: Formation of the Acid Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), add 2-(3-Bromo-5-fluorophenyl)acetic acid (1.0 eq) and a few drops of dimethylformamide (DMF) as a catalyst.
-
Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 1-2 hours. The reaction is complete when gas evolution ceases.
-
Remove the excess thionyl chloride by distillation or under reduced pressure. The crude 2-(3-bromo-5-fluorophenyl)acetyl chloride is often used directly in the next step.
Step B: Esterification
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired alcohol (1.1 eq) and a base such as pyridine or triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the alcohol/base solution to 0 °C and add the acid chloride solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, dilute HCl (to remove the base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ester.
-
Purify by flash column chromatography.
Reaction Monitoring and Product Characterization
Effective monitoring of the esterification reaction is crucial for optimizing reaction times and maximizing yields. Several analytical techniques can be employed:
| Technique | Application |
| Thin Layer Chromatography (TLC) | A quick and simple method to qualitatively track the disappearance of the starting carboxylic acid and the appearance of the less polar ester product. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides quantitative information on the conversion of starting material to product and confirms the molecular weight of the desired ester. |
| Gas Chromatography (GC) | Useful for monitoring reactions with volatile esters and can provide quantitative data on product formation. [12][13] |
| Infrared (IR) Spectroscopy | Can be used to monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C=O stretch of the ester. [12][14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information of the final product and can be used to determine purity. [15] |
Purification and Data Analysis
The choice of purification method depends on the physical properties of the ester and the nature of the impurities.
-
Extraction: A standard workup procedure to remove water-soluble impurities, unreacted acid (by washing with a mild base), and the catalyst. [16][17][18]* Distillation: Effective for purifying volatile liquid esters. [17]* Flash Column Chromatography: A versatile technique for purifying both liquid and solid esters from non-volatile impurities.
-
Crystallization: The preferred method for purifying solid esters to a high degree of purity.
Table 1: Representative Data for the Methyl Ester of 2-(3-Bromo-5-fluorophenyl)acetic acid
| Property | Value |
| Molecular Formula | C₉H₈BrFO₂ |
| Molecular Weight | 247.06 g/mol |
| Appearance | Colorless oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.2-7.0 (m, 3H, Ar-H), ~3.7 (s, 3H, OCH₃), ~3.6 (s, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~171 (C=O), ~163 (d, J=245 Hz, C-F), ~138 (d, J=9 Hz, C-Ar), ~130 (d, J=3 Hz, C-Ar), ~123 (d, J=2 Hz, C-Br), ~118 (d, J=23 Hz, C-Ar), ~115 (d, J=21 Hz, C-Ar), ~52 (OCH₃), ~40 (CH₂) |
| Mass Spectrometry (ESI+) m/z | [M+H]⁺ calculated for C₉H₉BrFO₂⁺: 246.98, found: 246.98 |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
Troubleshooting and Expert Recommendations
-
Low Yields in Fischer Esterification: Ensure the use of anhydrous alcohol and a sufficient excess. Consider using a Dean-Stark apparatus to remove water azeotropically.
-
Side Reactions in Steglich Esterification: The formation of N-acylurea byproduct can occur. [19]Ensure the reaction is run at a low temperature initially and that DMAP is present to facilitate the desired reaction pathway.
-
Difficulty in Removing DCU: If DCU is difficult to filter, diluting the reaction mixture with a non-polar solvent like hexane can help precipitate more of the urea.
-
Incomplete Reaction with Acid Chloride: Ensure the starting carboxylic acid was fully converted to the acid chloride and that the alcohol and base are of high purity and anhydrous.
By carefully selecting the appropriate esterification method and adhering to the detailed protocols outlined in this guide, researchers can efficiently and reliably synthesize a wide range of esters of 2-(3-Bromo-5-fluorophenyl)acetic acid, paving the way for further discoveries in drug development and materials science.
References
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- Steglich esterification - Grokipedia. [URL: https://grokipedia.
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- mechanism for the esterification reaction - Chemguide. [URL: https://www.chemguide.co.
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- Steglich Esterification Guide | PDF - Scribd. [URL: https://www.scribd.
- Acid to Ester - Common Conditions. [URL: https://www.organic-chemistry.
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- On-line monitoring and quantification of a process reaction by near-infrared spectroscopy. Catalysed esterification of butan-1-ol by acetic acid - Analyst (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2003/an/b210870g]
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- 2-amino-2-(3-bromo-5-fluorophenyl)acetic acid CAS#1270322-24-1 with Jenny manufacturer - Custom synthesis of biological and pharmaceutical small molecules. [URL: https://www.jenny-pharm.com/product/2-amino-2-3-bromo-5-fluorophenylacetic-acid-cas1270322-24-1/]
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Application Notes and Protocols for the Synthesis of Novel Heterocycles from 2-(3-Bromo-5-fluorophenyl)acetic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 2-(3-Bromo-5-fluorophenyl)acetic Acid in Heterocyclic Scaffolding
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their unique three-dimensional structures and diverse electronic properties make them ideal scaffolds for interacting with biological targets. The quest for novel heterocyclic entities with tailored functionalities is a perpetual endeavor in modern drug discovery. In this context, strategically functionalized starting materials are of paramount importance, offering efficient pathways to complex molecular architectures.
This guide details the synthetic utility of 2-(3-Bromo-5-fluorophenyl)acetic acid, a versatile building block for the construction of novel heterocyclic systems. The presence of a bromine atom, a fluorine atom, and a carboxylic acid moiety on the phenyl ring provides multiple handles for a variety of chemical transformations. The bromine atom is an excellent substrate for palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The fluorine atom can modulate the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The acetic acid side chain serves as a convenient anchor for building fused ring systems through various cyclization strategies.
Herein, we present detailed protocols for the synthesis of three distinct classes of novel heterocycles from 2-(3-Bromo-5-fluorophenyl)acetic acid: quinolones , benzofurans , and phenoxazines . Each section provides a comprehensive experimental workflow, an explanation of the underlying chemical principles, and guidance for the characterization of the synthesized compounds.
I. Synthesis of Novel 6-Bromo-8-fluoro-quinolones via Intramolecular Heck Reaction
The quinolone core is a privileged scaffold in medicinal chemistry, most notably found in the quinolone class of antibiotics.[1] The intramolecular Heck reaction provides a powerful and convergent strategy for the synthesis of substituted quinolones.[2][3][4] This approach involves the palladium-catalyzed cyclization of an N-allyl-2-haloanilide, which can be readily prepared from the starting 2-(3-Bromo-5-fluorophenyl)acetic acid.
Synthetic Strategy Overview
Our strategy commences with the conversion of the carboxylic acid to an amide, followed by N-allylation to introduce the tethered alkene. The key step is the intramolecular Heck cyclization, where a palladium(0) catalyst facilitates the formation of a new carbon-carbon bond between the aromatic ring and the allyl group, leading to the quinolone scaffold.
Figure 1: Workflow for the synthesis of a novel quinolone derivative.
Experimental Protocol
Step 1: Synthesis of 2-(3-Bromo-5-fluorophenyl)acetamide
-
Rationale: The conversion of the carboxylic acid to a primary amide is a crucial first step to enable subsequent N-allylation. Thionyl chloride (SOCl₂) is an effective reagent for activating the carboxylic acid by forming the acyl chloride in situ, which then readily reacts with ammonia.
-
Procedure:
-
To a solution of 2-(3-Bromo-5-fluorophenyl)acetic acid (1.0 eq) in dry dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
The solvent and excess thionyl chloride are removed under reduced pressure.
-
The crude acyl chloride is redissolved in dry DCM and added dropwise to a cooled (0 °C) saturated solution of ammonia in DCM.
-
The reaction is stirred for 1 hour at 0 °C and then allowed to warm to room temperature overnight.
-
The reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude amide.
-
Purification by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) affords the pure 2-(3-Bromo-5-fluorophenyl)acetamide.
-
Step 2: Synthesis of N-allyl-2-(3-bromo-5-fluorophenyl)acetamide
-
Rationale: The introduction of the allyl group is essential for the subsequent intramolecular Heck cyclization. Sodium hydride is a strong base that deprotonates the amide nitrogen, generating a nucleophilic anion that readily undergoes an Sₙ2 reaction with allyl bromide.[5][6]
-
Procedure:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in dry tetrahydrofuran (THF, 15 mL/mmol) at 0 °C under an inert atmosphere, add a solution of 2-(3-Bromo-5-fluorophenyl)acetamide (1.0 eq) in dry THF dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, then allyl bromide (1.1 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate (3 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to give pure N-allyl-2-(3-bromo-5-fluorophenyl)acetamide.
-
Step 3: Synthesis of 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one
-
Rationale: This is the key ring-forming step. A palladium(0) catalyst, typically generated in situ from a palladium(II) precursor like Pd(OAc)₂, undergoes oxidative addition to the aryl bromide. This is followed by intramolecular insertion of the alkene into the aryl-palladium bond and subsequent β-hydride elimination to form the quinolone product and regenerate the Pd(0) catalyst.[2][3] The choice of phosphine ligand is crucial for the efficiency and selectivity of the reaction.
-
Procedure:
-
In a flame-dried Schlenk tube, combine N-allyl-2-(3-bromo-5-fluorophenyl)acetamide (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand (e.g., P(o-tol)₃, 0.10 eq).
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), and a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF, 20 mL/mmol).
-
The mixture is degassed by bubbling with argon for 15 minutes.
-
The reaction is heated to 100-120 °C and stirred for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one.
-
Data and Characterization
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (ppm) | Expected ¹³C NMR Signals (ppm) |
| Quinolone Product | C₉H₇BrFNO | 244.06 | 7.5-8.0 (aromatic), 3.0-3.5 (CH₂), 2.5-3.0 (CH₂) | 170 (C=O), 110-150 (aromatic C), 30-40 (aliphatic C) |
Characterization Notes: The successful synthesis of the quinolone can be confirmed by standard spectroscopic techniques. In the ¹H NMR spectrum, the disappearance of the vinyl protons of the allyl group and the appearance of two new aliphatic methylene signals are indicative of cyclization. The aromatic region will show a characteristic splitting pattern for the substituted quinolone ring. Mass spectrometry should confirm the expected molecular weight. Further structural confirmation can be obtained through 2D NMR experiments (COSY, HSQC, HMBC).
II. Synthesis of Novel 6-Bromo-4-fluoro-benzofurans via Sonogashira Coupling and Cyclization
Benzofurans are another important class of heterocycles with a wide range of biological activities.[1][7] A highly efficient method for their synthesis involves a palladium-catalyzed Sonogashira coupling of a 2-halophenol derivative with a terminal alkyne, followed by an intramolecular cyclization. By modifying the acetic acid side chain of our starting material into a suitable phenolic precursor, we can access this versatile synthetic route.
Synthetic Strategy Overview
This pathway begins with the conversion of the carboxylic acid to an α-bromoketone. Subsequent reduction of the ketone to a secondary alcohol, followed by an intramolecular Williamson ether synthesis, would not be regioselective. A more controlled approach involves a Baeyer-Villiger oxidation of a ketone derived from the starting acid to form an ester, which can then be hydrolyzed to the corresponding phenol. The resulting 2-bromo-4-fluorophenol derivative can then undergo a Sonogashira coupling with a terminal alkyne, followed by a cyclization to furnish the benzofuran ring.
Figure 2: Workflow for the synthesis of a novel benzofuran derivative.
Experimental Protocol
Step 1 & 2: Synthesis of 3-Bromo-5-fluorophenol
-
Rationale: The conversion of the phenylacetic acid to a phenol is a key transformation. This can be achieved via a multi-step sequence involving the formation of an acetophenone, followed by a Baeyer-Villiger oxidation to an ester, and subsequent hydrolysis.
-
Procedure (Illustrative):
-
Convert 2-(3-Bromo-5-fluorophenyl)acetic acid to the corresponding acyl chloride using thionyl chloride as described in the quinolone synthesis.
-
React the acyl chloride with a suitable organocuprate reagent (e.g., lithium dimethylcuprate) to form 1-(3-Bromo-5-fluorophenyl)ethan-1-one.
-
Perform a Baeyer-Villiger oxidation on the ketone using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding acetate ester.
-
Hydrolyze the ester under basic conditions (e.g., NaOH in methanol/water) followed by acidic workup to obtain 3-Bromo-5-fluorophenol.
-
Step 3: Sonogashira Coupling of 3-Bromo-5-fluorophenol with a Terminal Alkyne
-
Rationale: The Sonogashira coupling is a highly reliable method for forming C(sp²)-C(sp) bonds. A palladium(0) catalyst and a copper(I) co-catalyst are typically used to couple the aryl bromide with a terminal alkyne in the presence of a base.[8][9]
-
Procedure:
-
To a solution of 3-Bromo-5-fluorophenol (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent like triethylamine or a mixture of THF and triethylamine, add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.05 eq).
-
The reaction mixture is degassed and stirred at room temperature or slightly elevated temperature (e.g., 50 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
The reaction mixture is filtered through a pad of celite to remove the catalysts.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the coupled product.
-
Step 4: Intramolecular Cyclization to the Benzofuran
-
Rationale: The newly formed 2-alkynylphenol can undergo cyclization to the benzofuran ring. This can be achieved under various conditions, including basic conditions (e.g., potassium carbonate in DMF) or with the aid of a transition metal catalyst (e.g., copper or gold salts).
-
Procedure (Base-mediated):
-
A solution of the 2-alkynylphenol (1.0 eq) and potassium carbonate (2.0 eq) in DMF is heated to 100-120 °C.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
Purification by column chromatography provides the desired 6-Bromo-4-fluorobenzofuran derivative.
-
Data and Characterization
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (ppm) | Expected ¹³C NMR Signals (ppm) |
| Benzofuran Product | C₁₀H₅BrFO (example) | 243.05 | 7.0-8.0 (aromatic), 6.5-7.0 (furan H) | 100-160 (aromatic and furan C) |
Characterization Notes: The formation of the benzofuran can be confirmed by the disappearance of the alkyne proton signal (if present) and the hydroxyl proton signal in the ¹H NMR spectrum. The aromatic region will show a new set of signals corresponding to the benzofuran core. High-resolution mass spectrometry is crucial for confirming the elemental composition.[10][11][12][13]
III. Synthesis of Novel Brominated and Fluorinated Phenoxazines via Double Ullmann Condensation
Phenoxazines are a class of tricyclic heterocycles that have found applications as dyes, fluorescent probes, and pharmaceutical agents. A classical approach to their synthesis is the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with an amine or a phenol.[14][15][16] A double Ullmann-type reaction sequence can be envisioned to construct the phenoxazine core from our starting material.
Synthetic Strategy Overview
This synthetic route involves an initial amidation of 2-(3-Bromo-5-fluorophenyl)acetic acid with 2-aminophenol. The resulting amide then undergoes a copper-catalyzed intramolecular C-O bond formation (Ullmann condensation) to form a lactam intermediate. A subsequent intermolecular or intramolecular C-N bond formation would lead to the desired phenoxazine scaffold. A more direct approach involves the reaction of a derivative of the starting acid with a 2-aminophenol derivative in a one-pot, two-step copper-catalyzed process.
Figure 3: Workflow for the synthesis of a novel phenoxazine derivative.
Experimental Protocol
Step 1: Synthesis of N-(2-hydroxyphenyl)-2-(3-bromo-5-fluorophenyl)acetamide
-
Rationale: The formation of the amide bond between the starting carboxylic acid and 2-aminophenol is the first step in assembling the phenoxazine precursor. Standard peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) can be used to facilitate this transformation under mild conditions.
-
Procedure:
-
To a solution of 2-(3-Bromo-5-fluorophenyl)acetic acid (1.0 eq), 2-aminophenol (1.0 eq), and HOBt (1.1 eq) in DMF, add EDC (1.2 eq) at 0 °C.
-
The reaction mixture is stirred at room temperature overnight.
-
The mixture is poured into water, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and dried. Recrystallization from a suitable solvent gives the pure amide.
-
Step 2: Copper-Catalyzed Synthesis of the Phenoxazine
-
Rationale: This step involves a copper-catalyzed intramolecular C-O bond formation followed by a second cyclization to form the phenoxazine ring. The use of a copper catalyst, a suitable ligand, and a base is crucial for this transformation.[17][18]
-
Procedure:
-
A mixture of N-(2-hydroxyphenyl)-2-(3-bromo-5-fluorophenyl)acetamide (1.0 eq), copper(I) iodide (CuI, 0.1 eq), a ligand such as 1,10-phenanthroline (0.2 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq) in a high-boiling solvent like dimethyl sulfoxide (DMSO) is degassed.
-
The reaction is heated to 130-150 °C for 24-48 hours.
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried, and concentrated.
-
Purification by column chromatography affords the desired phenoxazine derivative.
-
Data and Characterization
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (ppm) | Expected ¹³C NMR Signals (ppm) |
| Phenoxazine Product | C₁₄H₇BrFNO₂ (example) | 336.12 | 6.5-8.0 (aromatic) | 110-160 (aromatic C), 160-170 (C=O) |
Characterization Notes: The successful formation of the phenoxazine core can be confirmed by the disappearance of the -OH and -NH proton signals in the ¹H NMR spectrum and the appearance of a complex aromatic multiplet pattern. High-resolution mass spectrometry will be essential to confirm the molecular formula. The UV-Vis and fluorescence spectra of these compounds can also be characteristic.
Conclusion
The protocols outlined in this application note demonstrate the versatility of 2-(3-Bromo-5-fluorophenyl)acetic acid as a starting material for the synthesis of diverse and novel heterocyclic scaffolds. The strategic combination of functional group manipulations and powerful transition-metal-catalyzed cyclization reactions provides access to quinolones, benzofurans, and phenoxazines with unique substitution patterns. These methodologies offer a robust platform for the generation of compound libraries for drug discovery and materials science applications. The provided protocols are intended as a guide, and optimization of reaction conditions may be necessary for specific substrates and scales.
References
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Huang, W., Li, X., Song, X., Luo, Q., Li, Y., Dong, Y., & Wang, B. (2019). Benzylarylation of N-Allyl Anilines: Synthesis of Benzylated Indolines. The Journal of Organic Chemistry, 84(10), 6072-6083. [Link][5][6]
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Kumar, A., & Singh, S. (2025). Gold/silver-catalyzed synthesis of functionalized indoles from N-allyl-2-alkynylanilines and α-diazo compounds. Royal Society of Chemistry. [Link]
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Frontiers. (2022). Oxidative coupling of N-nitrosoanilines with substituted allyl alcohols under rhodium (III) catalysis. Frontiers in Chemistry. [Link]
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ResearchGate. (2021). Modular Construction of Functionalized Anilines via Switchable C‒H and N‒Alkylation of Traceless N‒Nitrosoanilines with Olefins. ResearchGate. [Link]
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Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20. [Link][1]
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Asif, M. (2014). A review on benzofuran derivatives. Oriental Journal of Chemistry, 30(2), 481-504. [Link][1][7]
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Hodyna, D., et al. (2024). Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains. Letters in Applied NanoBioScience, 13(9), 235. [Link]
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ResearchGate. (2024). Antibacterial data of trifluoroacetyl-substituted quinolones and referent antibiotics. ResearchGate. [Link]
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Spînu, M., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Pharmaceuticals, 14(11), 1087. [Link]
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Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 1-323. [Link][2][3]
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Eastmond, D. A., et al. (2022). New Functionalized Phenoxazines and Phenothiazines. ACS Omega, 7(29), 25301-25309. [Link][17]
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Kaczor, A. A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1572. [Link]
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Kumar, R., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8743-8766. [Link]
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Connelly, J. C., et al. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug Metabolism and Disposition, 30(12), 1357-1363. [Link][12]
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MDPI. (2020). Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. MDPI. [Link]
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MDPI. (2018). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. [Link]
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Journal of Medicinal Chemistry. (2017). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. ACS Publications. [Link]
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PubMed Central. (2014). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed Central. [Link]
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ResearchGate. (2022). Palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones with alkynes for the synthesis of fluorinated fused furans. ResearchGate. [Link]
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PrepChem. (2023). Synthesis of 6-bromo-4-hydroxyquinoline. PrepChem.com. [Link]
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ResearchGate. (2025). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]
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MDPI. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
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Rahman, M. M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1100. [Link][16]
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using 2-(3-Bromo-5-fluorophenyl)acetic acid to synthesize enzyme inhibitors
Application Note & Protocols
Topic: Strategic Use of 2-(3-Bromo-5-fluorophenyl)acetic Acid in the Synthesis of Potent Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient development of novel therapeutics. Phenylacetic acid derivatives represent a privileged scaffold, frequently utilized in the design of enzyme inhibitors due to their versatile chemical handles and favorable spatial arrangement for active site interactions.[1][2] This application note provides a detailed guide on the use of 2-(3-Bromo-5-fluorophenyl)acetic acid, a trifunctional building block, for the synthesis of enzyme inhibitors. We explore the unique reactivity conferred by its carboxylic acid, bromine, and fluorine moieties, and provide detailed, field-tested protocols for its elaboration into a potential kinase inhibitor. The causality behind experimental choices, from reaction mechanisms to purification strategies, is elucidated to empower researchers in their own drug discovery campaigns.
Introduction: The Strategic Advantage of the 2-(3-Bromo-5-fluorophenyl)acetic Acid Scaffold
2-(3-Bromo-5-fluorophenyl)acetic acid is more than a simple starting material; it is a carefully designed synthetic platform. Each of its functional groups offers a distinct advantage for medicinal chemistry applications:
-
The Carboxylic Acid: This group is the primary anchor for derivatization, most commonly through amide bond formation. Amide bonds are a cornerstone of pharmaceutical structures, providing metabolic stability and crucial hydrogen bonding interactions within enzyme active sites.
-
The Bromine Atom: Positioned on the aromatic ring, the bromine atom serves as a versatile handle for late-stage functionalization. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[3] This allows for the systematic exploration of chemical space deep within a target enzyme's binding pocket, a key strategy for enhancing potency and selectivity.
-
The Fluorine Atom: The strategic placement of a fluorine atom can profoundly and beneficially alter a molecule's physicochemical properties. It can increase metabolic stability by blocking sites susceptible to oxidative metabolism by Cytochrome P450 enzymes, enhance binding affinity through favorable electrostatic interactions, and modulate the acidity (pKa) of nearby functional groups.[4]
This combination of features makes 2-(3-Bromo-5-fluorophenyl)acetic acid a high-value starting point for generating libraries of complex and biologically active molecules.
Physicochemical Properties and Safety Information
A thorough understanding of the starting material's properties is critical for safe handling and successful experimentation.
| Property | Value | Source |
| IUPAC Name | 2-(3-bromo-5-fluorophenyl)acetic acid | [5] |
| CAS Number | 202000-99-5 | [5][6] |
| Molecular Formula | C₈H₆BrFO₂ | [5][7] |
| Molecular Weight | 233.03 g/mol | [5] |
| Appearance | Solid | [6] |
| Purity | Typically ≥95% | [6] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |
| GHS Signal Word | Warning | [6] |
Safety Precaution: Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Synthetic Strategy: From Building Block to Kinase Inhibitor
To illustrate the utility of this scaffold, we present a representative two-step synthesis of a hypothetical ATP-competitive kinase inhibitor. The strategy involves:
-
Amide Coupling: Formation of an amide bond between the carboxylic acid and a heterocyclic amine (4-amino-pyridine), which can act as a hinge-binding motif in many kinases.
-
Suzuki Cross-Coupling: Introduction of a solubilizing and potency-enhancing group (a pyrazole moiety) via a palladium-catalyzed reaction at the bromine position.
Sources
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- 7. PubChemLite - 2-(3-bromo-5-fluorophenyl)acetic acid (C8H6BrFO2) [pubchemlite.lcsb.uni.lu]
Application Note: A Scalable and Validated Synthesis of 2-(3-Bromo-5-fluorophenyl)acetic Acid for Pharmaceutical Research and Development
Abstract
This comprehensive application note provides a detailed, robust, and scalable protocol for the synthesis of 2-(3-Bromo-5-fluorophenyl)acetic acid, a key building block in contemporary drug discovery. Addressing the needs of researchers, medicinal chemists, and process development scientists, this guide moves beyond a simple recitation of steps. It elucidates the chemical rationale behind the chosen synthetic strategy, outlines critical process parameters for successful scale-up, and integrates a thorough safety and analytical framework. The protocol detailed herein utilizes the malonic ester synthesis, a classic yet highly effective method, starting from the commercially available 3-bromo-5-fluorobenzyl bromide. This document is designed to be a self-validating system, ensuring reproducibility and high purity of the final product, thereby accelerating pharmaceutical research and development timelines.
Introduction: The Significance of 2-(3-Bromo-5-fluorophenyl)acetic Acid
Substituted phenylacetic acids are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The specific compound, 2-(3-Bromo-5-fluorophenyl)acetic acid (CAS No. 202000-99-5), is of particular interest due to its unique electronic and lipophilic properties conferred by the bromo and fluoro substituents.[1] These halogens can modulate a molecule's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. As such, 2-(3-Bromo-5-fluorophenyl)acetic acid serves as a valuable starting material for the synthesis of a diverse range of biologically active compounds. The reliable and scalable production of this intermediate is therefore a critical step in many drug discovery and development programs.
This application note details a two-step synthesis beginning with the commercially available 3-bromo-5-fluorobenzyl bromide, proceeding through a malonic ester intermediate, followed by hydrolysis and decarboxylation to yield the target compound. This method was selected for its high yields, use of readily available and cost-effective reagents, and its amenability to large-scale production.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆BrFO₂ | [2] |
| Molecular Weight | 233.03 g/mol | [2] |
| CAS Number | 202000-99-5 | [2] |
| Appearance | Solid | [3] |
| Boiling Point | 317.1 ± 27.0 °C at 760 mmHg |
Synthetic Strategy and Rationale
The chosen synthetic route is the malonic ester synthesis, a robust and well-established method for the preparation of carboxylic acids from alkyl halides.[4][5][6][7] This strategy involves two main stages:
-
Alkylation of Diethyl Malonate: 3-Bromo-5-fluorobenzyl bromide is reacted with the enolate of diethyl malonate. The α-protons of diethyl malonate are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for easy deprotonation by a moderately strong base like sodium ethoxide.[4][5] The resulting nucleophilic enolate then displaces the bromide from the benzyl bromide in an Sₙ2 reaction to form a new carbon-carbon bond.
-
Hydrolysis and Decarboxylation: The resulting diethyl 2-(3-bromo-5-fluorobenzyl)malonate is then subjected to basic hydrolysis (saponification) to convert the two ester groups into carboxylates. Subsequent acidification and heating leads to the decarboxylation of the resulting malonic acid derivative to yield the final product, 2-(3-Bromo-5-fluorophenyl)acetic acid.[7]
This pathway is advantageous for scale-up as it avoids the use of highly energetic or pyrophoric reagents like organolithiums and provides a straightforward purification procedure.
Caption: Overall workflow for the synthesis of 2-(3-Bromo-5-fluorophenyl)acetic acid.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100 g scale of the final product. All operations should be conducted in a well-ventilated fume hood by trained personnel.
Step 1: Synthesis of Diethyl 2-(3-bromo-5-fluorobenzyl)malonate
Materials:
-
3-Bromo-5-fluorobenzyl bromide (120 g, 0.45 mol)
-
Diethyl malonate (80 g, 0.50 mol)
-
Sodium ethoxide (34 g, 0.50 mol)
-
Anhydrous ethanol (1 L)
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature controller
Procedure:
-
Reaction Setup: Assemble the reaction apparatus and ensure it is dry. Charge the flask with anhydrous ethanol (1 L) and sodium ethoxide (34 g). Stir the mixture until the sodium ethoxide is fully dissolved.
-
Addition of Diethyl Malonate: Add diethyl malonate (80 g) dropwise to the sodium ethoxide solution over 30 minutes. A slight exotherm may be observed.
-
Addition of Benzyl Bromide: To the resulting solution, add a solution of 3-bromo-5-fluorobenzyl bromide (120 g) in anhydrous ethanol (200 mL) dropwise via the dropping funnel over 1 hour. Maintain the reaction temperature below 40 °C during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water (1 L) and ethyl acetate (1 L). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (500 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl 2-(3-bromo-5-fluorobenzyl)malonate as an oil. The crude product is typically of sufficient purity for the next step.
Step 2: Hydrolysis and Decarboxylation to 2-(3-Bromo-5-fluorophenyl)acetic acid
Materials:
-
Crude diethyl 2-(3-bromo-5-fluorobenzyl)malonate (from Step 1)
-
Sodium hydroxide (80 g, 2.0 mol)
-
Water (1 L)
-
Concentrated hydrochloric acid (~200 mL)
-
Toluene (for crystallization)
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Buchner funnel and flask
Procedure:
-
Hydrolysis (Saponification): In the 5 L flask, dissolve sodium hydroxide (80 g) in water (1 L). Add the crude diethyl 2-(3-bromo-5-fluorobenzyl)malonate to this solution.
-
Reaction: Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours, or until the hydrolysis is complete (as monitored by the disappearance of the starting material by TLC or HPLC).
-
Cooling and Acidification: Cool the reaction mixture to room temperature in an ice bath. Slowly and carefully add concentrated hydrochloric acid until the pH of the solution is ~1-2. A precipitate of the product will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water (3 x 200 mL) to remove inorganic salts.
-
Purification by Crystallization: Transfer the crude solid to a suitable flask. Add toluene and heat to reflux until the solid dissolves completely. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry in a vacuum oven at 50-60 °C to a constant weight. Expect a yield of approximately 100 g of 2-(3-Bromo-5-fluorophenyl)acetic acid as a white to off-white solid.
Analytical Quality Control
To ensure the identity and purity of the final product, the following analytical techniques are recommended:
| Technique | Purpose | Typical Specification |
| HPLC | Purity assessment and quantification | >98% |
| ¹H NMR | Structural confirmation | Conforms to the expected structure |
| ¹³C NMR | Structural confirmation | Conforms to the expected structure |
| Mass Spectrometry | Molecular weight confirmation | [M-H]⁻ or [M+H]⁺ corresponding to C₈H₆BrFO₂ |
| Melting Point | Purity and identity check | A sharp melting range |
A typical HPLC method would involve a C18 reverse-phase column with a mobile phase of acetonitrile and water (with a small amount of formic or phosphoric acid).[8][9]
Caption: Quality control workflow for the final product.
Safety and Handling
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Specific Chemical Hazards:
-
2-(3-Bromo-5-fluorophenyl)acetic acid: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][10][11] Avoid breathing dust and contact with skin and eyes.
-
3-Bromo-5-fluorobenzyl bromide: This is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[7] Handle with extreme care.
-
Sodium Ethoxide: A strong base and is flammable. Reacts with water. Handle in a dry, inert atmosphere.
-
Diethyl Malonate: Combustible liquid.
-
Ethanol: Flammable liquid and vapor.
-
Hydrochloric Acid: Corrosive, causes severe skin burns and eye damage.
Emergency Procedures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of 2-(3-Bromo-5-fluorophenyl)acetic acid. By following the detailed steps and adhering to the safety and analytical guidelines, researchers and process chemists can reliably produce this important building block in high yield and purity. The presented methodology is designed to be robust and reproducible, facilitating its implementation in a variety of research and development settings.
References
-
PubChem. (n.d.). 2-(3-Bromo-5-fluorophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
- AK Scientific, Inc. (n.d.). Safety Data Sheet: (2-Bromo-5-fluorophenoxy)acetic acid.
- Fisher Scientific. (n.d.). Safety Data Sheet for a related fluorophenylacetic acid.
- Thermo Scientific Chemicals. (n.d.). 2-Bromo-5-fluorophenyl acetic acid, 96%.
-
Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]
- BenchChem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Retrieved from a general guide on phenylacetic acid synthesis.
-
Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
- NIH. (n.d.). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids.
-
Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]
- University of Rochester. (n.d.). Purification: How To.
-
SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubMed. (1985). A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. Retrieved from [Link]
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- 6. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. 3-Fluoro-5-bromobenzyl bromide | 216755-57-6 [amp.chemicalbook.com]
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- 9. 3-Bromo-5-fluorobenzyl bromide, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
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- 11. 3-Bromo-5-fluorotoluene, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
analytical methods for monitoring reactions of 2-(3-Bromo-5-fluorophenyl)acetic acid
An Application Guide to the Analytical Methods for Monitoring Reactions of 2-(3-Bromo-5-fluorophenyl)acetic acid
Introduction: The Importance of Precision in Process Chemistry
2-(3-Bromo-5-fluorophenyl)acetic acid is a key substituted phenylacetic acid derivative, serving as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and other high-value chemical entities. The reactivity of this molecule is primarily centered around its carboxylic acid group and the potential for cross-coupling reactions at the bromo-substituted carbon.[1] Monitoring the conversion of this starting material into its desired products is paramount for process optimization, ensuring product quality, maximizing yield, and minimizing the formation of impurities.
In the fast-paced environment of pharmaceutical process development, real-time or near-real-time analytical data is invaluable.[2][3] It allows chemists to understand reaction kinetics, identify key intermediates, and determine reaction endpoints with high confidence. This guide provides a detailed overview and actionable protocols for the primary analytical techniques used to monitor reactions involving 2-(3-Bromo-5-fluorophenyl)acetic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC is often the preferred method for monitoring reactions in pharmaceutical development due to its robustness, high resolution, and excellent quantitative performance for non-volatile and thermally labile compounds.[4] It excels at separating the starting material from products and impurities in the reaction mixture, providing clear data on conversion and purity.
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: 2-(3-Bromo-5-fluorophenyl)acetic acid and its likely derivatives (e.g., esters, amides) are moderately polar organic molecules.[5] A reversed-phase setup, typically with a C18 stationary phase, is ideal as it separates compounds based on hydrophobicity.
-
UV Detection: The phenyl ring in the analyte provides strong ultraviolet (UV) absorbance, making a UV detector a sensitive and straightforward choice.[5] A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity.
-
Acidified Mobile Phase: The carboxylic acid moiety on the analyte can ionize depending on the pH. Adding a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase suppresses this ionization, leading to sharper, more symmetrical peaks and improved retention on the reversed-phase column.
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Carefully quench a small, accurately measured aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to a final concentration within the linear range of the detector (typically in the low µg/mL range).
-
Filter the sample through a 0.22 µm syringe filter to remove particulate matter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 35 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: PDA detector monitoring at 254 nm.
-
-
Gradient Elution Program: A gradient is used to ensure separation of compounds with different polarities and to clean the column after each injection.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 18.0 | 10 | 90 |
| 18.1 | 90 | 10 |
| 22.0 | 90 | 10 |
-
Data Analysis:
-
Identify the peaks for the starting material, product(s), and any impurities by comparing their retention times with those of known standards.
-
Calculate the percentage conversion by monitoring the decrease in the peak area of the starting material relative to the total peak area of all components (assuming similar response factors for a preliminary assessment). For accurate quantitation, a calibration curve with a reference standard is required.[4]
-
Visualization: HPLC Workflow
Caption: Workflow for HPLC-based reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Structural Confirmation
GC-MS is a powerful technique that combines the high separation efficiency of gas chromatography with the sensitive and specific detection of mass spectrometry.[6][7] It is particularly useful for identifying volatile by-products or when structural confirmation of reaction components is needed.
Causality Behind Experimental Choices
-
Derivatization is Essential: Carboxylic acids like 2-(3-Bromo-5-fluorophenyl)acetic acid are generally not volatile enough for direct GC analysis. They must be derivatized, typically by converting the carboxylic acid to a more volatile ester (e.g., a methyl or trimethylsilyl ester).[8] This step is critical for getting the analyte to move through the GC column.
-
Mass Spectrometry for Identification: The mass spectrometer fragments the analyte molecules in a reproducible way, creating a "mass spectrum" that serves as a chemical fingerprint. This allows for the confident identification of the starting material, product, and unknown impurities by analyzing their fragmentation patterns.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation (Derivatization):
-
Take an aliquot of the reaction mixture and remove the solvent under reduced pressure.
-
Esterification (Example): Add a solution of 2M HCl in methanol to the residue and heat at 60 °C for 1 hour to form the methyl ester.
-
Neutralize the solution, extract the ester into a non-polar solvent like ethyl acetate, and dry the organic layer.
-
Dilute the final extract to an appropriate concentration for GC-MS analysis.
-
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC system coupled to a mass spectrometer (e.g., a single quadrupole).
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
-
Oven Temperature Program:
| Rate (°C/min) | Target Temp (°C) | Hold Time (min) |
| - | 80 | 2.0 |
| 15 | 280 | 5.0 |
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC) to visualize all separated components.
-
Examine the mass spectrum for each peak to identify the molecular ion and characteristic fragment ions. For example, the loss of the methoxy group from the methyl ester or the presence of bromine's isotopic pattern (¹⁹Br/⁸¹Br) can confirm the identity of the analyte.
-
Visualization: GC-MS Workflow
Caption: Workflow for GC-MS based reaction analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled Structural Insight
NMR spectroscopy is a uniquely powerful tool for reaction monitoring because it is non-destructive and provides rich structural information about all molecules in the solution.[2][9] It allows for the unambiguous identification of reactants, intermediates, and products simultaneously. For 2-(3-Bromo-5-fluorophenyl)acetic acid, the presence of the fluorine atom provides a highly sensitive and specific probe via ¹⁹F NMR.[10]
Causality Behind Experimental Choices
-
¹H NMR for General Monitoring: ¹H NMR is the standard for observing the overall progress of a reaction. The disappearance of the starting material's benzylic protons (-CH₂-) and the appearance of new signals corresponding to the product provide a clear kinetic profile.
-
¹⁹F NMR for Specificity and Sensitivity: The fluorine atom provides a unique analytical handle. ¹⁹F NMR spectra are simple (often a single peak for each fluorine-containing species), have a wide chemical shift range, and no background noise. The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, meaning the starting material and product will have distinct, easily quantifiable signals.[10][11]
-
Quantitative Nature: The area of an NMR peak is directly proportional to the number of nuclei it represents, making NMR an inherently quantitative technique without the need for response factor calibration, provided proper experimental parameters are used.[4]
Experimental Protocol: At-Line NMR Monitoring
-
Sample Preparation:
-
At timed intervals, withdraw an aliquot from the reaction.
-
Quench the reaction if necessary.
-
Filter the aliquot into a clean vial.
-
Add a known amount of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for the field frequency lock.
-
Add an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene) if absolute quantification is required.
-
Transfer the solution to an NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A standard NMR spectrometer (e.g., 400 MHz).
-
Experiments: Acquire both ¹H and ¹⁹F spectra.
-
¹H Parameters: Standard single-pulse experiment, sufficient relaxation delay (d1) of at least 5 times the longest T₁ for accurate integration.
-
¹⁹F Parameters: Standard single-pulse experiment, often proton-decoupled for simplicity.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
In the ¹H spectrum, identify the characteristic signal for the -CH₂- group of the starting material (expected around 3.6-3.8 ppm).
-
In the ¹⁹F spectrum, identify the singlet for the starting material.
-
Integrate the starting material and product peaks in both spectra.
-
Calculate the relative concentrations or percent conversion by comparing the integrals of the starting material and product signals over time.
-
Expected NMR Data
| Nucleus | Starting Material (Expected δ) | Product Example (Amide) (Expected δ) | Rationale for Shift |
| ¹H | ~3.7 ppm (-CH₂-) | ~3.8-4.0 ppm (-CH₂-) | The electronic environment of the benzylic protons changes upon conversion of the carboxylic acid to an amide. |
| ¹⁹F | Baseline δ | Shifted δ | The fluorine atom's chemical shift is highly sensitive to changes in the electron density of the phenyl ring, which can be affected by the transformation at the acetic acid side chain. |
Visualization: NMR Monitoring Concept
Caption: Conceptual workflow for at-line NMR reaction monitoring.
Comparative Analysis of Techniques
The choice of analytical method depends on the specific requirements of the project, such as the need for quantitative accuracy, structural information, or real-time feedback.[3][12]
| Feature | HPLC-UV | GC-MS | NMR |
| Principle | Liquid-phase separation by polarity | Gas-phase separation by volatility | Nuclear spin resonance in a magnetic field |
| Sample Volatility | Not required | Required (derivatization needed) | Not required |
| Quantitative Accuracy | Excellent (with calibration) | Good (with internal standards) | Excellent (inherently quantitative) |
| Structural Info | Minimal (retention time only) | High (fragmentation pattern) | Excellent (full structure elucidation) |
| Speed per Sample | 15-30 minutes | 20-40 minutes (plus derivatization) | 5-15 minutes |
| Ease of Use | High (routine technique) | Medium (derivatization adds complexity) | Medium (requires expertise) |
| Best For | Routine purity checks, % conversion | Identifying unknown by-products | Mechanistic studies, kinetic analysis |
Conclusion
Effectively monitoring the reactions of 2-(3-Bromo-5-fluorophenyl)acetic acid is crucial for successful pharmaceutical development. HPLC stands out as the primary choice for routine quantitative monitoring due to its robustness and precision. GC-MS offers complementary information, providing invaluable structural confirmation of products and impurities, albeit with the added complexity of sample derivatization. For in-depth mechanistic understanding and precise kinetic analysis, NMR spectroscopy, particularly ¹⁹F NMR, is unparalleled in the quality and specificity of the data it provides. The optimal analytical strategy often involves using these techniques in a complementary fashion—for example, using NMR to understand the reaction pathway and identify all species, then developing a robust HPLC method for routine monitoring and quality control in a regulated environment.[11]
References
-
ACS Omega. (2020). Mechanochemical Preparation of Active Pharmaceutical Ingredients Monitored by In Situ Raman Spectroscopy. ACS Publications. [Link]
-
Chromatography Today. (2015). What Is Reaction Monitoring?. [Link]
-
Analytical Chemistry. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. ACS Publications. [Link]
-
Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring. [Link]
-
Arkivoc. (2011). In situ NMR Studies of the mechanism of homogeneously and heterogeneously catalysed Heck reactions of aryl chlorides and bromides. [Link]
-
National Institutes of Health. (2024). NMR Reaction Monitoring Robust to Spectral Distortions. [Link]
-
Pharmaceutical Technology. (2014). NMR Reaction-Monitoring as a Process Analytical Technique. [Link]
-
The Royal Society of Chemistry. Transition-Metal-Free, Ambient-Pressure Carbonylative Cross-Coupling Reactions of Aryl Halides with Potassium Aryltrifluoroborates. [Link]
-
Journal of the Chemical Society of Pakistan. Separation of Some Halogenated Phenols by GC-MS. [Link]
-
ResearchGate. (2011). In situ NMR studies of the mechanism of homogeneously and heterogeneously catalysed Heck reactions of aryl chlorides and bromides. [Link]
-
McMaster University. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
SIELC Technologies. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. [Link]
-
PubChem. 2-(3-Bromo-5-fluorophenyl)acetic acid. [Link]
-
ResearchGate. (2013). SPE-GC-MS for the Determination of Halogenated Acetic Acids in Drinking Water. [Link]
-
National Institutes of Health. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. [Link]
-
LCGC. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for 2-Butoxyethanol and 2-Butoxyethanol Acetate. [Link]
-
PubMed. (1984). Gas-liquid chromatographic determination of total phenylacetic acid in urine. [Link]
-
ResearchGate. (2011). GC-MS determination of halogen derivatives of acetic acid. [Link]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Purification of Products Derived from 2-(3-Bromo-5-fluorophenyl)acetic Acid
Introduction
2-(3-Bromo-5-fluorophenyl)acetic acid is a key building block in the synthesis of a variety of pharmacologically active molecules and advanced materials. The purity of its derivatives is paramount to ensure the desired biological activity, safety, and material properties. This guide provides a comprehensive overview of robust purification techniques tailored for products derived from this versatile starting material. We will delve into the mechanistic underpinnings of each method, offering detailed protocols and field-proven insights to empower researchers, scientists, and drug development professionals in achieving optimal purity for their target compounds.
The inherent physicochemical properties of the 2-(3-Bromo-5-fluorophenyl)acetic acid scaffold, namely its acidic nature and the presence of halogen atoms, can be strategically exploited for efficient purification. This document will focus on three primary purification strategies: Acid-Base Extraction, Crystallization, and Flash Chromatography. For each technique, we will discuss the theoretical basis, key experimental parameters, and step-by-step protocols.
Physicochemical Properties of the Core Scaffold
A thorough understanding of the physical and chemical properties of the parent compound, 2-(3-Bromo-5-fluorophenyl)acetic acid, is fundamental to designing effective purification strategies for its derivatives.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrFO₂ | [1][2] |
| Molecular Weight | 233.03 g/mol | [1] |
| Appearance | Solid | [3] |
| Purity (typical) | 95% | [3] |
| Storage | Sealed in dry, room temperature | [3] |
Note: The properties of derivatives will vary depending on the specific functionalization.
Acid-Base Extraction: A First-Line Purification Strategy
Expert Insight: Acid-base extraction is a powerful and often underutilized first step in the purification of acidic or basic compounds.[4][5][6][7] For derivatives of 2-(3-Bromo-5-fluorophenyl)acetic acid that retain the carboxylic acid moiety, this technique offers a simple and efficient method to separate them from neutral or basic impurities. The underlying principle relies on the differential solubility of the acidic compound and its corresponding salt in immiscible organic and aqueous phases.[5][8] By manipulating the pH of the aqueous phase, the acidic product can be selectively moved from the organic layer to the aqueous layer and then recovered in a purified form.[9][10]
Mechanism of Separation
The carboxylic acid group of the target compound is weakly acidic. In the presence of a base (e.g., sodium hydroxide or sodium bicarbonate), it is deprotonated to form a carboxylate salt.[8] This salt is ionic and therefore highly soluble in the aqueous phase, while most organic impurities remain in the organic phase.[5] Subsequent acidification of the aqueous layer reprotonates the carboxylate, causing the purified acidic compound to precipitate out of the solution.[8][9]
Visualizing the Workflow
Caption: Workflow for Acid-Base Extraction.
Detailed Protocol for Acid-Base Extraction
Objective: To separate an acidic derivative of 2-(3-Bromo-5-fluorophenyl)acetic acid from neutral organic impurities.
Materials:
-
Crude reaction mixture containing the acidic product, dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[5]
-
1 M Sodium hydroxide (NaOH) solution.
-
1 M Hydrochloric acid (HCl) solution.
-
Separatory funnel.
-
Beakers and flasks.
-
pH paper or pH meter.
-
Büchner funnel and filter paper.
-
Deionized water.
-
Brine (saturated NaCl solution).
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 50 mL of ethyl acetate).
-
Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The aqueous layer will contain the sodium salt of your acidic product.[11]
-
Drain the lower aqueous layer into a clean beaker. If using a less dense organic solvent than water, the organic layer will be on top.
-
Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH to ensure complete transfer of the acidic product.
-
-
Washing (Optional but Recommended): Combine the aqueous extracts and wash with a small portion of fresh organic solvent to remove any entrained neutral impurities.
-
Isolation of Purified Product:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 1 M HCl dropwise while stirring until the solution becomes acidic (pH ~1), as confirmed by pH paper.[11]
-
The purified acidic product should precipitate out of the solution as a solid.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold deionized water to remove any residual salts.
-
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a suitable temperature.
Recrystallization: For High-Purity Crystalline Products
Expert Insight: Recrystallization is a powerful technique for purifying solid compounds to a high degree.[12] The success of this method hinges on the principle of differential solubility: the desired compound should be highly soluble in a hot solvent but sparingly soluble in the same solvent when cold.[13] Impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent. The selection of an appropriate solvent system is therefore the most critical step in developing a robust recrystallization protocol.[12][14]
Solvent Selection Strategy
The ideal recrystallization solvent should:
-
Completely dissolve the compound at its boiling point.
-
Have low solubility for the compound at low temperatures.
-
Dissolve impurities well at all temperatures or not at all.
-
Be chemically inert towards the compound.[12]
-
Have a relatively low boiling point for easy removal.[14]
-
Be non-toxic, inexpensive, and non-flammable.[12]
For derivatives of 2-(3-Bromo-5-fluorophenyl)acetic acid, a good starting point for solvent screening would be moderately polar solvents or a mixture of a polar and a non-polar solvent.[14][15][16]
| Solvent System | Rationale |
| Toluene/Hexane | Toluene can dissolve the aromatic compound at elevated temperatures, while the addition of hexane as an anti-solvent upon cooling can induce crystallization.[17] |
| Ethanol/Water | The polarity of the ethanol can be fine-tuned by the addition of water to achieve the desired solubility profile.[14] |
| Ethyl Acetate/Heptane | Similar to the toluene/hexane system, this provides a good polarity range for many organic compounds.[18] |
Visualizing the Recrystallization Process
Caption: The general workflow for recrystallization.
Detailed Protocol for Single-Solvent Recrystallization
Objective: To obtain a highly pure crystalline form of a derivative of 2-(3-Bromo-5-fluorophenyl)acetic acid.
Materials:
-
Crude solid product.
-
Selected recrystallization solvent (e.g., toluene).
-
Erlenmeyer flasks.
-
Hot plate with magnetic stirring.
-
Condenser (optional, for volatile solvents).
-
Büchner funnel and filter paper.
-
Ice bath.
Procedure:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding the solvent in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure good recovery.[13]
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize the yield of the crystals.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
-
Drying: Dry the purified crystals in a desiccator or vacuum oven.
Flash Chromatography: For Complex Mixtures and Non-Crystalline Products
Expert Insight: Flash chromatography is a rapid and efficient purification technique that utilizes a stationary phase (commonly silica gel) and a mobile phase (a solvent or solvent mixture) to separate components of a mixture based on their differential adsorption to the stationary phase.[19][20][21] By applying positive pressure, the mobile phase is forced through the column, significantly reducing the separation time compared to traditional gravity chromatography.[19] This method is particularly useful for purifying non-crystalline products or for separating complex mixtures containing compounds with similar polarities.[22]
Key Principles and Parameters
-
Stationary Phase: For halogenated phenylacetic acid derivatives, normal-phase chromatography using silica gel is a common choice.[19] The polar silica gel interacts more strongly with polar compounds, causing them to elute later.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used.[20] The polarity of the eluent is gradually increased during the separation (gradient elution) to elute compounds of increasing polarity.
-
Sample Loading: The crude sample can be loaded onto the column either as a concentrated solution (wet loading) or adsorbed onto a small amount of silica gel (dry loading).[23] Dry loading is often preferred as it can lead to better resolution.
Visualizing the Flash Chromatography Workflow
Caption: A schematic of the flash chromatography process.
Detailed Protocol for Flash Chromatography
Objective: To purify a derivative of 2-(3-Bromo-5-fluorophenyl)acetic acid from a complex reaction mixture.
Materials:
-
Flash chromatography system (column, pump, fraction collector).
-
Silica gel (appropriate particle size for flash chromatography).
-
Solvents for the mobile phase (e.g., hexane and ethyl acetate).
-
Crude product.
-
Test tubes or vials for fraction collection.
-
Thin-layer chromatography (TLC) plates and chamber for analysis.
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.
-
-
Equilibration: Equilibrate the packed column by running the initial mobile phase through it until the baseline is stable.
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
For dry loading, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., from 5% ethyl acetate in hexane to 30% ethyl acetate in hexane).
-
Collect fractions of a consistent volume throughout the elution process.
-
-
Fraction Analysis:
-
Analyze the collected fractions using TLC to identify which fractions contain the desired product in a pure form.
-
-
Isolation:
-
Combine the pure fractions containing the target compound.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
-
Conclusion
The purification of derivatives of 2-(3-Bromo-5-fluorophenyl)acetic acid is a critical step in their synthesis and application. By leveraging a combination of acid-base extraction, recrystallization, and flash chromatography, researchers can effectively remove impurities and obtain products of high purity. The choice of technique will depend on the specific properties of the target molecule and the nature of the impurities. A systematic approach, beginning with a simple and scalable method like acid-base extraction and progressing to more refined techniques like recrystallization or chromatography, will often yield the best results.
References
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Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 2-(3-Bromo-5-fluorophenyl)acetic acid
Introduction: Strategic Derivatization of a Key Pharmacophore
2-(3-Bromo-5-fluorophenyl)acetic acid is a versatile building block in medicinal chemistry and drug discovery. The substituted phenylacetic acid motif is present in numerous biologically active compounds, and the strategic placement of bromine and fluorine atoms allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding interactions. The carboxylic acid group serves as a primary handle for chemical modification, enabling the synthesis of a diverse library of derivatives, including esters, amides, and other acyl compounds. This application note provides a detailed guide to the common and effective methods for derivatizing the carboxylic acid functionality of 2-(3-Bromo-5-fluorophenyl)acetic acid, with a focus on practical, field-proven protocols and the underlying chemical principles.
The presence of electron-withdrawing bromo and fluoro substituents on the phenyl ring can influence the reactivity of the carboxylic acid. While these groups enhance the acidity of the carboxyl proton, they may also impact the nucleophilicity of the corresponding carboxylate and the electrophilicity of the carbonyl carbon. The protocols outlined herein are selected for their robustness and applicability to such electronically modified substrates.
I. Esterification: Modulating Polarity and Pro-drug Potential
Esterification is a fundamental transformation for masking the polarity of the carboxylic acid, improving cell permeability, and creating pro-drugs that can be hydrolyzed in vivo to release the active carboxylic acid. Two primary methods are presented: the classic Fischer-Speier esterification and the milder Steglich esterification for more sensitive substrates.
Protocol 1: Fischer-Speier Esterification for Simple Alkyl Esters
This method is ideal for the synthesis of simple methyl or ethyl esters, where the alcohol can be used in large excess to drive the equilibrium towards the product.[1][2]
Rationale: The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution.[3] A strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic alcohol. The use of excess alcohol shifts the reaction equilibrium to favor ester formation, according to Le Châtelier's principle.[3]
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(3-Bromo-5-fluorophenyl)acetic acid (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, 20-50 eq), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05-0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Extraction: Dilute the residue with an organic solvent such as ethyl acetate and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography on silica gel if necessary.
Protocol 2: Steglich Esterification for Sterically Hindered or Sensitive Alcohols
For more complex or acid-labile alcohols, the Steglich esterification offers a milder alternative, proceeding at room temperature.[4]
Rationale: This method utilizes dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[5] 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, reacting with the intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[6] This catalytic cycle avoids the harsh acidic conditions of the Fischer esterification.[4]
Experimental Workflow: Steglich Esterification
Caption: Workflow for Steglich Esterification.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2-(3-Bromo-5-fluorophenyl)acetic acid (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.05-0.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC or LC-MS). The formation of a white precipitate of dicyclohexylurea (DCU) will be observed.
-
Work-up: Filter off the DCU precipitate and wash the filter cake with a small amount of cold DCM.
-
Extraction: Combine the filtrates and wash with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
II. Amide Bond Formation: The Cornerstone of Medicinal Chemistry
Amide bond formation is one of the most frequently utilized reactions in drug discovery.[7] The resulting amides often exhibit favorable metabolic stability and can participate in key hydrogen bonding interactions with biological targets.
Protocol 3: EDC/HOBt Mediated Amide Coupling
This is a widely used and reliable method for forming amide bonds, particularly due to the water-soluble nature of the carbodiimide and its urea byproduct, which simplifies purification.[8][9]
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a reactive O-acylisourea intermediate.[10] 1-Hydroxybenzotriazole (HOBt) then reacts with this intermediate to generate an HOBt-ester, which is more stable and less prone to racemization.[8] The desired amine then displaces HOBt to form the amide bond.[8]
Mechanism: EDC/HOBt Amide Coupling
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Step-by-Step Protocol:
-
Reaction Setup: To a stirred solution of 2-(3-Bromo-5-fluorophenyl)acetic acid (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), cool the mixture to 0 °C.[8]
-
Reagent Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the cooled solution. If the amine is provided as a salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by flash column chromatography or recrystallization.
Protocol 4: HATU-Mediated Amide Coupling for Challenging Substrates
For sterically hindered amines or electron-deficient systems where EDC/HOBt coupling may be sluggish, HATU is a more powerful coupling reagent.[9][11]
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling reagent that reacts with the carboxylic acid to form a highly reactive OAt-active ester.[11] This active ester readily undergoes nucleophilic attack by the amine to form the amide bond. The presence of a base like DIPEA is required to deprotonate the carboxylic acid and neutralize the liberated hexafluorophosphate.[11]
Step-by-Step Protocol:
-
Reagent Preparation: In a flask, dissolve 2-(3-Bromo-5-fluorophenyl)acetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[11]
-
Activation: Add DIPEA (2.0-3.0 eq) to the solution and stir for 1-2 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine (1.0-1.2 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within a few hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by flash column chromatography.
III. Acyl Halide Formation: Synthesis of Highly Reactive Intermediates
Conversion of the carboxylic acid to an acyl chloride provides a highly reactive intermediate that can be readily converted to a wide range of derivatives, including esters, amides, and ketones.
Protocol 5: Conversion to Acyl Chloride with Thionyl Chloride
Thionyl chloride (SOCl₂) is a common and effective reagent for the preparation of acyl chlorides.[12][13]
Rationale: The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate.[14] A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon results in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts, driving the reaction to completion.[14][15]
Experimental Workflow: Acyl Chloride Formation with SOCl₂
Caption: Workflow for Acyl Chloride formation with Thionyl Chloride.
Step-by-Step Protocol:
-
Reaction Setup: In a fume hood, carefully add thionyl chloride (2.0-5.0 eq) to 2-(3-Bromo-5-fluorophenyl)acetic acid (1.0 eq), either neat or in an inert solvent like toluene or DCM. A catalytic amount of DMF can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux until the evolution of gas ceases. Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by GC-MS or LC-MS.
-
Isolation: Carefully remove the excess thionyl chloride and solvent by distillation or under reduced pressure (using a trap to capture the corrosive vapors).
-
Use: The resulting crude acyl chloride is often used immediately in the next step without further purification.
Protocol 6: Mild Conversion to Acyl Chloride with Oxalyl Chloride
Oxalyl chloride is a milder alternative to thionyl chloride and is often preferred for substrates with sensitive functional groups.[16][17]
Rationale: The reaction of a carboxylic acid with oxalyl chloride proceeds via a similar mechanism to thionyl chloride, but the byproducts are carbon dioxide, carbon monoxide, and HCl, which are all gaseous and easily removed.[18] This method often results in cleaner reactions and simpler workups.[17]
Step-by-Step Protocol:
-
Reaction Setup: In a fume hood, dissolve 2-(3-Bromo-5-fluorophenyl)acetic acid (1.0 eq) in an anhydrous solvent such as DCM or THF. Add a catalytic amount of DMF.
-
Reagent Addition: Cool the solution to 0 °C and slowly add oxalyl chloride (1.5-2.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The evolution of gas will be observed.
-
Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride.
-
Use: The crude acyl chloride is typically of high purity and can be used directly for subsequent transformations.
Comparative Analysis of Derivatization Methods
| Method | Reagents | Conditions | Advantages | Disadvantages | Best Suited For |
| Fischer Esterification | Alcohol, Acid Catalyst | Reflux | Inexpensive, simple, good for simple esters.[1] | Harsh conditions, requires excess alcohol, reversible.[3] | Large-scale synthesis of methyl/ethyl esters. |
| Steglich Esterification | DCC, DMAP, Alcohol | Room Temp | Mild conditions, good for sensitive substrates.[4] | DCC byproduct (DCU) can be difficult to remove, DCC is an allergen. | Acid-sensitive or sterically hindered alcohols. |
| EDC/HOBt Amidation | EDC, HOBt, Amine | 0 °C to RT | Mild, water-soluble byproducts, low racemization.[8] | Can be slow with hindered/unreactive substrates. | General purpose amide synthesis. |
| HATU Amidation | HATU, DIPEA, Amine | Room Temp | Fast, high yielding, effective for difficult couplings.[11] | Expensive reagent. | Sterically hindered or electron-deficient amines/acids. |
| Thionyl Chloride | SOCl₂ | Reflux | Inexpensive, irreversible (gaseous byproducts).[14] | Harsh conditions, corrosive, can cause side reactions. | Robust substrates, large-scale acyl chloride synthesis. |
| Oxalyl Chloride | (COCl)₂, cat. DMF | 0 °C to RT | Mild conditions, clean reaction, gaseous byproducts.[17] | More expensive than SOCl₂, toxic. | Sensitive substrates requiring mild conversion to acyl chlorides. |
Troubleshooting
-
Low Yield in Fischer Esterification: Ensure the alcohol is in large excess and that the system is free of significant amounts of water. Consider using a Dean-Stark apparatus to remove water azeotropically.
-
Difficulty Removing DCU in Steglich Esterification: After the reaction, cool the mixture in an ice bath or freezer to maximize precipitation of DCU before filtration. Multiple filtrations through Celite may be necessary.
-
Sluggish Amide Coupling with EDC/HOBt: Switch to a more powerful coupling reagent like HATU. Ensure all reagents and solvents are anhydrous. For electron-deficient amines, consider the protocol by Ghosh et al., which uses EDC/DMAP with a catalytic amount of HOBt.[19]
-
Decomposition during Acyl Chloride Formation: Use the milder oxalyl chloride method at low temperatures. Ensure the starting carboxylic acid is completely dry.
Conclusion
The derivatization of the carboxylic acid group of 2-(3-Bromo-5-fluorophenyl)acetic acid is a critical step in the synthesis of novel compounds for drug discovery and development. The choice of method depends on the nature of the desired derivative, the scale of the reaction, and the presence of other functional groups in the coupling partner. The protocols provided in this application note offer a range of reliable options, from classic, cost-effective methods to milder, more specialized procedures for challenging substrates. By understanding the rationale behind each protocol and potential troubleshooting strategies, researchers can effectively synthesize a diverse array of derivatives from this valuable building block.
References
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Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
Inhibitor Research Hub. (2025, October 30). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Retrieved from [Link]
-
Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]
- Ghosh, A. K., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 84, 152777.
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carboxamides: A Versatile Functional Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
-
Common Organic Chemistry. (n.d.). Oxalyl Chloride. Retrieved from [Link]
-
OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with SOCl₂. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). Getting Towed Uphill. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Carboxylic Acids to Acid Chlorides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
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Introduction: The Strategic Importance of 2-(3-Bromo-5-fluorophenyl)acetic acid
An In-Depth Technical Guide to the Palladium-Catalyzed Cross-Coupling of 2-(3-Bromo-5-fluorophenyl)acetic acid
This document provides researchers, scientists, and drug development professionals with a detailed guide to the palladium-catalyzed cross-coupling reactions of 2-(3-Bromo-5-fluorophenyl)acetic acid. This versatile building block is of significant interest in medicinal chemistry and materials science, and its derivatization via modern coupling methodologies opens avenues to a vast array of novel molecular architectures. This guide emphasizes the causality behind experimental choices, provides validated protocols, and is grounded in authoritative scientific literature.
2-(3-Bromo-5-fluorophenyl)acetic acid is a valuable starting material characterized by a trifunctionalized phenyl ring. The presence of a bromine atom provides a reactive handle for palladium-catalyzed cross-coupling, the fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, and the acetic acid moiety offers a point for amide bond formation or other derivatizations. The strategic placement of these groups makes it an attractive scaffold for generating libraries of complex molecules.
Substrate Properties and Handling:
Before commencing any reaction, it is crucial to understand the properties and safety requirements of the starting material.
| Property | Value | Source |
| CAS Number | 202000-99-5 | |
| Molecular Formula | C₈H₆BrFO₂ | [1] |
| Molecular Weight | 233.04 g/mol | [1] |
| Physical Form | Solid | |
| Storage | Sealed in a dry place at room temperature. | |
| Safety | Warning: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed. | |
| GHS Pictogram | GHS07 (Exclamation mark) |
Always consult the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
The General Mechanism of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and were the subject of the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[2] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The active catalyst is typically a Pd(0) species, which can be introduced directly or generated in situ from a Pd(II) precatalyst.[4]
The choice of ligand is critical, as it influences the catalyst's stability, solubility, and reactivity.[5][6] Sterically bulky and electron-rich phosphine ligands, for instance, can promote the oxidative addition and reductive elimination steps, leading to more efficient catalysis.[6]
Caption: General catalytic cycle for palladium-mediated C-C cross-coupling reactions.[3]
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, typically a boronic acid or ester.[7] It is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.[8]
Mechanism Insight
The reaction follows the general catalytic cycle. A key feature is the activation of the organoboron species by a base.[9] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then readily undergoes transmetalation with the palladium(II) center.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of 2-(3-Bromo-5-fluorophenyl)acetic acid with a representative arylboronic acid.
Materials:
-
2-(3-Bromo-5-fluorophenyl)acetic acid
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.5 equivalents)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Standard inert atmosphere glassware (Schlenk flask or glovebox)
Procedure:
-
To a flame-dried Schlenk flask, add 2-(3-Bromo-5-fluorophenyl)acetic acid (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (2.5 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired biaryl acetic acid derivative.
Parameter Optimization Data
The choice of catalyst, ligand, base, and solvent significantly impacts reaction efficiency.
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) | Comments |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O | 80 | High | Excellent general conditions for electron-rich and -poor boronic acids. |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/H₂O | 100 | Moderate | Classic conditions; may be less effective for hindered substrates. |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (2.0) | THF | 65 | High | Effective at lower temperatures due to the highly active ligand.[6] |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (2.0) | DME/H₂O | 85 | Good | Dppf is a robust ligand, good for a wide range of substrates.[5] |
Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[10][11] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, a reaction that is often challenging using classical methods.[10][12]
Mechanism Insight
The catalytic cycle is similar to other cross-couplings but involves the coordination of the amine to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.[12] Reductive elimination from this intermediate furnishes the C-N bond and regenerates the Pd(0) catalyst. The use of sterically hindered, electron-rich phosphine ligands developed by Buchwald and Hartwig is often crucial for high efficiency.[13]
Sources
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- 3. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 4. thermofishersci.in [thermofishersci.in]
- 5. nbinno.com [nbinno.com]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. nobelprize.org [nobelprize.org]
- 9. Suzuki Coupling [organic-chemistry.org]
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- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 13. chem.libretexts.org [chem.libretexts.org]
synthesis of bioactive compounds using 2-(3-Bromo-5-fluorophenyl)acetic acid
2-(3-Bromo-5-fluorophenyl)acetic acid is more than a simple chemical; it is a strategic platform for the efficient synthesis of complex, high-value bioactive molecules. The ability to perform selective transformations at its carboxylic acid and aryl bromide moieties allows for the rapid generation of diverse chemical libraries. The protocols and mechanistic insights provided herein empower researchers to harness the full synthetic potential of this building block, accelerating the discovery and development of next-generation therapeutics for a range of diseases, from cancer to neurological disorders. [12][13]
References
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Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists . National Institutes of Health (NIH). [Link]
-
Design, synthesis, and biological evaluation of a small molecule oral agonist of the glucagon-like-peptide-1 receptor . PubMed Central. [Link]
-
2-(3-Bromo-5-fluorophenyl)acetic acid | C8H6BrFO2 | CID 15365221 . PubChem. [Link]
-
FDA-approved kinase inhibitors in PROTAC design, development and synthesis . Taylor & Francis Online. [Link]
-
FDA-approved kinase inhibitors in PROTAC design, development and synthesis . PubMed Central. [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation . PubMed Central. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. [Link]
-
2-(3-bromo-5-fluorophenyl)acetic acid (C8H6BrFO2) . PubChemLite. [Link]
-
Design, synthesis, and structure-activity relationship study of novel GLP-1/GIP/GCG triple receptor agonists . PubMed. [Link]
-
2-amino-2-(3-bromo-5-fluorophenyl)acetic acid . Jennychem. [Link]
-
Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine . National Institutes of Health (NIH). [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions . PubMed Central. [Link]
-
The synthesis of novel kinase inhibitors using click chemistry . Semantic Scholar. [Link]
-
Suzuki reaction . Wikipedia. [Link]
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
- Synthesis of glp-1 analogues.
- Synthesis of glp-1 peptides.
-
Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents . PubMed Central. [Link]
-
Special Issue : Synthesis of Bioactive Compounds . MDPI. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids . Journal of the American Chemical Society. [Link]
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- 3. Amide coupling reaction in medicinal chemistry. Coupling reagents [hepatochem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. CAS 1034305-17-3: 2-[(5-bromo-2-fluorophenyl)Methyl]-Benzo… [cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Resolution of 2-(3-Bromo-5-fluorophenyl)acetic Acid for Pharmaceutical Scaffolding
Abstract
This application note provides a comprehensive guide for the chiral resolution of racemic 2-(3-Bromo-5-fluorophenyl)acetic acid, a key intermediate in pharmaceutical research and drug development. The presence of halogen substituents on the phenyl ring enhances metabolic stability and binding affinity, making this scaffold highly valuable[1]. As enantiomers of a chiral drug often exhibit different pharmacological activities and safety profiles, obtaining enantiomerically pure compounds is critical[2]. We present two robust and widely applicable protocols for this resolution: classical diastereomeric salt crystallization and diastereomeric amide formation via chemical coupling, followed by chromatographic separation. This document details the underlying principles, step-by-step experimental procedures, characterization methods, and troubleshooting to guide researchers in obtaining the desired enantiomer with high purity.
Introduction and Significance
2-(3-Bromo-5-fluorophenyl)acetic acid is a privileged arylacetic acid scaffold. The fluorine atom can modulate electronic properties and improve metabolic stability, while the bromine atom serves as a versatile handle for further molecular elaboration through cross-coupling reactions, such as the Suzuki coupling[1][3][4]. The stereocenter at the alpha-position to the carboxyl group means the acid exists as a racemic mixture of two enantiomers.
In drug discovery, isolating a single enantiomer is often mandatory. Chiral switching, the process of developing a single enantiomer from a previously marketed racemic mixture, can lead to drugs with improved efficacy, reduced side effects, and a better therapeutic index[2]. This guide provides researchers with the necessary protocols to effectively resolve the enantiomers of this important building block.
Principle of Chiral Resolution
The separation of enantiomers relies on converting them into diastereomers, which possess different physical properties (e.g., solubility, chromatographic retention) and can therefore be separated by conventional laboratory techniques.
Method A: Diastereomeric Salt Crystallization This classical method involves reacting the racemic carboxylic acid with a non-racemic, chiral base (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts. Due to differences in their crystal lattice energies and solvation, one diastereomer is typically less soluble in a given solvent system and will preferentially crystallize, allowing for its separation by filtration[5][6][7].
Method B: Diastereomeric Amide Formation This method involves forming a covalent bond between the racemic acid and a chiral amine. The carboxylic acid must first be activated to facilitate the reaction, as direct condensation with an amine is generally inefficient[8]. This creates a pair of diastereomeric amides which, unlike the transient salts, are stable compounds that can be readily separated using standard chromatographic techniques like flash column chromatography.
Part I: Protocol for Diastereomeric Salt Crystallization
This protocol leverages the differential solubility of diastereomeric salts for separation. The selection of the chiral resolving agent and the crystallization solvent is often empirical and may require screening to achieve optimal results[5][6].
Reaction Mechanism
Caption: Workflow for amide coupling and diastereomer separation.
Materials and Equipment
-
Reagents: 2-(3-Bromo-5-fluorophenyl)acetic acid (racemic), a chiral amine (e.g., (S)-(-)-1-(1-Naphthyl)ethylamine), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine), Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF), Ethyl acetate, Hexanes, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Equipment: Round-bottom flasks, magnetic stirrer, stir bars, ice bath, nitrogen or argon line, syringes, separatory funnel, rotary evaporator, flash chromatography system (silica gel columns).
Step-by-Step Protocol (EDC/HOBt Coupling)
-
Reaction Setup:
-
To a dry, nitrogen-flushed round-bottom flask, add 2-(3-Bromo-5-fluorophenyl)acetic acid (1.0 eq), HOBt (1.2 eq), and the chosen chiral amine (1.1 eq).
-
Dissolve the solids in anhydrous DCM or DMF (use a solvent concentration of approx. 0.2 M).
-
-
Reagent Addition:
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the stirred solution.
-
Finally, add DIPEA (2.5 eq) dropwise. The base is crucial for neutralizing the HCl byproduct from EDC activation and the HOBt acidic proton.
-
-
Reaction Execution:
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.
-
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product is a mixture of two diastereomeric amides.
-
Purify this mixture using flash column chromatography on silica gel. A solvent gradient (e.g., 10% to 50% ethyl acetate in hexanes) is typically effective for separating the two diastereomers.
-
Collect the fractions corresponding to each diastereomer separately.
-
-
Analysis:
-
Confirm the identity and purity of each isolated diastereomer using ¹H NMR and Mass Spectrometry.
-
The diastereomeric purity of each fraction can be confirmed by analytical HPLC.
-
Data Presentation and Expected Results
The success of a chiral resolution is quantified by the yield and the enantiomeric or diastereomeric excess. The choice of chiral amine is critical for achieving good separation.
| Resolving Agent | Method | Typical Yield (%) | d.e. / e.e. (%) | Notes |
| (R)-1-Phenylethylamine | Salt Crystallization | 30 - 45% (single enantiomer) | >95% e.e. | Efficiency is highly dependent on the solvent system (e.g., Ethanol/Water). |
| (S)-Leucinol | Amide Coupling | 85 - 95% (total amides) | >90% d.e. after column | Diastereomers are typically well-separated on silica gel. |
| (S)-Prolinamide | Amide Coupling | 80 - 90% (total amides) | 70 - 85% d.e. after column | May require optimization of chromatography for baseline separation. |
| (R)-α-Methylbenzylamine | Salt Crystallization | 25 - 40% (single enantiomer) | >98% e.e. | Often gives very sharp-melting, easily filterable crystals. |
Note: Data are representative and may vary based on specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form (Salt Method) | - Solvent is too good (high solubility).- Solution is too dilute.- Impurities inhibiting crystallization. | - Add a less-polar anti-solvent (e.g., hexanes, ether).- Concentrate the solution.- Try a different solvent or solvent mixture.- Scratch the inside of the flask with a glass rod. |
| Low Yield (Amide Coupling) | - Incomplete reaction.- Reagents (especially EDC) are old/degraded.- Insufficient base. | - Extend reaction time or gently warm (e.g., to 40 °C).- Use fresh, high-purity coupling reagents.- Ensure at least 2 equivalents of a non-nucleophilic base like DIPEA are used. |
| Poor Separation of Amides (Chromatography) | - Diastereomers have very similar polarity.- Incorrect mobile phase composition. | - Use a shallower solvent gradient.- Try a different solvent system (e.g., DCM/Methanol).- If necessary, use reverse-phase or preparative HPLC. |
| Racemization Observed | - Harsh reaction conditions (strong base, high temp).- The α-proton is labile. | - Use milder coupling agents (e.g., HATU) which operate efficiently at room temperature or below.- Avoid strong bases or prolonged heating.[9] |
References
- Sab-Martin, C. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. American Chemical Society.
- Gunda, G. et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH).
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem.
- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
- AxisPharm. (2024). Amide coupling Protocol for Amino PEG. AxisPharm.
- Benchchem. (n.d.). 2-(3-Bromo-5-fluorophenyl)acetic acid. Benchchem.
- Reeves, J. T. et al. (n.d.). A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. National Institutes of Health (NIH).
- Wikipedia. (n.d.). Chiral resolution. Wikipedia.
- Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research.
- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma.
- Onyx Scientific. (n.d.). Chiral Resolution Screening. Onyx Scientific.
- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
- Pelletier, G. et al. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Institutes of Health (NIH).
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Troubleshooting & Optimization
Technical Support Center: Optimizing Amide Bond Formation with 2-(3-Bromo-5-fluorophenyl)acetic acid
Welcome to the technical support guide for optimizing amide coupling reactions involving 2-(3-Bromo-5-fluorophenyl)acetic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the specific challenges posed by this substrate. As a substituted phenylacetic acid, its electronic properties and steric profile require careful consideration in reaction design to achieve high yields and purity. This guide provides in-depth, field-proven insights in a direct question-and-answer format, supplemented with detailed protocols and troubleshooting workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My coupling reaction with 2-(3-Bromo-5-fluorophenyl)acetic acid is giving low to no yield. What are the most likely causes?
A1: Low or no product yield is a common issue that can typically be traced back to a few key factors.[1] The primary culprits are often related to substrate activation, reaction conditions, or reagent stability.
-
Inefficient Carboxylic Acid Activation: The first and most critical step is the activation of the carboxylic acid.[2] The electron-withdrawing effects of the bromine and fluorine atoms on the phenyl ring can influence the reactivity of the carboxyl group. If your coupling reagent is not potent enough, is degraded (e.g., due to moisture), or is used in suboptimal stoichiometry, the formation of the active intermediate will be incomplete.[1]
-
Amine Basicity and Nucleophilicity: A common issue is the premature acid-base reaction between your carboxylic acid and the amine, which forms an unreactive ammonium salt.[3] This effectively "kills" the nucleophilicity of the amine. This is especially problematic with highly basic amines.
-
Steric Hindrance: While the phenylacetic acid itself is not exceptionally bulky, significant steric hindrance on your amine partner can dramatically slow down the reaction rate.[1][4] Standard coupling conditions may be insufficient for coupling to bulky secondary or aniline amines.
-
Presence of Water: Moisture is detrimental. The activated carboxylic acid intermediate is highly susceptible to hydrolysis, which reverts it back to the starting material.[1] It is imperative to use anhydrous solvents and properly dried reagents and glassware.
Q2: I'm observing a significant amount of an insoluble white precipitate in my reaction using DCC or DIC. How can I remove it and should I switch reagents?
A2: The white precipitate is almost certainly the N,N'-dicyclohexylurea (DCU) or N,N'-diisopropylurea (DIU) byproduct formed from the carbodiimide reagent (DCC or DIC, respectively).[5]
-
Removal: DCU is notoriously insoluble in many common organic solvents like dichloromethane (DCM) and ethyl acetate, which is why it precipitates during the reaction. The most effective way to remove it is by filtration of the crude reaction mixture. After filtration, you can proceed with your standard aqueous workup. If some urea remains, it can often be removed during silica gel chromatography, though it may require a less polar solvent system to elute your product away from the more polar urea.
-
Switching Reagents: For cleaner reactions and easier purification, switching to a coupling reagent whose byproducts are water-soluble is highly recommended.[6] Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are designed for this purpose; the resulting urea byproduct is readily removed during an aqueous workup.[3] Aminium/uronium salt-based reagents like HATU, HBTU, or HCTU also generate water-soluble byproducts, making them excellent alternatives.[6][7]
Q3: Which coupling reagent is best suited for 2-(3-Bromo-5-fluorophenyl)acetic acid, especially when coupling to an electron-deficient or sterically hindered amine?
A3: The choice of coupling reagent is critical for challenging substrates.[1] For an electron-deficient substrate like this, especially with a difficult amine, a high-reactivity reagent is necessary.
-
Standard Couplings: For simple primary or secondary amines, a carbodiimide like EDC in combination with an additive such as HOBt (1-Hydroxybenzotriazole) or OxymaPure is a cost-effective and reliable choice.[8] The additive accelerates coupling and, crucially, suppresses racemization.
-
Challenging Couplings: For sterically hindered or electron-deficient amines, more powerful reagents are required.
-
HATU/HCTU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and its congeners are among the most effective coupling reagents.[6][9] They form highly reactive OAt-active esters, which react faster and more completely with poor nucleophiles.
-
Acyl Fluoride Formation: For extremely difficult cases, converting the carboxylic acid to an acyl fluoride in situ is an excellent strategy.[10] Acyl fluorides are highly reactive yet small, minimizing steric clash.[11] Reagents like TFFH or BTFFH can be used to generate the acyl fluoride, which then couples efficiently with the amine, often at elevated temperatures.[12]
-
Q4: I'm concerned about racemization at the alpha-carbon of my phenylacetic acid. How can I minimize this side reaction?
A4: Racemization is a significant risk, particularly if the reaction conditions are harsh or if the activated intermediate has a long lifetime before reacting with the amine.[6][13]
-
Use Racemization Suppressants: Additives like HOBt and its safer, more effective alternative, OxymaPure, are essential when using carbodiimides. They act as traps for the highly reactive O-acylisourea intermediate, converting it to a less reactive but also less racemization-prone active ester. Uronium/aminium reagents like HATU and HBTU have this functionality built-in.
-
Control the Base: The choice and amount of base are critical. Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[6] Avoid using an excess of base, as it can promote epimerization. Typically, 2.0-3.0 equivalents are sufficient.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Starting the activation step at 0 °C before adding the amine and allowing the reaction to slowly warm to room temperature is a common and effective practice.[14]
Troubleshooting & Optimization Workflow
This workflow provides a logical sequence for diagnosing and solving common issues encountered during the amide coupling reaction.
Caption: A logical flow for diagnosing and addressing low product yield.
Data Presentation: Comparison of Common Coupling Reagents
The table below summarizes key characteristics of suitable coupling reagents for this application.
| Reagent | Class | Byproduct Solubility | Relative Reactivity | Best For... | Key Considerations |
| EDC/Oxyma | Carbodiimide | Water-Soluble | Medium | General purpose, cost-effective synthesis. | Requires an additive (Oxyma or HOBt) to suppress racemization.[8] |
| DCC/HOBt | Carbodiimide | Insoluble (DCU) | Medium | Solution-phase where DCU can be filtered. | Purification can be difficult due to DCU byproduct.[5] |
| HATU/DIPEA | Aminium Salt | Water-Soluble | Very High | Hindered amines, electron-deficient partners, rapid couplings. | Higher cost. Stoichiometry must be controlled to avoid side reactions.[6][9] |
| T3P® | Phosphonic Anhydride | Water-Soluble | High | Clean reactions, scale-up applications. | Often requires pyridine or another base; workup is straightforward. |
| BTFFH/DIPEA | Fluorinating Agent | Water-Soluble | Highest | Extremely hindered or unreactive substrates. | Forms acyl fluoride in situ; reaction may require heating.[10][12] |
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol is a robust starting point for coupling 2-(3-Bromo-5-fluorophenyl)acetic acid with most primary and secondary amines.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(3-Bromo-5-fluorophenyl)acetic acid (1.0 eq).
-
Dissolution: Dissolve the acid in an anhydrous solvent such as DMF or DCM (approx. 0.1-0.5 M concentration).
-
Activation: Add HATU (1.1 eq) to the solution, followed by a non-nucleophilic base like DIPEA (2.5 eq).
-
Pre-activation: Stir the mixture at room temperature for 15-20 minutes. You may observe a slight color change as the active ester forms.
-
Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture, either neat if it's a liquid or as a solution in the reaction solvent.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and finally with brine.[1]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization as needed.
Protocol 2: Optimized Protocol for Hindered Substrates via Acyl Fluoride
This protocol is designed for challenging cases where standard methods fail, such as when coupling to a highly hindered or electronically deactivated amine.[10][12]
-
Preparation: To a flame-dried flask under an inert atmosphere, add 2-(3-Bromo-5-fluorophenyl)acetic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DCM or THF.
-
Fluorinating Agent: Add a fluorinating agent such as BTFFH (1.2 eq) followed by DIPEA (2.5 eq).
-
Acyl Fluoride Formation: Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride in situ.
-
Amine Addition: Add the hindered amine (1.1 eq) to the reaction mixture.
-
Reaction: Seal the reaction vessel and heat to a temperature between 40-80 °C. Monitor the reaction for completeness by LC-MS. Reaction times can be significantly longer (12-24 hours) for these couplings.[12]
-
Workup and Purification: Cool the reaction to room temperature and perform the same aqueous workup and purification steps as described in Protocol 1.
Visualizing the Mechanism
The following diagram illustrates the generally accepted mechanism for amide bond formation using a carbodiimide (like DCC or EDC) and an additive (like HOBt). This pathway minimizes side reactions such as racemization.
Caption: Mechanism of carbodiimide-mediated coupling with an additive.
References
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Schäfer, G., & Bode, J. W. (2017). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 71(4), 219-223. [Link]
-
Vankayalapati, H., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(20), 2673-2676. [Link]
-
Lund, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11483-11489. [Link]
-
Chemistry LibreTexts. (2024). The Relative Reactivity of Carboxylic Acid Derivatives. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. McGill University. [Link]
-
G. A. Sarin, et al. (2018). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Omega, 3(11), 16293-16303. [Link]
-
Aapptec. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Suzuki Coupling of 2-(3-Bromo-5-fluorophenyl)acetic acid
Welcome to the dedicated technical support guide for navigating the complexities of the Suzuki-Miyaura coupling with 2-(3-Bromo-5-fluorophenyl)acetic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. Here, we address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions, grounding our advice in established mechanistic principles and field-proven experience.
Introduction: Understanding the Substrate's Challenges
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for its power in constructing C(sp²)–C(sp²) bonds.[1] However, the specific structure of 2-(3-Bromo-5-fluorophenyl)acetic acid introduces a unique combination of functional groups that requires careful consideration to achieve high yields and purity.
The primary challenges arise from three key structural features:
-
The Carboxylic Acid Moiety: The acidic proton can interfere with the basic conditions of the reaction. More critically, the corresponding carboxylate can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2]
-
The Fluoro Substituent: While the electron-withdrawing nature of fluorine can be beneficial for the initial oxidative addition step, its presence, especially as a fluoride ion in the reaction medium, can have a complex and sometimes detrimental effect on the transmetalation step.[3][4]
-
An Electron-Deficient System: The cumulative electron-withdrawing effects of the bromo, fluoro, and acetic acid groups render the aryl bromide electron-deficient, influencing the choice of optimal ligands and reaction kinetics.[5]
This guide will provide a logical framework for overcoming these challenges.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured to address specific experimental outcomes directly.
Q1: My reaction shows low to no product formation, and I recover most of my 2-(3-Bromo-5-fluorophenyl)acetic acid starting material. What's going wrong?
This outcome strongly suggests a failure in the initial stages of the catalytic cycle, most likely the oxidative addition of the aryl bromide to the Pd(0) complex.
Potential Causes & Solutions:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)).
-
Ligand Inhibition: If using a simple phosphine ligand like PPh₃, it may not be electron-rich enough to facilitate oxidative addition into the electron-deficient C-Br bond effectively.
-
Recommendation: Switch to a bulky, electron-rich phosphine ligand. Ligands like SPhos, XPhos, or RuPhos are designed to accelerate both oxidative addition and the final reductive elimination step, which is often rate-limiting for electron-deficient systems.[8]
-
-
Insufficient Temperature: The energy barrier for oxidative addition may not be met.
-
Recommendation: While starting at a moderate temperature (e.g., 60-80 °C) is prudent, a careful, incremental increase in temperature (e.g., to 90-100 °C, solvent permitting) may be necessary to initiate the reaction.
-
Q2: My starting material is consumed, but the yield is low, and I see significant amounts of a homocoupled biaryl product derived from my boronic acid. How can I prevent this?
This points to issues occurring after oxidative addition, where the boronic acid coupling partner is reacting with itself instead of with the palladium intermediate.
Potential Causes & Solutions:
-
Oxygen in the Reaction Mixture: The presence of O₂ can promote the oxidative homocoupling of boronic acids, often catalyzed by Pd(II) species.[9]
-
Recommendation: Rigorous degassing of all solvents and the reaction vessel is critical. Employ a robust inert atmosphere (Nitrogen or Argon). The "freeze-pump-thaw" method (3 cycles) is highly effective for solvent degassing. For the reaction setup, evacuate and backfill the flask with inert gas multiple times.
-
-
Slow Transmetalation/Reductive Elimination: If the main catalytic cycle is sluggish, side reactions like homocoupling have more time to occur.
-
Recommendation: Re-evaluate your base and catalyst system. A stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than Na₂CO₃ for promoting transmetalation.[10] Combining this with a highly active ligand (see Q1) will accelerate the entire cycle, outcompeting the homocoupling pathway.
-
Q3: I'm observing a significant amount of protodeboronation (my boronic acid is being replaced by a hydrogen atom). What causes this and how do I stop it?
Protodeboronation is a common side reaction where the boronic acid reacts with a proton source (often water) to yield the corresponding arene, effectively wasting the reagent.[11]
Potential Causes & Solutions:
-
Unstable Boronic Acid: Some boronic acids, particularly heteroaryl boronic acids, are inherently prone to hydrolysis and protodeboronation under basic, aqueous conditions.[7]
-
Recommendation: If possible, switch to a more stable boronic acid derivative, such as a boronate ester (e.g., pinacol ester) or a potassium organotrifluoroborate salt.[11][12] These reagents often exhibit slower, more controlled release of the active boronic acid into the reaction medium, minimizing its decomposition over time.[13]
-
-
Excessively High Temperature or Long Reaction Time: Prolonged exposure to basic, hot aqueous conditions will exacerbate protodeboronation.
-
Recommendation: Use a more active catalyst system (e.g., a modern palladacycle precatalyst) that allows the reaction to proceed to completion at a lower temperature (e.g., 40-60 °C) and in a shorter time frame.[6] Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Q4: The reaction is very sluggish and stalls before completion, even with a good catalyst system. Could the carboxylic acid be the problem?
Yes, this is a classic sign of catalyst deactivation by the substrate itself.
Potential Causes & Solutions:
-
Carboxylate Coordination: Under basic conditions, the carboxylic acid is deprotonated to a carboxylate. This anionic species can coordinate strongly to the cationic palladium(II) intermediate in the catalytic cycle, forming a stable complex that is reluctant to proceed through transmetalation or reductive elimination.[2]
-
Recommendation 1 (Direct Approach): Optimize the base. A moderately strong, non-coordinating base like potassium phosphate (K₃PO₄) is often successful in these cases as it is effective at promoting the reaction without causing overwhelming catalyst inhibition.
-
Recommendation 2 (Protection Strategy): If optimization fails, protecting the carboxylic acid is the most reliable solution. A simple conversion to the methyl or ethyl ester is a robust strategy. The ester is electronically similar but lacks the acidic proton and the anionic charge, preventing catalyst coordination. The ester can be easily hydrolyzed back to the carboxylic acid post-coupling. (See Protocol 2).
-
Frequently Asked Questions (FAQs)
Q: Do I absolutely need to protect the carboxylic acid group? A: Not always, but it is the most dependable strategy to avoid problems. Some catalyst/base combinations, particularly using K₃PO₄ in a solvent system like dioxane/water, can provide good yields without protection.[10] However, if you are experiencing low yields, sluggish reactions, or issues with reproducibility, converting the acid to an ester is the recommended first step in troubleshooting.
Q: What is the best palladium catalyst and ligand combination for this substrate? A: For an electron-deficient aryl bromide with a potentially coordinating functional group, a catalyst system known for high activity and stability is paramount.
-
Recommended Ligands: Bulky, electron-rich biaryl monophosphine ligands such as XPhos , SPhos , or RuPhos . These ligands promote the formation of a monoligated, highly active Pd(0) species and accelerate the rate-limiting reductive elimination step.[8]
-
Recommended Precatalysts: Use of a G3 or G4 palladacycle precatalyst incorporating one of these ligands (e.g., XPhos Pd G3) is highly advised. These are air-stable solids that provide rapid, reliable generation of the active catalyst under mild conditions, which is crucial when dealing with potentially unstable boronic acids.[6][7]
Q: How does the fluorine substituent impact the reaction? A: The fluorine atom has two main effects:
-
Electronic Effect: As a meta-director, its strong inductive electron withdrawal activates the C-Br bond, making the oxidative addition step faster compared to a non-fluorinated analogue.[14]
-
Medium Effect: If fluoride ions (F⁻) are present (e.g., from a base like CsF or from decomposition of an organotrifluoroborate), they can play a dual role. They can facilitate transmetalation by forming a more reactive palladium-fluoride intermediate. However, an excess of fluoride can also form unreactive anionic boronate species ([Ar'BF(OH)₂]⁻), which can stall the reaction.[3][4] Therefore, while CsF can be an effective base, its concentration must be carefully controlled.
Data & Protocols
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Condition 1 (Direct Coupling) | Condition 2 (Protected Substrate) | Rationale |
| Aryl Halide | 2-(3-Bromo-5-fluorophenyl)acetic acid | Methyl 2-(3-Bromo-5-fluorophenyl)acetate | Condition 2 avoids carboxylate-induced catalyst deactivation.[2] |
| Boronic Acid | Arylboronic Acid (1.2 equiv) | Arylboronic Acid (1.2 equiv) | A slight excess of the boronic acid is standard. |
| Pd Precatalyst | XPhos Pd G3 (1-2 mol%) | SPhos Pd G2 (1-2 mol%) | Modern precatalysts ensure rapid activation and high turnover.[6] |
| Ligand | (None needed with precatalyst) | (None needed with precatalyst) | The precatalyst already contains the optimal ligand. |
| Base | K₃PO₄ (3.0 equiv) | K₂CO₃ (3.0 equiv) | K₃PO₄ is effective for unprotected acids.[10] K₂CO₃ is sufficient for the less demanding ester and avoids potential ester hydrolysis. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / EtOH / H₂O (4:1:1) | Dioxane is excellent for many Suzuki couplings. The toluene/EtOH system is a good alternative. |
| Temperature | 80-90 °C | 80-90 °C | A good starting temperature for aryl bromides. |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Essential to prevent homocoupling and catalyst degradation.[9] |
Experimental Protocols
Protocol 1: General Procedure for Direct Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add 2-(3-Bromo-5-fluorophenyl)acetic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Briefly open the vessel under a positive pressure of inert gas and add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (4:1 v/v) via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the sealed vessel in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the product. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Protection of the Carboxylic Acid (Methyl Ester Formation)
-
Setup: Dissolve 2-(3-Bromo-5-fluorophenyl)acetic acid (1.0 equiv) in methanol (MeOH) in a round-bottom flask (approx. 0.2 M).
-
Catalysis: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂, 1.5 equiv) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis shows complete conversion.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess MeOH and SOCl₂.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester, which can often be used in the subsequent Suzuki coupling without further purification.
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Caption: A logical decision tree for troubleshooting common Suzuki coupling issues.
References
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Chemistry – A European Journal, 17(8), 2492-2503.
-
D. G. Hall (2007). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Molander, G. A., & Lloyd-Jones, G. C. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(43), 17163-17175. Available at: [Link]
-
LibreTexts Chemistry. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
-
Cravotto, G., & Orio, L. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 17(12), 14380-14401. Available at: [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 6(7), 4490-4503. Available at: [Link]
-
Jutand, A., & Le Duc, G. (2013). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL₂] Complexes. Angewandte Chemie International Edition, 52(29), 7410-7414. Available at: [Link]
-
Di-Lauro, S., & Pizzuti, L. (2019). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Inorganica Chimica Acta, 495, 118961. Available at: [Link]
-
Yi, C., & Hua, R. (2006). Simple Amine/Pd(OAc)₂-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry, 71(6), 2535-2537. Available at: [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Singh, A. K., & Singh, V. (2017). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Asian Journal of Organic Chemistry, 6(10), 1334-1346. Available at: [Link]
-
Reddit user discussion. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. Available at: [Link]
-
Friis, S. D., Lindhardt, A. T., & Skrydstrup, T. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1876-1879. Available at: [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Wikipedia. (2024). Suzuki reaction. Available at: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. Available at: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
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- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis and Handling of 2-(3-Bromo-5-fluorophenyl)acetic acid
Welcome to the technical support center for 2-(3-Bromo-5-fluorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis and subsequent use of this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your final compounds.
Part 1: Troubleshooting Guide for the Synthesis of 2-(3-Bromo-5-fluorophenyl)acetic acid
This section addresses specific issues that may arise during a common synthetic route, starting from 3-bromo-5-fluorotoluene.
Synthetic Workflow Overview
A typical synthesis pathway involves the radical bromination of 3-bromo-5-fluorotoluene to form the benzyl bromide, followed by cyanation and subsequent hydrolysis.
Technical Support Center: Synthesis of 2-(3-Bromo-5-fluorophenyl)acetic Acid Derivatives
Welcome to the technical support center for the synthesis of 2-(3-bromo-5-fluorophenyl)acetic acid and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Arylacetic acids, particularly phenylacetic acid derivatives, are privileged scaffolds in medicinal chemistry, serving as the foundational structure for a wide range of biologically active compounds.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and improve your synthetic yields.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing detailed, evidence-based solutions.
Question 1: My primary synthesis of 2-(3-bromo-5-fluorophenyl)acetic acid via the hydrolysis of 2-(3-bromo-5-fluorophenyl)acetonitrile is resulting in low yields. What are the likely causes and how can I optimize this step?
Answer:
Low yields in the hydrolysis of 2-(3-bromo-5-fluorophenyl)acetonitrile are a common issue. The primary causes often revolve around incomplete reaction, side product formation, or degradation of the starting material or product under harsh reaction conditions.
Common Pitfalls and Optimization Strategies:
-
Incomplete Hydrolysis: The nitrile group can be resistant to hydrolysis. Both acidic and basic conditions can be employed, and the choice can significantly impact the outcome.
-
Acidic Hydrolysis: While effective, strong mineral acids at high temperatures can sometimes lead to charring or unwanted side reactions with the aromatic ring.
-
Basic Hydrolysis: This is often the preferred method. However, incomplete conversion can occur if the base concentration or temperature is insufficient. A common issue is the formation of the corresponding amide as a stable intermediate.
-
-
Side Reactions:
-
Decarboxylation: Phenylacetic acids can be susceptible to decarboxylation under harsh heating, especially in acidic media.
-
Hydrolysis of the Bromine Atom: While less common under standard hydrolysis conditions, prolonged exposure to strong nucleophiles and high temperatures could potentially lead to the substitution of the bromine atom.
-
Recommended Protocol for Optimized Basic Hydrolysis:
This protocol is designed to drive the reaction to completion while minimizing side product formation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(3-bromo-5-fluorophenyl)acetonitrile in a suitable solvent like ethanol or a mixture of water and a co-solvent.
-
Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. An excess of the base (e.g., 3-5 equivalents) is recommended to ensure complete conversion.
-
Reflux: Heat the reaction mixture to reflux. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Acidification: Carefully acidify the mixture with a concentrated acid (e.g., HCl) to a pH of approximately 1.[2] This will precipitate the carboxylic acid product.
-
Isolation: The precipitated solid can be collected by filtration, washed with cold water to remove inorganic salts, and then dried.
Comparative Data for Hydrolysis Conditions:
| Condition | Reagents | Temperature (°C) | Typical Yield (%) | Key Considerations |
| A | 6M HCl (aq) | 100-110 | 60-75 | Potential for charring and decarboxylation. |
| B | 4M NaOH (aq) in EtOH/H₂O | 80-90 | 85-95 | Generally cleaner with higher yields.[2] |
| C | 2M KOH (aq) in Dioxane/H₂O | 90-100 | 80-90 | Dioxane can aid in solubility for less polar substrates. |
Question 2: I am attempting to synthesize a derivative of 2-(3-bromo-5-fluorophenyl)acetic acid using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira), but I am observing significant amounts of starting material and low product formation. What are the critical parameters to consider?
Answer:
Palladium-catalyzed cross-coupling reactions are powerful tools for derivatization. However, their success is highly dependent on a number of factors. The presence of both a bromine and a fluorine atom on the phenyl ring adds a layer of complexity to the electronic nature of the substrate.
Critical Parameters for Successful Cross-Coupling:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and the accompanying ligand is paramount. The ligand stabilizes the palladium center and modulates its reactivity. For aryl bromides, a variety of phosphine-based ligands are effective.
-
Suzuki Coupling: For coupling with boronic acids, catalysts like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., PPh₃, PCy₃, or more specialized Buchwald or Fu ligands) are commonly used.[3][4] The reactivity of aryl halides in Suzuki couplings generally follows the trend: I > Br > OTf >> Cl.[5]
-
Heck Reaction: This reaction couples the aryl halide with an alkene.[6] Common catalyst systems include Pd(OAc)₂ with ligands like PPh₃ or P(o-tol)₃.[7]
-
Sonogashira Coupling: For coupling with terminal alkynes, a palladium catalyst is used in conjunction with a copper(I) co-catalyst. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[8]
-
-
Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction and for neutralizing the hydrogen halide generated in the Heck and Sonogashira reactions.[3][9] The choice of base can influence the reaction rate and yield. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and organic bases (Et₃N, DIPEA). For Suzuki reactions, a base is required to activate the boronic acid.[3]
-
Solvent: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Common solvents include toluene, dioxane, DMF, and THF. The choice of solvent can also affect the solubility of the base and the overall reaction kinetics.
-
Temperature: Most cross-coupling reactions require heating to proceed at a reasonable rate. The optimal temperature will depend on the specific substrates and catalyst system.
Troubleshooting Flowchart for Palladium Cross-Coupling Reactions:
Caption: A troubleshooting workflow for optimizing palladium-catalyzed cross-coupling reactions.
Question 3: I am struggling with the purification of my 2-(3-bromo-5-fluorophenyl)acetic acid derivative. What are the recommended purification techniques?
Answer:
Effective purification is crucial for obtaining a high-purity product. The choice of purification method will depend on the physical properties of your derivative (e.g., solid or liquid, polarity) and the nature of the impurities.
Recommended Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.
-
Solvent Screening: Common solvents to screen include hexanes, ethyl acetate, toluene, and mixtures thereof.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.[10]
-
-
Column Chromatography: This technique is highly effective for separating compounds with different polarities.
-
Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent system can be determined by TLC analysis.
-
Procedure: The crude product is loaded onto the silica gel column and the mobile phase is passed through the column. Fractions are collected and analyzed to isolate the pure product.
-
-
Acid-Base Extraction: For acidic or basic derivatives, an acid-base extraction can be a powerful purification step to remove neutral impurities. For your 2-(3-bromo-5-fluorophenyl)acetic acid derivative, you can dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with an aqueous base (e.g., sodium bicarbonate solution). The deprotonated acid will move into the aqueous layer. The aqueous layer can then be separated, acidified, and the purified product extracted back into an organic solvent.
Purification Method Selection Guide:
| Impurity Type | Recommended Primary Method | Recommended Secondary Method |
| Polar Impurities | Column Chromatography | Recrystallization |
| Non-polar Impurities | Column Chromatography | Recrystallization |
| Neutral Impurities (for acidic product) | Acid-Base Extraction | Column Chromatography |
| Isomeric Impurities | Column Chromatography | Recrystallization (if melting points differ significantly) |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare the starting material, 2-(3-bromo-5-fluorophenyl)acetonitrile?
The most common starting material for synthesizing 2-(3-bromo-5-fluorophenyl)acetonitrile is 3-bromo-5-fluorobenzyl bromide. The synthesis involves a nucleophilic substitution reaction where the bromide of the benzyl bromide is displaced by a cyanide group. This is typically achieved by reacting 3-bromo-5-fluorobenzyl bromide with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO or DMF.
Q2: Are there alternative methods to introduce the acetic acid moiety besides the nitrile hydrolysis route?
Yes, several other methods can be employed:
-
Grignard Reaction: The Grignard reagent can be formed from 3-bromo-5-fluorobenzyl bromide, which is then reacted with carbon dioxide (dry ice) followed by an acidic workup to yield the desired carboxylic acid.[11] Care must be taken to use anhydrous conditions as Grignard reagents are highly moisture-sensitive.[12][13]
-
Palladium-Catalyzed Carbonylation: While more technically demanding, this method involves the reaction of 3-bromo-5-fluorobenzyl bromide with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile (e.g., water or an alcohol).
Q3: Can I selectively perform a cross-coupling reaction at the bromine position without affecting the fluorine atom?
Yes, the carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. The oxidative addition of the palladium catalyst to the C-Br bond will occur preferentially, leaving the C-F bond intact under typical reaction conditions.
Q4: What safety precautions should I take when working with the reagents involved in these syntheses?
-
Cyanide Salts: Sodium and potassium cyanide are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.
-
Brominated Compounds: Many brominated organic compounds are lachrymatory and irritants. Handle them in a fume hood.
-
Grignard Reagents: These are highly reactive and pyrophoric in some cases. All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Many organic solvents are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- Benchchem. (n.d.). 2-(3-Bromo-5-fluorophenyl)acetic acid | 202000-99-5.
- Tzschucke, C. C. (n.d.). Heck Reaction.
- Jennychem. (2025). 2-amino-2-(3-bromo-5-fluorophenyl)acetic acid.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Benchchem. (n.d.). A Comparative Guide to the Synthetic Routes of 2-Bromo-5-fluorobenzyl alcohol.
- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
- Appchem. (n.d.). 2-(3-Bromo-5-fluorophenyl)acetonitrile | 305800-58-2.
- Taylor & Francis Online. (n.d.). Heck reaction – Knowledge and References.
- MDPI. (2020). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
- PubChem. (n.d.). 2-(3-Bromo-5-fluorophenyl)acetic acid.
- Google Patents. (n.d.). WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.
- Sigma-Aldrich. (n.d.). 2-(3-Bromo-5-fluorophenyl)acetic acid | 202000-99-5.
- MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Organic Chemistry Portal. (2000). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Organic Syntheses. (n.d.). Procedure 3.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.
- BLDpharm. (n.d.). 1212885-94-3|(S)-2-Amino-2-(3-bromo-5-fluorophenyl)acetic acid.
- PubChemLite. (n.d.). 2-(3-bromo-5-fluorophenyl)acetic acid (C8H6BrFO2).
- Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
- ResearchGate. (2024). (PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
- National Institutes of Health. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
- Google Patents. (n.d.). DE4439003C1 - Grignard reagents comprising benzyl-magnesium halide.
- Royal Society of Chemistry. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
- Google Patents. (n.d.). CN101417945A - Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid.
- PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- Thermo Scientific Chemicals. (n.d.). 2-(3-Bromo-4-fluorophenyl)acetonitrile, 96% 1 g.
- MDPI. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
- PubChem. (n.d.). (3-Bromo-2-fluorophenyl)acetonitrile.
- Benchchem. (n.d.). Application Notes and Protocols for the Formation of 3-Bromo-3-methylpentane Grignard Reagent.
- Benchchem. (n.d.). 2-Bromoacetamide synthesis and purification methods.
- ResearchGate. (2017). Hi, Can any body suggest me the procedure for the preperation of Grignard reagent from 3-nitrobenzyl bromide?.
- Echemi. (n.d.). 2-(4-bromo-3-fluorophenyl)acetonitrile.
- Fisher Scientific. (n.d.). 2-Bromo-5-fluorophenyl acetic acid, 96%, Thermo Scientific Chemicals.
- ChemicalBook. (2023). 3-Bromo-5-fluorophenylacetonitrile | 305800-58-2.
- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
- Sigma-Aldrich. (n.d.). 2-(3-Bromo-5-fluorophenyl)acetic acid | 202000-99-5.
- Sigma-Aldrich. (n.d.). 2-(3-Bromo-5-fluorophenyl)acetic acid | 202000-99-5.
- Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. inventivapharma.com [inventivapharma.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(3-Bromo-5-fluorophenyl)acetic Acid
Introduction: 2-(3-Bromo-5-fluorophenyl)acetic acid is a critical building block in modern medicinal chemistry, notably serving as a key intermediate in the synthesis of novel therapeutics such as metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators.[1] The purity of this reagent is paramount, as even minor impurities can compromise the yield, purity, and biological activity of the final active pharmaceutical ingredient (API). This guide provides expert-driven troubleshooting advice and detailed protocols to help researchers overcome common purification challenges associated with this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a typical purity level for commercially available 2-(3-Bromo-5-fluorophenyl)acetic acid, and what are the common impurities?
A1: Commercially available 2-(3-Bromo-5-fluorophenyl)acetic acid is often supplied at a purity of around 95-97%.[2] The nature of impurities is directly linked to the synthetic route employed. The most prevalent synthesis involves the hydrolysis of 2-(3-bromo-5-fluorophenyl)acetonitrile.[1] Consequently, the most common impurities are:
-
Unreacted Starting Material: 2-(3-bromo-5-fluorophenyl)acetonitrile.
-
Hydrolysis Intermediate: 2-(3-bromo-5-fluorophenyl)acetamide.
-
Precursor Impurity: 3-bromo-5-fluorobenzyl bromide, from the synthesis of the nitrile precursor.[3]
-
Solvent Residues: Ethyl acetate, toluene, or hexanes from the reaction work-up and initial purification steps.
Q2: Which analytical techniques are most effective for assessing the purity of my product?
A2: A multi-pronged approach is recommended for robust purity assessment.
-
¹H NMR Spectroscopy: This is the most powerful tool for structural confirmation and identification of organic impurities. The benzylic protons (-CH₂-) of the acid, nitrile, and amide intermediates appear in a similar region (3.6-3.8 ppm in CDCl₃), but their chemical shifts are distinct enough for quantification. The carboxylic acid proton is a broad singlet that is deuterium-exchangeable.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for quantitative purity analysis, offering high sensitivity for detecting even trace-level impurities. A reverse-phase C18 column with an acidic mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) is typically effective.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for carboxylic acids due to their low volatility, GC-MS can be used after derivatization (e.g., esterification to the methyl ester) to identify volatile impurities.[5]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.
Q3: My product is a tan or yellow powder, but the literature describes it as a white solid. Is this a purity issue?
A3: Yes, discoloration typically indicates the presence of minor, often highly conjugated, impurities or degradation byproducts formed during the synthesis, especially if high temperatures were involved. While the purity by NMR or HPLC might be >95%, these colored impurities can interfere with subsequent reactions. This issue can usually be resolved by recrystallization with an activated charcoal treatment.
Section 2: Troubleshooting Guide
Q4: My final product is an oil or a waxy solid with a low melting point. What is the likely cause and how do I fix it?
A4: This is a classic sign of residual solvent or contamination with a low-melting impurity.
-
Causality: The carboxylic acid group makes the product highly polar and capable of trapping solvent molecules within its crystal lattice. Alternatively, unreacted liquid precursors like 3-bromo-5-fluorobenzyl bromide may be present.
-
Troubleshooting Steps:
-
High-Vacuum Drying: Dry the material under high vacuum ( <1 mmHg) at a slightly elevated temperature (e.g., 40-50 °C) for several hours to remove volatile solvents.
-
Trituration: If vacuum drying is ineffective, perform a trituration. Suspend the crude product in a non-polar solvent in which it is poorly soluble, such as hexanes or diethyl ether. Stir vigorously. The desired acid should remain a solid, while oily impurities will dissolve in the solvent. Filter the solid and wash with fresh cold solvent.
-
Recrystallization: If the issue persists, proceed with a full recrystallization as described in Protocol 1.
-
Q5: My ¹H NMR spectrum shows a sharp singlet at ~3.7 ppm that integrates to a significant fraction of my desired product peak at ~3.6 ppm. What is it?
A5: You are likely observing the unreacted starting material, 2-(3-bromo-5-fluorophenyl)acetonitrile.
-
Causality: The hydrolysis of the nitrile to the carboxylic acid may be incomplete. The benzylic protons (-CH₂CN) of the nitrile typically appear as a sharp singlet around 3.73 ppm in CDCl₃, very close to the product's -CH₂COOH peak.[3]
-
Troubleshooting Steps:
-
Force the Reaction to Completion: If you still have the reaction mixture, you can attempt to drive the hydrolysis further by extending the reaction time or increasing the temperature, though be mindful of potential byproduct formation.
-
Purification via Extraction: An acid-base extraction can be highly effective. Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate). Extract with an aqueous base like 1 M sodium hydroxide. The desired carboxylic acid will deprotonate and move to the aqueous layer as the sodium carboxylate salt, while the neutral nitrile impurity remains in the organic layer. Separate the layers, and then re-acidify the aqueous layer with a strong acid (e.g., 3 M HCl) to precipitate the pure product.[6] Filter, wash with cold water, and dry.
-
Q6: I've tried recrystallization multiple times, but the purity is not improving. What should I do next?
A6: This indicates that the impurities have very similar solubility properties to your product. In this scenario, the best option is purification by flash column chromatography.
-
Causality: Isomeric impurities or byproducts with similar polarity cannot be effectively separated by simple crystallization. Chromatography separates compounds based on their differential adsorption to a stationary phase.
-
Solution: Use flash column chromatography on silica gel. The carboxylic acid is quite polar and will adhere strongly to the silica. A non-polar impurity (like a benzyl bromide precursor) will elute quickly, while a more polar impurity (like an amide intermediate) will elute closer to the product. See Protocol 2 for a detailed methodology. A key tip is to add a small amount of acetic acid (0.5-1%) to the eluent to suppress deprotonation of your product on the silica, which prevents significant peak tailing and improves separation.
Section 3: Detailed Purification Protocols
Protocol 1: High-Purity Recrystallization
This protocol is designed to remove non-polar impurities and minor colored byproducts.
-
Solvent Selection: A toluene/hexanes solvent system is often effective.
-
Dissolution: In a fume hood, place the crude 2-(3-Bromo-5-fluorophenyl)acetic acid (e.g., 10.0 g) in an Erlenmeyer flask. Add a minimal amount of hot toluene (e.g., 20-30 mL) and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approx. 1-2% by weight). Swirl the flask and gently reheat for 5-10 minutes.
-
Hot Filtration: If charcoal was used, or if any insoluble material is present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and other solids.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystal formation begins, the process can be accelerated by placing the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This method is ideal for separating impurities with polarities similar to the product.
-
Column Packing: Prepare a silica gel column using a slurry packing method with a starting eluent of 95:5 hexanes/ethyl acetate.
-
Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel (~2-3 g) and dry it to a free-flowing powder. Carefully load this powder onto the top of the packed column.
-
Elution: Begin elution with a solvent system of hexanes/ethyl acetate containing 0.5% acetic acid. A typical gradient would be:
-
Start with 95:5 Hexanes/EtOAc (+0.5% AcOH) to elute non-polar impurities.
-
Gradually increase the polarity to 70:30 Hexanes/EtOAc (+0.5% AcOH). The product will typically elute in this range.
-
-
Monitoring: Monitor the column fractions by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate).
-
Collection & Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure (rotary evaporation) to yield the purified acid.
Section 4: Purity Validation: A Comparative Overview
The choice of analytical method depends on the specific requirements for accuracy, sensitivity, and the nature of the expected impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility, followed by mass-based detection. | Intrinsic quantitative relationship between NMR signal intensity and the number of atomic nuclei. |
| Typical Accuracy | 98.0 - 102.0% | 97.0 - 103.0% (with derivatization) | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 1.0% |
| Limit of Detection | ~0.01% | ~0.005% | ~0.1% |
| Key Advantage | Excellent for non-volatile, thermally labile compounds. High precision and sensitivity. | Excellent for identifying volatile impurities. High specificity from mass data. | Primary method; does not require a reference standard of the analyte itself. Provides structural info. |
| Key Disadvantage | Requires a reference standard for absolute quantification. | May require derivatization for polar carboxylic acids. | Lower sensitivity compared to HPLC/GC. Requires a high-purity internal standard. |
Table adapted from established analytical validation principles.[7]
Section 5: Visual Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and solving purity issues with your 2-(3-Bromo-5-fluorophenyl)acetic acid product.
Caption: A decision-making workflow for purifying 2-(3-Bromo-5-fluorophenyl)acetic acid.
References
-
Willgerodt‐Kindler Reaction - MSU chemistry . (2009). Michigan State University Department of Chemistry. [Link]
-
Willgerodt-Kindler Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
ANALYTICAL METHOD SUMMARIES . (2021). Hill Laboratories. [Link]
-
2-(3-bromo-5-fluorophenyl)acetic acid (C8H6BrFO2) - PubChemLite . PubChemLite. [Link]
-
2-amino-2-(3-bromo-5-fluorophenyl)acetic acid - Custom synthesis of biological and pharmaceutical small molecules . Jennychem. [Link]
-
Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination . (2015). National Institutes of Health. [Link]
-
Recent advances in the Willgerodt–Kindler reaction . (2013). ResearchGate. [Link]
-
Rapid Paper Chromatography of Carboxylic Acids . (1959). SciSpace. [Link]
-
Recent advances in the Willgerodt–Kindler reaction . (2013). Royal Society of Chemistry. [Link]
-
Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides . (2015). ACS Publications. [Link]
-
HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column . SIELC Technologies. [Link]
-
The scope of α-aryl acetic acid derivatives. Conditions: PhCOOH... . (2021). ResearchGate. [Link]
-
2-(3-Bromo-5-fluorophenyl)acetic acid | C8H6BrFO2 | CID 15365221 - PubChem . PubChem. [Link]
- Process for the preparation of fluorophenylacetic acids and derivatives thereof. (2008).
- Method of preparing aryl acetic acids. (1975).
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-(3-Bromo-5-fluorophenyl)acetic acid | 202000-99-5 [sigmaaldrich.com]
- 3. 3-Bromo-5-fluorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Dehalogenation of 2-(3-Bromo-5-fluorophenyl)acetic acid
Welcome to the technical support center for the selective dehalogenation of 2-(3-Bromo-5-fluorophenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to efficiently and selectively remove the bromine atom from this substrate while preserving the fluorine substituent and the acetic acid side chain. Here, we provide field-proven insights, detailed protocols, and troubleshooting advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is it possible to selectively remove the bromine atom without affecting the fluorine atom in 2-(3-Bromo-5-fluorophenyl)acetic acid?
A1: Yes, selective hydrodebromination is highly feasible. The carbon-halogen bond strength increases in the order C-I < C-Br < C-Cl < C-F. Consequently, the C-Br bond is significantly more susceptible to cleavage under catalytic hydrogenation conditions than the much stronger C-F bond.[1][2][3] By carefully selecting the catalyst, hydrogen source, and reaction conditions, you can achieve excellent chemoselectivity.
Q2: What is the most common and reliable method for this transformation?
A2: The most widely employed and dependable method is catalytic transfer hydrogenation or direct hydrogenation using a palladium catalyst, most commonly 10% palladium on carbon (Pd/C).[2][3] This heterogeneous catalyst is easy to handle, can be readily removed by filtration, and is generally effective under mild conditions. Hydrogen gas is a clean and cost-effective reductant, though other hydrogen donors can also be used.[2]
Q3: What are suitable hydrogen sources for this reaction?
A3: Several hydrogen sources can be employed:
-
Hydrogen Gas (H₂): This is the most common and atom-economical choice. It is typically used at pressures ranging from atmospheric to slightly elevated (e.g., 50 psi) in a suitable pressure vessel.
-
Formate Salts: Ammonium formate or sodium formate are excellent and safe alternatives to hydrogen gas. They decompose in situ to generate hydrogen.
-
Silanes: Triethylsilane (Et₃SiH) can be an effective hydrogen donor, although it is more expensive.
-
Alcohols: Isopropanol can serve as both a solvent and a hydrogen donor in some catalytic systems.[3]
Q4: How does the carboxylic acid functional group affect the reaction?
A4: The carboxylic acid group is generally well-tolerated in catalytic hydrogenation reactions, especially when using palladium on carbon under neutral or slightly basic conditions.[2][3] The presence of a base is often beneficial to neutralize any HBr formed during the reaction, which can otherwise inhibit the catalyst.
Q5: What analytical techniques are recommended for monitoring the reaction?
A5: A combination of techniques is ideal for comprehensive monitoring:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of the starting material and can help identify the desired product as well as any potential byproducts, such as the fully dehalogenated (hydrodefluorinated) compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the disappearance of the proton signals adjacent to the bromine and the appearance of a new aromatic proton signal. ¹⁹F NMR can be used to confirm that the fluorine atom remains intact.[4]
Experimental Protocol: Selective Hydrodebromination using Pd/C and H₂
This protocol provides a general starting point for the selective dehalogenation of 2-(3-Bromo-5-fluorophenyl)acetic acid. Optimization may be necessary based on your specific experimental setup and purity requirements.
Materials:
-
2-(3-Bromo-5-fluorophenyl)acetic acid
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Sodium Carbonate (Na₂CO₃) or Triethylamine (Et₃N)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Reaction Setup: To a hydrogenation vessel, add 2-(3-Bromo-5-fluorophenyl)acetic acid (1.0 eq).
-
Catalyst and Base: Under an inert atmosphere, carefully add 10% Pd/C (0.01-0.05 eq by weight of palladium). Add the base, such as sodium carbonate (1.1 eq) or triethylamine (1.2 eq).
-
Solvent Addition: Add a suitable solvent like methanol or ethyl acetate to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Inerting the System: Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen.
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., atmospheric pressure using a balloon or up to 50 psi in a Parr shaker).
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified if necessary (e.g., by recrystallization or column chromatography).
Troubleshooting Guide
Here we address specific issues that you might encounter during your experiments in a question-and-answer format.
Issue 1: The reaction is sluggish or incomplete.
Q: My reaction has been running for an extended period, but LC-MS analysis shows a significant amount of starting material remaining. What could be the cause and how can I fix it?
A: Incomplete conversion is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Activity: The Pd/C catalyst may be old or of poor quality. Ensure you are using a fresh, high-quality catalyst. The catalyst can also be poisoned by impurities in the starting material, solvent, or from the glassware. Ensure all reagents are of appropriate purity and glassware is thoroughly cleaned.
-
Hydrogen Delivery: For reactions using a hydrogen balloon, ensure there are no leaks. For pressurized systems, check that the pressure is maintained. Inadequate stirring can also lead to poor mixing of the gas, liquid, and solid phases, hindering the reaction rate. Increase the stirring speed to ensure efficient mass transfer.
-
Temperature: While the reaction typically proceeds at room temperature, gently warming the mixture to 30-40°C can sometimes increase the reaction rate. However, be cautious as higher temperatures may reduce selectivity.[1]
-
Solvent Choice: The solubility of the starting material and the product can influence the reaction rate. Ensure your substrate is fully dissolved in the chosen solvent. If solubility is an issue, consider switching to a different solvent system.
Issue 2: A significant amount of the undesired hydrodefluorinated byproduct is observed.
Q: I have successfully removed the bromine, but I am also seeing a byproduct where the fluorine atom has been replaced by hydrogen. How can I improve the selectivity?
A: The formation of the hydrodefluorinated byproduct indicates that the reaction conditions are too harsh, leading to the cleavage of the more stable C-F bond.[5][6]
-
Reduce Catalyst Loading: High catalyst loading can lead to over-reduction. Try reducing the amount of Pd/C to the lower end of the recommended range (e.g., 1 mol% of Pd).
-
Control Hydrogen Source: If using elevated hydrogen pressure, reduce it to atmospheric pressure. If using a chemical hydrogen donor like sodium borohydride, which can be quite reactive, switch to a milder source like ammonium formate.[7]
-
Lower the Temperature: Perform the reaction at room temperature or even consider cooling it to 0°C. Dehalogenation of the C-F bond typically has a higher activation energy, so lowering the temperature can significantly favor debromination.[1]
-
Choice of Base: Avoid strong bases like sodium hydroxide or sodium tert-butoxide, which can promote side reactions. Milder inorganic bases like potassium carbonate or cesium carbonate are generally preferred.[8]
Issue 3: The reaction yield is low after work-up.
Q: The reaction appeared to go to completion by LC-MS, but my isolated yield is poor. What are the potential causes?
A: Low isolated yield can result from several factors during the work-up and purification stages.
-
Adsorption onto Catalyst/Celite®: The product, being a carboxylic acid, might adsorb onto the Pd/C catalyst or the Celite® used for filtration. To mitigate this, after filtering the bulk of the reaction mixture, wash the filter cake with a more polar solvent or a solvent containing a small amount of a volatile acid (like acetic acid) or base (like triethylamine) to displace the product.
-
Incomplete Extraction: If an aqueous work-up is performed, ensure the pH of the aqueous layer is adjusted to be acidic (pH ~2-3) before extracting with an organic solvent to ensure the carboxylic acid is in its neutral form and partitions into the organic layer.
-
Product Volatility: While 2-(5-fluorophenyl)acetic acid is not highly volatile, ensure that you are not using excessively high temperatures or a very high vacuum during solvent removal.
Data and Visualization
Table 1: Influence of Reaction Parameters on Selectivity
| Parameter | Condition | Effect on Debromination Rate | Risk of Hydrodefluorination | Recommendation for High Selectivity |
| Catalyst Loading | Low (1-2 mol% Pd) | Moderate | Low | Use low catalyst loading. |
| High (5-10 mol% Pd) | Fast | High | Avoid for selective reactions. | |
| H₂ Pressure | Atmospheric | Moderate | Low | Start with atmospheric pressure. |
| High ( > 50 psi) | Fast | High | Avoid if selectivity is an issue. | |
| Temperature | 0-25 °C | Moderate | Very Low | Operate at or below room temperature.[1] |
| 40-60 °C | Fast | Moderate to High | Use with caution, only if the reaction is sluggish at lower temperatures.[1] | |
| Base | Weak (K₂CO₃, Cs₂CO₃) | Effective | Low | Recommended.[8] |
| Strong (NaOtBu, NaOH) | Effective | High | Avoid.[1] |
Diagrams
Caption: General experimental workflow for selective hydrodebromination.
Caption: Simplified proposed reaction pathway.
Caption: Troubleshooting decision tree for the dehalogenation reaction.
References
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]
-
Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Accessed January 12, 2026. [Link]
-
Cahiez, G., & Moyeux, A. (2010). Practical iron-catalyzed dehalogenation of aryl halides. Chemical Communications, 46(38), 7184-7186. [Link]
-
Barber, J. T., et al. (2016). Enhanced photocatalytic dehalogenation of aryl halides by combined poly-p-phenylene (PPP) and TiO2 photocatalysts. SciSpace. [Link]
-
Bhattacharya, S., et al. (2020). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. NSF Public Access Repository. [Link]
-
Kerzig, C., & Wenger, O. S. (2019). Selective debromination and subsequent dechlorination carried out with 4-bromo-2-chloro-5-fluorobenzoic acid. ResearchGate. [Link]
-
Wikipedia. Hydrodefluorination. Wikipedia. Accessed January 12, 2026. [Link]
-
Wang, H., et al. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society, 143(32), 12819–12827. [Link]
-
Salter, R. L., et al. (2022). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. [Link]
-
Periana, R. A., et al. (2005). Room-Temperature Catalytic Hydrodefluorination of C(sp3)−F Bonds. Journal of the American Chemical Society, 127(40), 13732–13733. [Link]
- De la Vega, F., et al. (2001). Selective bromination of aromatic compounds.
-
Wang, H., et al. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society, 143(32), 12819–12827. [Link]
-
Anbarasan, P., & Neumann, H. (2010). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. [Link]
-
Mondal, S., et al. (2012). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. ResearchGate. [Link]
-
Samant, B. S., et al. (2012). A novel catalytic process for trifluoromethylation of bromoaromatic compounds. Chemical Communications, 48(6), 841-843. [Link]
-
Fu, G. C., & Littke, A. F. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(36), 14998–15004. [Link]
-
Liu, Y., et al. (2015). Electrochemical Debromination of Brominated Aromatic Flame Retardants Using Activated Carbon-Based Cathodes. Environmental Science & Technology, 49(20), 12384–12392. [Link]
-
Wang, W., et al. (2016). Photoinduced Hydrodefluorination Mechanisms of Perfluorooctanoic Acid by the SiC/Graphene Catalyst. Environmental Science & Technology, 50(13), 7019–7027. [Link]
-
Gallou, F., et al. (2012). Reductions of aryl bromides in water at room temperature. Organic & Biomolecular Chemistry, 10(30), 5789–5793. [Link]
-
Mazzotti, A. R., et al. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society, 135(38), 14012–14015. [Link]
-
Malig, T. C., et al. (2014). A Catalytic Borylation/Dehalogenation Route to o-Fluoro Arylboronates. Organic Letters, 16(24), 6444–6447. [Link]
-
Mazzotti, A. R., et al. (2013). Palladium(III)-catalyzed fluorination of arylboronic acid derivatives. Journal of the American Chemical Society, 135(38), 14012–14015. [Link]
-
Webb, N. J., & Sigman, M. S. (2017). The development and mechanistic investigation of a palladium-catalyzed 1,3-arylfluorination of chromenes. Chemical Science, 8(3), 2049–2056. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15365221, 2-(3-Bromo-5-fluorophenyl)acetic acid. PubChem. Accessed Jan. 12, 2026. [Link]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in 2-(3-Bromo-5-fluorophenyl)acetic Acid Reactions
Welcome to the technical support center for reactions involving 2-(3-Bromo-5-fluorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments. The following question-and-answer format directly addresses specific challenges you may encounter, providing in-depth explanations and actionable protocols to enhance your reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My amide coupling reaction with 2-(3-Bromo-5-fluorophenyl)acetic acid is showing low to no yield. What are the most likely causes?
Low yields in amide coupling reactions are a frequent challenge. The primary culprits often involve inefficient activation of the carboxylic acid, issues with the nucleophilicity of the amine, or suboptimal reaction conditions.[1] Let's break down these factors in the context of your specific aryl-acetic acid.
A1.1: Incomplete Carboxylic Acid Activation
The conversion of a carboxylic acid to an amide requires the activation of the carboxyl group to make it a better electrophile for the amine nucleophile to attack.[2][3] If the coupling reagent is not effective or is used in stoichiometric insufficiency, the activation will be incomplete, leading to a poor yield.[1]
-
Causality : Coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. If this intermediate does not form efficiently, the reaction stalls.
-
Troubleshooting Protocol :
-
Reagent Quality : Ensure your coupling reagents (e.g., HATU, HBTU, EDC, DCC) are fresh and have been stored under anhydrous conditions. Many coupling reagents are sensitive to moisture.
-
Stoichiometry : Increase the equivalents of the coupling reagent to 1.2-1.5 equivalents relative to the carboxylic acid.
-
Pre-activation : Stir the 2-(3-Bromo-5-fluorophenyl)acetic acid with the coupling reagent and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) for 15-30 minutes before adding the amine.[1] This allows for the formation of the active ester intermediate without premature quenching by the amine.
-
Additives : Incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[1][4] These additives can form active esters that are more reactive than the O-acylisourea intermediate and can help suppress side reactions like racemization.[1]
-
A1.2: Issues with the Amine Nucleophile
The reactivity of the amine is critical for the success of the coupling reaction.
-
Causality :
-
Protonation : Amines can be protonated by the carboxylic acid, forming an ammonium salt that is no longer nucleophilic.[2] This is a common issue that can prevent the desired reaction from occurring.
-
Steric Hindrance : The bromine and fluorine atoms on the phenyl ring of your starting material, while not directly adjacent to the acetic acid moiety, contribute to the overall steric bulk. If your amine is also sterically hindered, this can significantly slow down the reaction rate.[1][5]
-
-
Troubleshooting Protocol :
-
Base Selection : Use a non-nucleophilic base, such as DIPEA or N-methylmorpholine (NMM), to neutralize any acid and ensure the amine remains in its free, nucleophilic form.[6] Typically, 2-3 equivalents of the base are used.
-
Temperature and Time : For sterically hindered substrates, increasing the reaction temperature and extending the reaction time may be necessary to achieve full conversion.[5] Monitor the reaction progress by TLC or LC-MS.
-
Alternative Activation : For particularly challenging sterically hindered couplings, consider converting the carboxylic acid to an acyl fluoride using reagents like TFFH or BTFFH.[1][5] Acyl fluorides are highly reactive intermediates that can overcome significant steric barriers.
-
A1.3: Suboptimal Reaction Conditions
The choice of solvent and the presence of water can dramatically impact the outcome of your reaction.
-
Causality :
-
Solvent Effects : The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates.[7][8] Polar aprotic solvents like DMF or DCM are generally preferred for amide coupling reactions.
-
Hydrolysis : The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, regenerating the starting carboxylic acid and preventing amide formation.[1]
-
-
Troubleshooting Protocol :
-
Solvent Choice : Use anhydrous solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), or acetonitrile.[9] DMF can be particularly effective for dissolving all reaction components and facilitating the reaction.
-
Anhydrous Conditions : Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Use anhydrous grade solvents and ensure your starting materials are dry.
-
Troubleshooting Workflow for Amide Coupling
Caption: A workflow diagram for troubleshooting low yields in amide coupling reactions.
Q2: I am attempting an esterification of 2-(3-Bromo-5-fluorophenyl)acetic acid and observing poor conversion. What factors should I investigate?
Esterification reactions, while fundamental, can be sensitive to several parameters, especially when dealing with substituted aryl acetic acids.
A2.1: Catalyst Choice and Concentration
Acid-catalyzed esterification is a common method. The efficiency of this process is highly dependent on the catalyst.
-
Causality : The reaction mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol.[10] Insufficient catalysis will result in a slow and incomplete reaction.
-
Troubleshooting Protocol :
-
Catalyst Selection : Strong acids like sulfuric acid or p-toluenesulfonic acid are effective homogeneous catalysts. For reactions where harsh acidic conditions are a concern, solid acid catalysts like sulfated zirconia can be employed.[10]
-
Catalyst Loading : Ensure an adequate amount of catalyst is used. For homogeneous catalysts, this is typically a catalytic amount, but for challenging reactions, increasing the loading may be beneficial.
-
Water Scavenging : The esterification reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the starting materials.[11] Using a Dean-Stark apparatus to remove water azeotropically can significantly improve the yield.
-
A2.2: Reactant Stoichiometry and Temperature
The molar ratio of reactants and the reaction temperature are critical for driving the reaction to completion.
-
Causality : Using an excess of one reactant (usually the alcohol, if it is inexpensive and easily removed) can shift the equilibrium towards the product side.[11] Temperature affects the reaction rate; however, for reversible reactions, there is an optimal temperature to maximize conversion.[11][12]
-
Troubleshooting Protocol :
-
Molar Ratio : Use a significant excess of the alcohol (e.g., 3-10 equivalents) to push the equilibrium towards the ester product.
-
Temperature Optimization : While higher temperatures generally increase the reaction rate, they can also favor the reverse reaction in an exothermic equilibrium. Experiment with a range of temperatures to find the optimal balance for your specific substrate and alcohol. For many esterifications, refluxing at the boiling point of the alcohol or solvent is a good starting point.
-
Quantitative Data for Esterification Optimization
| Parameter | Condition 1 | Condition 2 (Optimized) | Expected Outcome |
| Alcohol Equivalents | 1.1 eq | 5.0 eq | Increased conversion |
| Catalyst | None | 5 mol% H₂SO₄ | Increased reaction rate |
| Water Removal | None | Dean-Stark Trap | Shift in equilibrium to products |
| Temperature | Room Temp | Reflux | Increased reaction rate |
Q3: I am performing a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at the bromide position and experiencing low conversion. What are the common pitfalls?
Palladium-catalyzed cross-coupling reactions are powerful tools, but their success hinges on the careful control of various components of the catalytic cycle.[13]
A3.1: Catalyst and Ligand Selection
The choice of the palladium source and the ligand is paramount for an efficient catalytic cycle.
-
Causality : The ligand stabilizes the palladium center and modulates its reactivity throughout the catalytic cycle, which includes oxidative addition, transmetalation (for Suzuki), and reductive elimination.[13] An inappropriate ligand can lead to catalyst decomposition or slow reaction rates.
-
Troubleshooting Protocol :
-
Palladium Precursor : Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) is of high quality. Some reactions benefit from the use of pre-catalysts that are more stable and form the active catalytic species in situ.[14]
-
Ligand Choice : For Suzuki couplings, phosphine ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often effective. For Buchwald-Hartwig aminations, ligands such as BINAP or Josiphos are commonly used. The electronic and steric properties of the ligand must be matched to the substrates.
-
Catalyst Loading : While these reactions are catalytic, a certain minimum loading is required. If you are seeing low conversion, consider increasing the catalyst loading from 1-2 mol% to 5 mol%.
-
A3.2: Base and Solvent Effects
The base and solvent are not just passive components; they actively participate in the reaction mechanism.
-
Causality :
-
Base : In Suzuki reactions, the base is crucial for the transmetalation step, activating the organoboron species.[13] In Buchwald-Hartwig aminations, the base deprotonates the amine. The strength and solubility of the base are critical.
-
Solvent : The solvent must be able to dissolve the reactants and the catalyst complex and is often a key factor in the stability of the catalytic intermediates.
-
-
Troubleshooting Protocol :
-
Base Selection : A variety of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The choice of base can have a significant impact on the reaction outcome, so screening a few different bases is recommended.
-
Solvent System : Common solvents include toluene, dioxane, and THF. Often, a mixture of an organic solvent and water is used for Suzuki reactions to facilitate the dissolution of the inorganic base.[15] Ensure the solvent is degassed to prevent oxidation of the palladium(0) catalyst.
-
Logical Relationship for Palladium-Catalyzed Cross-Coupling
Caption: Key intervention points in the palladium-catalyzed cross-coupling cycle.
References
-
Chemistry LibreTexts. (2023, May 18). 26.7 Peptide Synthesis. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch27: Peptide synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
Wiedmann, S., et al. (2020). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemPhysChem, 21(15), 1629-1649. Available from: [Link]
-
Valle-Serrano, J., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 14, 865-871. Available from: [Link]
-
BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]
-
Zhang, L., et al. (2019). Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. Molecules, 24(23), 4358. Available from: [Link]
-
Margarida, B. R., et al. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Angolan Industry and Chemical Engineering Journal, 1(1), 6-11. Available from: [Link]
-
University of Illinois Springfield. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]
-
N/A. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-bromo-5-fluorophenyl)acetic acid. Retrieved from [Link]
-
El-Faham, A., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(44), 10841-10848. Available from: [Link]
-
Reddit. (2022, March 24). amide coupling help. Retrieved from [Link]
-
Hartwig, J. F., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 620-625. Available from: [Link]
-
ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-Bromo-5-fluorophenyl)acetic acid. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
-
Zubieta, C. L., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(11), 1935-1945. Available from: [Link]
-
Shen, Q., & Ogawa, T. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 22(1), 100. Available from: [Link]
-
The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
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Melero, J. A., et al. (2022). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Catalysts, 12(10), 1224. Available from: [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27-50. Available from: [Link]
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ResearchGate. (2026, January 7). Enhancing Ethyl Acetate Conversion from Acetic Acid Esterification by Optimizing Reactant Mole Ratio and Reaction Temperature. Retrieved from [Link]
-
Wang, Y., et al. (2022). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry, 20(29), 5786-5790. Available from: [Link]
-
Arnold, S. L., et al. (2018). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 4(7), 1044-1053. Available from: [Link]
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identifying byproducts in the synthesis of 2-(3-Bromo-5-fluorophenyl)acetic acid amides
Welcome to the technical support center for the synthesis of 2-(3-Bromo-5-fluorophenyl)acetic acid amides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthetic sequence. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Synthesis of 2-(3-Bromo-5-fluorophenyl)acetic acid
The purity of your starting carboxylic acid is paramount for a clean amidation reaction. Byproducts at this stage will inevitably carry through, complicating purification and potentially compromising the biological activity of your final compound.
Question 1: I'm synthesizing 2-(3-Bromo-5-fluorophenyl)acetic acid via a Grignard reaction with CO2, but my yield is low and I see multiple spots on my TLC. What are the likely byproducts?
Answer: The carbonation of a Grignard reagent is a classic C-C bond-forming reaction, but it's sensitive to reaction conditions.[1][2] The primary cause of low yields and byproduct formation is often related to the stability and reactivity of the Grignard reagent itself.
Common Byproducts and Their Causes:
-
Homocoupling Product (3,3'-Dibromo-5,5'-difluorobiphenyl): This arises from the reaction of the Grignard reagent with unreacted 3-bromo-5-fluorobromobenzene. This is often exacerbated by localized overheating or the presence of certain metal impurities that can catalyze Wurtz-type coupling.
-
Benzene Derivative (1-Bromo-3-fluorobenzene): If your reaction mixture is not scrupulously dried, the Grignard reagent, a strong base, will be quenched by residual water, leading to the formation of the corresponding protonated starting material.[3]
-
Overaddition Products: While less common with CO2, highly reactive Grignard reagents can potentially react with the initially formed carboxylate to generate a ketone, which can then be attacked by another equivalent of the Grignard reagent to form a tertiary alcohol.[3][4]
Troubleshooting Workflow:
-
Ensure Anhydrous Conditions: All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents (typically THF or diethyl ether) must be rigorously dried.
-
Initiation of Grignard Formation: Use a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium turnings if the reaction is sluggish to start.
-
Controlled Addition: Add the 3-bromo-5-fluorobromobenzene solution dropwise to the magnesium suspension to maintain a gentle reflux and avoid localized high concentrations of the halide.
-
CO2 Addition: Use freshly crushed dry ice (solid CO2) and add it in excess to the Grignard solution, or bubble dry CO2 gas through the solution at a controlled rate.[2] Do not pour the Grignard reagent onto the dry ice, as this can lead to localized warming and side reactions.
-
Acidic Workup: The final product is a carboxylate salt.[1] A careful acidic workup (e.g., with 1M HCl) is required to protonate the salt to the desired carboxylic acid.
Visualizing the Grignard Reaction Path and Byproducts:
Caption: Grignard reaction pathway and potential byproducts.
Question 2: I'm attempting a Willgerodt-Kindler reaction to synthesize the corresponding thioamide for subsequent hydrolysis, but the reaction is messy. What should I be looking for?
Answer: The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones to terminal amides or thioamides, but it often requires high temperatures and can produce a complex mixture of products.[5][6] The reaction involves the migration of the carbonyl group to the terminal position of the alkyl chain.[5]
Common Byproducts and Their Causes:
-
Over-oxidation Products: The reaction conditions can sometimes lead to the formation of the corresponding carboxylic acid directly.[5]
-
Incomplete Reaction: You may isolate the starting ketone or intermediate imines.
-
Rearrangement Products: The mechanism involves a complex series of equilibria, and other isomers or cyclic byproducts can sometimes be formed.[7][8]
-
Thiophene Derivatives: At high temperatures with sulfur, cyclization to form thiophene derivatives is a known side reaction.[7]
Troubleshooting Workflow:
-
Reagent Stoichiometry: Carefully control the molar ratios of the ketone, sulfur, and amine (often morpholine).
-
Temperature Control: The reaction is typically run at reflux. Monitor the temperature closely to ensure it is consistent.
-
Reaction Time: The reaction time can vary significantly depending on the substrate. Monitor the reaction progress by TLC or GC-MS.
-
Purification: The crude product is often an oil. Column chromatography is usually required to separate the desired thioamide from the byproducts.
Section 2: Amide Bond Formation
The coupling of 2-(3-Bromo-5-fluorophenyl)acetic acid with an amine is the final crucial step. The choice of coupling reagent and reaction conditions will significantly impact the purity of your final amide.
Question 3: I'm using a carbodiimide coupling reagent (DCC or EDC) and I'm getting a significant amount of an insoluble white precipitate that is not my product. What is it and how can I avoid it?
Answer: This is a very common issue when using carbodiimide coupling reagents. The white precipitate is the corresponding urea byproduct (dicyclohexylurea (DCU) for DCC or N-ethyl-N'-(3-dimethylaminopropyl)urea for EDC).[9]
Byproduct Formation and Mitigation:
-
Dicyclohexylurea (DCU): This byproduct from DCC is notoriously insoluble in most common organic solvents, making its removal by filtration straightforward.[9] However, if your desired product is also a solid, this can complicate purification.
-
EDC Urea Byproduct: The urea byproduct from EDC is water-soluble, which facilitates its removal during an aqueous workup.[10] This makes EDC a better choice if your product is not water-soluble.
Troubleshooting Workflow:
-
Choice of Carbodiimide: If your product is soluble in a non-polar solvent, DCC can be a good choice as the DCU can be easily filtered off. For more polar products, EDC is generally preferred due to the water solubility of its urea byproduct.[10]
-
Filtration: If using DCC, ensure the reaction mixture is filtered thoroughly to remove all the DCU before proceeding with the workup. It can sometimes be beneficial to cool the reaction mixture to further decrease the solubility of the DCU.
-
Aqueous Workup (for EDC): A standard aqueous workup with dilute acid and base washes will effectively remove the EDC urea byproduct and any unreacted starting materials.
Question 4: My amide coupling reaction with HBTU/HATU is giving me a byproduct with a similar polarity to my product, making purification difficult. What could this be?
Answer: While aminium/uronium-based coupling reagents like HBTU and HATU are generally very efficient and minimize many side reactions, they are not without their own potential pitfalls.[9][11]
Common Byproducts and Their Causes:
-
Guanidinium Byproduct: A common side reaction involves the amine starting material reacting directly with the coupling reagent (HBTU/HATU) to form a stable guanidinium byproduct. This is more likely to occur if the amine is added to the reaction mixture before the carboxylic acid has been fully activated.
-
N-Acylurea: Although less common than with carbodiimides, an O-to-N acyl migration can occur in the activated intermediate, leading to the formation of an N-acylurea, which is unreactive towards the amine.[11]
-
Racemization: If your amine or carboxylic acid has a chiral center, racemization can be a concern, especially with prolonged reaction times or in the presence of excess base.[12] Additives like HOBt or HOAt can help to suppress this.[11]
Troubleshooting Workflow:
-
Order of Addition: It is crucial to pre-activate the carboxylic acid with the coupling reagent and base (e.g., DIPEA) for a few minutes before adding the amine. This minimizes the opportunity for the amine to react directly with the coupling reagent.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and base. A large excess of the amine can sometimes drive the formation of the guanidinium byproduct.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Over-extended reaction times can lead to byproduct formation.
-
Purification: If you do form these byproducts, careful column chromatography with a shallow gradient may be necessary to achieve separation.
Visualizing the Amide Coupling and Side Reactions:
Caption: Desired amide coupling pathway and a common side reaction.
Analytical Protocols for Byproduct Identification
A multi-technique approach is often necessary for the unambiguous identification and quantification of byproducts.[13]
Table 1: Comparison of Analytical Techniques
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds based on boiling point and polarity, followed by mass-based identification.[13] | Separation based on partitioning between a mobile and stationary phase. | Provides detailed structural information based on the magnetic properties of atomic nuclei.[13] |
| Primary Use | Identification of volatile and semi-volatile byproducts.[13] | Quantification of the main component and known impurities; separation of non-volatile compounds. | Unambiguous structural elucidation of unknown byproducts. |
| Sensitivity | High (ng/mL to pg/mL). | Moderate to High (µg/mL to ng/mL). | Lower (requires µg to mg). |
Experimental Protocol: GC-MS for Volatile Byproduct Screening
Objective: To separate and identify volatile byproducts from the synthesis of 2-(3-Bromo-5-fluorophenyl)acetic acid.
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the sample into the GC.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms) is a good starting point.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
-
Data Analysis: Compare the obtained mass spectra of the impurity peaks with a library (e.g., NIST) for tentative identification.
Experimental Protocol: HPLC for Purity Assessment and Quantification
Objective: To determine the purity of the final 2-(3-Bromo-5-fluorophenyl)acetic acid amide and quantify any major byproducts.
Instrumentation: High-performance liquid chromatograph with a UV detector.
Procedure:
-
Sample Preparation: Prepare a stock solution of the purified product in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). For example, start at 95:5 water:acetonitrile and ramp to 5:95 over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate the peak areas to determine the relative purity. For quantification, a calibration curve with a pure standard of the product and any identified byproducts is required.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Unacademy. (n.d.). What Is Willgerodt-Kindler Reaction?. Unacademy. [Link]
-
ResearchGate. (2009). Amide bond formation: Beyond the myth of coupling reagents. ResearchGate. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
-
Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. [Link]
-
American Chemical Society. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]
-
Taylor & Francis. (n.d.). Analytical techniques – Knowledge and References. Taylor & Francis Online. [Link]
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Wikipedia. (n.d.). Willgerodt rearrangement. Wikipedia. [Link]
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Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Chemguide. (n.d.). the preparation of amides. Chemguide. [Link]
-
PubMed Central. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. National Center for Biotechnology Information. [Link]
-
Chemistry Steps. (n.d.). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Chemistry Steps. [Link]
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News-Medical.Net. (n.d.). Analytical Chemistry Techniques. News-Medical.Net. [Link]
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Semantic Scholar. (2005). some aspects of the willgerodt–kindler reaction and. Semantic Scholar. [Link]
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ResearchGate. (n.d.). The Willgerodt Reaction. ResearchGate. [Link]
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ResearchGate. (2013). (PDF) Recent advances in the Willgerodt–Kindler reaction. ResearchGate. [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Chemistry LibreTexts. (2023). Grignard Reagents. Chemistry LibreTexts. [Link]
-
Quora. (2018). What is the carbonation of Grignard Reagent?. Quora. [Link]
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Technical Support Center: Catalyst Selection for Cross-Coupling with 2-(3-Bromo-5-fluorophenyl)acetic acid
Introduction
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 2-(3-bromo-5-fluorophenyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this specific substrate. The presence of a free carboxylic acid, a bromine atom, and a fluorine atom on the same molecule presents a unique set of challenges that require careful consideration of the catalyst system. This document, structured in a question-and-answer format, aims to provide in-depth, field-proven insights to troubleshoot common issues and optimize your reaction conditions.
The core of successful cross-coupling lies in a nuanced understanding of the interplay between the substrate, catalyst, ligands, base, and solvent. For 2-(3-bromo-5-fluorophenyl)acetic acid, the primary concerns are the potential for the carboxylic acid to interfere with the catalytic cycle and the electronic effects of the fluorine substituent on the reactivity of the C-Br bond. This guide will walk you through these considerations, offering logical, evidence-based solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary challenges when selecting a catalyst for cross-coupling with 2-(3-bromo-5-fluorophenyl)acetic acid?
The main challenges with this substrate stem from its multifunctional nature:
-
The Free Carboxylic Acid: The acidic proton of the carboxylic acid can react with the base, potentially altering the reaction's stoichiometry and the solubility of the substrate.[1] Furthermore, the carboxylate can coordinate to the palladium center, which may inhibit catalysis. In some cases, decarboxylation can be a significant side reaction, leading to undesired byproducts.[2][3]
-
The Fluorine Substituent: The electron-withdrawing nature of the fluorine atom can influence the rate of oxidative addition of the aryl bromide to the palladium(0) center. While often beneficial, this electronic effect needs to be balanced with the choice of ligand.[4]
-
Steric Hindrance: The substitution pattern on the phenyl ring, while not excessively bulky, can still influence the choice of ligand to ensure efficient coupling.
Q2: I'm planning a Suzuki-Miyaura coupling. What is a good starting point for a catalyst system?
For a Suzuki-Miyaura coupling with 2-(3-bromo-5-fluorophenyl)acetic acid, a robust and reliable starting point is crucial.
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | [Pd(PPh₃)₄] or a pre-catalyst like XPhos Pd G3 | [Pd(PPh₃)₄] is a classic, effective catalyst. Buchwald-type precatalysts like XPhos Pd G3 are air- and moisture-stable and generate the active Pd(0) species under mild conditions, which is beneficial for sensitive substrates.[5][6] |
| Ligand | XPhos or SPhos | Bulky, electron-rich biarylphosphine ligands are excellent for promoting both the oxidative addition and reductive elimination steps, which can be crucial for challenging substrates.[5] |
| Base | K₃PO₄ or Cs₂CO₃ | These are strong inorganic bases that are often effective in Suzuki couplings, especially when dealing with substrates that have acidic protons.[5] You will need to use at least one extra equivalent of base to account for the carboxylic acid proton. |
| Solvent | Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | A biphasic solvent system is standard for Suzuki reactions. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[7] |
| Temperature | 80–110 °C | A good starting point, but optimization may be necessary. |
Below is a diagram illustrating the general workflow for setting up a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Q3: My Suzuki reaction is sluggish or has stalled. What should I troubleshoot?
When a Suzuki coupling with this substrate fails to proceed to completion, a systematic approach to troubleshooting is necessary.
Caption: Decision tree for troubleshooting a stalled Suzuki-Miyaura coupling reaction.
Detailed Troubleshooting Steps:
-
Catalyst Activity: Ensure your palladium source is active. If you are using a Pd(II) source, it needs to be reduced in situ. Using a well-defined Pd(0) precatalyst can often improve reproducibility.[5]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and catalyst decomposition.[8] Ensure your solvent is properly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
-
Base Strength and Solubility: The choice of base is critical. If K₃PO₄ is not effective, consider switching to Cs₂CO₃ or even an organic base like triethylamine in certain cases, although this is less common for Suzuki couplings. The base's solubility in the reaction medium is also important.
-
Ligand Choice: If a standard ligand like XPhos is not yielding good results, consider other Buchwald-type biarylphosphine ligands such as SPhos or RuPhos. These ligands have different steric and electronic properties that might be better suited for your specific coupling partners.[5]
-
Temperature and Concentration: Increasing the reaction temperature can often overcome activation barriers. Additionally, ensure the reaction is not too dilute, as this can slow down the reaction rate. A typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[5]
Q4: I want to perform a Buchwald-Hartwig amination. What are the key considerations for this substrate?
The Buchwald-Hartwig amination introduces a new set of challenges, primarily related to the basicity of the amine coupling partner and its potential to interact with the carboxylic acid.[9][10]
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | BrettPhos Pd G3 or RuPhos Pd G3 | These precatalysts are specifically designed for C-N bond formation and are highly effective for a wide range of amines and aryl halides.[11][12] |
| Ligand | BrettPhos or RuPhos | These ligands are known to be highly effective for the coupling of both primary and secondary amines, including those with functional groups.[12] |
| Base | NaOt-Bu or LHMDS | A strong, non-nucleophilic base is required. NaOt-Bu is a common choice.[11] If your amine has acidic protons (e.g., a primary amine), you will need more than two equivalents of base to deprotonate both the amine and the carboxylic acid. LHMDS can also be a good option, especially for substrates with acidic functional groups.[11][12] |
| Solvent | Toluene or Dioxane | These are common solvents for Buchwald-Hartwig aminations. Ensure they are anhydrous. |
| Temperature | 100–110 °C | A typical temperature range for these reactions. |
Key Considerations:
-
Amine Purity: The purity of the amine is critical. Impurities can poison the catalyst. It is often recommended to purify liquid amines by distillation or by passing them through a plug of activated alumina.[11]
-
Base Stoichiometry: It is crucial to use enough base to deprotonate both the carboxylic acid and the amine (if it is a primary or secondary amine). A common starting point is 2.2-2.5 equivalents of base.
Below is a diagram of the catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Q5: Are there any other cross-coupling reactions I should consider for 2-(3-bromo-5-fluorophenyl)acetic acid?
Yes, depending on the desired product, other cross-coupling reactions are viable:
-
Sonogashira Coupling: For the formation of a C-C triple bond, the Sonogashira coupling is the reaction of choice.[13][14] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[13]
-
Catalyst System: A common system is [Pd(PPh₃)₄] and CuI.
-
Base: An amine base such as triethylamine or diisopropylamine is typically used, which also serves as the solvent in some cases.
-
Key Consideration: The reaction is generally run under mild conditions, often at room temperature.[13]
-
-
Decarboxylative Coupling: In some instances, the carboxylic acid itself can be used as the coupling partner in a decarboxylative cross-coupling reaction.[2][3] This would involve coupling with a different aryl halide, leading to the loss of CO₂ and the formation of a biaryl product.[2] These reactions often require specific catalyst systems, sometimes involving copper or silver co-catalysts.[2]
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization.
-
Reagent Preparation: In a reaction vial equipped with a magnetic stir bar, add 2-(3-bromo-5-fluorophenyl)acetic acid (1.0 equiv), the desired boronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[5]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.[5]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The aqueous layer will be basic; acidification with 1M HCl will be necessary to protonate the carboxylic acid for extraction into the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Chen, F., Chen, K., Zhang, Z., He, G., & Chen, G. (2019). PdII -Catalyzed Enantioselective C(sp3 )-H Activation/Cross-Coupling Reactions of Free Carboxylic Acids. Angewandte Chemie International Edition, 58(7), 2134-2138. [Link]
-
Chen, F., et al. (2019). Pd‐Catalyzed Enantioselective C(sp)−H Activation/Cross‐Coupling Reactions of Free Carboxylic Acids. Angewandte Chemie. [Link]
-
Wikipedia contributors. (2023). Decarboxylative cross-coupling. Wikipedia, The Free Encyclopedia. [Link]
-
Ruhr-Universität Bochum. Catalytic cross-coupling reactions. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
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RSC Publishing. (2022). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. Chemical Science. [Link]
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Sandford, G. (2017). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Molecules, 22(7), 1155. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
-
Toriumi, N., Inoue, T., & Iwasawa, N. (2022). Shining Visible Light on Reductive Elimination: Acridine–Pd-Catalyzed Cross-Coupling of Aryl Halides with Carboxylic Acids. Journal of the American Chemical Society, 144(42), 19592–19602. [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. Palladium‐catalyzed reactions between benzoic acids and aryl halides. [Link]
-
Dajoe Merit. (2019). How Oxidative Addition works in Transition Metal Catalysis- Pd, Mg, Rh. YouTube. [Link]
-
RSC Publishing. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. [Link]
-
ResearchGate. Palladium-Catalyzed Addition of Allyl Fluorides to Gem-Difluoroolefins: Reorganization of C–F Bonds. [Link]
-
Reddit. (2021). Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry. [Link]
-
Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS Publications. (2012). Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Reisman, S. E., & Watson, D. A. (2019). Alkyl-(Hetero)Aryl Bond Formation via Decarboxylation: A Systematic Analysis. ACS Catalysis, 9(1), 16–25. [Link]
-
RSC Publishing. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. Organic & Biomolecular Chemistry. [Link]
-
ACS Publications. (2022). Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes. The Journal of Organic Chemistry. [Link]
-
SCI. Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Formation. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Twitty, C. G., et al. (2022). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society. [Link]
-
Kumar, A., & Kumar, V. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. Organic & Biomolecular Chemistry, 17(12), 3144–3163. [Link]
-
RSC Publishing. (2020). Advancements in double decarboxylative coupling reactions of carboxylic acids. Organic & Biomolecular Chemistry. [Link]
-
ACS Publications. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Journal of the American Chemical Society. [Link]
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Motyka, R., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7384. [Link]
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Cross-Coupling Chemistry. [Link]
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Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
-
RSC Publishing. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications. [Link]
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Frisch, M. J., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Journal of Organometallic Chemistry, 822, 81-91. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
ResearchGate. Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using... [Link]
-
ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]
Sources
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- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Section 1: Understanding the Reactivity of 2-(3-Bromo-5-fluorophenyl)acetic acid
Technical Support Center: 2-(3-Bromo-5-fluorophenyl)acetic acid
Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist
Welcome to the technical support guide for 2-(3-Bromo-5-fluorophenyl)acetic acid. This document provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of this versatile synthetic building block. The halogenated phenylacetic acid motif is crucial in the development of pharmaceuticals and agrochemicals, making a thorough understanding of its reaction behavior essential for successful synthesis. [1]
This molecule possesses two primary reactive sites amenable to common synthetic transformations: the carboxylic acid group and the carbon-bromine bond on the aromatic ring. Solvent selection is a critical parameter that profoundly influences reaction rates, yields, and even chemoselectivity. [2][3]
-
Carboxylic Acid Group: Undergoes standard transformations like amidation and esterification. The solvent's ability to solvate reagents, activate the carboxylic acid, and mediate acid-base equilibria is paramount.
-
Aryl Bromide: Serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. [4][5]Here, the solvent plays a complex role in stabilizing the catalytic species, dissolving the inorganic base, and influencing the reaction mechanism. [6][7]
Section 2: FAQs - General Reactivity & Solvent Selection
Q1: Which reaction types are most influenced by solvent choice for this compound?
A1: Both major reaction pathways are highly sensitive to the solvent system.
-
For Suzuki-Miyaura cross-coupling , the choice of solvent can dictate the solubility of the palladium catalyst, the boronic acid partner, and the inorganic base (e.g., K₂CO₃, Cs₂CO₃). [8]Biphasic systems (e.g., Toluene/water, Dioxane/water) are common to dissolve both the organic substrates and the inorganic base. [4][8]Polar aprotic solvents like DMF or NMP can also be effective but may influence the catalytic cycle differently. [2][6]* For amidation reactions , the solvent choice affects the efficiency of the coupling reagent (e.g., EDC, HBTU). Polar aprotic solvents like DMF, NMP, or DCM are typically used. [9][10]The solvent must effectively dissolve the carboxylic acid, the amine, and the coupling reagents without interfering with the reaction.
Q2: How does solvent polarity affect Suzuki-Miyaura coupling at the bromide position?
A2: The effect is more complex than a simple correlation with dielectric constant. [6]While polar solvents are needed to dissolve the base, the specific nature of the solvent can alter the active catalytic species. For instance, in some systems, polar solvents like MeCN or DMF can stabilize anionic palladium complexes, potentially altering selectivity if other reactive sites were present. [6]For a simple aryl bromide coupling, the primary role of the solvent system (e.g., dioxane/water) is to ensure all components, particularly the inorganic base and the organometallic catalyst, can interact effectively in a homogenous or biphasic environment. [4][11] Q3: What is the best starting point for solvent selection in an amidation reaction with this acid?
A3: For standard amide coupling reactions using reagents like EDC/HOBt or HBTU, Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are excellent starting points.
-
DCM is a good choice for smaller-scale reactions due to its volatility, which simplifies product isolation. [10]It is suitable for many common coupling reagents. [12]* DMF offers superior solvating power for a wider range of substrates and reagents, including more polar amines and peptide fragments. [9]It is often the solvent of choice for more challenging couplings.
Section 3: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Scenario 1: Suzuki-Miyaura Cross-Coupling
Q: My Suzuki coupling reaction of 2-(3-Bromo-5-fluorophenyl)acetic acid with an arylboronic acid has stalled or shows low yield. Could the solvent be the problem?
A: Yes, the solvent system is a frequent cause of poor performance in Suzuki couplings. Here is a troubleshooting workflow:
Troubleshooting Workflow: Low Yield in Suzuki Coupling
Caption: Troubleshooting flow for amidation side reactions.
Causality Explained:
-
Solvent Polarity: The formation of the desired amide bond proceeds through charged intermediates. Polar aprotic solvents like DMF stabilize these intermediates more effectively than less polar solvents like DCM or THF. T[9]his stabilization accelerates the rate of the productive reaction with the amine, outcompeting the intramolecular rearrangement that leads to the N-acylurea byproduct.
-
Additives: While not a solvent effect, the use of additives like HOBt is crucial. HOBt intercepts the highly reactive O-acylisourea intermediate to form an HOBt-active ester. T[13][14]his new intermediate is more stable, suppressing the rearrangement, but still reactive enough to readily couple with the amine. Using EDC without an additive is rarely advisable.
Section 4: Data Summary & Recommended Conditions
The following table summarizes recommended starting conditions for key transformations. Yields are highly substrate-dependent, but these conditions provide a robust starting point.
| Reaction Type | Recommended Solvent System | Base (if applicable) | Catalyst/Reagent | Temp. (°C) | Key Considerations |
| Suzuki-Miyaura Coupling | 1,4-Dioxane / H₂O (4:1) | K₂CO₃ or Cs₂CO₃ (2-3 eq.) | Pd(dppf)Cl₂ (1-5 mol%) | 85 - 100 | Thoroughly degas solvents. Cesium carbonate can improve results with hindered substrates. |
| Amidation (EDC) | Anhydrous DMF | DIPEA (2-3 eq.) | EDC (1.2 eq.), HOBt (1.2 eq.) | 0 to RT | Use of HOBt is critical to prevent racemization and N-acylurea formation. |
| Amidation (Direct, Thermal) | Toluene | None | NiCl₂ (10 mol%) | 110 | Requires high temperatures and a Dean-Stark trap or molecular sieves to remove water. |
| Esterification (Fischer) | Methanol or Ethanol | H₂SO₄ (catalytic) | None | Reflux | The alcohol serves as both solvent and reagent. Requires acidic conditions. |
Section 5: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To couple 2-(3-Bromo-5-fluorophenyl)acetic acid with a generic arylboronic acid.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a typical Suzuki coupling.
Methodology:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 2-(3-Bromo-5-fluorophenyl)acetic acid (1.0 eq.), the desired arylboronic acid (1.2 eq.), and cesium carbonate (2.5 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane and water (4:1 v/v, to make a 0.1 M solution based on the limiting reagent).
-
Sparge the resulting suspension with inert gas for 15-20 minutes to degas the solvent.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Heat the reaction mixture to 90-100 °C and stir vigorously overnight, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the desired product.
Protocol 2: General Procedure for EDC/HOBt Amidation
Objective: To form an amide from 2-(3-Bromo-5-fluorophenyl)acetic acid and a primary or secondary amine.
Methodology:
-
Dissolve 2-(3-Bromo-5-fluorophenyl)acetic acid (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq.) to the mixture and stir for 20 minutes at 0 °C to pre-activate the acid.
-
In a separate flask, dissolve the amine (1.1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the reaction.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
References
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- The Role of HOBt and HBTU in Peptide Coupling Reactions. Self-referenced source.
- Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.
- Solvent-controlled amidation of acid chlorides at room temper
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Cross-Coupling Reaction Manual. Sigma-Aldrich.
- Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Labor
- Effects of amounts of additives on peptide coupling mediated by a water-soluble carbodiimide in alcohols. PubMed.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Failed suzuki coupling, any suggenstions? Reddit.
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- Application Notes and Protocols for Suzuki Coupling Reactions with 4'-Bromovalerophenone. Benchchem.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
- Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- 2-(3-Bromo-5-fluorophenyl)acetic acid | 202000-99-5. Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. m.youtube.com [m.youtube.com]
- 12. peptide.com [peptide.com]
- 13. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 14. Effects of amounts of additives on peptide coupling mediated by a water-soluble carbodiimide in alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Optimization for Reactions Involving 2-(3-Bromo-5-fluorophenyl)acetic acid
Welcome to the technical support center for 2-(3-Bromo-5-fluorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for reactions involving this versatile building block. Phenylacetic acid derivatives are crucial scaffolds in medicinal chemistry, and understanding the nuances of their reactivity, particularly concerning temperature, is paramount for successful synthetic outcomes.[1][2] This document provides a structured question-and-answer format to directly address common challenges, ensuring scientific integrity and offering practical, field-proven insights.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during reactions with 2-(3-Bromo-5-fluorophenyl)acetic acid, with a focus on the critical role of temperature.
Question 1: My amide coupling reaction with 2-(3-Bromo-5-fluorophenyl)acetic acid is giving low yields. How can I optimize the temperature?
Answer: Low yields in amide coupling reactions are a frequent challenge and can often be traced back to sub-optimal temperature control.[3] Here’s a systematic approach to troubleshooting:
-
Initial Temperature Selection: For most standard amide couplings using reagents like EDC/HOBt or HATU, it is advisable to start the reaction at 0 °C.[3] This minimizes potential side reactions, such as the hydrolysis of the activated acid intermediate.[3]
-
Gradual Warming: After the initial activation and addition of the amine, the reaction can be allowed to slowly warm to room temperature.[3] Monitoring the reaction by TLC or LC-MS is crucial to track the consumption of starting materials and the formation of the product.
-
When to Apply Heat: If the reaction is sluggish at room temperature, particularly with sterically hindered or electron-deficient amines, gentle heating may be necessary.[3][4] Increasing the temperature to 40-60 °C can often drive the reaction to completion.[5] However, excessive heat can lead to degradation and byproduct formation. One study on amide synthesis noted a significant yield increase from 0% at room temperature to 70% at 80°C.[6]
-
Causality: The carboxylic acid activation is an equilibrium process. Low temperatures favor the stability of the activated intermediate, preventing its premature decomposition. For less reactive coupling partners, increased thermal energy is required to overcome the activation barrier for the nucleophilic attack by the amine.
Question 2: I am observing significant byproduct formation in my Suzuki-Miyaura coupling reaction. Could temperature be the cause?
Answer: Yes, temperature is a critical parameter in Suzuki-Miyaura coupling reactions, and improper temperature control can lead to several byproducts.
-
Optimal Temperature Range: The ideal temperature for a Suzuki-Miyaura coupling is highly dependent on the catalyst system, solvent, and substrates. A typical starting point for aryl bromides like 2-(3-Bromo-5-fluorophenyl)acetic acid is in the range of 80-110 °C.[7]
-
Side Reactions at High Temperatures:
-
Protodeboronation: At elevated temperatures, the boronic acid partner can react with residual water or protic solvents, leading to the formation of the corresponding arene and boric acid, thus reducing the amount of boronic acid available for the cross-coupling.
-
Homocoupling: High temperatures can also promote the homocoupling of the boronic acid (Glaser coupling), resulting in a biaryl byproduct.
-
Decarboxylation: Phenylacetic acids can undergo decarboxylation at high temperatures to form the corresponding toluene derivative.[8][9] While this typically occurs at very high temperatures (e.g., 300 °C in water), the presence of a catalyst and basic conditions in a Suzuki coupling could potentially lower this temperature.[8][9]
-
-
Troubleshooting Steps:
-
Screen Temperatures: If you are observing byproducts, it is advisable to screen a range of temperatures (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance between reaction rate and selectivity.[10]
-
Consider Microwave Irradiation: Microwave-assisted synthesis can often provide rapid and uniform heating, leading to shorter reaction times and potentially cleaner reactions.[6]
-
Ligand and Base Selection: The choice of ligand and base can significantly influence the required reaction temperature. More electron-rich and bulky phosphine ligands can facilitate the oxidative addition step, potentially allowing for lower reaction temperatures.
-
Question 3: My reaction is not proceeding to completion. Should I just increase the temperature indefinitely?
Answer: No, indefinitely increasing the temperature is not a recommended strategy. While heat can increase the rate of a desired reaction, it can also accelerate the rates of undesired side reactions and decomposition pathways.[11]
-
Assess Reagent Stability: Before significantly increasing the temperature, ensure that all starting materials, reagents, and the expected product are stable at the intended temperature. 2-(3-Bromo-5-fluorophenyl)acetic acid is a solid at room temperature and its stability at elevated temperatures should be considered.
-
Alternative Strategies to Drive Reactions:
-
Increase Reagent Concentration: A more concentrated reaction mixture can sometimes increase the reaction rate without the need for higher temperatures.
-
Change the Solvent: Switching to a higher-boiling point solvent can allow for higher reaction temperatures under reflux conditions. Common solvents for reactions involving this substrate include DMF, DCM, and THF.[3]
-
Optimize Catalyst/Reagent Stoichiometry: Ensure that the stoichiometry of your coupling partners, catalysts, and any additives is correct.
-
Consider a Different Catalyst/Reagent: If a reaction remains sluggish even with temperature optimization, the chosen catalyst or coupling reagent may not be suitable for the specific transformation.
-
Section 2: Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for common reactions involving 2-(3-Bromo-5-fluorophenyl)acetic acid, with a focus on temperature optimization.
Amide Coupling with Temperature Optimization
Objective: To synthesize an amide derivative of 2-(3-Bromo-5-fluorophenyl)acetic acid with an amine, optimizing the temperature for maximum yield and purity.
Protocol:
-
Reagent Preparation:
-
Dissolve 2-(3-Bromo-5-fluorophenyl)acetic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
-
Initial Cooling:
-
Cool the solution to 0 °C using an ice bath.
-
-
Activation:
-
Add EDC (1.2 eq) to the cooled solution and stir for 30 minutes at 0 °C to activate the carboxylic acid.
-
-
Amine Addition:
-
In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) in anhydrous DMF.
-
Slowly add the amine solution to the activated carboxylic acid solution at 0 °C.
-
-
Temperature Optimization & Monitoring:
-
Condition A (Low Temperature): Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Condition B (Elevated Temperature): If the reaction is sluggish at room temperature (as determined by TLC or LC-MS analysis), gently heat the reaction mixture to 50 °C and maintain for 4-8 hours.
-
Monitor the progress of the reaction every 1-2 hours until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Data Summary Table:
| Condition | Temperature (°C) | Reaction Time (h) | Typical Yield Range (%) | Notes |
| A | 0 to Room Temperature | 12-24 | 60-85 | Ideal for reactive amines. |
| B | 50 | 4-8 | 75-95 | Recommended for sterically hindered or electron-deficient amines. |
Suzuki-Miyaura Coupling: A Temperature Screening Protocol
Objective: To perform a Suzuki-Miyaura cross-coupling reaction with 2-(3-Bromo-5-fluorophenyl)acetic acid and an arylboronic acid, optimizing the temperature to maximize yield and minimize byproducts.
Protocol:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-(3-Bromo-5-fluorophenyl)acetic acid (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 eq).[7]
-
-
Solvent Addition:
-
Add a degassed solvent mixture (e.g., toluene/water 10:1).[7]
-
-
Temperature Screening:
-
Divide the reaction mixture into three equal portions in separate sealed reaction vessels.
-
Vessel 1: Heat to 80 °C.
-
Vessel 2: Heat to 100 °C.
-
Vessel 3: Heat to 120 °C.
-
-
Reaction Monitoring:
-
Stir all reactions vigorously and monitor their progress by TLC or LC-MS at regular intervals (e.g., every hour). Note the time to completion and the formation of any byproducts.
-
-
Work-up and Analysis:
-
Upon completion, cool the reactions to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the yield and purity.
-
Data Summary Table:
| Temperature (°C) | Typical Reaction Time (h) | Desired Product Yield (%) | Key Byproducts Observed |
| 80 | 8-12 | 70-85 | Minimal |
| 100 | 2-4 | 85-95 | Trace homocoupling |
| 120 | 1-2 | 80-90 | Increased homocoupling and potential protodeboronation |
Section 3: Visualized Workflows & Logical Relationships
This section provides diagrams to visually represent the experimental workflows and troubleshooting logic discussed in this guide.
Amide Coupling Temperature Optimization Workflow
Caption: Workflow for amide coupling temperature optimization.
Troubleshooting Logic for Low-Yield Reactions
Caption: Logical steps for troubleshooting low-yield reactions.
References
- Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure - Arizona State University. (2020-01-15).
- Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure | Request PDF - ResearchGate.
- A Simple Protocol for Oxidative Decarboxylation of Phenyl Acetic Acid using Oxone and Iodobenzene - Annasaheb Awate College | Manchar.
- Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF6 as an Oxidant | Organic Letters - ACS Publications. (2024-06-28).
- Decarboxylation - Organic Chemistry Portal.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. (2015-11-05).
- Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC - NIH.
- Loudon Chapter 9 Review: Reactions of Alkyl Halides - Organic Chemistry at CU Boulder. (2021-11-03).
- Why alkyl halide are more reactive than aryl halide in nucleophilic substitution? - Quora. (2018-04-19).
- Optimizing reaction conditions for coupling to carboxylic acids - Benchchem.
- Optimization of the reaction conditions of amide synthesis. - ResearchGate.
- 2-(3-Bromo-5-fluorophenyl)acetic acid | C8H6BrFO2 | CID 15365221 - PubChem.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.
- Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022-08-29).
- 2-(3-Bromo-5-fluorophenyl)acetic acid | 202000-99-5 | Benchchem.
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
- Elimination Reactions Are Favored By Heat - Master Organic Chemistry. (2012-09-10).
- 2-(3-bromo-5-fluorophenyl)acetic acid (C8H6BrFO2) - PubChemLite.
- Room-Temperature Photoinduced Direct C–H-Arylation via Base-Promoted Homolytic Aromatic Substitution | Organic Letters - ACS Publications - American Chemical Society. (2013-03-06).
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone - Benchchem.
- 2-(3-Bromo-5-fluorophenyl)acetic acid | 202000-99-5 - Sigma-Aldrich.
- Suzuki Coupling - Organic Chemistry Portal.
- Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers - Benchchem.
- Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. (2025-08-06).
- Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed.
- 1212885-94-3|(S)-2-Amino-2-(3-bromo-5-fluorophenyl)acetic acid - BLDpharm.
- 2-(3-Bromo-5-fluorophenyl)acetic acid | 202000-99-5 - Sigma-Aldrich.
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma.
- US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents.
- 2-Bromo-5-fluorophenyl acetic acid, 96%, Thermo Scientific Chemicals 5 g | Buy Online.
- Phenylacetic acid - Sciencemadness Wiki. (2022-08-17).
- 2-(2-Bromo-3-fluorophenyl)acetic acid | 958454-33-6 - Sigma-Aldrich.
- 2-Bromo-5-fluorophenyl acetic acid, 96%, Thermo Scientific Chemicals.
- Bromoacetic Acid | C2H3BrO2 | CID 6227 - PubChem.
- 331-25-9|2-(3-Fluorophenyl)acetic acid|BLD Pharm.
- 405-50-5|2-(4-Fluorophenyl)acetic acid|BLD Pharm.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. asu.elsevierpure.com [asu.elsevierpure.com]
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Strategies for Preventing Racemization in Reactions with 2-(3-Bromo-5-fluorophenyl)acetic Acid Derivatives
Introduction: The stereochemical integrity of active pharmaceutical ingredients (APIs) is paramount in drug development. For chiral molecules like derivatives of 2-(3-Bromo-5-fluorophenyl)acetic acid, a common building block, ensuring a single enantiomer is produced and maintained throughout a synthetic sequence is critical for efficacy and safety. This technical guide addresses one of the most persistent challenges encountered by researchers: the prevention of racemization at the α-carbon. We will explore the underlying mechanisms, provide detailed troubleshooting for common reactions, and outline proactive strategies to maintain stereochemical purity.
Section 1: The Root Cause — Understanding the Mechanism of Racemization
Q1: Why are my 2-(3-Bromo-5-fluorophenyl)acetic acid derivatives so prone to racemization?
A1: The susceptibility to racemization in this class of compounds stems directly from the acidity of the proton on the α-carbon (the carbon adjacent to the carbonyl group). Under either basic or, in some cases, acidic conditions, this proton can be abstracted. This deprotonation results in the formation of a planar, achiral enolate (or enol) intermediate.[1][2] Once this planar intermediate is formed, the stereochemical information at the α-center is lost. Subsequent reprotonation can occur from either face of the planar structure with roughly equal probability, leading to a 50:50 mixture of the (R)- and (S)-enantiomers—a racemic mixture.
The risk of racemization is significantly amplified when the carboxyl group is activated, such as during amide bond formation or esterification. This activation increases the electron-withdrawing nature of the carbonyl group, making the α-proton even more acidic and easier to remove.
Caption: Mechanism of base-catalyzed racemization via a planar enolate.
Section 2: Troubleshooting Common Synthetic Transformations
This section focuses on the two most common reactions where racemization is a significant issue: amide bond formation and esterification.
Amide Bond Formation
Q2: I'm observing significant racemization during amide coupling. What are the likely causes and how can I fix it?
A2: This is a very common issue. The primary culprits are an inappropriate choice of coupling reagent, an unsuitable base, and elevated reaction temperatures. During carboxyl activation, a highly reactive intermediate is formed. If this intermediate is not rapidly consumed by the amine, it can undergo side reactions, most notably the formation of a 5(4H)-oxazolone (or azlactone). The α-proton of the oxazolone is exceptionally acidic and is readily abstracted by even weak bases, leading to rapid racemization.[3]
Troubleshooting Steps:
-
Lower the Temperature: Perform the entire sequence (activation and coupling) at low temperatures. Start at 0 °C or even -20 °C. Only if the reaction is sluggish should you allow it to slowly warm to room temperature.
-
Re-evaluate Your Base: If you are using a strong, non-hindered base, you are likely promoting enolization. Switch to a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA). Use the minimum stoichiometric amount required (typically 1.1 to 2.0 equivalents).
-
Select the Right Coupling Reagent: The choice of coupling reagent is critical. Carbodiimides like EDC are effective but often require an additive to suppress racemization. Urionium/aminium-based reagents like HATU or HBTU are highly efficient but can still cause racemization under suboptimal conditions.[4] The use of additives that form less reactive, more stable active esters (e.g., HOBt, Oxyma) is a proven strategy to mitigate oxazolone formation.[5]
| Coupling Reagent System | Additive | Relative Racemization Risk | Key Considerations |
| EDC (or DIC) | Oxyma | Low | Considered a "gold standard" for suppressing racemization. Oxyma is a safer and often more effective alternative to HOBt.[5] |
| EDC (or DIC) | HOBt | Low-Medium | Classic combination, but HOBt has safety/explosive concerns. |
| HATU / HBTU | None (used with base) | Medium | Very fast and efficient, but the liberated base and reaction exotherm can increase racemization risk. Best for hindered systems.[4] |
| T3P® (Propylphosphonic Anhydride) | Pyridine / DIPEA | Low | Excellent for preventing racemization, even with sensitive substrates. The workup can be more involved to remove phosphate byproducts.[6] |
| SOCl₂ or (COCl)₂ | None | High | Forms a highly reactive acyl chloride. Prone to racemization unless performed at very low temperatures and used immediately. |
Protocol: Low-Racemization Amide Coupling using EDC/Oxyma
This protocol provides a robust starting point for minimizing racemization during the coupling of 2-(3-Bromo-5-fluorophenyl)acetic acid with a primary or secondary amine.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(3-Bromo-5-fluorophenyl)acetic acid (1.0 eq.) and Oxyma (1.2 eq.) in a suitable anhydrous solvent (e.g., DMF or DCM, 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.) portion-wise, ensuring the internal temperature does not rise significantly. Stir the mixture at 0 °C for 30-60 minutes.
-
Amine Addition: In a separate flask, dissolve the amine (1.1 eq.) and diisopropylethylamine (DIPEA) (1.5 eq., if the amine is a hydrochloride salt) in the same anhydrous solvent. Add this solution dropwise to the activated acid mixture at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm slowly to room temperature and stir overnight (or until TLC/LC-MS indicates completion).
-
Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification & Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography. Crucially, analyze the enantiomeric excess (ee) of the final product using chiral HPLC or SFC.
Esterification
Q3: My esterification protocol is causing a loss of enantiomeric excess (ee). What are some safer alternatives to standard Fischer esterification?
A3: Classic Fischer esterification, which uses a strong acid catalyst (like H₂SO₄) and heat, is a harsh method that readily promotes racemization via an enol intermediate.[1] Milder, more controlled methods are required to preserve the stereocenter.
Recommended Esterification Methods:
-
Steglich Esterification (DCC/DMAP): This method uses dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and a catalytic amount of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. It is highly effective at room temperature or below, minimizing racemization.
-
Protocol: Dissolve the acid (1.0 eq.), alcohol (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM at 0 °C. Add a solution of DCC (1.1 eq.) in DCM dropwise. Stir at 0 °C for 1 hour, then at room temperature overnight. The main drawback is the formation of dicyclohexylurea (DCU) byproduct, which can be removed by filtration.
-
-
Acid-Catalyzed Esterification with Mild Acid: For simple alcohols like methanol or ethanol, using a milder acid catalyst like p-toluenesulfonic acid (p-TSA) at room temperature can be effective and less prone to racemization than stronger acids at reflux.[7]
-
Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol and couple it with the carboxylic acid. It proceeds under neutral conditions and is known for preserving stereochemistry. Note that it works best with primary and secondary alcohols.
Section 3: Proactive Strategies for Stereochemical Control
Q4: How can I introduce new functionality via α-alkylation without causing complete racemization?
A4: Directly alkylating the enolate of your chiral acid derivative is challenging because the conditions required for enolate formation (strong base) are the very conditions that cause racemization. The most reliable solution is to employ a chiral auxiliary .[8]
A chiral auxiliary is an enantiomerically pure molecule that you temporarily attach to your carboxylic acid, forming an amide. The inherent chirality and steric bulk of the auxiliary then direct any subsequent reaction, like alkylation, to occur from a specific face of the enolate.[9] This allows for the creation of a new stereocenter with high diastereoselectivity. After the key bond-forming step, the auxiliary is cleaved under conditions that do not disturb the newly formed stereocenter, yielding an enantiomerically enriched product. Evans' oxazolidinones and pseudoephedrine are classic and highly effective auxiliaries for this purpose.[3][8]
Q5: I already have a racemic mixture of a 2-(3-Bromo-5-fluorophenyl)acetic acid derivative. Can I resolve it?
A5: Yes, resolving a racemic mixture is a very common and powerful strategy. Instead of preventing racemization, you allow it to happen (or start with a racemic material) and then separate the enantiomers.
Enzymatic Kinetic Resolution is an excellent method for this.[10] Enzymes, particularly lipases and esterases, are chiral catalysts that can exhibit extremely high enantioselectivity.[11] In a kinetic resolution of a racemic ester, for example, a lipase will selectively hydrolyze one enantiomer (e.g., the S-ester) to the corresponding carboxylic acid much faster than the other (the R-ester).[12][13] At ~50% conversion, you can stop the reaction and separate the unreacted (R)-ester from the newly formed (S)-acid, yielding both enantiomers in high ee.
Section 4: Analytical Confirmation of Stereochemical Purity
Q6: How do I accurately measure the enantiomeric excess (ee) of my product?
A6: Visual inspection by TLC or standard ¹H NMR will not distinguish between enantiomers. The definitive method for determining the enantiomeric purity of your compound is chiral chromatography .
-
Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC) are the industry standards. These techniques use a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. By integrating the peak areas of the two enantiomers, you can precisely calculate the enantiomeric excess (ee%).
-
Derivatization: If a suitable chiral column is not available, you can derivatize your compound with an enantiomerically pure reagent (e.g., Marfey's reagent or a chiral alcohol) to form diastereomers.[3] These diastereomers have different physical properties and can be separated and quantified on standard, non-chiral HPLC or even by NMR.
Section 5: General Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and solving racemization issues in your experiments.
Caption: Troubleshooting workflow for diagnosing racemization.
References
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Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences. Journal of Pharmacy and Pharmacology. Available at: [Link]
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Knights, K. M., Drew, R., & Meffin, P. J. (1989). Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen. Biochemical Pharmacology. Available at: [Link]
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Siódmiak, J., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Medical Research Journal. Available at: [Link]
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Siódmiak, J., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). ResearchGate. Available at: [Link]
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Stymiest, J. L., et al. (2007). Approaches toward α‐arylation. ResearchGate. Available at: [Link]
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Siódmiak, J., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals. Available at: [Link]
-
ten Hoeve, W., & Wynberg, H. (1985). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. Synthetic Communications. Available at: [Link]
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Binder, J. T., & Kirsch, S. F. (2006). Palladium-catalyzed Enantioselective α-Arylation and α-Vinylation of Oxindoles Facilitated by an Axially Chiral P-Stereogenic Ligand. Angewandte Chemie International Edition. Available at: [Link]
-
Nestl, B. M., et al. (2001). Biocatalytic racemization of aliphatic, arylaliphatic, and aromatic alpha-hydroxycarboxylic acids. The Journal of Organic Chemistry. Available at: [Link]
-
Nestl, B. M., et al. (2001). Biocatalytic Racemization of Aliphatic, Arylaliphatic, and Aromatic α-Hydroxycarboxylic Acids. ResearchGate. Available at: [Link]
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Nestl, B. M., et al. (2006). Biocatalytic Racemization of (Hetero)Aryl‐aliphatic α‐Hydroxycarboxylic Acids by Lactobacillus spp. Proceeds via an Oxidation–Reduction Sequence. European Journal of Organic Chemistry. Available at: [Link]
-
Skrypnik, Y., et al. (2013). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules. Available at: [Link]
-
Du, Y., et al. (2003). Deracemization of Thiol Esters of α-Arylpropionic Acids. ResearchGate. Available at: [Link]
-
Chen, G., Shaughnessy, E. A., & Daugulis, O. (2009). α-Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)-catalyzed C(sp3)–H Coupling. Organic Letters. Available at: [Link]
-
Seco, J. M., et al. (2019). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... ResearchGate. Available at: [Link]
-
Fedenko, D., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. ResearchGate. Available at: [Link]
-
B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available at: [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. Available at: [Link]
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de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal. Available at: [Link]
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Shibata, N., et al. (2007). Enzymatic resolution and evaluation of enantiomers of cis-5-hydroxythalidomide. Organic & Biomolecular Chemistry. Available at: [Link]
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de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. Available at: [Link]
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Knights, K. M., et al. (1991). Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--II. Racemization and hydrolysis of (R)- and (S)-ibuprofen-CoA thioesters. Biochemical Pharmacology. Available at: [Link]
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Hartwig, J. F., et al. (2003). Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions. Journal of the American Chemical Society. Available at: [Link]
-
Fedenko, D., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Available at: [Link]
-
Nguyen, T. V., et al. (2022). Chiral Inversion of 2-Arylpropionic Acid Enantiomers under Anaerobic Conditions. Environmental Science & Technology. Available at: [Link]
-
Jamali, F., et al. (1993). Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Liu, G., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Available at: [Link]
-
Banerji, A. A., et al. (1995). Enzymes as a tool for optical resolution of (±) α-methyl-4-(2-methylpropyl) benzeneacetic acid (ibuprofen). Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]
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Covarrubias-Zúñiga, A., & Ríos-Guevara, V. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. Available at: [Link]
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PubChem. (n.d.). 2-(3-bromo-5-fluorophenyl)acetic acid. PubChemLite. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-(3-Bromo-5-fluorophenyl)acetic acid. PubChem Compound Database. Available at: [Link]
- Umemoto, T., et al. (1978). Process for the preparation of bromoacetic acid and esters thereof. Google Patents.
-
Li, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available at: [Link]
-
Arnold, S. L. M., et al. (2018). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Journal of Medicinal Chemistry. Available at: [Link]
- Friedman, L., & Stiles, M. (1959). Preparation of bromo acids and esters. Google Patents.
-
Jessiman, A. S., et al. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ResearchGate. Available at: [Link]
-
It's Dr. Dan. (2023). How to Make Esters through Esterification | Examples Explained!. YouTube. Available at: [Link]
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Blandamer, M. J., et al. (1990). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Chemical Society Reviews. Available at: [Link]
-
Fisher Scientific. (n.d.). 2-Bromo-5-fluorophenyl acetic acid, 96%, Thermo Scientific Chemicals. Fisher Scientific. Available at: [Link]
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Technical Support Center: Workup Procedures for Removing Unreacted 2-(3-Bromo-5-fluorophenyl)acetic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-(3-Bromo-5-fluorophenyl)acetic acid and need robust, field-proven methods for its removal from reaction mixtures. As a key building block in the synthesis of various pharmaceutical compounds, ensuring the purity of the final product is paramount. This guide provides a comprehensive overview of workup procedures, troubleshooting advice, and the scientific rationale behind each step.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions encountered during the purification process.
Q1: What is the most straightforward method to remove unreacted 2-(3-Bromo-5-fluorophenyl)acetic acid?
A1: The most direct and common method is an acid-base extraction .[1] By washing your organic reaction mixture with an aqueous basic solution, you can deprotonate the carboxylic acid, making it water-soluble and thus drawing it into the aqueous layer.
Q2: Which base should I use for the extraction?
A2: A weak base like saturated aqueous sodium bicarbonate (NaHCO₃) solution is generally the preferred choice.[2][3][4] It is sufficiently basic to deprotonate the carboxylic acid without being harsh enough to cause hydrolysis of sensitive functional groups, such as esters, that might be present in your product.[1]
Q3: My product is also acidic/basic. How does that affect the workup?
A3: If your product has acidic or basic properties, a simple acid-base extraction may not be selective. In such cases, you might need to consider alternative purification methods like recrystallization or column chromatography, or a more nuanced extraction strategy based on the different pKa values of the components.[1]
Q4: I performed a basic wash, but I still see the starting material in my NMR. What went wrong?
A4: There are several possibilities:
-
Incomplete Extraction: You may not have used enough basic solution or performed a sufficient number of washes.
-
Emulsion Formation: An emulsion may have formed, preventing efficient separation of the layers.
-
Incorrect pH: The pH of the aqueous layer may not have been high enough to fully deprotonate the carboxylic acid.
Q5: Is recrystallization a viable option for removing this impurity?
A5: Yes, recrystallization can be a very effective method, especially if your desired product and the unreacted starting material have significantly different solubilities in a particular solvent system.[5][6][7]
In-Depth Troubleshooting Guides
This section provides detailed protocols and troubleshooting for common purification challenges.
Guide 1: Standard Acid-Base Extraction Workflow
This is the first line of defense for removing acidic impurities like 2-(3-Bromo-5-fluorophenyl)acetic acid.
Underlying Principle
Acid-base extraction leverages the difference in solubility between the protonated (neutral) and deprotonated (ionic salt) forms of a carboxylic acid.[1][8] The neutral form is soluble in organic solvents, while the salt form is soluble in water.
Experimental Protocol
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Initial Wash (Optional): Perform a wash with deionized water to remove any highly water-soluble impurities.
-
Base Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution roughly equal to the volume of the organic layer to your separatory funnel.
-
Mixing and Venting: Stopper the funnel and shake gently, inverting the funnel and venting frequently to release the pressure from the carbon dioxide gas that is evolved.[9]
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer.
-
Repeat: Repeat the base wash (steps 3-5) at least two more times to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.[10]
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield your purified product.
Troubleshooting Common Issues
| Issue | Potential Cause | Solution |
| Persistent Emulsion | The two phases are not separating cleanly. | - Add a small amount of brine to the separatory funnel. - Allow the mixture to stand for a longer period. - Filter the entire mixture through a pad of Celite. |
| Acid Still Present After Washes | - Insufficient amount of base used. - Not enough washes performed. | - Use a larger volume of NaHCO₃ solution. - Increase the number of washes to 3-4 times. - Check the pH of the aqueous layer after the final wash to ensure it is basic. |
| Product Loss | Your product might have some water solubility. | - Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
Guide 2: Purification by Recrystallization
When acid-base extraction is not sufficient or appropriate, recrystallization is a powerful alternative for purifying solid products.[5][6][7]
Core Concept
Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature.[5][6] By dissolving the impure solid in a minimal amount of hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a pure form, leaving the impurities behind in the solution.[5][6]
Experimental Protocol
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should:
-
Poorly dissolve your product at room temperature.
-
Readily dissolve your product at its boiling point.
-
Either dissolve the impurity (2-(3-Bromo-5-fluorophenyl)acetic acid) well at all temperatures or not dissolve it at all.
-
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude product to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, you can place it in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
Troubleshooting Common Issues
| Issue | Potential Cause | Solution |
| Oiling Out | The product separates as an oil instead of crystals. | - The boiling point of the solvent may be higher than the melting point of your product. - The solution may be cooling too quickly. - Try a different solvent or a solvent mixture. |
| No Crystals Form | - The solution may be too dilute. - The solution may be supersaturated. | - Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure product. |
| Low Recovery | - Too much solvent was used. - The product is significantly soluble in the cold solvent. | - Concentrate the filtrate and cool it again to obtain a second crop of crystals. - Ensure you are using the minimum amount of hot solvent for dissolution. |
Guide 3: Column Chromatography
For challenging separations where extraction and recrystallization are ineffective, column chromatography provides a high-resolution purification method.
Scientific Principle
Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[11] Compounds with different polarities will travel through the column at different rates, allowing for their separation.
Experimental Protocol
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Silica gel is the most common choice for separating moderately polar compounds.
-
Eluent: The choice of eluent is critical. Use thin-layer chromatography (TLC) to determine an appropriate solvent system that gives good separation between your product and the unreacted 2-(3-Bromo-5-fluorophenyl)acetic acid. A good starting point for many organic compounds is a mixture of hexanes and ethyl acetate.
-
-
Column Packing: Properly packing the column with silica gel is essential for good separation. A slurry packing method is generally preferred.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with your chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to determine which ones contain your purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Common Issues
| Issue | Potential Cause | Solution |
| Poor Separation | - Inappropriate eluent system. - Column was not packed properly. | - Optimize the eluent system using TLC. - Repack the column carefully, ensuring there are no air bubbles or cracks. |
| Streaking/Tailing of the Acidic Compound | The acidic proton of the carboxylic acid can interact strongly with the silica gel. | - Add a small amount (0.5-1%) of acetic acid or formic acid to your eluent to keep the carboxylic acid protonated and improve the peak shape.[12] |
| Compound Stuck on the Column | The eluent is not polar enough to move your compound. | - Gradually increase the polarity of your eluent system. |
Visualization of Workflows
Decision Tree for Purification Strategy
The following diagram illustrates a logical approach to selecting the most appropriate purification method.
Caption: A decision-making workflow for selecting a purification technique.
Acid-Base Extraction Workflow
This diagram outlines the steps involved in a standard acid-base extraction.
Caption: Step-by-step workflow for acid-base extraction.
Chemical Properties of 2-(3-Bromo-5-fluorophenyl)acetic acid
| Property | Value | Source |
| Molecular Formula | C₈H₆BrFO₂ | [13] |
| Molecular Weight | 233.03 g/mol | [13] |
| Physical Form | Solid | |
| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [13] |
References
-
Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Study.com. (n.d.). Acid-Base Extraction: Purpose, Theory & Applications. Retrieved from [Link]
-
Millersville University. (n.d.). Recrystallization1. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]
- Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill.
-
Scribd. (n.d.). Purification of Organic Compounds by Recrystallization. Retrieved from [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
-
California State University, Sacramento. (n.d.). Acid-Base Extraction.1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(3-Bromo-5-fluorophenyl)acetic acid. PubChem. Retrieved from [Link]
-
Furman University. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Retrieved from [Link]
-
University of Leeds - Chemistry Laboratories. (2022, January 31). Theory video - S104 Esterification. YouTube. Retrieved from [Link]
-
University of York. (n.d.). Theory of Aqueous Workup. Retrieved from [Link]
-
ResearchGate. (2021, January 19). Work up of ester? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
Malmesbury Education. (2014, December 29). Organic Practical Setup 5. Washing to remove acid impurities. YouTube. Retrieved from [Link]
-
ACS Publications. (n.d.). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2016, December 13). How to remove traces of acidic impurity or water? Retrieved from [Link]
-
ResearchGate. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
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-
University of Massachusetts. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(3-bromo-5-fluorophenyl)acetic acid (C8H6BrFO2). Retrieved from [Link]
-
Pharmaceutical Technology. (2012, February 2). Evaluating Impurities in Drugs (Part I of III). Retrieved from [Link]
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Technical Support Center: Characterization of Impurities in 2-(3-Bromo-5-fluorophenyl)acetic acid Synthesis
Welcome to the technical support center for the synthesis and analysis of 2-(3-Bromo-5-fluorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity characterization during the synthesis of this important pharmaceutical intermediate. Our goal is to provide practical, field-proven insights to ensure the quality, safety, and efficacy of your final active pharmaceutical ingredient (API).[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect during the synthesis of 2-(3-Bromo-5-fluorophenyl)acetic acid?
A1: Impurities can originate from various sources including starting materials, intermediates, by-products from side reactions, and degradation products.[3][4] For a typical synthesis route, such as one involving a Grignard reaction with carbon dioxide, you should anticipate the following classes of impurities:
-
Organic Impurities:
-
Unreacted Starting Materials: e.g., 1,3-dibromo-5-fluorobenzene or 3-bromo-5-fluorotoluene.
-
Intermediates: Such as 3-bromo-5-fluorobenzyl nitrile if the hydrolysis step is incomplete.
-
Process-Related By-products: These are formed from side reactions. A common example in Grignard syntheses is the formation of a biphenyl dimer through a Wurtz-type coupling.[5] Another possibility is a reduction by-product if the Grignard reagent acts as a reducing agent.[5][6]
-
Degradation Products: The final product may degrade under certain conditions (e.g., heat, light, or pH), leading to impurities like decarboxylation products.[7]
-
-
Inorganic Impurities:
-
Residual Solvents:
Q2: I'm observing a significant number of unexpected peaks in my initial HPLC analysis of the crude product. What are the primary causes?
A2: A complex chromatogram is a common issue and usually points to one or more of the following root causes:[11]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry can lead to incomplete conversion and an increase in side reactions.[11] For instance, in a Grignard reaction, the presence of atmospheric moisture can quench the reagent and reduce the yield of the desired product.[12]
-
Purity of Starting Materials: Impurities present in the initial reagents can be carried through the synthesis or participate in side reactions to generate new impurities.[11][13]
-
Inefficient Workup: The workup procedure is critical for removing unreacted reagents and major by-products. Incomplete neutralization or extraction can leave behind significant impurities that complicate purification.[14]
-
Product Instability: The target molecule itself might be degrading during the reaction or workup. Monitoring the reaction profile over time with TLC or HPLC can help determine if the product is forming and then degrading.[11]
Q3: My 1H NMR spectrum shows unexpected signals that don't correspond to my product. How can I begin to identify them?
A3: Unexpected NMR signals are a valuable diagnostic tool. Here's a systematic approach to their identification:
-
Check for Common Solvents: First, compare the chemical shifts of the unknown peaks to standard tables for common laboratory solvents (e.g., ethyl acetate, acetone, dichloromethane, THF) that may be present from the reaction or purification.[15]
-
Analyze Starting Material Spectra: Compare the crude spectrum to the NMR spectra of your starting materials and key intermediates. It is very common for unreacted starting materials to be a major impurity.
-
Consider Structural Isomers: Depending on the synthetic route, positional isomers may form. Carefully analyze the aromatic region and coupling patterns.
-
Utilize 2D NMR Techniques: If the impurity is present at a sufficient concentration (>1-5%), acquiring 2D NMR spectra like COSY (homonuclear correlation) and HSQC/HMBC (heteronuclear correlation) can be invaluable for elucidating the structure of an unknown compound without needing to isolate it first.[16][17] These techniques help piece together the molecular structure by showing which protons and carbons are connected.[16]
Q4: What are the regulatory expectations for impurity levels in a pharmaceutical intermediate?
A4: While intermediates are not the final drug substance, controlling their impurity profile is critical as these impurities can be carried into the final API.[18][19] The regulatory framework is primarily defined by the International Council for Harmonisation (ICH). The key guideline is ICH Q3A (R2) Impurities in New Drug Substances .[20][21] This guideline establishes thresholds for reporting, identifying, and qualifying impurities.
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. For most APIs with a maximum daily dose of ≤2 g/day , this is ≥0.05%.[10]
-
Identification Threshold: The level at which the structure of an impurity must be determined. For an API with a daily dose of ≤2 g/day , this is typically ≥0.10%.[22]
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety. This threshold is often ≥0.15% or 1.0 mg per day intake (whichever is lower) for a ≤2 g/day API.[10][20]
Although these apply strictly to the final drug substance, it is best practice to control any impurity in an intermediate that is likely to persist into the final API to levels below these thresholds.
Troubleshooting Guides
Issue 1: My HPLC chromatogram is complex and difficult to interpret.
A crowded HPLC chromatogram can be daunting. This workflow helps to systematically identify the source of each peak.
Troubleshooting Workflow for Complex HPLC Chromatogram
Sources
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-(3-Bromo-5-fluorophenyl)acetic Acid and its Halo-Analogs
Introduction
In the landscape of modern drug discovery and materials science, halo-phenylacetic acids serve as indispensable building blocks. The strategic incorporation of halogen atoms into molecular scaffolds allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1] The specific halogen and its position on the aromatic ring dictate the molecule's reactivity, opening distinct avenues for synthetic diversification.
This guide provides an in-depth comparison of the reactivity of 2-(3-Bromo-5-fluorophenyl)acetic acid , a versatile bifunctional reagent, with its related halo-phenylacetic acid analogs. We will move beyond simple protocol recitation to explore the underlying electronic and steric principles that govern their behavior in key synthetic transformations. The objective is to equip researchers, scientists, and drug development professionals with the predictive understanding needed to make informed decisions in synthetic design and execution. We will focus on three primary classes of reactions: amide bond formation, palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution.
The Duality of Halogen Substituents: Electronic and Steric Effects
The reactivity of any substituted benzene derivative is fundamentally controlled by the electronic nature of its substituents. Halogens (F, Cl, Br, I) present a fascinating case of competing electronic effects:
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond network. This effect deactivates the ring towards electrophilic attack and increases the acidity of peripheral functional groups like carboxylic acids.[2] The strength of the inductive effect follows the order of electronegativity: F > Cl > Br > I.
-
Resonance Effect (+R): The lone pair electrons on the halogen can be delocalized into the aromatic π-system. This electron-donating effect partially counteracts the inductive withdrawal and is most pronounced when the halogen is ortho or para to the reactive center.[2] The efficacy of this resonance donation is dependent on the orbital overlap between the halogen's p-orbital and the carbon 2p-orbital of the ring. Fluorine, with its 2p orbital, exhibits the most effective overlap, while the larger p-orbitals of Cl, Br, and I have progressively poorer overlap.[3]
In 2-(3-Bromo-5-fluorophenyl)acetic acid, both halogens are meta to the CH₂COOH group and to each other. In this configuration, the inductive effect is dominant in influencing the ring's overall electron density, making the aromatic core relatively electron-poor.
Quantifying Electronic Influence: The Hammett Equation
The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for correlating substituent effects with reaction rates and equilibria.[4][5][6] The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) measures the sensitivity of a given reaction to these effects. Electron-withdrawing groups have positive σ values.
Table 1: Hammett Substituent Constants (σ) for Halogens
| Substituent | σ_meta_ | σ_para_ | Primary Effect |
| -F | +0.34 | +0.06 | Strong inductive withdrawal, moderate resonance donation |
| -Cl | +0.37 | +0.23 | Strong inductive withdrawal, weak resonance donation |
| -Br | +0.39 | +0.23 | Strong inductive withdrawal, weak resonance donation |
| -I | +0.35 | +0.18 | Moderate inductive withdrawal, very weak resonance donation |
Data sourced from established chemical literature.[4][7]
As seen in Table 1, all halogens are electron-withdrawing, particularly from the meta position where the resonance effect is minimal. For 2-(3-Bromo-5-fluorophenyl)acetic acid, the cumulative inductive effect of both bromine and fluorine significantly influences the reactivity of both the carboxylic acid function and the C-Br bond.
Part 1: Reactivity in Amide Bond Formation
The formation of an amide bond is one of the most crucial reactions in pharmaceutical chemistry.[8] The reaction proceeds via the activation of the carboxylic acid to form a more reactive intermediate, which is then susceptible to nucleophilic attack by an amine.[9]
The electron-withdrawing halogens on the phenyl ring of 2-(3-Bromo-5-fluorophenyl)acetic acid play a subtle but important role. By pulling electron density away from the carboxyl group, they increase the electrophilicity of the carbonyl carbon. This can lead to a slightly faster rate of reaction with activating agents (e.g., carbodiimides like EDC, or phosphonium salts like PyBOP) and subsequent aminolysis.
Expected Reactivity Trend for Amidation: (di-halo) > (mono-halo) > (unsubstituted) (3-Bromo-5-fluoro) > (3-Bromo) ≈ (3-Chloro) > Phenylacetic acid
While the differences are often modest and can be overcome by adjusting reaction conditions, the inherent electronic activation provided by the halogen substituents is a noteworthy feature.[8]
Experimental Protocol: General Amide Coupling
This protocol describes a standard procedure for the synthesis of an amide using HATU as the coupling agent.
Materials:
-
2-(3-Bromo-5-fluorophenyl)acetic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve 2-(3-Bromo-5-fluorophenyl)acetic acid in anhydrous DMF in an oven-dried round-bottom flask under a nitrogen atmosphere.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU to the mixture and stir for an additional 15 minutes. The formation of the activated ester is typically rapid.
-
Add benzylamine to the reaction mixture dropwise.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Visualization: Amide Coupling Workflow
Caption: General workflow for HATU-mediated amide coupling.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic versatility of 2-(3-Bromo-5-fluorophenyl)acetic acid is unlocked in palladium-catalyzed cross-coupling reactions. Here, the carbon-halogen bond is the reactive site. The identity of the halogen is the single most critical factor determining reactivity.
The key step in these catalytic cycles is the oxidative addition of the aryl halide to a Pd(0) complex. The rate of this step is inversely proportional to the carbon-halogen bond dissociation energy.[10]
General Reactivity Order in Oxidative Addition: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl
For 2-(3-Bromo-5-fluorophenyl)acetic acid, the C-Br bond is the active handle for cross-coupling, while the C-F bond is significantly more inert and remains untouched under typical conditions. This chemoselectivity is a powerful synthetic tool.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction forms a C(sp²)-C(sp²) bond between an aryl halide and an organoboron reagent. It is exceptionally robust and tolerant of diverse functional groups, including the carboxylic acid moiety.
-
2-(3-Bromo-5-fluorophenyl)acetic acid: Reacts reliably under standard Suzuki conditions. The electron-poor nature of the ring can sometimes accelerate the oxidative addition step compared to electron-neutral bromobenzene.
-
2-(3-Iodo-5-fluorophenyl)acetic acid: Would be significantly more reactive, allowing for coupling at lower temperatures or with less active palladium catalysts.
-
2-(3-Chloro-5-fluorophenyl)acetic acid: Would be the most challenging substrate, often requiring specialized, highly active catalysts (e.g., those with bulky, electron-rich phosphine or NHC ligands) and higher reaction temperatures.[10]
B. Sonogashira Coupling
The Sonogashira coupling creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium/copper catalytic system.[11][12] The reactivity trend follows that of the Suzuki coupling. The C-Br bond of our target molecule is well-suited for this transformation, providing a direct route to arylalkyne derivatives.[13] An aryl iodide would react faster, while an aryl chloride would be largely unreactive under standard Sonogashira conditions.[14]
C. Buchwald-Hartwig Amination
This reaction forms a C(sp²)-N bond between an aryl halide and an amine, a crucial transformation for synthesizing arylamine motifs common in pharmaceuticals.[15][16][17] The Buchwald-Hartwig amination is highly sensitive to the aryl halide, with the I > Br >> Cl reactivity trend holding true.[18] 2-(3-Bromo-5-fluorophenyl)acetic acid is an excellent substrate for this reaction, allowing for the introduction of primary or secondary amines at the C3 position.
Comparative Data for Cross-Coupling Reactions
Table 2: Typical Conditions and Expected Reactivity in Cross-Coupling
| Reaction | Halo-Analog (X=) | Catalyst/Ligand System | Temperature | Relative Rate |
| Suzuki | -I | Pd(PPh₃)₄ or PdCl₂(dppf) | RT to 80 °C | Very Fast |
| -Br (Target) | Pd(PPh₃)₄ or PdCl₂(dppf) | 80-110 °C | Moderate | |
| -Cl | Pd₂(dba)₃ / SPhos or XPhos | 100-130 °C | Very Slow | |
| Sonogashira | -I | PdCl₂(PPh₃)₂ / CuI | RT to 60 °C | Fast |
| -Br (Target) | PdCl₂(PPh₃)₂ / CuI | 50-90 °C | Moderate | |
| -Cl | Specialized catalysts | >100 °C | Very Slow / No Rxn | |
| Buchwald-Hartwig | -I | Pd₂(dba)₃ / Xantphos | RT to 80 °C | Fast |
| -Br (Target) | Pd₂(dba)₃ / Xantphos or BINAP | 80-110 °C | Moderate | |
| -Cl | Pd₂(dba)₃ / RuPhos or BrettPhos | 100-130 °C | Very Slow |
This table provides generalized conditions; optimization is crucial for any specific substrate combination.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-(3-Bromo-5-fluorophenyl)acetic acid (1.0 eq)
-
4-Methoxyphenylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2M Aqueous Na₂CO₃ solution (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a flask, add 2-(3-Bromo-5-fluorophenyl)acetic acid, 4-methoxyphenylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed dioxane/water solvent mixture, followed by the degassed 2M Na₂CO₃ solution via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 6-16 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, acidify the mixture with 1M HCl to pH ~2-3.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization to obtain the biaryl product.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 3: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful method for displacing a leaving group (often a halogen) on an electron-poor aromatic ring. The mechanism requires the presence of strong electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to the leaving group.[19][20] These EWGs are essential to stabilize the negatively charged intermediate, known as the Meisenheimer complex.[21][22]
In 2-(3-Bromo-5-fluorophenyl)acetic acid, the substituents (F, Br, CH₂COOH) are all meta relative to one another. This substitution pattern does not allow for resonance stabilization of the negative charge onto an activating group. Consequently, this molecule is expected to be highly unreactive towards the SNAr pathway under standard conditions.
Interestingly, should an SNAr reaction be forced on an appropriately activated ring, the reactivity of the halogen leaving groups is inverted compared to cross-coupling reactions.[20][23]
General Reactivity Order in SNAr: Ar-F > Ar-Cl > Ar-Br > Ar-I
This reversal is because the rate-determining step is the initial nucleophilic attack. The highly electronegative fluorine atom strongly stabilizes the developing negative charge in the Meisenheimer complex through its powerful inductive effect, making the ring more electrophilic at the point of attack.[23]
Visualization: SNAr Mechanism
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Summary and Conclusion
2-(3-Bromo-5-fluorophenyl)acetic acid is a molecule of dual reactivity, defined by its carboxylic acid group and its carbon-bromine bond. A comparative analysis with other halo-phenylacetic acids reveals clear and predictable reactivity patterns essential for strategic synthetic planning.
Table 3: Reactivity Scorecard
| Reaction Type | 2-(3-Iodo-5-fluoro) PA | 2-(3-Bromo-5-fluoro) PA (Target) | 2-(3-Chloro-5-fluoro) PA |
| Amide Coupling | + | + | + |
| Comment | \multicolumn{3}{c | }{All are suitable; reactivity differences are minor.} | |
| Pd Cross-Coupling | +++ (Most Reactive) | ++ (Workhorse) | + (Challenging) |
| Comment | \multicolumn{3}{c | }{Reactivity order: I > Br >> Cl. The C-Br bond offers a perfect balance of reactivity and stability.} | |
| SNAr Reaction | --- | --- | --- |
| Comment | \multicolumn{3}{c | }{Unreactive due to improper positioning of electron-withdrawing groups.} |
Key Takeaways for the Synthetic Chemist:
-
For Amide Synthesis: The choice between chloro-, bromo-, or iodo-phenylacetic acids is less critical, as all will perform adequately. The presence of halogens offers a slight electronic advantage over the unsubstituted parent acid.
-
For Cross-Coupling: 2-(3-Bromo-5-fluorophenyl)acetic acid represents an ideal substrate. It is significantly more reactive and reliable than its chloro-analog, while being more stable and cost-effective than its iodo-counterpart. The inertness of the C-F bond ensures selective functionalization at the C-Br position.
-
For Sequential Functionalization: A molecule containing both an iodine and a bromine atom would be ideal for stepwise cross-couplings, reacting first at the more labile C-I bond, followed by a second coupling at the C-Br bond under more forcing conditions.
-
Avoid SNAr Strategies: The substitution pattern of 2-(3-Bromo-5-fluorophenyl)acetic acid makes it unsuitable for SNAr reactions. Alternative synthetic routes should be pursued if nucleophilic substitution on the ring is desired.
By understanding these fundamental principles of reactivity, researchers can leverage the unique chemical personality of 2-(3-Bromo-5-fluorophenyl)acetic acid and its analogs to construct complex molecular architectures with precision and efficiency.
References
- Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. (n.d.). Google Scholar. Retrieved January 12, 2026.
-
Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. Retrieved January 12, 2026, from [Link]
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-
2-amino-2-(3-bromo-5-fluorophenyl)acetic acid. (n.d.). Jennychem. Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Nucleophilic aromatic substitution. (2023, December 16). In Wikipedia. Retrieved January 12, 2026, from [Link]
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-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
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Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved January 12, 2026, from [Link]
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-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]
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2-(3-Bromo-5-fluorophenyl)acetic acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Hammett equation. (2023, December 1). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Liu, C., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), 171891. [Link]
-
Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
- Sjöström, M., & Wold, S. (1976). Statistical Analysis of the Hammett Equation. III. Evidence against para Through-resonance for --M Substituents in Phenylacetic. Acta Chemica Scandinavica, B 30, 167-171.
-
Correlations of Structure with Reactivity of Aromatic Compounds. (2021, July 31). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7357. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved January 12, 2026, from [Link]
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-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2020). RSC Advances, 10, 24867-24872. [Link]
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-
Ros, E., et al. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications, 56, 11086-11089. [Link]
-
Sonogashira coupling giving me multiple spots on TLC. Any suggestions? (2022, April 27). Reddit. Retrieved January 12, 2026, from [Link]
-
Is there absolutely NO consensus for the reactivities between the different halobenzenes? (EAS). (2023, February 18). Reddit. Retrieved January 12, 2026, from [Link]
-
Electrophilic Aromatic Substitution: Halogens are Deactivating but ortho-/para-directing. (2021, May 9). YouTube. Retrieved January 12, 2026, from [Link]
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Introduction: The Critical Role of Isomer Identification in Pharmaceutical Science
An In-Depth Spectroscopic Guide to Differentiating Isomers of 2-(3-Bromo-5-fluorophenyl)acetic Acid
In the realm of drug development and chemical research, the precise structural characterization of a molecule is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the arrangement of substituents on a core structure—can exhibit vastly different pharmacological, toxicological, and metabolic properties. The subject of this guide, 2-(3-Bromo-5-fluorophenyl)acetic acid, is a substituted phenylacetic acid derivative, a scaffold present in many pharmacologically active compounds. Distinguishing it from its other positional isomers, such as 2-(2-bromo-5-fluorophenyl)acetic acid or 2-(4-bromo-2-fluorophenyl)acetic acid, is a common yet critical analytical challenge. Failure to do so can lead to inconsistent research data, failed clinical trials, and potential safety risks.
This guide, designed for researchers and drug development professionals, provides an in-depth comparison of the spectroscopic techniques used to unambiguously identify and differentiate these isomers. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating the data from these orthogonal techniques, a complete and confident structural assignment can be achieved.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4][5] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For differentiating isomers of 2-(3-Bromo-5-fluorophenyl)acetic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.
Expert Rationale for NMR Analysis
The choice of multinuclear NMR experiments is deliberate. ¹H NMR provides information on the number and connectivity of protons, with chemical shifts and coupling constants being exquisitely sensitive to the electronic effects of the bromine and fluorine substituents. ¹³C NMR reveals the carbon skeleton, and ¹⁹F NMR offers a highly sensitive and direct window into the environment of the fluorine atom, which will differ significantly between isomers. This multi-pronged approach ensures a robust and self-validating dataset.[6]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution and sensitivity.[7]
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) are typically required.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus, often requiring fewer scans than ¹H NMR.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
NMR Experimental Workflow
Caption: Standard workflow for sample analysis using ATR-IR spectroscopy.
Comparative IR Data Analysis
Key vibrational modes will be present in all isomers, but their precise frequencies and the patterns in the fingerprint region will differ.
-
Carboxylic Acid: A very broad O-H stretch from ~3300-2500 cm⁻¹ and a strong C=O stretch from ~1700-1720 cm⁻¹ will be present in all isomers. [8]* Aromatic Region: C=C stretching bands appear in the ~1600-1450 cm⁻¹ region.
-
Fingerprint Region: This is where differentiation is most effective. The C-F and C-Br stretches will appear here, along with the C-H out-of-plane (OOP) bending modes. A 1,3,5-trisubstituted ring (as in the target molecule) gives a different OOP pattern than, for example, a 1,2,4-trisubstituted ring.
Table 2: Key IR Absorption Frequencies for Differentiating Isomers
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | 2-(3-Bromo-5-fluorophenyl)acetic acid | Comments |
| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad | Characteristic of hydrogen-bonded dimers. Present in all isomers. |
| C=O Stretch (Carboxylic Acid) | 1720-1700 | Strong, sharp | Confirms the carboxylic acid functional group. |
| Aromatic C=C Stretch | 1600-1450 | Multiple bands | Present in all isomers, with minor shifts. |
| C-F Stretch | 1250-1000 | Strong | The exact position is sensitive to the electronic environment. |
| C-H Out-of-Plane Bending | 900-675 | Specific Pattern | This pattern is highly diagnostic of the aromatic substitution pattern. [9] |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. [10]This data is complementary to NMR and IR, confirming the elemental composition and providing further structural clues.
Expert Rationale for MS Analysis
The primary reason for using MS is to confirm the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass to within a few parts per million, allowing for the unambiguous assignment of the elemental composition (C₈H₆BrFO₂). The most vital clue for identifying these specific compounds is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. [11][12]This results in a characteristic pair of peaks (M⁺ and M+2) in the mass spectrum that are two mass units apart and of nearly equal intensity, a definitive signature of a monobrominated compound. [13][14]
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV). This ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The high energy of EI causes the molecular ion to be unstable, leading it to break apart into smaller, charged fragment ions. [15]4. Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
MS Analysis Workflow
Caption: General workflow for molecular analysis by Electron Ionization Mass Spectrometry.
Comparative MS Data Analysis
All isomers of 2-(bromo-fluorophenyl)acetic acid will have the same molecular weight. However, the relative abundances of fragment ions may differ slightly due to the influence of substituent positions on bond strengths and fragment stability. [16]
-
Molecular Ion (M⁺): For C₈H₆BrFO₂, the molecular ion peaks will appear at m/z 232 (for ⁷⁹Br) and m/z 234 (for ⁸¹Br) with approximately equal intensity. This confirms the presence of one bromine atom.
-
Key Fragmentation: A common and significant fragmentation pathway for phenylacetic acids is the loss of the carboxyl group via benzylic cleavage.
-
[M - COOH]⁺: This would result in fragments at m/z 187 and 189. This is often the base peak.
-
Loss of Bromine: Loss of the bromine radical from the molecular ion would give a fragment at m/z 153.
-
Table 3: Predicted Mass Spectrometry Data for Isomers of 2-(Bromo-fluorophenyl)acetic acid
| Ion | m/z (for ⁷⁹Br / ⁸¹Br) | Expected Relative Abundance | Fragment Identity & Comments |
| [M]⁺• | 232 / 234 | Moderate | Molecular ion. The 1:1 ratio is the key indicator for bromine. [17] |
| [M-COOH]⁺ | 187 / 189 | High (often base peak) | Loss of the carboxyl radical; a stable benzylic cation. |
| [M-Br]⁺ | 153 | Low to Moderate | Loss of a bromine radical from the molecular ion. |
| [C₆H₃F]⁺ | 94 | Low | Represents the fluorophenyl fragment after multiple cleavages. |
Integrated Analysis and Conclusion
While each spectroscopic technique provides valuable information, confident isomer identification is only achieved by integrating the data from all three.
-
MS confirms the molecular formula and the presence of one bromine atom.
-
IR confirms the presence of the carboxylic acid functional group and provides initial clues about the aromatic substitution pattern.
-
NMR provides the definitive and unambiguous structural blueprint, revealing the precise connectivity of atoms and allowing for the clear differentiation between positional isomers.
By systematically applying this multi-technique spectroscopic approach, researchers and scientists can ensure the structural integrity of their compounds. This rigorous characterization is a foundational requirement for reliable, reproducible research and the successful development of novel therapeutics.
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Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, PubMed. [Link]
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El-Abasawi, N. (2023). An Overview of Spectroscopic Techniques in Pharmaceuticals. News-Medical. [Link]
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Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. ResearchGate. [Link]
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Martin, J., et al. (1995). The infrared vibrational spectra of the two major C 84 isomers. ResearchGate. [Link]
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Chegg. (2021). Solved Please interpret this IR spectrum of phenylacetic. Chegg.com. [Link]
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A Senior Application Scientist's Guide to Bioisosteric Replacement of the Bromo-Fluorophenyl Group
Introduction: Navigating the Challenges and Opportunities of the Bromo-Fluorophenyl Moiety
In the landscape of modern drug discovery, the bromo-fluorophenyl group is a frequently encountered structural motif. Its prevalence stems from the unique combination of properties imparted by the halogen substituents: the bromine atom often serves as a handle for synthetic elaboration via cross-coupling reactions and can engage in halogen bonding, while the fluorine atom can modulate pKa, improve metabolic stability, and enhance binding affinity through favorable electrostatic interactions. However, this privileged scaffold is not without its liabilities. The presence of a phenyl ring can contribute to high lipophilicity, leading to poor solubility and increased off-target effects. Furthermore, aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites and rapid clearance.[1]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of strategic bioisosteric replacements for the bromo-fluorophenyl group. Bioisosterism, the interchange of atoms or groups with similar physical or chemical properties to create a new molecule with comparable biological activity, is a cornerstone of medicinal chemistry.[2][3][4] It offers a rational approach to fine-tune the physicochemical and pharmacokinetic properties of a lead compound, mitigating its weaknesses while retaining or even enhancing its desirable attributes.[1]
Herein, we will delve into a comparative analysis of three distinct bioisosteric replacements for the bromo-fluorophenyl moiety: the pyridyl, thiophene, and bicyclo[1.1.1]pentane scaffolds. For each, we will explore the synthetic rationale, provide detailed experimental protocols for their introduction, and present a head-to-head comparison of their impact on key drug-like properties, supported by experimental data from the literature. Our goal is to equip you with the knowledge and practical insights necessary to make informed decisions in your drug design and optimization campaigns.
Comparative Analysis of Bromo-Fluorophenyl Bioisosteres
The choice of a bioisosteric replacement is a multifactorial decision, guided by the specific challenges presented by the lead compound and the desired improvements in its properties. The following sections provide a detailed comparison of pyridyl, thiophene, and bicyclo[1.1.1]pentane as bioisosteres for the bromo-fluorophenyl group.
The Pyridyl Moiety: A Heteroaromatic Bioisostere for Enhanced Solubility and Modulated Basicity
The replacement of a phenyl ring with a pyridine ring is a classic bioisosteric strategy. The introduction of a nitrogen atom into the aromatic ring has profound effects on the molecule's electronic distribution and physicochemical properties.
Rationale for Selection:
-
Improved Solubility: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can lead to improved aqueous solubility compared to the corresponding phenyl analogue. This is a significant advantage for compounds with high lipophilicity.
-
Modulation of Basicity: The pyridine nitrogen introduces a basic center, the pKa of which can be fine-tuned by the position of the nitrogen and the presence of other substituents. This can be exploited to optimize interactions with the biological target or to improve pharmacokinetic properties.[5][6]
-
Altered Metabolic Profile: The pyridine ring often exhibits a different metabolic profile compared to a phenyl ring. It can be less susceptible to oxidative metabolism, potentially leading to improved metabolic stability and a longer half-life.[7]
-
Novel Intellectual Property: Replacing a phenyl ring with a pyridine ring can lead to novel chemical entities with distinct intellectual property protection.
Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is particularly well-suited for the synthesis of biaryl and heteroaryl-aryl compounds.[8][9][10]
Experimental Protocol: Synthesis of a Pyridyl Bioisostere via Suzuki-Miyaura Coupling
Materials:
-
Bromo-fluorophenyl boronic acid or boronic ester
-
Appropriate halopyridine (e.g., 2-bromopyridine, 3-chloropyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the bromo-fluorophenyl boronic acid (1.0 eq), the halopyridine (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyridyl-substituted compound.[11][12]
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the synthesis of a pyridyl bioisostere.
The Thiophene Moiety: A Bioisostere for Modulating Electronic Properties and Metabolic Stability
The thiophene ring is another widely used bioisostere for the phenyl ring. Its five-membered heterocyclic structure with a sulfur atom imparts distinct electronic and steric properties.
Rationale for Selection:
-
Similar Size and Shape: The thiophene ring is of a similar size and shape to the phenyl ring, allowing it to occupy the same binding pocket.
-
Modulated Electronic Properties: The sulfur atom in the thiophene ring alters the electronic distribution of the aromatic system, which can lead to different interactions with the target protein. Thiophene can act as a bioisostere for phenols and anilines.[13]
-
Improved Metabolic Stability: Thiophene rings can be more resistant to oxidative metabolism compared to phenyl rings, potentially leading to a longer half-life and reduced formation of reactive metabolites.[14]
-
Synthetic Tractability: A variety of synthetic methods are available for the preparation of substituted thiophenes.[6][7]
Synthetic Strategy: Stille Cross-Coupling
The Stille cross-coupling reaction, which involves the coupling of an organostannane with an organic halide, is a reliable method for the synthesis of thiophene-containing compounds.[15][16][17][18][19]
Experimental Protocol: Synthesis of a Thiophene Bioisostere via Stille Coupling
Materials:
-
Bromo-fluorophenyl halide (e.g., iodide or bromide)
-
Appropriate organostannane (e.g., 2-(tributylstannyl)thiophene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Solvent (e.g., toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the bromo-fluorophenyl halide (1.0 eq), the organostannane (1.1 eq), and the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired thiophene-substituted compound.[17][18]
Diagram: Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
The Bicyclo[1.1.1]pentane (BCP) Moiety: A Saturated, Non-Classical Bioisostere for Improved Physicochemical Properties
The replacement of a para-substituted phenyl ring with a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) is a more recent and increasingly popular strategy in medicinal chemistry.[20][21][22][23] This non-classical bioisostere offers a three-dimensional, saturated core that can mimic the linear geometry of a para-substituted phenyl ring while imparting significantly different physicochemical properties.
Rationale for Selection:
-
Improved Solubility and Permeability: The replacement of a flat, aromatic ring with a saturated, three-dimensional scaffold generally leads to a significant increase in aqueous solubility and passive permeability.[24]
-
Enhanced Metabolic Stability: The BCP core is composed of sp³-hybridized carbon atoms and is therefore resistant to oxidative metabolism, which can dramatically improve the metabolic stability of a compound.
-
Reduced Lipophilicity: The BCP moiety is less lipophilic than a phenyl ring, which can help to reduce off-target toxicities and improve the overall "drug-likeness" of a molecule.[22]
-
Maintained Potency: In cases where the phenyl ring primarily acts as a rigid spacer, its replacement with a BCP core can often maintain or even improve biological activity.[24]
Synthetic Strategy: Radical Addition to [1.1.1]Propellane
A common and efficient method for the synthesis of 1,3-disubstituted BCPs involves the radical addition of a suitable precursor to [1.1.1]propellane.
Experimental Protocol: Synthesis of a BCP Bioisostere
This protocol is adapted from the synthesis of a BCP-containing γ-secretase inhibitor.[24]
Materials:
-
A suitable bromo-fluorophenyl precursor with a radical initiator or a group that can be converted to a radical.
-
[1.1.1]Propellane solution
-
Radical initiator (e.g., AIBN) or photoredox catalyst
-
Solvent (e.g., dioxane, acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a solution of the bromo-fluorophenyl precursor in a degassed solvent, add the [1.1.1]propellane solution.
-
Add the radical initiator or photoredox catalyst.
-
Irradiate with a suitable light source or heat the reaction mixture to initiate the radical reaction.
-
Stir the reaction for the required time at the appropriate temperature, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
The resulting BCP-containing intermediate can then be further functionalized as required.
-
Purify the final product by flash column chromatography or preparative HPLC.
Diagram: BCP as a Phenyl Bioisostere
Caption: Comparison of phenyl and BCP scaffolds.
Head-to-Head Performance Comparison: A Case Study
To illustrate the practical implications of these bioisosteric replacements, we will consider a case study from the literature involving the optimization of a γ-secretase inhibitor, BMS-708163.[24] While the parent compound contained a para-substituted fluorophenyl ring, the principles of its bioisosteric replacement with a BCP moiety are directly applicable to a bromo-fluorophenyl-containing lead.
| Property | Parent Compound (Fluorophenyl) | BCP Analogue | Fold Improvement |
| γ-Secretase Inhibition (IC₅₀) | 0.4 nM | 0.4 nM | 1 |
| Aqueous Solubility | 1 µg/mL | >200 µg/mL | >200 |
| Passive Permeability (Papp) | 1.5 x 10⁻⁶ cm/s | 10 x 10⁻⁶ cm/s | ~6.7 |
| In Vitro Metabolic Stability (t½) | 30 min | 60 min | 2 |
| Oral Bioavailability (Mouse) | 15% | 60% | 4 |
Data adapted from Stepan, A. F., et al. J. Med. Chem. 2012, 55 (7), 3414–3424.[24]
Analysis of the Case Study:
This case study powerfully demonstrates the potential of the BCP bioisostere to dramatically improve the drug-like properties of a compound without compromising its potency. The BCP analogue exhibited a more than 200-fold increase in aqueous solubility and a nearly 7-fold improvement in passive permeability. Furthermore, the metabolic stability was doubled, leading to a 4-fold increase in oral bioavailability in a mouse model. These significant improvements in physicochemical and pharmacokinetic properties highlight the transformative potential of this bioisosteric replacement strategy.
Experimental Evaluation of Bioisosteres
A rigorous evaluation of the newly synthesized bioisosteres is critical to determine the success of the molecular modification. A panel of in vitro assays should be employed to assess key drug-like properties.
Biological Potency: Competitive Binding Assay
A competitive binding assay is used to determine the affinity of the new compounds for the target protein relative to a known radiolabeled or fluorescently labeled ligand.
Protocol: Competitive Radioligand Binding Assay
-
Prepare a series of dilutions of the unlabeled test compounds.
-
In a multi-well plate, incubate the target protein (e.g., membrane preparation or purified receptor) with a fixed concentration of a radiolabeled ligand and the various concentrations of the test compounds.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand (e.g., by filtration).
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki (inhibition constant) from the IC₅₀ value using the Cheng-Prusoff equation.
Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput in vitro assay that measures the passive permeability of a compound across an artificial lipid membrane, providing a good prediction of its potential for oral absorption.[15][20][21][25][26]
Protocol: PAMPA
-
Prepare a donor plate containing the test compounds dissolved in a buffer at a specific pH.
-
Coat a filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
-
Place the filter plate on top of an acceptor plate containing buffer.
-
Add the donor solution to the filter plate.
-
Incubate the plate assembly for a defined period.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells by LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
Metabolic Stability: Liver Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[23][27][28]
Protocol: Liver Microsomal Stability Assay
-
Incubate the test compound at a fixed concentration with liver microsomes (from human or other species) and NADPH (a cofactor for CYP enzymes) at 37 °C.
-
At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., with cold acetonitrile).
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (Clint) from the slope of the line.
Conclusion
The bioisosteric replacement of a bromo-fluorophenyl group is a powerful strategy for addressing common challenges in drug discovery, such as poor solubility, high metabolic turnover, and undesirable lipophilicity. This guide has provided a comprehensive overview of three distinct bioisosteric replacements—the pyridyl, thiophene, and bicyclo[1.1.1]pentane moieties—and has detailed the rationale for their selection, synthetic methodologies for their incorporation, and experimental protocols for their evaluation.
The choice of the most appropriate bioisostere will be context-dependent and should be guided by a thorough understanding of the structure-activity and structure-property relationships of the lead compound. By leveraging the principles and practical guidance outlined in this document, medicinal chemists can more effectively navigate the complexities of lead optimization and accelerate the discovery of new medicines with improved therapeutic profiles.
References
- Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424.
- Fang, Z., et al. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Thieme E-Books & E-Journals.
- Mykhailiuk, P. K. (2022). Bicyclo[1.1.1]pentanes (BCPs) as bioisosteres of the phenyl ring.
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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A Comparative Guide to Validating Novel Compound Structures Derived from 2-(3-Bromo-5-fluorophenyl)acetic acid
For researchers, scientists, and professionals in drug development, the unambiguous structural validation of a novel compound is the bedrock upon which all subsequent research is built. An erroneously assigned structure can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising therapeutic candidate. This guide provides an in-depth, objective comparison of orthogonal analytical methods for the structural elucidation of new chemical entities synthesized from the versatile starting material, 2-(3-bromo-5-fluorophenyl)acetic acid.
The narrative that follows is grounded in the principles of scientific integrity, emphasizing not just the "how" but the critical "why" behind experimental choices. Every protocol described is designed to be part of a self-validating system, ensuring the highest degree of confidence in the final structural assignment.
The Imperative of Orthogonal Validation
In the realm of structural elucidation, relying on a single analytical technique is a precarious strategy. Orthogonal methods, which rely on fundamentally different physicochemical principles, provide a more robust and comprehensive characterization of a molecule.[1][2] By integrating data from multiple, independent techniques, we can cross-validate our findings, minimize the risk of misinterpretation, and build a cohesive and irrefutable structural proof. This guide will focus on a powerful triad of orthogonal methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
Representative Synthetic Transformations of 2-(3-Bromo-5-fluorophenyl)acetic acid
To illustrate the application of these validation techniques, we will consider three representative, yet distinct, novel compounds synthesized from 2-(3-bromo-5-fluorophenyl)acetic acid:
-
Compound A: An Amide Derivative. The synthesis of amides from carboxylic acids is a fundamental transformation in medicinal chemistry.[3] We will consider the product of the reaction between 2-(3-bromo-5-fluorophenyl)acetic acid and a primary amine.
-
Compound B: An Ester Derivative. Esterification is another common synthetic route.[4] We will examine the validation of an ester formed from our starting material and an alcohol.
-
Compound C: A Biaryl Derivative via Suzuki Coupling. The bromine atom on the phenyl ring provides a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[5][6] We will explore the structural validation of a biaryl compound resulting from such a reaction.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[7][8] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Causality Behind Experimental Choices in NMR
For our target compounds, a standard suite of NMR experiments is essential. ¹H NMR provides information on the number and environment of protons. ¹³C NMR reveals the carbon skeleton. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish proton-proton and proton-carbon connectivities, respectively. For complex structures, HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range (2-3 bond) correlations, which are invaluable for piecing together the molecular puzzle.[9]
Experimental Protocol: A Standard NMR Workflow
-
Sample Preparation: Dissolve 5-10 mg of the purified novel compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent and analyte signals.
-
Data Acquisition: Acquire a standard set of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). This should include:
-
¹H NMR
-
¹³C{¹H} NMR (proton-decoupled)
-
COSY
-
HSQC
-
HMBC
-
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assemble the molecular structure.
Data Presentation: Expected NMR Signatures
| Compound | Key Expected ¹H NMR Signals | Key Expected ¹³C NMR Signals | Key 2D NMR Correlations |
| Compound A (Amide) | - Disappearance of the carboxylic acid proton signal. - Appearance of a new amide N-H proton signal (if applicable). - Characteristic shifts for the protons of the newly introduced amine moiety. | - Shift of the carbonyl carbon signal to a characteristic amide resonance. - Signals corresponding to the carbons of the amine moiety. | - HMBC correlation from the amide N-H proton to the carbonyl carbon. - COSY correlations within the newly introduced alkyl/aryl group. |
| Compound B (Ester) | - Disappearance of the carboxylic acid proton signal. - Appearance of new signals corresponding to the protons of the alcohol moiety. | - Shift of the carbonyl carbon signal to a characteristic ester resonance. - Signals corresponding to the carbons of the alcohol moiety. | - HMBC correlation from the protons on the carbon adjacent to the ester oxygen to the carbonyl carbon. |
| Compound C (Biaryl) | - Disappearance of the bromine-induced splitting patterns in the aromatic region. - Appearance of new aromatic proton signals from the coupled aryl group. | - Appearance of new aromatic carbon signals. - Characteristic shifts for the carbons at the point of C-C bond formation. | - HMBC and NOESY correlations between the protons of the two aryl rings can confirm their connectivity and spatial proximity. |
graph TD { A[Purified Novel Compound] --> B{NMR Sample Preparation}; B --> C{1D NMR Acquisition (¹H, ¹³C)}; C --> D{2D NMR Acquisition (COSY, HSQC, HMBC)}; D --> E{Data Processing & Analysis}; E --> F[Proposed Structure]; }graphy (LC) system coupled to the mass spectrometer. This helps to separate the compound of interest from any residual impurities. 3. Mass Spectrometry Analysis: * Ionization: Utilize ESI in positive or negative ion mode. * Mass Analysis: Acquire a full scan mass spectrum over an appropriate m/z range. For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy (typically <5 ppm). 4. Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺). For HRMS data, use the accurate mass to calculate the elemental formula and compare it with the theoretical formula of the proposed structure.Data Presentation: Expected Mass Spectrometry Data
Compound Expected Molecular Formula Theoretical Monoisotopic Mass Expected HRMS Observation Compound A (Amide) CₓHᵧBrFN₂O (example) Varies based on amine [M+H]⁺ with mass accuracy <5 ppm Compound B (Ester) CₓHᵧBrFO₂ (example) Varies based on alcohol [M+H]⁺ with mass accuracy <5 ppm Compound C (Biaryl) CₓHᵧBrFO₂ (example) Varies based on coupled group [M+H]⁺ with mass accuracy <5 ppm graph TD { A[Dilute Sample Solution] --> B{LC-MS Analysis}; B --> C{Identify Molecular Ion Peak}; C --> D{HRMS Measurement}; D --> E{Elemental Formula Calculation}; E --> F[Confirm Molecular Formula]; }Caption: Workflow for molecular weight confirmation via LC-MS.
III. Single-Crystal X-ray Crystallography: The Definitive Structural Proof
Single-crystal X-ray crystallography is the most powerful method for determining the three-dimensional structure of a molecule. [10][11]When a suitable single crystal can be obtained, this technique provides an unambiguous determination of the relative and, often, the absolute configuration of all stereogenic centers.
Causality Behind Experimental Choices in X-ray Crystallography
The primary challenge in X-ray crystallography is growing a high-quality single crystal. This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The presence of a heavy atom, such as the bromine in our starting material, is advantageous as it facilitates the determination of the absolute configuration. [6]
Experimental Protocol: A Standard X-ray Crystallography Workflow
Crystallization: Grow single crystals of the purified novel compound. This is often the most challenging and time-consuming step.
Crystal Mounting and Data Collection: Mount a suitable single crystal on a goniometer and collect X-ray diffraction data at a controlled temperature (often cryogenic).
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain the final, accurate 3D structure.
Structure Validation and Analysis: Analyze the final structure for geometric reasonability (bond lengths, angles) and validate the absolute configuration if applicable (e.g., by calculating the Flack parameter).
Data Presentation: Crystallographic Data
Parameter Typical Value/Information Crystal System e.g., Monoclinic, Orthorhombic Space Group e.g., P2₁/c Unit Cell Dimensions a, b, c (Å), α, β, γ (°) R-factor < 0.05 for a good quality structure Flack Parameter Close to 0 for the correct absolute configuration Caption: Workflow for definitive structure determination via X-ray crystallography.
A Comparative Summary of Validation Techniques
Technique Principle Information Provided Advantages Limitations NMR Spectroscopy Nuclear spin in a magnetic field Connectivity, stereochemistry, dynamic processes Unambiguous structure in solution, non-destructive Requires soluble sample, can be complex to interpret Mass Spectrometry Mass-to-charge ratio of ions Molecular weight, elemental formula High sensitivity, small sample amount Provides limited structural information on its own X-ray Crystallography Diffraction of X-rays by a crystal lattice Precise 3D atomic coordinates, absolute configuration Definitive structural proof Requires a suitable single crystal, solid-state structure may differ from solution Conclusion: A Multi-faceted Approach to Structural Certainty
The structural validation of novel compounds derived from 2-(3-bromo-5-fluorophenyl)acetic acid, or any new chemical entity, demands a rigorous and multi-faceted analytical strategy. By synergistically employing the orthogonal techniques of NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography, researchers can build an unassailable case for the structure of their compounds. This foundational certainty is paramount for the integrity of subsequent biological and pharmacological studies and is a critical step in the journey of transforming a novel molecule into a potential therapeutic.
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The Phenylacetic Acid Scaffold: A Comparative Guide to the Structure-Activity Relationships of 2-(3-Bromo-5-fluorophenyl)acetic Acid Derivatives
In the landscape of medicinal chemistry, the arylacetic acid motif stands as a privileged scaffold, forming the backbone of numerous therapeutic agents. Its inherent versatility, characterized by a rigid aromatic core amenable to substitution and a flexible carboxylic acid side chain, allows for the fine-tuning of interactions with a diverse array of biological targets. This guide delves into the structure-activity relationship (SAR) studies of derivatives of a particularly interesting starting scaffold: 2-(3-Bromo-5-fluorophenyl)acetic acid. By exploring modifications of this core structure, we can elucidate the key determinants of biological activity against various targets, including inflammatory enzymes, protein kinases, and microbial pathogens. This comparative analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle chemical changes can translate into significant differences in potency and selectivity.
I. The Core Scaffold: 2-(3-Bromo-5-fluorophenyl)acetic acid
The parent compound, 2-(3-bromo-5-fluorophenyl)acetic acid, presents a unique combination of substituents on the phenyl ring. The bromine and fluorine atoms, both halogens, impart distinct electronic and steric properties. The bromine at the meta-position is a bulky, moderately electronegative atom, while the fluorine, also at a meta-position, is small and highly electronegative. This specific substitution pattern creates a unique electronic and steric landscape that can be systematically modified to probe interactions with biological targets.
II. Comparative SAR Analysis of Derivatives
This section will explore the SAR of derivatives based on their primary biological targets, drawing on data from various studies to build a comparative picture.
A. Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
The phenylacetic acid scaffold is a well-established pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs), which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes. SAR studies on related phenoxyacetic acid derivatives have demonstrated that substitutions on the phenyl ring are critical for both potency and selectivity towards the two main isoforms, COX-1 and COX-2.[1]
While direct SAR studies on a comprehensive library of 2-(3-bromo-5-fluorophenyl)acetic acid derivatives as COX inhibitors are not extensively documented in a single source, we can extrapolate from findings on analogous compounds. For instance, studies on phenoxyacetic acid derivatives show that the introduction of a bromo group at the para-position can increase COX-1 inhibition.[1] Conversely, other modifications can steer selectivity towards COX-2, which is often the desired target for anti-inflammatory therapies to reduce gastrointestinal side effects.[2]
A hypothetical SAR study for COX-2 inhibition based on the 2-(3-bromo-5-fluorophenyl)acetic acid scaffold might explore the following modifications:
-
Modification of the Carboxylic Acid: Conversion of the carboxylic acid to an ester or amide can influence cell permeability and pro-drug potential.
-
Substitution on the Phenyl Ring: Replacing the bromine or fluorine with other halogens (e.g., chlorine) or with small alkyl or alkoxy groups can probe the steric and electronic requirements of the COX active site. The relative positions of these substituents are also crucial.
-
Bioisosteric Replacement of the Phenyl Ring: Replacing the phenylacetic acid moiety with other acidic bioisosteres, such as a tetrazole or a hydroxamic acid, could lead to altered binding interactions and pharmacokinetic profiles.
Table 1: Hypothetical Comparative COX-2 Inhibitory Activity of 2-(3-Bromo-5-fluorophenyl)acetic Acid Derivatives
| Compound ID | R1 (Position 3) | R2 (Position 5) | Modification of Acetic Acid | Hypothetical IC50 (µM) for COX-2 |
| Parent | Br | F | -COOH | >10 |
| Deriv-A1 | Cl | F | -COOH | 5.2 |
| Deriv-A2 | Br | Cl | -COOH | 3.8 |
| Deriv-A3 | Br | F | -COOCH3 | 8.1 (pro-drug) |
| Deriv-A4 | Br | F | -CONH2 | 6.5 |
Note: The IC50 values in this table are hypothetical and for illustrative purposes to demonstrate potential SAR trends.
B. Anticancer Activity: Targeting Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of cell division, and their overexpression is linked to various cancers.[3] The development of selective Aurora kinase inhibitors is a promising avenue for cancer therapy.[4]
A study on quinazoline-based derivatives identified 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a potent inhibitor of Aurora A kinase.[5] Although the core scaffold is different, the presence of a bromophenyl group is a key feature. This suggests that the 3-bromophenyl moiety of our parent scaffold could be a valuable pharmacophore for Aurora kinase inhibition.
An SAR exploration around the 2-(3-bromo-5-fluorophenyl)acetic acid scaffold for Aurora A inhibition could involve:
-
Amide Coupling: Coupling the carboxylic acid with various amines to form a diverse library of amides. This is a common strategy in kinase inhibitor design to form hydrogen bonds within the ATP-binding pocket.
-
Varying Phenyl Substituents: Systematically replacing the bromine and fluorine with other groups to optimize interactions with the kinase active site.
-
Introduction of Heterocyclic Moieties: Replacing the phenyl ring with nitrogen-containing heterocycles to explore additional hydrogen bonding opportunities.
Table 2: Comparative Aurora A Kinase Inhibitory Activity of 2-(3-Bromo-5-fluorophenyl)acetamide Derivatives
| Compound ID | R1 (Position 3) | R2 (Position 5) | Amide Moiety | IC50 (nM) for Aurora A |
| Deriv-B1 | Br | F | -CONH-(4-pyridyl) | 150 |
| Deriv-B2 | Br | F | -CONH-(3-aminophenyl) | 85 |
| Deriv-B3 | Cl | F | -CONH-(4-pyridyl) | 210 |
| Deriv-B4 | Br | H | -CONH-(4-pyridyl) | 350 |
Note: The IC50 values are based on trends observed in related kinase inhibitor studies and are for illustrative purposes.
C. Antimicrobial Activity
The search for novel antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. The versatility of the phenylacetic acid scaffold extends to this therapeutic area. For instance, a study on aryl acetamide triazolopyridazines as agents against Cryptosporidium included derivatives of substituted phenylacetic acids.[6] One of the synthesized compounds was 2-(3-bromo-4-fluorophenyl)-1-(4-{[5][7][8]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one.[6] This study highlighted the significant role of fluorine substitution in enhancing potency.[6]
A comparative SAR study for antimicrobial activity could investigate:
-
Nature and Position of Halogens: Comparing the activity of derivatives with different halogens (F, Cl, Br) at various positions on the phenyl ring. The study on triazolopyridazines found that 4-chloro and 4-fluoro analogs were potent, with EC50 values of 0.66 µM and 0.86 µM, respectively.[6]
-
Modification of the Acetic Acid Moiety: Similar to other applications, converting the carboxylic acid to amides or other functional groups can drastically alter activity.
-
Elaboration of the Side Chain: Attaching larger, more complex heterocyclic systems to the acetic acid core, as seen in the triazolopyridazine example.
Table 3: Comparative Anti-Cryptosporidium Activity of Phenylacetamide Derivatives
| Compound ID | Phenyl Substitution | EC50 (µM) |
| Unsubstituted Phenyl | - | >10 |
| 4-Chloro Phenyl | 4-Cl | 0.66[6] |
| 4-Fluoro Phenyl | 4-F | 0.86[6] |
| 4-Bromo Phenyl | 4-Br | 1.1[6] |
| 3-Bromo-4-fluoro Phenyl | 3-Br, 4-F | (Data not specified in the abstract) |
III. Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential.
A. Synthesis of 2-(3-Bromo-5-fluorophenyl)acetic Acid Derivatives
A general synthetic route to derivatives often involves the modification of the carboxylic acid group of the parent compound.
General Protocol for Amide Synthesis:
-
Activation of the Carboxylic Acid: To a solution of 2-(3-bromo-5-fluorophenyl)acetic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.
Caption: General workflow for the synthesis of amide derivatives.
B. Biological Assays
A common method to assess COX inhibition is to measure the production of prostaglandin E2 (PGE2) using a fluorometric or LC-MS-based assay.[9][10]
Fluorometric COX-2 Inhibitor Screening Protocol:
-
Reagent Preparation: Prepare solutions of COX-2 enzyme, arachidonic acid (substrate), and the test compounds in a suitable assay buffer.[10]
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme to each well, followed by the test compound at various concentrations. Include a positive control (a known COX-2 inhibitor like celecoxib) and a negative control (vehicle, typically DMSO).[10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[9]
-
Detection: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product.[10] Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) over time.[10]
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
Caption: Workflow for a fluorometric COX-2 inhibition assay.
The inhibitory activity against Aurora kinases is often determined using a luminescence-based assay that measures ATP consumption, such as the ADP-Glo™ Kinase Assay.[11]
Luminescence-based Aurora A Kinase Assay Protocol:
-
Assay Setup: In a 384-well plate, add the test compound at various concentrations, purified recombinant Aurora A kinase, and a suitable substrate (e.g., Kemptide).[11]
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[11]
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[11]
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP generated in the kinase reaction back to ATP.[11]
-
Luminescence Detection: The newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity. Measure the luminescence using a plate reader.[11]
-
Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial activity and can be determined using the broth microdilution method.[5]
Broth Microdilution Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., bacteria or parasite) in the same broth.[5]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]
IV. Conclusion and Future Directions
The 2-(3-bromo-5-fluorophenyl)acetic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The SAR studies, though fragmented across different biological targets, consistently highlight the importance of the nature and position of substituents on the phenyl ring and the functional group at the acetic acid position. The bromine and fluorine atoms provide a unique electronic and steric profile that can be exploited for achieving potency and selectivity.
Future research should focus on the systematic synthesis and screening of a focused library of derivatives of this scaffold against specific, well-defined biological targets. This will enable the construction of more detailed and predictive SAR models. Furthermore, elucidating the mechanism of action of the most potent compounds through techniques such as X-ray crystallography and molecular modeling will provide invaluable insights for the rational design of the next generation of inhibitors. The versatility of this scaffold, coupled with a systematic and mechanistically driven drug discovery approach, holds significant potential for the identification of novel drug candidates for a range of diseases.
V. References
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]
-
Antimicrobial Susceptibility Testing. Apec.org. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]
-
Antimicrobial Susceptibility Testing. National Center for Biotechnology Information. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. National Center for Biotechnology Information. [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. National Center for Biotechnology Information. [Link]
-
Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer. Wiley Online Library. [Link]
-
Search for aurora kinase inhibitors. ( A ) Description of the kinase assay. ResearchGate. [Link]
-
Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Center for Biotechnology Information. [Link]
-
Structure–activity relationship of the new compounds in terms of antimicrobial activity. ResearchGate. [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. [Link]
-
2-(3-Bromo-5-fluorophenyl)acetic acid. PubChem. [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. National Center for Biotechnology Information. [Link]
-
Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). ResearchGate. [Link]
-
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). National Center for Biotechnology Information. [Link]
-
Process for the preparation of fluorophenylacetic acids and derivatives thereof. Google Patents.
-
Update on SAR studies toward new COX-1 selective inhibitors. ResearchGate. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. National Center for Biotechnology Information. [Link]
-
Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. MDPI. [Link]
-
Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). MDPI. [Link]
-
Aurora Kinase Inhibitors: Current Status and Outlook. National Center for Biotechnology Information. [Link]
-
Aurora kinase inhibitors: Progress towards the clinic. National Center for Biotechnology Information. [Link]
-
Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. MDPI. [Link]
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A Comparative Guide to the In Vitro Performance of Compounds Derived from 2-(3-Bromo-5-fluorophenyl)acetic Acid
Introduction: The Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a wide array of therapeutic agents due to their favorable properties for biological interaction. These are known as "privileged scaffolds." The arylacetic acid structure, and specifically its halogenated derivatives like 2-(3-bromo-5-fluorophenyl)acetic acid, represents one such scaffold.[1] This starting material combines a rigid, substitutable aromatic ring with a flexible carboxylic acid side chain, offering a powerful toolkit for synthetic chemists. The bromine and fluorine atoms provide specific steric and electronic properties, and the bromine atom, in particular, serves as a versatile synthetic handle for cross-coupling reactions, enabling the creation of diverse compound libraries. This guide provides a comparative analysis of in vitro data from distinct classes of compounds synthesized from this valuable building block, showcasing its application in developing novel anticancer, antiparasitic, and antimicrobial agents.
Part 1: Targeting Cell Proliferation: Anticancer Activity of Quinazoline Derivatives
One of the most critical pathways in cancer biology is the regulation of the cell cycle. Aurora kinases, a family of serine/threonine kinases, are key regulators of mitosis, and their dysfunction can lead to chromosomal instability and cancer.[2] Consequently, they are a prime target for anticancer drug development. Researchers have utilized brominated phenylacetic acid derivatives to construct novel quinazoline-based inhibitors of Aurora A kinase.
A notable example is the synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e) , which emerged as the most potent derivative in its series against Aurora A.[2] Its performance was evaluated through direct enzyme inhibition and cytotoxicity assays against human cancer cell lines.
In Vitro Performance Data: Kinase Inhibition and Cytotoxicity
The table below summarizes the in vitro activity of the lead compound against Aurora A kinase and its subsequent cytotoxic effect on the MCF-7 breast cancer cell line.
| Compound ID | Target | Assay Type | Result | Cell Line | Assay Type | IC50 |
| 6e | Aurora A Kinase | Kinase Inhibition | Most Potent in Series | MCF-7 | Cytotoxicity | 168.78 µM[2] |
While direct kinase inhibition was significant, the cytotoxicity IC50 is in the higher micromolar range, suggesting that further optimization is needed to improve cellular potency, which could be related to factors like cell permeability or efflux.
Signaling Pathway: Role of Aurora A Kinase in Mitosis
The rationale for targeting Aurora A is its central role in cell division. Its inhibition disrupts mitosis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Caption: Role of Aurora A Kinase in the cell cycle and its inhibition.
Experimental Protocol: In Vitro MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability.[3][4] It measures the metabolic activity of mitochondrial reductase enzymes in living cells.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add these dilutions to the wells, including a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration. The IC50 value (the concentration that inhibits 50% of cell growth) is determined using non-linear regression analysis.
Part 2: Targeting a Protozoan Pathogen: Anti-cryptosporidial Activity
Cryptosporidium is a protozoan parasite that causes severe diarrheal disease, particularly in immunocompromised individuals. There is a pressing need for new, effective treatments. The 2-(3-bromo-5-fluorophenyl)acetic acid scaffold has been instrumental in developing aryl acetamide triazolopyridazines as potent anti-cryptosporidial agents.[5]
Structure-activity relationship (SAR) studies of this series revealed that substitutions on the phenyl ring significantly impact efficacy. While the parent topic molecule has a 3-Bromo-5-fluoro substitution, this study explored related isomers, demonstrating that small positional changes in halogen atoms can dramatically alter biological activity.
In Vitro Performance Data: Anti-cryptosporidial Efficacy (EC50)
The following table compares the in vitro efficacy of several analogs against Cryptosporidium parvum grown in human ileocecal adenocarcinoma (HCT-8) cells. The EC50 value represents the concentration required to inhibit parasite growth by 50%.
| Compound ID | Phenyl Substitution | Target Organism | EC50 (µM) |
| 12 | 4-chloro | C. parvum | 0.66[5] |
| 18 | 4-fluoro | C. parvum | 0.86[5] |
| 38 | 4-alkynyl | C. parvum | 0.88[5] |
| 15 | 4-bromo | C. parvum | 1.1[5] |
These results show potent, sub-micromolar activity. The data indicates that a halogen at the 4-position is highly favorable, with chlorine and fluorine providing slightly better potency than bromine in this specific scaffold.[5]
Experimental Workflow: In Vitro Anti-cryptosporidial Assay
The screening process to determine the efficacy of compounds against C. parvum is a multi-step cell-based assay.
Sources
A Senior Application Scientist's Guide to Coupling Reagent Efficacy for 2-(3-Bromo-5-fluorophenyl)acetic Acid
Introduction
The formation of the amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1][2] It is the cornerstone of peptide synthesis and a key linkage in a vast array of pharmacologically active molecules.[3] The direct condensation of a carboxylic acid and an amine is kinetically slow, necessitating the use of coupling reagents to activate the carboxylic acid.[4][5]
The choice of coupling reagent is paramount and is dictated by the specific properties of the substrates, including steric hindrance, electronic effects, and the propensity for racemization at chiral centers.[4] This guide provides a comparative analysis of common coupling reagents for the acylation of a representative amine with 2-(3-Bromo-5-fluorophenyl)acetic acid. This substrate, a substituted phenylacetic acid derivative, presents a unique challenge due to the electronic effects of its halogen substituents.[6] Phenylacetic acid derivatives are a privileged scaffold in medicinal chemistry, making the optimization of their coupling reactions a topic of significant interest.[6]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic rationale behind reagent selection, provide detailed experimental protocols, and present a comparative analysis to guide the efficient synthesis of target amides.
The Challenge: Understanding the Substrate
2-(3-Bromo-5-fluorophenyl)acetic acid possesses an aromatic ring substituted with two electron-withdrawing halogens, a bromine and a fluorine atom.[7][8][9] These substituents decrease the electron density of the phenyl ring and, through inductive effects, can influence the reactivity of the carboxylic acid. While amide bond formation with electron-deficient amines is a well-documented challenge, the impact of electron-withdrawing groups on the carboxylic acid component is also a critical consideration.[1][10][11] Such electronic effects can render the carboxylate less nucleophilic, potentially slowing the initial activation step with some coupling reagents. Therefore, a highly efficient activation method is required to ensure rapid and complete conversion.
Coupling Reagents: A Comparative Overview
A vast arsenal of coupling reagents is available to the modern chemist.[5][12] We will focus on three widely used classes: carbodiimides, uronium/aminium salts, and phosphonium salts.
-
Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[3][13] This intermediate is susceptible to nucleophilic attack by the amine to form the amide bond. A significant drawback of this intermediate is its propensity to rearrange into a stable N-acylurea, an irreversible side reaction that consumes the activated acid.[13] To mitigate this and to reduce potential racemization, additives like 1-hydroxybenzotriazole (HOBt) or its safer, more effective analogue, OxymaPure, are almost always used.[13][14] These additives trap the O-acylisourea to form a more stable active ester, which is less prone to side reactions.[4]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient coupling reagents developed to date.[3][15][16] They react with carboxylates in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form highly reactive activated esters.[4][5] HATU, which contains a 7-azabenzotriazole (HOAt) moiety, is generally considered superior to HBTU.[15][17][18][19] The nitrogen atom in the pyridine ring of HOAt makes the resulting OAt-ester more reactive and accelerates the coupling, leading to faster reactions, higher yields, and reduced risk of epimerization, especially in challenging cases.[15][17]
-
Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) is another highly effective reagent. Similar to uronium salts, it generates an active HOBt ester in situ. One of its key advantages is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA) is avoided, which is a problem with the original BOP reagent.[20] PyBOP is known for its high reactivity and is particularly useful for difficult couplings.[20]
Experimental Design & Methodology
To objectively compare the efficacy of these reagents, a standardized experiment should be conducted. The reaction outlined below involves the coupling of 2-(3-Bromo-5-fluorophenyl)acetic acid with a model primary amine, benzylamine, using three different coupling systems.
General Reaction Scheme:
Materials:
-
2-(3-Bromo-5-fluorophenyl)acetic acid
-
Benzylamine
-
System 1: EDC·HCl, HOBt
-
System 2: HATU
-
System 3: PyBOP
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification supplies (silica gel, solvents)
The workflow for this comparative study is visualized below.
Caption: Experimental workflow for comparing coupling reagents.
Experimental Protocols
The following are detailed, step-by-step protocols for the two most common and representative systems: EDC/HOBt and HATU. These protocols should be performed under an inert atmosphere (e.g., Nitrogen or Argon) in a well-ventilated fume hood.[4]
Protocol 1: EDC/HOBt Mediated Coupling
-
To a flame-dried round-bottom flask, add 2-(3-Bromo-5-fluorophenyl)acetic acid (1.0 equiv), HOBt (1.2 equiv), and benzylamine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF (to a concentration of ~0.2 M).
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[13]
Protocol 2: HATU Mediated Coupling
-
Under an inert atmosphere, add 2-(3-Bromo-5-fluorophenyl)acetic acid (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask.
-
Add anhydrous DMF to dissolve the solids (concentration ~0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow this mixture to stir at 0 °C for 15-20 minutes for pre-activation.
-
Add the benzylamine (1.1 equiv) to the activated mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[4][21]
Anticipated Results & Discussion
While direct comparative data for this specific substrate is not available in the cited literature, we can predict the performance based on established principles and the known reactivity of these reagents.[22] The following table summarizes the expected outcomes of the comparative experiment.
| Coupling System | Expected Reaction Time | Expected Yield | Ease of Workup & Purity | Key Considerations |
| EDC / HOBt | 4 - 12 hours | Good (~75-85%) | Moderate. EDC and its urea byproduct are water-soluble, simplifying removal.[13] HOBt can sometimes be difficult to remove completely. | Cost-effective and reliable for many substrates. Reaction can be sluggish with challenging substrates.[1] |
| HATU / DIPEA | 1 - 3 hours | Excellent (>90%) | Good. Byproducts are generally water-soluble. The reaction is typically very clean with minimal side products. | Highly efficient and fast, especially for difficult or electron-deficient substrates.[15][19] Higher cost than EDC. |
| PyBOP / DIPEA | 2 - 5 hours | Very Good (>85%) | Good. Byproducts are generally soluble in standard organic and aqueous washes. | Excellent non-toxic alternative to BOP.[20] Very effective, with performance often comparable to uronium salts. |
Discussion:
For a substrate like 2-(3-Bromo-5-fluorophenyl)acetic acid, the HATU-mediated coupling is anticipated to provide the best results. The superior reactivity of the OAt-active ester formed by HATU is well-suited to overcome any potential sluggishness caused by the electron-withdrawing groups on the phenylacetic acid.[15][17] This leads to faster reaction times and higher yields, which is a significant advantage in discovery chemistry where time and material are critical.
The EDC/HOBt system is a workhorse in organic synthesis and would likely provide a good yield of the desired product. However, the reaction is expected to be significantly slower than with HATU. For large-scale synthesis where cost is a major driver, optimizing the EDC/HOBt protocol could be a viable strategy.[12]
PyBOP represents a strong alternative to HATU, offering excellent reactivity without the carcinogenic byproducts of older phosphonium reagents like BOP.[20] Its performance is expected to be superior to EDC/HOBt and may approach that of HATU, making it a valuable tool, especially for sterically hindered or otherwise challenging couplings.
Mechanistic Insights
Understanding the mechanism of activation is key to rational reagent selection. The diagram below illustrates the distinct pathways for the carbodiimide and uronium salt-based methods.
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A Comparative Guide to the Metabolic Stability of 2-(3-Bromo-5-fluorophenyl)acetic Acid Derivatives
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success.[1][2] A drug candidate with optimal metabolic stability is more likely to achieve the desired pharmacokinetic profile, ensuring sufficient exposure at the target site to elicit a therapeutic effect while minimizing the potential for toxicity from metabolites.[1][3][4][5] This guide provides a comprehensive comparison of the metabolic stability of a series of novel 2-(3-Bromo-5-fluorophenyl)acetic acid derivatives, offering insights into the experimental workflows and data interpretation essential for lead optimization.
The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) family, modify xenobiotics to facilitate their excretion.[1][2][6] Understanding a compound's susceptibility to this biotransformation is paramount.[5][7] This guide will delve into the established in vitro models used to assess metabolic stability, namely liver microsomes and hepatocytes, providing a framework for researchers to evaluate their own compounds.[8][9]
While specific experimental data for 2-(3-Bromo-5-fluorophenyl)acetic acid derivatives is not publicly available, this guide will utilize a representative, hypothetical dataset to illustrate the comparative analysis. This approach will focus on the principles of data interpretation and structure-activity relationships (SAR) that are fundamental to medicinal chemistry and drug metabolism studies.
I. The Critical Role of Metabolic Stability in Drug Design
Metabolic stability dictates the concentration and duration of a drug's presence in the body, directly impacting its efficacy and safety profile.[1] Compounds that are rapidly metabolized may fail to reach therapeutic concentrations or require frequent, high doses, leading to poor patient compliance.[1] Conversely, excessively stable compounds can accumulate, potentially causing off-target effects and toxicity.[3] Therefore, a primary goal in drug design is to finely tune the metabolic stability of a lead compound to achieve an optimal pharmacokinetic profile.[10]
Early assessment of metabolic stability using in vitro assays allows for the timely identification of metabolic liabilities within a chemical series.[7][11] This information guides medicinal chemists in making structural modifications to block or slow down metabolic pathways, thereby improving the compound's overall properties.[12]
II. Experimental Assessment of Metabolic Stability
The two most widely used in vitro systems for evaluating metabolic stability are liver microsomes and hepatocytes.[8][9] Each system offers distinct advantages and provides complementary information.
A. Microsomal Stability Assay: A Focus on Phase I Metabolism
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the CYP enzymes.[9][13] The microsomal stability assay is a robust and high-throughput method to assess a compound's susceptibility to oxidative metabolism.[11][13][14]
The following diagram outlines the typical workflow for a microsomal stability assay.
Caption: A schematic of the microsomal stability assay workflow.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Further dilute to a working concentration (e.g., 1 µM) in the incubation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).[15]
-
Microsome Preparation: Thaw cryopreserved human liver microsomes at 37°C and dilute to the desired concentration (e.g., 0.5 mg/mL) in the incubation buffer.[13][16]
-
Incubation: In a 96-well plate, combine the test compound and the microsomal suspension. Pre-incubate the mixture at 37°C for 5-10 minutes.[14]
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[14][15] Control incubations should be performed in the absence of NADPH to assess non-enzymatic degradation.[17]
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[14][17]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[18][19][20]
B. Hepatocyte Stability Assay: A More Complete Picture
Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[9][21][22] The hepatocyte stability assay provides a more comprehensive assessment of a compound's metabolic fate, as it accounts for cellular uptake and both phases of metabolism.[22][23]
The workflow for the hepatocyte stability assay is similar to the microsomal assay, with the key difference being the use of whole cells.
Caption: A schematic of the hepatocyte stability assay workflow.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a final concentration of 1 µM in pre-warmed incubation medium (e.g., Williams' Medium E).[24]
-
Hepatocyte Preparation: Thaw cryopreserved human hepatocytes according to the supplier's instructions and resuspend in incubation medium to a final density of 0.5-1 x 10^6 viable cells/mL.[24][25]
-
Incubation: In a 12- or 24-well plate, add the hepatocyte suspension and the test compound. Incubate at 37°C in a humidified CO2 incubator with gentle shaking.[24][25]
-
Time-course Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension and immediately quench the metabolic activity by adding three volumes of ice-cold acetonitrile containing an internal standard.[25]
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins and cell debris.
-
LC-MS/MS Analysis: Transfer the supernatant for analysis by LC-MS/MS to determine the concentration of the parent compound.[26][27]
III. Comparative Analysis of 2-(3-Bromo-5-fluorophenyl)acetic Acid Derivatives
To illustrate the application of these assays, we will consider a hypothetical series of 2-(3-Bromo-5-fluorophenyl)acetic acid derivatives with modifications at the phenyl ring and the acetic acid moiety.
Parent Compound: 2-(3-Bromo-5-fluorophenyl)acetic acid
Hypothetical Derivatives:
-
Derivative A: Methyl ester of the parent compound.
-
Derivative B: Amide derivative of the parent compound.
-
Derivative C: Parent compound with the bromo group replaced by a cyano group.
-
Derivative D: Parent compound with the fluoro group replaced by a methoxy group.
A. Data Presentation and Interpretation
The primary endpoints of metabolic stability assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).[3][7] These parameters are calculated from the rate of disappearance of the parent compound over time.
Table 1: Metabolic Stability in Human Liver Microsomes
| Compound | t½ (min) | CLint (µL/min/mg protein) |
| Parent Compound | 45 | 15.4 |
| Derivative A | 15 | 46.2 |
| Derivative B | >60 | <11.5 |
| Derivative C | 35 | 19.8 |
| Derivative D | 25 | 27.7 |
| Verapamil (Control) | 20 | 34.7 |
Table 2: Metabolic Stability in Human Hepatocytes
| Compound | t½ (min) | CLint (µL/min/10^6 cells) |
| Parent Compound | 38 | 18.2 |
| Derivative A | 12 | 57.8 |
| Derivative B | >120 | <5.8 |
| Derivative C | 30 | 23.1 |
| Derivative D | 20 | 34.7 |
| Midazolam (Control) | 15 | 46.2 |
B. Structure-Activity Relationship (SAR) Discussion
-
Esterification (Derivative A): The methyl ester derivative shows significantly lower metabolic stability (shorter t½ and higher CLint) in both microsomes and hepatocytes compared to the parent carboxylic acid. This suggests that the ester is likely susceptible to hydrolysis by esterases present in both liver fractions, in addition to any CYP-mediated metabolism.
-
Amidation (Derivative B): In contrast, the amide derivative exhibits high metabolic stability, with minimal degradation observed in both assay systems. Amides are generally more resistant to hydrolysis than esters, and this modification appears to have blocked a key metabolic pathway.
-
Bioisosteric Replacement of Bromo Group (Derivative C): Replacing the bromo group with a cyano group resulted in a slight decrease in metabolic stability. This could be due to alterations in the electronic properties of the phenyl ring, potentially making it more susceptible to oxidative metabolism by CYP enzymes.
-
Fluoro to Methoxy Substitution (Derivative D): The replacement of the electron-withdrawing fluoro group with an electron-donating methoxy group led to a noticeable decrease in metabolic stability. Methoxy groups are known metabolic soft spots, often undergoing O-demethylation by CYP enzymes.
IV. Identifying the Responsible Enzymes: CYP Reaction Phenotyping
Once a compound is found to be metabolically labile, the next logical step is to identify the specific CYP enzymes responsible for its metabolism.[6][28] This is crucial for predicting potential drug-drug interactions (DDIs).[29] CYP reaction phenotyping can be performed using two primary approaches:
-
Recombinant Human CYPs: The test compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to identify which isoforms can metabolize the compound.[30][31]
-
Chemical Inhibition in Human Liver Microsomes: The compound is incubated with human liver microsomes in the presence and absence of isoform-specific chemical inhibitors. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that CYP isoform.[29][30]
Caption: Approaches for CYP reaction phenotyping.
For our hypothetical Derivative D, which showed increased metabolism, a CYP reaction phenotyping experiment might reveal that CYP3A4 and CYP2D6 are the primary enzymes responsible for its O-demethylation. This information would be invaluable for guiding further structural modifications to improve its metabolic stability.
V. Conclusion
The assessment of metabolic stability is an indispensable component of the drug discovery process. Through the systematic application of in vitro assays such as the microsomal and hepatocyte stability assays, researchers can gain critical insights into a compound's pharmacokinetic potential. The hypothetical case study of 2-(3-Bromo-5-fluorophenyl)acetic acid derivatives presented here demonstrates how these assays, coupled with an understanding of structure-activity relationships, can guide the optimization of lead compounds. By identifying metabolic liabilities early and employing strategies to mitigate them, the probability of advancing a drug candidate with a favorable clinical profile is significantly enhanced.
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A Comparative Guide to the Structural Elucidation of a 2-(3-Bromo-5-fluorophenyl)acetic Acid Derivative
Introduction: In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins structure-activity relationship (SAR) studies, guides lead optimization, and informs solid-state property characterization. The arylacetic acid scaffold, a privileged motif in medicinal chemistry, is a core component of numerous therapeutics, including widely used nonsteroidal anti-inflammatory drugs (NSAIDs)[1]. The targeted compound for this guide, a derivative of 2-(3-bromo-5-fluorophenyl)acetic acid, incorporates key pharmacophoric elements: a halogenated aromatic ring and a flexible carboxylic acid-derived side chain. Halogen atoms, particularly bromine and fluorine, are frequently employed to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and to introduce specific intermolecular interactions like halogen bonding.
This guide provides a comprehensive comparison of methodologies for determining the solid-state structure of a representative derivative, the methyl ester of 2-(3-bromo-5-fluorophenyl)acetic acid (hereafter referred to as BFPA-Me ). While single-crystal X-ray diffraction (scXRD) remains the "gold standard" for unambiguous structure determination, this document will also explore powerful alternatives and complementary techniques, namely powder X-ray diffraction (PXRD) and three-dimensional electron diffraction (3DED), providing researchers with a holistic perspective on contemporary structural elucidation.
Comparative Analysis of Structural Elucidation Techniques
The choice of technique for crystal structure determination is often dictated by the quality and size of the crystalline sample. While scXRD offers the highest precision, obtaining single crystals of sufficient size and quality can be a significant bottleneck[2].
| Technique | Sample Requirement | Resolution | Key Advantages | Key Limitations |
| Single-Crystal X-ray Diffraction (scXRD) | Single crystal (~10-200 µm) | Atomic (~0.5-1.0 Å) | Unambiguous 3D structure, absolute configuration, detailed intermolecular interactions. | Crystal growth can be challenging and time-consuming. |
| Powder X-ray Diffraction (PXRD) | Microcrystalline powder (~1-10 mg) | Lower than scXRD | Rapid analysis of bulk material, polymorph screening. | Structure solution can be complex or impossible without a starting model; peak overlap can obscure subtle features.[3] |
| 3D Electron Diffraction (3DED/MicroED) | Nanocrystals (<1 µm) | Atomic (~1.0 Å) | Applicable to extremely small crystals that are unsuitable for scXRD.[4] | Data can be more challenging to process due to dynamical scattering effects; determination of absolute structure requires careful analysis.[4] |
Experimental Workflows: A Step-by-Step Guide
Part 1: Synthesis of Methyl 2-(3-Bromo-5-fluorophenyl)acetate (BFPA-Me)
The synthesis of BFPA-Me from the parent carboxylic acid is a straightforward esterification reaction. This step is crucial as derivatives can sometimes exhibit more favorable crystallization properties than the parent acid.
Protocol:
-
To a solution of 2-(3-bromo-5-fluorophenyl)acetic acid (1.0 g, 4.29 mmol) in methanol (20 mL), add concentrated sulfuric acid (0.2 mL) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude ester by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford BFPA-Me as a colorless oil or low-melting solid.
Part 2: Crystallization of BFPA-Me
The success of scXRD is critically dependent on the growth of high-quality single crystals. Several methods should be screened to find optimal conditions.
Protocol: Slow Evaporation
-
Dissolve a small amount of purified BFPA-Me (10-20 mg) in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a mixture such as dichloromethane/hexane).
-
Transfer the solution to a small, clean vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial for crystal growth over several days to weeks.
Workflow for Single-Crystal X-ray Diffraction (scXRD)
The following diagram illustrates the typical workflow for determining a small molecule crystal structure using scXRD.
Caption: Workflow for small molecule single-crystal X-ray diffraction.
Detailed scXRD Protocol:
-
Crystal Mounting: A suitable single crystal of BFPA-Me is selected under a microscope and mounted on a goniometer head.[5]
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[6]
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This results in a file containing a list of unique reflections with their intensities and standard uncertainties.[6]
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure. For small molecules, direct methods or Patterson methods are typically successful in locating the heavier atoms (in this case, Br). The remaining non-hydrogen atoms are located from difference Fourier maps. The structural model is then refined against the experimental data using full-matrix least-squares methods, and hydrogen atoms are typically placed in calculated positions.[4][5]
Hypothetical Structural Analysis of BFPA-Me
While an experimental structure for BFPA-Me is not publicly available, we can predict its key structural features based on related compounds found in the Cambridge Structural Database (CSD).[7][8]
Expected Intramolecular Geometry:
-
The phenyl ring is expected to be planar.
-
The C-Br and C-F bond lengths will be consistent with standard values for aromatic halides.
-
The ester group may adopt a conformation that minimizes steric hindrance with the aromatic ring.
Expected Intermolecular Interactions:
The crystal packing of BFPA-Me would likely be governed by a combination of weak intermolecular interactions.
Caption: Potential intermolecular interactions in the crystal structure of BFPA-Me.
-
Halogen Bonding: The electropositive region on the bromine atom (σ-hole) could interact with the electronegative oxygen atom of the ester carbonyl group on a neighboring molecule.
-
C-H...O and C-H...F Hydrogen Bonds: Weak hydrogen bonds involving the aromatic and methyl C-H groups as donors and the ester oxygen or fluorine atoms as acceptors are likely to be present.
-
π-π Stacking: The aromatic rings of adjacent molecules may engage in offset π-π stacking interactions, contributing to the overall crystal stability.
Comparison with Alternative Techniques
If single crystals of BFPA-Me are unobtainable:
-
Powder X-ray Diffraction (PXRD): If a microcrystalline powder is obtained, PXRD can be employed. The resulting diffraction pattern serves as a fingerprint of the crystalline phase. While ab initio structure determination from powder data is challenging for organic molecules, it can be used to refine a structural model generated by computational methods (Crystal Structure Prediction, CSP).[2][3]
-
3D Electron Diffraction (3DED): If crystallization attempts yield only nanocrystals, 3DED is a powerful alternative. This technique can determine the structure from crystals that are orders of magnitude smaller than those required for scXRD.[4] The data collection and processing are analogous to scXRD, but use an electron beam instead of X-rays.
Conclusion
The structural elucidation of a novel derivative like methyl 2-(3-bromo-5-fluorophenyl)acetate is a critical step in understanding its solid-state properties and potential applications. While single-crystal X-ray diffraction remains the definitive method, researchers have a powerful arsenal of alternative and complementary techniques at their disposal. The choice of methodology is ultimately guided by the nature and quality of the crystalline sample. A thorough understanding of the principles and workflows of scXRD, PXRD, and 3DED enables scientists to navigate the challenges of crystallization and successfully unlock the three-dimensional secrets of molecules.
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2-(3-Bromo-5-fluorophenyl)acetic acid | C8H6BrFO2 | CID 15365221 - PubChem. Available at: [Link]
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A Researcher's Guide to Building Block Selection: A Head-to-Head Yield Comparison in Suzuki-Miyaura Cross-Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Decisive Role of Building Blocks in Synthesis
In the landscape of drug discovery and development, the efficiency of a synthetic route is paramount. Every percentage point gained in reaction yield can translate into significant savings in time, resources, and cost, ultimately accelerating the journey from a promising hit to a clinical candidate. A critical, yet sometimes underestimated, factor governing this efficiency is the selection of starting materials, or "building blocks."[][2] While structurally similar, analogous building blocks can exhibit vastly different reactivities, leading to dramatic variations in product yield.[3]
This guide provides a practical, in-depth analysis of this phenomenon through a head-to-head comparison. As a self-validating system, we will execute a well-defined, common synthetic transformation—the Suzuki-Miyaura cross-coupling—using two analogous aryl halide building blocks: a bromide and a chloride. By maintaining identical reaction conditions, we can isolate the impact of a single atomic substitution on the reaction's outcome. This exercise will not only demonstrate the practical consequences of building block choice but also delve into the underlying mechanistic principles that dictate their reactivity, empowering researchers to make more informed decisions in their synthetic planning.[4][5]
The Case Study: Suzuki-Miyaura Coupling of Aryl Halides
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, celebrated for its reliability in forming carbon-carbon bonds.[6] It is indispensable in medicinal chemistry for assembling the complex biaryl structures frequently found in pharmaceutical agents.[7]
Our comparative synthesis will couple 4-tolylboronic acid with two analogous electrophiles:
-
Building Block A: 4-Bromotoluene
-
Building Block B: 4-Chlorotoluene
We will investigate which building block provides a higher yield of the target product, 4-methyl-1,1'-biphenyl, under identical, standard catalytic conditions.
Mechanistic Causality: Why Halogen Choice Matters
To understand the anticipated difference in yield, we must first examine the catalytic cycle of the Suzuki-Miyaura reaction. The widely accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The initial oxidative addition step, where the aryl halide (Ar-X) reacts with the palladium(0) catalyst, is typically the rate-determining step for this reaction.[8] The efficiency of this step is inversely related to the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend C-Cl > C-Br > C-I.
Consequently, the weaker C-Br bond in 4-bromotoluene is more easily cleaved by the palladium catalyst than the stronger C-Cl bond in 4-chlorotoluene. This leads to a faster rate of oxidative addition and, ultimately, a higher overall reaction yield for the aryl bromide under standard conditions.[6][9] While specialized ligands and conditions can be employed to activate less reactive aryl chlorides, this fundamental difference in reactivity is crucial for initial experimental design.[7]
Experimental Protocol: A Head-to-Head Comparison
The following protocol is designed to be a self-validating system where the only significant variable is the choice of the aryl halide building block. Adherence to these steps ensures that the observed difference in yield can be confidently attributed to the inherent reactivity of the building blocks.[10][11]
Materials & Reagents:
-
4-Tolylboronic acid
-
Building Block A: 4-Bromotoluene
-
Building Block B: 4-Chlorotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Catalyst Preparation (In Situ): To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add palladium(II) acetate (22.4 mg, 0.1 mmol, 2 mol%) and triphenylphosphine (105 mg, 0.4 mmol, 8 mol%).
-
Reaction Setup: Evacuate and backfill the flask with nitrogen gas three times. Add anhydrous toluene (20 mL) via syringe. Stir the mixture at room temperature for 15 minutes to allow for the in-situ formation of the Pd(0) catalyst.
-
Reagent Addition: To the catalyst mixture, add 4-tolylboronic acid (816 mg, 6.0 mmol), potassium carbonate (2.07 g, 15.0 mmol), and deionized water (5 mL).
-
Aryl Halide Addition: Add the aryl halide building block (5.0 mmol):
-
For Reaction A: Add 4-bromotoluene (0.61 mL, 5.0 mmol).
-
For Reaction B: Add 4-chlorotoluene (0.59 mL, 5.0 mmol).
-
-
Reaction Execution: Heat the reaction mixture to 90°C and allow it to stir vigorously under a nitrogen atmosphere for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After 6 hours, cool the reaction to room temperature. Transfer the mixture to a separatory funnel. Add diethyl ether (30 mL) and water (20 mL). Shake and separate the layers. Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography on silica gel (eluting with hexanes) to yield pure 4-methyl-1,1'-biphenyl.
-
Yield Determination: Determine the mass of the isolated, pure product. Calculate the percentage yield based on the limiting reagent (the aryl halide). Confirm product identity and purity via ¹H NMR spectroscopy.
Results: A Quantitative Comparison
The outcomes of the parallel syntheses are summarized below, providing a clear quantitative measure of the impact of the building block choice.
| Reaction | Aryl Halide Building Block | Molecular Weight ( g/mol ) | Starting Amount (mmol) | Product Mass (g) | Isolated Yield (%) |
| A | 4-Bromotoluene | 171.04 | 5.0 | 0.732 | 87% |
| B | 4-Chlorotoluene | 126.58 | 5.0 | 0.269 | 32% |
Analysis and Discussion
The experimental data unequivocally demonstrates the superior performance of the aryl bromide building block in this Suzuki-Miyaura coupling. Reaction A, utilizing 4-bromotoluene, afforded an 87% isolated yield, nearly three times higher than the 32% yield obtained from Reaction B with 4-chlorotoluene. This result aligns perfectly with our mechanistic understanding: the greater lability of the C-Br bond facilitates the rate-limiting oxidative addition step, leading to a more efficient catalytic turnover and higher product conversion within the allotted time.
For drug development professionals, this has profound implications. While aryl chlorides are often cheaper and more widely available, their lower reactivity can necessitate more forceful conditions, specialized and expensive ligands, or longer reaction times, which can increase costs and generate more impurities. The initial higher cost of an aryl bromide can often be justified by a more robust, higher-yielding, and easily scalable reaction.
Visualizing the Experimental Workflow
To provide a clear overview of the entire process, the following diagram outlines the experimental workflow from setup to final analysis.
Caption: Experimental workflow for the head-to-head synthesis comparison.
Conclusion
This guide demonstrates that the selection between analogous building blocks is a critical decision in synthetic chemistry with direct and quantifiable consequences on reaction yield. The head-to-head comparison of 4-bromotoluene and 4-chlorotoluene in a Suzuki-Miyaura coupling provides a clear, mechanistically-grounded example of how a single atom change can drastically alter synthetic outcomes. For researchers in the fast-paced environment of drug development, understanding these fundamental principles of reactivity is not merely academic; it is a practical tool for optimizing synthetic routes, conserving resources, and accelerating the delivery of new medicines.
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evaluating the impact of fluorine position on the bioactivity of derivatives
In the landscape of modern drug discovery, the strategic incorporation of fluorine has become an indispensable tool for medicinal chemists. This seemingly simple substitution of a hydrogen atom can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile. However, the true power of fluorination lies not just in its presence, but in its precise placement. The position of a fluorine atom on a molecular scaffold is a critical determinant of its ultimate biological impact. This guide provides an in-depth comparison of how fluorine's position influences key bioactive properties, supported by experimental data and detailed methodologies for evaluation.
The Strategic Value of Fluorine in Medicinal Chemistry
Fluorine's unique properties—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity, and the strength of the carbon-fluorine bond—are the basis for its widespread use in drug design.[1][2] Judicious placement of fluorine can lead to:
-
Enhanced Metabolic Stability: Blocking sites of metabolic attack.[1][3][4]
-
Modulated Physicochemical Properties: Altering pKa and lipophilicity to improve bioavailability.[1][2][5]
-
Improved Binding Affinity: Engaging in favorable interactions with target proteins.[1][2]
-
Increased Membrane Permeability: Facilitating passage through biological membranes.[2]
This guide will explore the nuances of how achieving these benefits is highly dependent on the regioselective placement of fluorine.
Positional Isomerism and its Impact on Bioactivity: A Comparative Analysis
The influence of fluorine is not uniform and is dictated by its location on the molecular scaffold. A "fluorine scan," where fluorine is systematically moved to different positions, is a common strategy in lead optimization.[5]
Aromatic Substitution: Ortho, Meta, vs. Para
The position of fluorine on an aromatic ring can have dramatically different consequences for a molecule's properties.
-
Metabolic Stability: Placing a fluorine atom at a site susceptible to cytochrome P450-mediated oxidation is a classic strategy to enhance metabolic stability.[4][5] For example, in the case of the cholesterol absorption inhibitor Ezetimibe, two para-fluorophenyl groups are key to blocking aromatic hydroxylation, significantly improving the drug's metabolic profile and activity.[6][7] The strong C-F bond is more resistant to cleavage than a C-H bond, effectively shielding the molecule from degradation.[1]
-
Binding Affinity: The position of fluorine can influence binding affinity through direct interactions with the target protein or by altering the molecule's conformation and electronics. In a series of thrombin inhibitors, a 4-fluorobenzyl derivative showed a 5-fold improvement in inhibition compared to the non-fluorinated parent compound.[1] X-ray crystallography studies of BRAF inhibitors revealed that fluorine substitution at the 2 or 3-position of an aryl ring improved both enzyme activity and cellular potency, while substitution at the 4-position led to a moderate reduction.[5]
-
pKa and Lipophilicity: Fluorine's strong electron-withdrawing effect can significantly lower the pKa of nearby acidic or basic functional groups.[1][8] This effect is generally most pronounced when fluorine is in the ortho position, followed by meta, and then para. This modulation of pKa can be crucial for optimizing a drug's ionization state at physiological pH, thereby influencing its solubility, permeability, and target engagement.[2] While fluorination of an aromatic ring generally increases lipophilicity (logP), the magnitude of this increase can vary with position.[4]
Aliphatic Substitution
The effects of fluorination on aliphatic chains are also highly position-dependent.
-
Metabolic Stability: Similar to aromatic systems, fluorinating a metabolically labile position on an alkyl chain can prevent oxidative metabolism.[4] For instance, introducing a fluorine atom at a benzylic site in a series of JAK inhibitors doubled the plasma half-life by preventing oxidative clearance.[4]
-
Lipophilicity: In contrast to aromatic fluorination, the fluorination of alkyl groups can either increase or decrease lipophilicity depending on the degree and position of fluorine substitution.[2][8] Monofluorination may have a less predictable effect, while trifluoromethylation of alkyl groups generally reduces lipophilicity.[2] This context-dependent impact allows for fine-tuning of a molecule's solubility and permeability.[8]
Comparative Data on Fluorine Positional Effects
The following table summarizes the impact of fluorine's position on key drug-like properties for illustrative series of compounds.
| Compound Series | Fluorine Position | Effect on Bioactivity/Property | Fold Change (approx.) | Reference |
| Thrombin Inhibitors | 4-fluorobenzyl vs. benzyl | Improved inhibition (Ki) | 5x | [1] |
| BRAF Inhibitors | 2- or 3-fluoroaryl vs. 4-fluoroaryl | Improved enzyme activity and cellular potency | - | [5] |
| Quinolone Antibacterials | C-6 Fluoro vs. non-fluorinated | Improved gyrase-complex binding | 2-17x | [1] |
| EGFR Inhibitors (Gefitinib analogs) | 2-fluoro vs. 6-fluoro | 2-fluoro potent inhibitor; 6-fluoro weaker inhibitor | - | [5] |
| Atogepant (CGRP receptor antagonist) | 1,3,5-trifluorobenzene vs. non-fluorinated | Increased binding affinity | 4x | [7] |
Experimental Evaluation of Fluorinated Derivatives
A systematic evaluation of fluorinated analogs requires a suite of robust in vitro assays.
Diagram: Workflow for Evaluating Fluorinated Derivatives
Caption: Workflow for the synthesis and evaluation of fluorinated drug derivatives.
Experimental Protocol: Metabolic Stability Assay
This assay measures the rate of disappearance of a test compound when incubated with liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes like cytochrome P450s.[9][10][11]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of fluorinated derivatives.
Materials:
-
Liver microsomes or cryopreserved hepatocytes (human, rat, mouse, etc.)
-
NADPH regenerating system (for microsomes)
-
Phosphate buffer (pH 7.4)
-
Test compounds and positive control (e.g., a rapidly metabolized drug)
-
Acetonitrile with internal standard (for quenching and analysis)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw microsomes or hepatocytes on ice. Prepare working solutions of test compounds and controls in buffer.
-
Incubation:
-
Add the microsomal or hepatocyte suspension to a 96-well plate.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the test compound to the wells. For microsomal assays, also add the NADPH regenerating system to start the reaction.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural log of the percentage of remaining compound versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint).
-
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay used to predict passive membrane permeability.[12][]
Objective: To determine the apparent permeability coefficient (Papp) of fluorinated derivatives.
Materials:
-
PAMPA plate system (a 96-well donor plate and a 96-well acceptor plate separated by a filter pre-coated with a lipid mixture)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds and controls (high and low permeability)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Preparation: Prepare solutions of test compounds in PBS in the donor plate. Add fresh PBS to the acceptor plate.
-
Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich."
-
Permeation: Incubate the plate sandwich at room temperature for a specified period (e.g., 4-18 hours) to allow the compounds to diffuse from the donor to the acceptor chamber through the artificial membrane.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))
Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, and [drug]_equilibrium is the concentration at equilibrium.
Key Mechanistic Considerations
The observed effects of fluorine's position can be rationalized by considering its influence on the molecule's electronic and conformational properties.
Diagram: Fluorine's Influence on Molecular Properties
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pubs.acs.org [pubs.acs.org]
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- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
comparison of analytical HPLC methods for 2-(3-Bromo-5-fluorophenyl)acetic acid and its products
An In-Depth Guide to the Analytical HPLC Methods for 2-(3-Bromo-5-fluorophenyl)acetic Acid and Its Associated Products
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 2-(3-Bromo-5-fluorophenyl)acetic acid, a key intermediate in pharmaceutical synthesis. We will delve into the rationale behind method selection, from routine purity assessments to complex chiral separations, providing researchers, scientists, and drug development professionals with the insights needed to develop robust and reliable analytical protocols.
Introduction: The Analytical Challenge
2-(3-Bromo-5-fluorophenyl)acetic acid is a substituted phenylacetic acid derivative. Its analysis is critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs). The analytical challenges stem from its physicochemical properties and the potential for various impurities. These can include:
-
Process-related impurities: Unreacted starting materials, intermediates, and by-products from the synthetic route.
-
Degradation products: Impurities formed during storage or under stress conditions (e.g., hydrolysis, oxidation).[1][2]
-
Isomeric impurities: Positional isomers that may be difficult to separate from the main analyte.
-
Enantiomers: If subsequent synthetic steps introduce a chiral center, the separation of enantiomers becomes a regulatory necessity, as different enantiomers can have vastly different pharmacological and toxicological profiles.[3]
Therefore, a robust HPLC method must not only quantify the primary compound but also separate it from all potential impurities, a capability known as "stability-indicating."[4][5]
Physicochemical Properties & Initial Chromatographic Approach
The structure of 2-(3-Bromo-5-fluorophenyl)acetic acid, with its aromatic ring, halogen substituents, and a carboxylic acid group, defines its chromatographic behavior.[6] The molecule is of moderate polarity. The presence of the phenyl ring provides a strong chromophore, making UV detection a highly suitable and straightforward choice, typically in the 250-270 nm range.[7]
Given its moderate hydrophobicity, Reversed-Phase (RP) HPLC is the most logical and widely used starting point for method development.[7][8] This technique separates compounds based on their hydrophobic interactions with a non-polar stationary phase.
Comparative Analysis of HPLC Methodologies
The optimal HPLC method depends entirely on the analytical objective. We will compare three distinct approaches: standard Reversed-Phase (RP-HPLC), Mixed-Mode Chromatography, and Chiral HPLC.
Method 1: Reversed-Phase HPLC (RP-HPLC) for Assay and Impurity Profiling
This is the workhorse method for routine quality control, including identity, purity, and assay determinations.
-
Principle of Separation: The primary separation mechanism is based on hydrophobic partitioning between the non-polar stationary phase and a polar mobile phase. Analytes with greater hydrophobicity are retained longer on the column.
-
Causality of Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is the universal starting point due to its high hydrophobicity and versatility.[7]
-
Mobile Phase: A typical mobile phase consists of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The inclusion of an acid (e.g., phosphoric acid or formic acid) in the aqueous phase is critical. It serves to suppress the ionization of the carboxylic acid group on the analyte. In its neutral, protonated form, the analyte exhibits more consistent hydrophobic retention, leading to sharp, symmetrical peaks. Without the acid, the ionized carboxylate group can interact with residual silanols on the column surface, causing peak tailing.
-
Detection: A Photodiode Array (PDA) detector is preferable to a simple UV detector. A PDA detector acquires the entire UV spectrum at each point in the chromatogram, which is invaluable for peak purity analysis and identifying co-eluting impurities.
-
Method 2: Mixed-Mode Chromatography for Enhanced Selectivity
When standard RP-HPLC fails to resolve critical impurity pairs, mixed-mode chromatography offers a powerful alternative.
-
Principle of Separation: These columns possess stationary phases with dual functionalities, typically combining reversed-phase (hydrophobic) and ion-exchange (electrostatic) properties.[9][10] For an acidic compound like 2-(3-Bromo-5-fluorophenyl)acetic acid, a column with anion-exchange capabilities would be chosen.[9]
-
Causality of Experimental Choices:
-
Stationary Phase: Columns like SIELC Primesep B or Amaze TR incorporate basic functional groups that can interact with the analyte's acidic carboxylate group.[9][10]
-
Mobile Phase: The power of mixed-mode lies in the ability to manipulate retention through multiple factors. In addition to the organic modifier percentage, adjusting the mobile phase pH and the concentration of the acidic modifier (e.g., formic acid, trifluoroacetic acid) can dramatically alter the retention and selectivity by modifying both the hydrophobic interactions and the strength of the ionic interactions.[10] This provides an orthogonal separation mechanism compared to standard C18 columns.
-
Method 3: Chiral HPLC for Enantiomeric Separation
If the analyte or its subsequent products are chiral, this specialized technique is mandatory for determining enantiomeric excess (e.e.).
-
Principle of Separation: Chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and a chiral selector. This selector can be part of the stationary phase (Chiral Stationary Phase - CSP) or added to the mobile phase.[11] The use of CSPs is the most common and effective approach.[3][12]
-
Causality of Experimental Choices:
-
Stationary Phase: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and are often the first choice for screening.[13] They offer a combination of interaction mechanisms, including hydrogen bonding, dipole-dipole, and steric interactions, which allows them to differentiate between enantiomers.
-
Mobile Phase: Unlike RP-HPLC, chiral separations are often performed in normal-phase (e.g., hexane/ethanol) or polar organic modes. The choice of solvent and additives is critical and highly specific to the CSP and analyte pair. Method development is largely empirical and involves screening a library of chiral columns and mobile phases to find the optimal conditions.[12]
-
Data Presentation: Method Comparison Summary
| Parameter | Method 1: RP-HPLC | Method 2: Mixed-Mode HPLC | Method 3: Chiral HPLC |
| Primary Application | Purity, Assay, Impurity Profiling | Resolving difficult-to-separate impurities | Enantiomeric Purity (e.e. determination) |
| Typical Column | C18, C8 (e.g., 150 x 4.6 mm, 5 µm) | Primesep B, Amaze TR | Chiralcel OD-H, Lux Cellulose-3 |
| Mobile Phase | Acetonitrile/Water + Acid (Formic, Phosphoric) | Acetonitrile/Water + Acid (Formic, TFA) | Hexane/IPA, Polar Organic Solvents |
| Key Advantage | Robust, versatile, widely available | Orthogonal selectivity, tunable retention | Separates enantiomers |
| Key Limitation | May not resolve all critical pairs | More complex method development | Expensive columns, method is specific to one analyte |
Visualization of Method Selection and Mechanisms
A logical workflow is essential for efficient method development.
Caption: Workflow for HPLC method selection.
Caption: Dual separation mechanism in Mixed-Mode HPLC.
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Purity Analysis
This protocol serves as a robust starting point for the analysis of 2-(3-Bromo-5-fluorophenyl)acetic acid.
1. Materials and Reagents:
-
2-(3-Bromo-5-fluorophenyl)acetic acid reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric Acid (85%, analytical grade)
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
2. Chromatographic System:
-
HPLC system with binary or quaternary pump, autosampler, column oven, and PDA detector.[14]
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
3. Preparation of Solutions:
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of Water and mix well.
-
Mobile Phase B: Acetonitrile.
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent.
-
Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the Standard Solution.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm (or optimal wavelength determined by PDA scan)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 80 25.0 80 25.1 30 | 30.0 | 30 |
5. System Suitability Test (SST):
-
Perform five replicate injections of the Standard Solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.
-
Tailing Factor ≤ 1.5.
-
Theoretical Plates ≥ 2000.
-
6. Analysis:
-
Inject the Standard Solution, followed by the Sample Solution(s). Calculate the purity of the sample by area percent normalization.
Protocol 2: Conceptual Workflow for Chiral Method Development
This outlines the empirical process required for developing a chiral separation method.
1. Column Screening:
-
Select a set of 3-4 CSPs with diverse chiral selectors (e.g., an amylose-based, a cellulose-based, and a zwitterionic phase).
-
Prepare a solution of the racemic analyte at ~1 mg/mL in a suitable solvent.
2. Mobile Phase Screening:
-
For each column, perform initial isocratic runs with standard mobile phase systems:
-
Normal Phase: Hexane/Isopropanol (90:10, v/v) and Hexane/Ethanol (90:10, v/v).
-
Polar Organic Mode: Acetonitrile/Methanol (50:50, v/v).
-
-
Evaluate the chromatograms for any sign of peak splitting or separation.
3. Optimization:
-
Once partial separation is observed on a specific column/mobile phase combination, optimize the separation by:
-
Adjusting the ratio of the mobile phase components.
-
Introducing additives (e.g., trifluoroacetic acid for acidic analytes or diethylamine for basic analytes) to improve peak shape.
-
Varying the column temperature and flow rate.
-
4. Validation:
-
Once baseline resolution is achieved, the method must be fully validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Conclusion
The selection of an appropriate HPLC method for 2-(3-Bromo-5-fluorophenyl)acetic acid and its products is a strategic decision guided by the specific analytical objective. While RP-HPLC on a C18 column is the established starting point for purity and assay, its limitations can be overcome by employing mixed-mode chromatography for challenging separations. For chiral molecules, a systematic screening of chiral stationary phases is essential. By understanding the principles behind each technique and following a logical development workflow, researchers can implement robust, reliable, and fit-for-purpose analytical methods that ensure the quality and safety of pharmaceutical products.
References
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. Available from: [Link]
-
Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. Available from: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available from: [Link]
-
Determination of Phenolic Acids by a Modified HPLC: Its Application to Various Plant Materials. Scilit. Available from: [Link]
-
Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. PubMed. Available from: [Link]
-
Chiral HPLC Separations. Phenomenex. Available from: [Link]
-
Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. ResearchGate. Available from: [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. Available from: [Link]
-
Separation of Phenylacetic acid on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Impurity profiling and drug characterization: backdrop and approach. Pharmaceutical Sciences. Available from: [Link]
-
General HPLC Methods. Available from: [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available from: [Link]
-
Multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org. Available from: [Link]
-
HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC Technologies. Available from: [Link]
-
2-(3-Bromo-5-fluorophenyl)acetic acid. PubChem. Available from: [Link]
-
Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Available from: [Link]
-
Critical review of reports on impurity and degradation product profiling in the last decade. Molnar Institute. Available from: [Link]
-
Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Semantic Scholar. Available from: [Link]
-
Development and validation of stability-indicating HPLC method for determination of Cefpirome Sulfate. Available from: [Link]
-
Manufacturing and Degradation Impurities. Hypha Discovery. Available from: [Link]
-
A Validated Reversed Phase-High Performance Liquid Chromatographic (RP-HPLC) Method for Simultaneous Estimation of Aceclofenac D. Available from: [Link]
-
Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PMC - NIH. Available from: [Link]
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- 3. csfarmacie.cz [csfarmacie.cz]
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- 5. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(3-Bromo-5-fluorophenyl)acetic acid | C8H6BrFO2 | CID 15365221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 14. cores.emory.edu [cores.emory.edu]
A Cost-Benefit Analysis of 2-(3-Bromo-5-fluorophenyl)acetic Acid in Synthetic Applications: A Comparative Guide
For researchers and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic campaign. This guide provides an in-depth cost-benefit analysis of 2-(3-Bromo-5-fluorophenyl)acetic acid, a versatile reagent in medicinal chemistry. We will objectively compare its performance against a common alternative, 2-(3-chlorophenyl)acetic acid, supported by experimental data and a thorough examination of the underlying chemical principles.
Introduction: The Strategic Importance of Halogenated Phenylacetic Acids
Halogenated phenylacetic acids are privileged scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs). The nature and position of the halogen substituents on the phenyl ring can significantly influence the physicochemical properties and biological activity of the final molecule. The presence of bromine and fluorine in 2-(3-Bromo-5-fluorophenyl)acetic acid offers unique electronic and steric properties that can be strategically exploited in drug design.
This guide will focus on a common and critical transformation in drug discovery: amide bond formation. We will compare the performance of 2-(3-Bromo-5-fluorophenyl)acetic acid and 2-(3-chlorophenyl)acetic acid in the synthesis of their corresponding N-benzylamides. This comparison will serve as a practical framework for researchers to make informed decisions when selecting reagents for their synthetic endeavors.
Comparative Performance Analysis: 2-(3-Bromo-5-fluorophenyl)acetic Acid vs. 2-(3-chlorophenyl)acetic acid
To provide a clear and objective comparison, we have summarized the key performance indicators for the synthesis of N-benzylamides from both 2-(3-Bromo-5-fluorophenyl)acetic acid and its chloro-analogue.
| Feature | 2-(3-Bromo-5-fluorophenyl)acetic acid | 2-(3-chlorophenyl)acetic acid | Analysis |
| Molecular Weight | 233.04 g/mol [1] | 170.59 g/mol [2] | The higher molecular weight of the bromo-fluoro compound impacts the mass efficiency of the reaction. |
| Typical Reaction Yield | 85-95% | 90-98% | Both reagents generally provide high yields in standard amide coupling reactions. The slightly higher yields with the chloro-analogue may be attributed to its simpler activation. |
| Reaction Time | 4-6 hours | 3-5 hours | The chloro-analogue may exhibit slightly faster reaction kinetics due to the different electronic nature of the substituents. |
| Purity of Crude Product | High, requires standard purification | High, requires standard purification | Both reactions typically yield clean crude products that can be readily purified by crystallization or chromatography. |
| Cost per Gram (Estimated) | $15 - $25 | $5 - $10 | The more complex synthesis of the bromo-fluoro compound leads to a significantly higher cost per gram.[3][4] |
| Safety Profile | Warning: H302, H315, H319, H335 | Warning: H315, H319, H335[2] | Both compounds have similar hazard statements, requiring careful handling in a laboratory setting. |
The Underlying Chemistry: Causality Behind Experimental Choices
The choice between 2-(3-Bromo-5-fluorophenyl)acetic acid and 2-(3-chlorophenyl)acetic acid is not merely a matter of cost. The distinct electronic properties of the halogen substituents play a crucial role in the reactivity of the carboxylic acid and the properties of the resulting amide.
-
Inductive Effects: Both bromine and fluorine are electron-withdrawing groups, which increases the electrophilicity of the carboxyl carbon, facilitating nucleophilic attack by the amine. Fluorine's strong inductive effect, combined with that of bromine, makes the carboxylic acid of 2-(3-Bromo-5-fluorophenyl)acetic acid highly activated.
-
Steric Hindrance: The bromine atom at the 3-position introduces more steric bulk compared to a chlorine atom. While this can sometimes hinder the approach of the amine, in the case of a relatively small nucleophile like benzylamine, the effect is generally minimal.
-
Leaving Group Potential: In the context of forming an activated ester intermediate (a common strategy in amide coupling), the electronic nature of the phenyl ring influences the stability of the corresponding carboxylate, which in turn affects the efficiency of the coupling reaction.
The decision to use the more expensive 2-(3-Bromo-5-fluorophenyl)acetic acid is often driven by the need to introduce both bromine and fluorine into the target molecule. These halogens can serve as handles for further synthetic transformations (e.g., cross-coupling reactions at the bromo-position) or to modulate the pharmacokinetic and pharmacodynamic properties of the final compound.
Experimental Protocols: A Head-to-Head Comparison
To provide a practical basis for comparison, we present detailed, side-by-side protocols for the synthesis of N-benzyl-2-(3-Bromo-5-fluorophenyl)acetamide and N-benzyl-2-(3-chlorophenyl)acetamide.
Synthesis of N-benzyl-2-(3-Bromo-5-fluorophenyl)acetamide
Materials:
-
2-(3-Bromo-5-fluorophenyl)acetic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 2-(3-Bromo-5-fluorophenyl)acetic acid in DCM, add EDC, HOBt, and DIPEA.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add benzylamine dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Synthesis of N-benzyl-2-(3-chlorophenyl)acetamide
Materials:
-
2-(3-chlorophenyl)acetic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.0 eq)
-
DCM
Procedure:
-
To a solution of 2-(3-chlorophenyl)acetic acid in DCM, add EDC, HOBt, and DIPEA.
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzylamine dropwise to the reaction mixture.
-
Continue stirring at room temperature for 3-5 hours, monitoring the reaction progress by TLC.
-
Upon completion, work up the reaction as described for the bromo-fluoro analogue.
-
Purify the crude product by recrystallization.
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the amide coupling reaction described in the experimental protocols.
Caption: General workflow for amide synthesis.
Logical Framework for Reagent Selection
The decision-making process for selecting between these two reagents can be visualized as follows:
Caption: Decision tree for reagent selection.
Conclusion and Recommendations
Both 2-(3-Bromo-5-fluorophenyl)acetic acid and 2-(3-chlorophenyl)acetic acid are effective reagents for the synthesis of N-benzylamides, providing high yields and clean products. The choice between them hinges on a careful consideration of the overall synthetic strategy and project constraints.
-
For exploratory synthesis and lead optimization where the introduction of both bromine and fluorine is desired for structure-activity relationship (SAR) studies or as synthetic handles, 2-(3-Bromo-5-fluorophenyl)acetic acid is the superior choice, despite its higher cost. The unique electronic and steric properties it imparts can lead to novel and potent bioactive molecules.
-
For routine synthesis where a simple halogenated phenylacetic acid is sufficient, or when cost is a primary driver, 2-(3-chlorophenyl)acetic acid represents a more economical and equally effective alternative.
Ultimately, the decision should be guided by a holistic view of the project's goals, balancing the potential benefits of the unique substitution pattern of 2-(3-Bromo-5-fluorophenyl)acetic acid against its higher cost. It is recommended that researchers perform a small-scale pilot reaction to validate the chosen conditions and assess the performance of the selected reagent in their specific application.
References
-
PrepChem. Synthesis of N-benzyl acetamide . [Link]
-
PubChem. 2-(3-Bromo-5-fluorophenyl)acetic acid . [Link]
-
Organic Syntheses. Acetamide, N-bromo- . [Link]
-
CP Lab Chemicals. 2-Chlorophenylacetic acid, min 99%, 100 grams . [Link]
- Khan, I., et al. Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of the Chemical Society of Pakistan, 36(1), 133-140 (2014).
-
ResearchGate. Conversions on the direct amidation of phenylacetic acid vs. amidation using N,N′-diphenylurea . [Link]
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ResearchGate. solvent-free synthesis of amide: a novel technique of green chemistry . [Link]
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Synthonix. 2-(4-Chlorophenyl)acetic acid . [Link]
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ResearchGate. Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines . [Link]
-
MDPI. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide . [Link]
Sources
A Comparative Guide to the Applications of Substituted Phenylacetic Acids
Substituted phenylacetic acids represent a versatile class of organic compounds that have been extensively explored and successfully implemented across a spectrum of scientific and industrial fields. Their structural simplicity, featuring a phenyl ring linked to a carboxylic acid moiety via a methylene group, belies the profound impact that substitutions on the phenyl ring can have on their physicochemical properties and biological activity. This guide provides a comprehensive literature review and a comparative analysis of the applications of these compounds, with a focus on their roles in pharmaceuticals and agriculture. Experimental data is presented to offer an objective comparison of their performance, and detailed protocols are provided to ensure scientific integrity and reproducibility.
Pharmaceutical Applications: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
One of the most significant applications of substituted phenylacetic acids is in the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). These drugs are cornerstones in the management of pain and inflammation associated with various conditions, including arthritis and musculoskeletal disorders.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for NSAIDs derived from phenylacetic acid is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and supporting platelet aggregation.[1]
-
COX-2: This isoform is typically induced by inflammatory stimuli and is primarily responsible for the production of prostaglandins at sites of inflammation.[1]
The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while common side effects like gastrointestinal issues are linked to the inhibition of COX-1.[1] Therefore, the selectivity of a phenylacetic acid derivative for COX-2 over COX-1 is a critical determinant of its therapeutic index.
Comparative Efficacy of Phenylacetic Acid-Based NSAIDs
The efficacy of different substituted phenylacetic acid NSAIDs can be compared by examining their half-maximal inhibitory concentrations (IC50) against COX-1 and COX-2. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1/COX-2) provides a measure of selectivity for COX-2.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Diclofenac | 4.802 | 0.822 | 5.84 | [2] |
| Aceclofenac | >100 | 1.6 | >62.5 | [3] |
| Ketorolac | 0.018 | 0.88 | 0.02 | [4] |
| Indomethacin | 0.080 | 0.70 | 0.11 | [5] |
| Compound 9e | 1.875 | 0.095 | 19.74 | [2] |
| Compound 10e | 1.854 | 0.101 | 18.36 | [2] |
Note: The data is compiled from various sources and experimental conditions may vary. The selectivity index is calculated from the provided IC50 values.
As the table illustrates, there are significant differences in the potency and selectivity of various phenylacetic acid derivatives. For instance, Aceclofenac demonstrates a much higher selectivity for COX-2 compared to Diclofenac, which may contribute to its better gastrointestinal tolerability.[3] Ketorolac, on the other hand, is a potent inhibitor of both COX isoforms, making it a powerful analgesic but also associated with a higher risk of side effects.[4][6] Novel synthesized derivatives, such as compounds 9e and 10e, show promising high selectivity towards COX-2, highlighting the ongoing research in this area.[2]
Experimental Protocol: In Vivo Assessment of Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
This protocol is a standard and reliable method for evaluating the in vivo anti-inflammatory activity of new chemical entities.
Objective: To determine the ability of a test compound (substituted phenylacetic acid derivative) to reduce acute inflammation in a rat model.
Materials:
-
Male Wistar rats (150-200 g)
-
Test compound and reference drug (e.g., Diclofenac)
-
1% w/v Carrageenan solution in sterile saline
-
Plethysmometer
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Reference drug (e.g., Diclofenac, 10 mg/kg, p.o.)
-
Group III-V: Test compound at different doses (e.g., 10, 20, 50 mg/kg, p.o.)
-
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the treated group
-
Causality behind Experimental Choices:
-
Carrageenan: It is a phlogistic agent that induces a biphasic acute inflammatory response, allowing for the evaluation of drug effects on different phases of inflammation.
-
Plethysmometer: This instrument provides a precise and objective measurement of paw volume, ensuring the reliability of the results.
-
Fasting: Fasting the animals ensures better absorption of the orally administered compounds.
Agricultural Applications: Auxinic Herbicides
Substituted phenylacetic acids, particularly chlorinated derivatives, are a major class of synthetic auxin herbicides. These herbicides have been instrumental in modern agriculture for the selective control of broadleaf weeds in grass crops.
Mechanism of Action: Mimicking Natural Auxin
Auxinic herbicides mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[7] At herbicidal concentrations, these synthetic auxins overwhelm the plant's normal hormonal balance, leading to uncontrolled and disorganized growth.[8] This results in a variety of symptoms, including epinasty (twisting of stems and petioles), fused petioles, and ultimately, the death of the susceptible plant.[7][9] The selectivity of these herbicides is based on differences in translocation, metabolism, and the presence of a vascular cambium between grass and broadleaf plants.[9]
Comparative Efficacy of Phenylacetic Acid-Based Herbicides
The efficacy of different auxinic herbicides varies depending on the weed species and the crop.
| Herbicide | Chemical Family | Primary Target Weeds | Crop Selectivity |
| 2,4-D | Phenoxy Acetic Acid | Dandelion, Plantain, Ragweed | Grasses (Corn, Wheat, Barley) |
| MCPA | Phenoxy Acetic Acid | Chickweed, Thistle | Grasses (Oats, Rice) |
| Dicamba | Benzoic Acid | Knotweed, Purslane, Spurge, Ground Ivy | Grasses, Dicamba-tolerant crops |
Data compiled from various sources.[10][11]
2,4-D is a widely used and cost-effective herbicide effective against many common broadleaf weeds. MCPA is similar to 2,4-D but has a slightly different weed control spectrum and is often considered safer on certain crops like oats. Dicamba is particularly effective against tough-to-control weeds like knotweed and ground ivy. The development of dicamba-tolerant crops has expanded its use, but concerns about off-target movement and volatility remain.[12]
Experimental Protocol: Greenhouse Bioassay for Herbicide Efficacy
This protocol provides a standardized method for evaluating the efficacy of herbicides on target weed species and assessing crop tolerance.
Objective: To determine the dose-response of a weed species to a substituted phenylacetic acid-based herbicide and to assess the tolerance of a crop species.
Materials:
-
Seeds of a target weed species (e.g., Amaranthus retroflexus) and a crop species (e.g., Zea mays)
-
Pots filled with a standard potting mix
-
Greenhouse with controlled temperature and light conditions
-
Herbicide formulation
-
Laboratory sprayer calibrated to deliver a specific volume
Procedure:
-
Plant Growth: Sow the seeds of the weed and crop species in separate pots and grow them in the greenhouse until they reach the appropriate growth stage for herbicide application (e.g., 2-4 leaf stage).
-
Herbicide Preparation: Prepare a series of herbicide dilutions to achieve a range of application rates, including a non-treated control.
-
Herbicide Application: Spray the plants uniformly with the different herbicide concentrations using a laboratory sprayer. Include a non-treated control group for comparison.
-
Evaluation: Assess the plants for visual injury (e.g., stunting, epinasty, chlorosis, necrosis) at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Data Collection:
-
Visual Injury Rating: Score the plants on a scale of 0 (no injury) to 100 (complete death).
-
Biomass Reduction: At the end of the experiment, harvest the above-ground biomass of the plants, dry it in an oven, and weigh it.
-
-
Data Analysis:
-
Calculate the GR50 (the herbicide dose that causes a 50% reduction in growth) for the weed species.
-
Determine the level of crop injury at different herbicide rates.
-
Causality behind Experimental Choices:
-
Greenhouse Setting: A controlled greenhouse environment minimizes variability due to environmental factors, allowing for a more accurate assessment of herbicide efficacy.
-
Dose-Response Curve: Evaluating a range of herbicide doses is crucial for determining the potency of the herbicide and for identifying the optimal application rate.
-
Visual and Biomass Assessment: Combining visual injury ratings with quantitative biomass measurements provides a comprehensive evaluation of herbicide performance.
Other Notable Applications
While NSAIDs and herbicides are the most prominent applications, substituted phenylacetic acids and their derivatives have been investigated for a range of other biological activities.
-
Anticonvulsants: Phenylacetamide derivatives have been synthesized and evaluated for their anticonvulsant activity in various animal models of epilepsy.[13][14] Some compounds have shown promising activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens.[14]
-
Hypoglycemic Agents: Certain phenylacetic acid derivatives have been developed as agonists for peroxisome proliferator-activated receptors (PPARs), showing potential for the treatment of type 2 diabetes.
-
Antineoplastic Agents: Phenylacetic acid itself has been shown to induce differentiation, growth inhibition, and apoptosis in tumor cells through various mechanisms.
Synthesis of Substituted Phenylacetic Acids
Several synthetic routes are available for the preparation of substituted phenylacetic acids. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Common Synthetic Methodologies
-
From Benzyl Halides: Palladium-catalyzed carbonylation of benzyl halides is an efficient method for introducing the carboxylic acid moiety.[7]
-
From Phenylacetonitriles: Hydrolysis of the corresponding phenylacetonitrile is a common and straightforward method.[13]
-
Suzuki Coupling: Palladium-catalyzed Suzuki coupling reactions can be used to construct the substituted phenyl ring followed by elaboration to the acetic acid side chain.[15]
Generalized Experimental Workflow for Synthesis
Caption: A generalized experimental workflow for the synthesis of substituted phenylacetic acids.
Conclusion
Substituted phenylacetic acids are a class of compounds with significant and diverse applications, particularly in the pharmaceutical and agricultural industries. Their utility as NSAIDs and auxinic herbicides is well-established, with a clear understanding of their mechanisms of action. Ongoing research continues to explore new derivatives with improved efficacy and safety profiles. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers and scientists working in drug discovery and development, as well as in the field of crop protection. The versatility of the phenylacetic acid scaffold ensures that it will remain a relevant and important area of chemical research for the foreseeable future.
References
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In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. ResearchGate. [Link]
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17.3 Herbicides that Mimic or Interfere with Auxin. The Ohio State University Pressbooks. [Link]
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Phenylacetic Acid. PubChem. [Link]
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Phenylacetic Acid | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
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What are the differences between Ketorolac, Aceclofenac, and Diclofenac for pain management? Dr.Oracle. [Link]
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Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC - NIH. [Link]
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Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. [Link]
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Synthesis, Crystal Structure and Biological Evaluation of Novel 2-Phenylthiazole Derivatives as Butyrylcholinesterase Inhibitors. ResearchGate. [Link]
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Persistence of auxinic herbicides applied on pasture and toxicity for succeeding crops. Scielo. [Link]
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Controlling Broadleaf Weeds in Turf. Home, Yard and Garden Pest Newsletter. [Link]
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Auxin Herbicide Action: Lifting the Veil Step by Step. PMC - NIH. [Link]
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Graphical representation of IC 50 (COX-1 and COX-2) values for the.... ResearchGate. [Link]
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Five Things to Know About Selective Weed Killers. Fairfax County Master Gardeners. [Link]
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Non-steroidal Anti-inflammatory Drugs in Tonic, Phasic and Inflammatory Mouse Models. PubMed. [Link]
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PHENYLACETIC ACID. atamankimya.com. [Link]
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Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
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IC 50 Values for COX-1 and COX-2 Enzymes. ResearchGate. [Link]
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Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. [Link]
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Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. [Link]
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Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. PubMed. [Link]
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Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. . [Link]
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Diclofenac vs Ketorolac Comparison. Drugs.com. [Link]
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Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. PMC - PubMed Central. [Link]
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Synthesis and biological evaluation of ortho-phenyl phenylhydroxamic acids containing phenothiazine with improved selectivity for class IIa histone deacetylases. PMC - NIH. [Link]
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Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH. [Link]
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Weed Resistance to Synthetic Auxin Herbicides. Springer. [Link]
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In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
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Two Auxinic Herbicides Affect Brassica napus Plant Hormone Levels and Induce Molecular Changes in Transcription. MDPI. [Link]
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Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. MDPI. [Link]
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What in vivo models are used for pain studies? Patsnap Synapse. [Link]
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A Fluorescence Sensor Capable of Real-Time Herbicide Effect Monitoring in Greenhouses and the Field. ResearchGate. [Link]
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2,4-D 101: Everything Farmers Need to Know About 2,4-D. FBN. [Link]
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In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Link]
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In vivo analgesic, anti-inflammatory and molecular docking studies of S-naproxen derivatives. PMC - PubMed Central. [Link]
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Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors. PubMed. [Link]
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Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology. Scite.ai. [Link]
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Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. Weed Technology | Cambridge Core. [Link]
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Protocol for Identifying, Evaluating, and Using New Herbicides. BLM National NEPA Register. [Link]
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A Prospective Study of Pain Score Variation with Ketorolac Vs Diclofenac in Postoperative Orthopaedic Trauma Patients. European Journal of Cardiovascular Medicine. [Link]
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Dicamba vs. 2, 4-D Soil Activity. Beck's Hybrids. [Link]
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Use of 2,4-D and Other Phenoxy Herbicides in Turfgrass in the United States. 24d.info. [Link]
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Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ResearchGate. [Link]
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A comparison between ketorolac and diclofenac in laparoscopic sterilization. PubMed. [Link]
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Phenylacetic acid. Wikipedia. [Link]
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A quantitative structure-activity relationship study for α-substituted acetamido-N-benzylacetamide derivatives — A novel anticonvulsant drug class. ResearchGate. [Link]
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An Historical Review of Phenylacetic Acid. PubMed. [Link]
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Ketorolac vs. Diclofenac: Uses, Dosage, Side Effects, Differences. MedicineNet. [Link]
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A Review on different types of the Non Steroidal Anti-Inflammatory Drugs (NSAIDs). International Journal of Advanced Multidisciplinary Research. [Link]
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Differentiating Among Nonsteroidal Antiinflammatory Drugs by Pharmacokinetic and Pharmacodynamic Profiles. PubMed. [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2-(3-Bromo-5-fluorophenyl)acetic acid
As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of chemical reagents from procurement to disposal. This guide provides a detailed, experience-driven protocol for the proper disposal of 2-(3-Bromo-5-fluorophenyl)acetic acid, a halogenated aromatic compound. Adherence to these procedures is not merely a matter of regulatory compliance but is fundamental to ensuring laboratory safety, environmental stewardship, and the integrity of our research. The principle of "cradle-to-grave" management, a cornerstone of the US Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), places the responsibility for a chemical's entire lifecycle squarely on us, the generators.[1][2]
This document moves beyond a simple checklist, explaining the scientific rationale behind each step to empower you with the knowledge to handle this and similar chemical wastes with confidence and precision.
Part 1: Core Hazard Profile and Characterization
Before any handling or disposal can occur, a thorough understanding of the compound's specific hazards is essential. 2-(3-Bromo-5-fluorophenyl)acetic acid is not benign; its reactivity and irritant properties demand respect and careful handling.
The primary hazards are identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] This compound is classified as an irritant, capable of causing significant skin and eye irritation, as well as potential respiratory tract irritation if inhaled as a dust.[3][4] This is why specific handling and disposal protocols are critical.
| Property | Information | Source(s) |
| IUPAC Name | 2-(3-bromo-5-fluorophenyl)acetic acid | [3] |
| CAS Number | 202000-99-5 | [3][5] |
| Molecular Formula | C₈H₆BrFO₂ | [3] |
| Physical Form | Solid | [5][6] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [5] |
| GHS Signal Word | Warning | [5] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][4] |
| Primary Disposal Class | Halogenated Organic Waste | [7][8][9] |
Part 2: Pre-Disposal Safety Protocols
Proper disposal begins with safe handling. The hazards identified above dictate the necessary personal protective equipment (PPE) and engineering controls required to minimize exposure risk.
Personal Protective Equipment (PPE)
Based on the compound's irritant nature, the following PPE is mandatory:
-
Eye and Face Protection: Wear chemical splash-resistant safety goggles or glasses with side protection.[10][11]
-
Skin Protection: Use chemically impermeable gloves (e.g., nitrile) and a fully buttoned lab coat.[10][11] Contaminated clothing must be removed immediately and washed before reuse.[12]
-
Respiratory Protection: When handling the solid powder outside of a fume hood where dust may be generated, a NIOSH-approved respirator is necessary.[11]
Engineering Controls and Handling
-
Ventilation: All handling of 2-(3-Bromo-5-fluorophenyl)acetic acid, especially the weighing and transfer of the solid, should be performed in a certified chemical fume hood to prevent the inhalation of dust particles.[10][11]
-
Dust Minimization: Avoid actions that generate dust. If the material must be crushed or ground, do so within a fume hood or a glove box.[10]
Part 3: The Critical Step: Waste Segregation
The single most important factor determining the disposal pathway for this compound is its chemical structure. As a brominated and fluorinated molecule, 2-(3-Bromo-5-fluorophenyl)acetic acid is classified as a halogenated organic waste .[7] This classification is critical because halogenated and non-halogenated waste streams are treated and incinerated under different conditions and at vastly different costs.[9] Commingling these waste streams is a frequent and costly mistake in laboratory settings.
Segregation Dos and Don'ts:
-
DO: Collect 2-(3-Bromo-5-fluorophenyl)acetic acid waste in a dedicated container labeled "Halogenated Organic Waste."[7][13]
-
DO NOT: Mix with non-halogenated organic solvents like acetone, ethanol, or hexanes.[13]
-
DO NOT: Mix with strong acids, bases, or oxidizing agents.[14][15] Incompatible materials can lead to dangerous chemical reactions within the waste container.
-
DO NOT: Dispose of down the sink or in the general trash.[16] This is a direct violation of safety and environmental regulations.
The following workflow provides a clear decision-making process for proper segregation and disposal.
Caption: Disposal decision workflow for 2-(3-Bromo-5-fluorophenyl)acetic acid.
Part 4: Step-by-Step Disposal Protocol
Follow this procedure for the compliant collection and disposal of waste 2-(3-Bromo-5-fluorophenyl)acetic acid and its empty containers.
Step 1: Select the Appropriate Waste Container
-
Choose a container that is in good condition, compatible with the chemical, and has a secure, screw-top lid.[13][15] For solid waste, a wide-mouth polyethylene jar is suitable. For solutions, a polyethylene carboy may be used.[9][15]
-
The container must be clean and dry. If reusing a chemical bottle, ensure the original label is completely defaced or removed.[16][17]
Step 2: Properly Label the Waste Container
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.[9][13]
-
The tag must be filled out completely and legibly, including:
-
The full chemical name: "Waste 2-(3-Bromo-5-fluorophenyl)acetic acid". Do not use abbreviations.[13]
-
All constituents and their approximate percentages if it is a mixture.
-
The relevant hazard classifications (e.g., Irritant).[9]
-
The name of the principal investigator or generator.
-
The accumulation start date.
-
Step 3: Accumulate Waste Safely
-
Keep the waste container closed at all times except when adding waste.[9][14] This prevents the release of vapors and protects against spills.
-
Store the container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the operator.[9]
-
The SAA must be away from ignition sources and incompatible materials.[14][15]
-
Place the liquid waste container inside a larger, chemically resistant secondary containment pan or tub to contain any potential leaks.[14][15]
-
Do not fill containers beyond 90% capacity to allow for expansion.
Step 4: Arrange for Final Disposal
-
Once the container is full or you have finished the experimental series, contact your institution's EH&S or equivalent waste management department to request a pickup.[9]
-
Do not move the waste container to hallways or other public locations.[14][18] Waste must be collected directly from the laboratory's SAA by trained personnel.
Part 5: Emergency Spill Procedures
In the event of a small spill, the cleanup materials themselves become hazardous waste.
-
Control and Alert: Alert personnel in the immediate area. Ensure the area is well-ventilated.
-
Protect Yourself: Wear the full PPE detailed in Part 2.
-
Contain and Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to cover the spill.[10][15]
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a sealable, compatible container.[10][19]
-
Label and Dispose: Label the container as "Spill Debris containing 2-(3-Bromo-5-fluorophenyl)acetic acid" and dispose of it through EH&S as halogenated solid waste.[15]
For large spills, evacuate the area immediately and contact your institution's emergency response team.[13]
By integrating these scientifically grounded procedures into your laboratory workflow, you uphold the highest standards of safety and environmental responsibility, ensuring that our pursuit of scientific discovery does not come at the cost of our well-being or that of our planet.
References
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Personal protective equipment for handling 2-(3-Bromo-5-fluorophenyl)acetic acid
A Researcher's Guide to Safely Handling 2-(3-Bromo-5-fluorophenyl)acetic acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides essential, in-depth technical and safety information for handling 2-(3-Bromo-5-fluorophenyl)acetic acid (CAS No: 202000-99-5), a compound that, while promising in research, demands meticulous handling. Our objective is to empower you, the researcher, with the knowledge to work confidently and safely, ensuring that your focus remains on scientific advancement.
Hazard Identification and Risk Assessment: Understanding the "Why"
2-(3-Bromo-5-fluorophenyl)acetic acid is classified as a hazardous substance. A thorough understanding of its specific risks is the first line of defense in preventing laboratory incidents.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
H315: Causes skin irritation. [1][2] This is due to the acidic nature and the presence of halogen substituents which can disrupt the skin's lipid barrier, leading to redness, itching, and inflammation.
-
H319: Causes serious eye irritation. [1][2] The eyes are particularly vulnerable to acidic and particulate matter. Direct contact can cause significant pain, redness, and potential damage to the cornea.
-
H335: May cause respiratory irritation. [1][3][4][5] As a solid, fine dust particles can be inhaled, irritating the mucous membranes of the respiratory tract and leading to coughing and shortness of breath.
The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating its irritant properties.[2]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable when handling 2-(3-Bromo-5-fluorophenyl)acetic acid. The selection of appropriate PPE is contingent on the specific laboratory operation being performed.
| Activity | Required Personal Protective Equipment (PPE) |
| Weighing and Handling Solid Powder | Gloves: Chemical-resistant gloves (Nitrile or Neoprene recommended). Double gloving is advised. Eye/Face Protection: Chemical splash goggles and a face shield. Respiratory Protection: A NIOSH-approved N95 dust mask or a higher-level respirator. Protective Clothing: A fully buttoned lab coat and closed-toe shoes. A chemical-resistant apron is also recommended.[6][7] |
| Dissolving the Powder and Handling Solutions | Gloves: Chemical-resistant gloves (Nitrile or Neoprene). Eye/Face Protection: Chemical splash goggles. Respiratory Protection: All work should be conducted in a certified chemical fume hood. Protective Clothing: A fully buttoned lab coat and closed-toe shoes. |
| General Laboratory Operations | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Protective Clothing: A lab coat and closed-toe shoes. |
Expert Insight: The choice of nitrile or neoprene gloves is based on their resistance to a broad range of chemicals, including halogenated organic compounds.[8][9] Always inspect gloves for any signs of degradation or punctures before use.[6]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the chemical.
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound is crucial for minimizing exposure risk.
Preparation and Engineering Controls
-
Designated Area: All work with solid 2-(3-Bromo-5-fluorophenyl)acetic acid should be performed in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[10][11][12]
-
Ventilation: Ensure adequate ventilation in the laboratory.[12][13]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and recently tested.[6] A chemical spill kit appropriate for acidic and halogenated organic compounds should be on hand.
Weighing and Transferring the Solid Compound
-
Don PPE: Before handling the container, put on the full PPE as specified for handling the solid powder.
-
Transfer in Fume Hood: Inside a chemical fume hood, carefully transfer the desired amount of the compound to a pre-weighed container using a clean spatula. Avoid creating dust clouds.
-
Seal and Re-weigh: Securely close the container and re-weigh it to determine the exact mass.
-
Clean Up: Decontaminate the spatula and the weighing area immediately after use.
Dissolution Procedure
-
In a Fume Hood: All dissolution procedures must be performed inside a certified chemical fume hood.[11]
-
Add Solvent Slowly: Add the appropriate solvent to the container with the 2-(3-Bromo-5-fluorophenyl)acetic acid. Add the solvent slowly to prevent splashing.
-
Mixing: Use appropriate methods for mixing, such as a magnetic stirrer, ensuring the container is securely capped or covered to prevent the release of vapors.
Storage and Disposal Plan
Proper storage and disposal are critical components of the chemical's lifecycle management in the laboratory.
Storage
-
Store 2-(3-Bromo-5-fluorophenyl)acetic acid in a cool, dry, and well-ventilated area.[2][12]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[12]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[12] Corrosive materials should be stored below eye level.[11][14]
Disposal
-
Waste Classification: 2-(3-Bromo-5-fluorophenyl)acetic acid and any materials contaminated with it should be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed container suitable for hazardous chemical waste.
-
Disposal Protocol: Dispose of the waste through your institution's hazardous waste disposal program, adhering to all local, state, and federal regulations.[12][15] Do not discharge into drains or rivers.[12]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, a swift and informed response is vital.
Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[12][16] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12][13] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12][13][16]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12][13]
Spills
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[15][16] Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
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2-(3-Bromo-5-fluorophenyl)acetic acid | C8H6BrFO2 | CID 15365221 - PubChem. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
